molecular formula C2H4<br>C2H4<br>CH2=CH2 B1197577 Ethylene CAS No. 74-85-1

Ethylene

Cat. No.: B1197577
CAS No.: 74-85-1
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylene (C₂H₄) is a fundamental hydrocarbon and a versatile compound with critical roles in both industrial manufacturing and plant biology research. As the most widely produced organic chemical globally, it is the essential building block for a vast array of materials. Its primary industrial value lies in the production of polymers such as polythis compound (PE)—the world's most common plastic used in packaging, pipes, and consumer goods—as well as this compound oxide, this compound dichloride, and styrene . The dominant production method is steam cracking of hydrocarbon feedstocks like ethane and naphtha, a high-temperature process that breaks down larger molecules . The global this compound market is poised for significant growth, with capacity expected to increase by over 25% by 2030, driven largely by demand in the Asia-Pacific region . Concurrently, research into decarbonization approaches, including bio-based pathways and carbon capture, is gaining traction to reduce the environmental footprint of its production . In biological research, this compound is recognized as one of the simplest and most influential plant hormones. This gaseous phytohormone regulates a wide range of developmental processes and stress responses throughout a plant's life cycle . Its key functions include stimulating fruit ripening, promoting leaf and flower senescence (aging), and inducing leaf abscission (shedding) . Researchers also study its role in seed germination, the triple response in seedlings, root hair development, and the adaptive "escape" response in submerged plants . The biosynthesis pathway, known as the Yang Cycle, converts methionine to this compound via key enzymes ACC synthase (ACS) and ACC oxidase (ACO) . This compound perception and signal transduction in plants occur through a well-characterized pathway involving membrane-bound receptors (e.g., ETR1) and transcription factors (e.g., EIN3) that activate this compound-responsive genes . This product is intended for research applications only in these fields. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4, Array
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3404
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethylene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethylene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
Record name Ethene, tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26836-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16482-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26702-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9002-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

28.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3404
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3404
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GW059KN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

An In-depth Technical Guide to the Ethylene Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core ethylene biosynthesis pathway in plants, its regulation, and the subsequent signaling cascade. It includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visual diagrams of the involved pathways to facilitate a deeper understanding of this critical plant hormone's production and mode of action.

The Core this compound Biosynthesis Pathway

This compound, a simple gaseous hydrocarbon, is a pivotal plant hormone that regulates a wide array of developmental processes and responses to environmental stimuli.[1] Its biosynthesis is a straightforward two-step process originating from the amino acid methionine.[2]

The pathway begins with the conversion of methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase.[3] SAM is a key metabolic intermediate that serves as a precursor for several biosynthetic pathways in plants. The first committed and generally rate-limiting step in this compound biosynthesis is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA), a reaction catalyzed by the enzyme ACC synthase (ACS) .[3][4] ACC is the direct precursor to this compound.[3] The final step is the oxidation of ACC to this compound, carbon dioxide, and cyanide by the enzyme ACC oxidase (ACO) .[3]

The regulation of this compound biosynthesis is tightly controlled, primarily through the modulation of ACS and ACO activity.[5] Both enzymes are encoded by multigene families, allowing for differential regulation in response to various developmental and environmental cues.[6][7]

Regulation of ACC Synthase (ACS)

ACS is widely considered the rate-limiting enzyme in this compound biosynthesis.[3] Its activity is regulated at the transcriptional, post-transcriptional, and post-translational levels.

  • Transcriptional Regulation: The expression of ACS genes is induced by a variety of factors, including other plant hormones like auxin, as well as developmental signals and environmental stresses such as wounding and pathogen attack.[3][8] Conversely, high levels of this compound can exert a negative feedback regulation on the expression of some ACS genes.[6]

  • Post-translational Regulation: The stability of ACS proteins is a critical control point. In Arabidopsis, ACS proteins are classified into three types based on their C-terminal sequences.[8] Type-1 ACS proteins are stabilized by phosphorylation via mitogen-activated protein kinases (MAPKs) in response to stress signals.[9] Type-2 ACS proteins are targeted for degradation by the 26S proteasome through interaction with ETO1/EOL proteins, which are components of an E3 ubiquitin ligase complex.[9]

Regulation of ACC Oxidase (ACO)

While often not the primary rate-limiting step, the activity of ACO can also be a crucial determinant of this compound production under specific conditions.[5][10]

  • Transcriptional Regulation: ACO gene expression is also regulated by developmental cues and environmental stresses.[11] For instance, in tomato fruit, the expression of certain ACO genes increases during ripening.[12]

  • Enzyme Activity: ACO is a non-heme iron-containing enzyme that requires Fe(II) and ascorbate (B8700270) as cofactors for its activity.[10] The availability of these cofactors can therefore influence the rate of this compound synthesis.

Diagram of the this compound Biosynthesis Pathway

Ethylene_Biosynthesis Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase (+ATP) ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) MTA 5'-methylthioadenosine (MTA) SAM->MTA This compound This compound ACC->this compound ACC Oxidase (ACO) (+O2) YangCycle Yang Cycle MTA->YangCycle Recycling YangCycle->Methionine

Caption: The core pathway of this compound biosynthesis from methionine.

The Yang Cycle: Regenerating Methionine

High rates of this compound production would rapidly deplete the cellular pool of methionine if not for a recycling pathway known as the Yang Cycle.[13] This cycle salvages the methylthio group from MTA, which is produced alongside ACC, and uses it to regenerate methionine.[14][15] The Yang Cycle ensures a continuous supply of the precursor for sustained this compound synthesis.[13]

The key steps in the Yang Cycle involve the conversion of MTA to 5-methylthioribose (MTR), followed by a series of enzymatic reactions that ultimately lead to the formation of 2-keto-4-methylthiobutyrate (KMTB).[15] In the final step, an as-yet-unidentified aminotransferase catalyzes the conversion of KMTB back to methionine.[13]

Diagram of the Yang Cycle

Yang_Cycle MTA 5'-methylthioadenosine (MTA) MTR 5-methylthioribose (MTR) MTA->MTR MTA Nucleosidase (MTN) MTR_P 5-methylthioribose-1-phosphate (MTR-P) MTR->MTR_P MTR Kinase (MTK) MTRu_P 5-methylthioribulose-1-phosphate (MTRu-P) MTR_P->MTRu_P MTR-P Isomerase (MTI) DHKMP 1,2-dihydroxy-3-keto-5- methylthiopentene (DHKMP) MTRu_P->DHKMP Dehydratase-Enolase- Phosphatase (DEP) KMTB 2-keto-4-methylthiobutyrate (KMTB) DHKMP->KMTB Acireductone Dioxygenase (ARD) Methionine Methionine KMTB->Methionine Aminotransferase

Caption: The Yang Cycle for methionine regeneration.

The this compound Signaling Pathway

Once produced, this compound gas is perceived by a family of receptors located in the membrane of the endoplasmic reticulum (ER).[16][17] In Arabidopsis, these receptors include ETR1, ERS1, ETR2, ERS2, and EIN4.[17] The this compound signaling pathway is primarily a linear cascade that operates through a series of negative regulators.[18]

In the absence of this compound, the receptors are active and stimulate the activity of a Raf-like protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1).[16] CTR1, in turn, phosphorylates the C-terminal domain of this compound INSENSITIVE 2 (EIN2), another ER-localized protein, thereby keeping it inactive.[16] This prevents any downstream signaling.

When this compound binds to its receptors, the receptors undergo a conformational change and become inactive.[17] This leads to the inactivation of CTR1, which can no longer phosphorylate EIN2.[18] The unphosphorylated C-terminal end of EIN2 is then cleaved and translocates to the nucleus.[19] In the nucleus, the EIN2 C-terminus stabilizes the master transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[19] In the absence of this compound, EIN3/EIL1 are targeted for degradation by the F-box proteins EBF1 and EBF2.[18] The accumulation of EIN3/EIL1 in the nucleus initiates a transcriptional cascade, leading to the expression of numerous this compound-responsive genes, including the this compound RESPONSE FACTOR (ERF) family of transcription factors, which in turn regulate a wide range of physiological and developmental responses.[18][20]

Diagram of the this compound Signaling Pathway

Ethylene_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor ETR1, ERS1, etc. This compound->Receptor Inactivates CTR1 CTR1 Receptor->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates (inactivates) EIN2_C_cyt EIN2 (C-terminus) EIN2_N->EIN2_C_cyt Cleavage EIN2_C_nuc EIN2 (C-terminus) EIN2_C_cyt->EIN2_C_nuc Translocation EIN3_EIL1 EIN3/EIL1 EIN2_C_nuc->EIN3_EIL1 Stabilizes Proteasome 26S Proteasome EIN3_EIL1->Proteasome Degradation ERFs ERFs EIN3_EIL1->ERFs Activates transcription EBF1_2 EBF1/2 EBF1_2->EIN3_EIL1 Targets for degradation Ethylene_Response This compound Responses ERFs->Ethylene_Response Regulates

Caption: The this compound signaling cascade in Arabidopsis.

Quantitative Data

Quantitative analysis of enzyme kinetics and this compound production is crucial for understanding the regulation of the pathway. The following tables summarize key quantitative data for ACS and ACO, as well as typical this compound production rates in various plant tissues.

Table 1: Enzyme Kinetic Parameters for ACC Synthase (ACS) and ACC Oxidase (ACO)

EnzymePlant SpeciesIsoformKm (µM)VmaxReference
ACS Arabidopsis thalianaAtACS (various)8 - 45Not specified[21]
ACO Arabidopsis thalianaAtACO133.33 ± 14.824.67 ± 0.26 nmol this compound/nmol ACO[21]
ACO Arabidopsis thalianaAtACO214.82 ± 8.250.15 ± 0.02 nmol this compound/nmol ACO[21]
ACO Arabidopsis thalianaAtACO5197.78 ± 57.110.58 ± 0.07 nmol this compound/nmol ACO[21]
ACO Stylosanthes humilis(Seed extract)156 ± 8.35.4 ± 0.08 mmol this compound/g FW/h[22]

Table 2: this compound Production Rates in Plant Tissues

Plant SpeciesTissueConditionThis compound Production RateReference
Lycopersicon esculentum (Tomato)Ripening fruit (turning to pink)Normal ripeningIncrease in production[12]
Litchi chinensis (Litchi)Leaf and bud-Quantifiable by GC-FID[23]

Experimental Protocols

Measurement of this compound Production by Gas Chromatography (GC)

This protocol describes a common method for quantifying this compound production from plant tissues using a gas chromatograph equipped with a flame ionization detector (FID).[23][24]

Materials:

  • Gas-tight vials or containers of known volume

  • Septa for sealing the vials

  • Gas-tight syringe

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., TG-BOND Q+)[23]

  • Certified this compound gas standard for calibration

  • Carrier gas (e.g., Helium)[23]

  • Fuel gases for FID (e.g., Hydrogen and air)

Procedure:

  • Sample Incubation: Place a known weight of plant tissue into a gas-tight vial of a known volume. Seal the vial with a septum.

  • Incubate the sealed vial for a specific period (e.g., 1-3 hours) at a controlled temperature to allow this compound to accumulate in the headspace.[23]

  • Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.[23]

  • GC Analysis: Inject the gas sample into the GC. The GC will separate the gases, and the FID will detect the this compound.

  • Quantification: Compare the peak area of the this compound from the sample to a standard curve generated from known concentrations of the this compound standard gas.

  • Calculation: Calculate the this compound production rate, typically expressed as nL or pL of this compound per gram of fresh weight per hour (nL g⁻¹ h⁻¹ or pL g⁻¹ h⁻¹).

In Vitro ACC Synthase (ACS) Activity Assay

This assay measures the activity of ACS by quantifying the amount of ACC produced from the substrate SAM.[25]

Materials:

  • Plant tissue extract containing ACS or purified ACS protein

  • Extraction buffer (e.g., containing protease inhibitors and pyridoxal-5'-phosphate)

  • Reaction buffer (e.g., HEPES or EPPS buffer, pH 8.0-8.5)

  • S-adenosyl-L-methionine (SAM) solution

  • Reagents for ACC quantification (e.g., mercuric chloride and a mixture of NaOH and NaOCl)

  • Gas chromatograph for this compound measurement (as ACC is converted to this compound for quantification)

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer on ice. Centrifuge the homogenate to obtain a crude enzyme extract.

  • Enzyme Reaction: Initiate the reaction by adding a known amount of the enzyme extract to a reaction mixture containing buffer and a saturating concentration of SAM. Incubate at a specific temperature (e.g., 30°C) for a defined time.

  • Reaction Termination: Stop the reaction, for example, by adding acid.

  • ACC Quantification: Convert the ACC produced in the reaction to this compound by adding mercuric chloride and a mixture of NaOH and NaOCl. This reaction releases this compound, which can be quantified by gas chromatography as described in protocol 5.1.

  • Calculation: Determine the amount of ACC produced based on the this compound measured and express the ACS activity, for example, as nmol of ACC produced per mg of protein per hour.

In Vitro ACC Oxidase (ACO) Activity Assay

This assay measures the activity of ACO by quantifying the amount of this compound produced from the substrate ACC.[25]

Materials:

  • Plant tissue extract containing ACO or purified ACO protein

  • Extraction buffer

  • Reaction buffer (e.g., MOPS or Tricine buffer, pH 7.0-7.5)

  • ACC solution

  • Cofactors: Ferrous sulfate (B86663) (FeSO₄) and sodium ascorbate

  • Sodium bicarbonate (NaHCO₃)

  • Gas-tight vials with septa

  • Gas chromatograph for this compound measurement

Procedure:

  • Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the ACS assay.

  • Enzyme Reaction: In a gas-tight vial, combine the reaction buffer, ACC, FeSO₄, sodium ascorbate, and NaHCO₃.

  • Initiate the reaction by adding a known amount of the enzyme extract to the vial and immediately sealing it with a septum.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time, allowing this compound to accumulate in the headspace.

  • This compound Quantification: Withdraw a sample of the headspace gas with a gas-tight syringe and inject it into a gas chromatograph to measure the amount of this compound produced, as detailed in protocol 5.1.

  • Calculation: Calculate the ACO activity based on the amount of this compound produced, typically expressed as nL of this compound per mg of protein per hour.

Triple Response Assay in Arabidopsis

The triple response assay is a classic method to screen for and characterize mutants in the this compound biosynthesis and signaling pathways.[26] Etiolated (dark-grown) dicot seedlings, such as Arabidopsis, exhibit a characteristic "triple response" when exposed to this compound: inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[27]

Materials:

  • Arabidopsis thaliana seeds (wild-type and mutant lines)

  • Growth medium (e.g., 1/2 MS medium with 1% sucrose (B13894) and 0.8% agar)

  • Petri plates

  • ACC solution (e.g., 10 µM) or an airtight container for this compound gas treatment (e.g., 10 ppm)[26]

  • Growth chamber or incubator set for darkness

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on the growth medium in Petri plates. For ACC treatment, the ACC is added to the medium after autoclaving.[28]

  • Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.[28]

  • Incubation: After stratification, expose the plates to light for a few hours to induce germination, then wrap them in foil and place them in a dark growth chamber at a constant temperature (e.g., 22°C) for 3 days.[28] For this compound gas treatment, place the plates in an airtight container and introduce the this compound gas.

  • Phenotypic Analysis: After 3 days, unwrap the plates and observe the seedlings. Wild-type seedlings grown in the presence of this compound or ACC will exhibit the triple response. This compound-insensitive mutants will resemble seedlings grown without this compound (long hypocotyl and root, open apical hook), while constitutive response mutants will show the triple response even in the absence of this compound.[26]

  • Quantification (Optional): For a more detailed analysis, seedlings can be imaged, and the length of the hypocotyl and root, as well as the angle of the apical hook, can be measured using image analysis software.[28]

References

An In-Depth Technical Guide to the Molecular Mechanism of the Ethylene Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a simple gaseous phytohormone, plays a pivotal role in regulating a vast array of physiological processes throughout the life cycle of a plant. These processes range from seed germination and growth to fruit ripening, senescence, and responses to both biotic and abiotic stress.[1] The signaling cascade initiated by this compound is a well-characterized pathway that involves a series of protein interactions and modifications, ultimately leading to transcriptional regulation in the nucleus. Understanding the intricate molecular mechanisms of this cascade is crucial for the development of novel strategies in agriculture and horticulture to control this compound-mediated processes. This technical guide provides a comprehensive overview of the core components of the this compound signaling pathway, detailed experimental protocols for their study, and a summary of key quantitative data.

The Core this compound Signaling Pathway

The this compound signaling pathway is primarily a negative regulatory cascade. In the absence of this compound, the receptors are active and suppress downstream signaling. The binding of this compound to its receptors inactivates them, leading to the de-repression of the pathway and the activation of this compound responses. The core components of this pathway are located at the endoplasmic reticulum (ER) membrane and in the nucleus.

Key Components:
  • This compound Receptors: In Arabidopsis thaliana, there are five this compound receptors: ETR1, ERS1, ETR2, EIN4, and ERS2. These receptors are localized to the ER membrane and possess a copper cofactor that is essential for high-affinity this compound binding.[2] They function as negative regulators of the this compound response.

  • CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1): A Raf-like serine/threonine protein kinase that physically associates with the this compound receptors at the ER.[3][4] In the absence of this compound, CTR1 is active and phosphorylates EIN2, thereby inhibiting downstream signaling.

  • This compound INSENSITIVE 2 (EIN2): A central positive regulator of this compound signaling, EIN2 is an ER-localized protein with an N-terminal transmembrane domain and a C-terminal cytosolic domain (CEND).[1][3] When phosphorylated by CTR1, EIN2 is inactive.

  • This compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1): These are transcription factors that reside in the nucleus and are the primary positive regulators of this compound-responsive gene expression. Their stability is low in the absence of this compound.

  • EIN3-BINDING F-BOX PROTEINS 1 and 2 (EBF1/2): These are components of an SCF E3 ubiquitin ligase complex that targets EIN3/EIL1 for proteasomal degradation in the absence of this compound.

Molecular Mechanism of Signal Transduction

In the Absence of this compound:

  • The this compound receptors are active and interact with and activate CTR1.

  • Active CTR1 phosphorylates the C-terminal domain of EIN2.

  • Phosphorylated EIN2 is targeted for degradation, preventing the release of its C-terminal fragment.

  • In the nucleus, EIN3 and EIL1 are continuously targeted for degradation by the SCFEBF1/2 complex.

  • As a result, this compound-responsive genes are not transcribed, and the this compound signaling pathway is OFF .

In the Presence of this compound:

  • This compound binds to the copper cofactor within the transmembrane domain of the receptors.

  • This compound binding inactivates the receptors, leading to the inactivation of CTR1.

  • The C-terminal domain of EIN2 is dephosphorylated.

  • The dephosphorylated EIN2 C-terminus (EIN2-CEND) is cleaved and translocates to the nucleus.[1][5]

  • In the nucleus, EIN2-CEND promotes the stabilization of EIN3/EIL1, possibly by inhibiting the activity of the EBF1/2 F-box proteins.

  • Stabilized EIN3/EIL1 bind to the promoter regions of this compound-responsive genes, activating their transcription.

  • The this compound signaling pathway is ON .

Quantitative Data in this compound Signaling

A summary of key quantitative data related to the this compound signaling cascade is presented below. This data is essential for building kinetic models and for a deeper understanding of the pathway's dynamics.

ParameterInteracting MoleculesValueExperimental MethodReference
Binding Affinity (Kd) ETR1 - this compound~0.1-0.3 µL/LRadioligand Binding Assay[2]
ETR1 (etr1-1 mutant) - this compoundNo detectable bindingRadioligand Binding Assay
ETR1 - CTR1-Yeast Two-Hybrid, Co-IP
ETR1 - EIN2-Yeast Two-Hybrid, BiFC[6]
EIN3 - DNA (ERF1 promoter)~20 nMEMSA[7]
Kinase Activity CTR1 (on EIN2-CEND)-In vitro Kinase Assay[3][8]
Gene Expression ERF1 (this compound-treated vs. air)>10-fold increaseqRT-PCR[9]
Basic Chitinase (this compound-treated vs. air)Significant increaseNorthern Blot

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the this compound signaling cascade are provided below. These protocols are intended to serve as a guide for researchers in the field.

This compound Binding Assay

This protocol is adapted from methods using radiolabeled this compound to determine the binding affinity of receptors.

Objective: To quantify the binding of this compound to its receptors.

Materials:

  • Yeast or plant tissue expressing the this compound receptor of interest.

  • [14C]this compound gas.

  • Unlabeled this compound gas.

  • Gas-tight syringes and vials.

  • Scintillation counter.

Procedure:

  • Prepare yeast cells or plant tissue expressing the receptor.

  • Place the biological material in gas-tight vials.

  • Introduce a known concentration of [14C]this compound into the vials.

  • For competition assays, add increasing concentrations of unlabeled this compound.

  • Incubate for a sufficient time to reach binding equilibrium.

  • Ventilate the vials to remove unbound [14C]this compound.

  • Measure the radioactivity remaining in the tissue/cells using a scintillation counter.

  • Calculate the dissociation constant (Kd) by analyzing the saturation binding curve or competition curve.[2][10]

In Vitro CTR1 Kinase Assay

This protocol describes the measurement of CTR1 kinase activity using a recombinant substrate.

Objective: To determine the kinase activity of CTR1 on its substrate, EIN2.

Materials:

  • Purified recombinant CTR1 kinase domain.

  • Purified recombinant EIN2 C-terminal domain (EIN2-CEND) as a substrate.

  • [γ-32P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Set up the kinase reaction by mixing the CTR1 kinase domain, EIN2-CEND substrate, and kinase reaction buffer.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radioactivity in the EIN2-CEND band.

  • Quantify the band intensity to determine the relative kinase activity.[3][8]

EIN2-CEND Nuclear Translocation Assay

This protocol outlines a method to visualize the this compound-induced movement of EIN2-CEND into the nucleus.

Objective: To observe the subcellular localization of EIN2-CEND in response to this compound.

Materials:

  • Arabidopsis seedlings stably expressing an EIN2-CEND-GFP fusion protein.

  • This compound or ACC (this compound precursor) solution.

  • Confocal microscope.

  • DAPI or other nuclear stain.

Procedure:

  • Grow transgenic seedlings in the dark on sterile medium.

  • Treat the seedlings with either a control solution (air or mock treatment) or an this compound/ACC solution for a specific duration (e.g., 4 hours).

  • Mount the seedlings on a microscope slide.

  • If desired, counterstain with DAPI to visualize the nuclei.

  • Observe the GFP fluorescence using a confocal microscope.

  • In this compound-treated seedlings, an accumulation of GFP signal in the nucleus should be observed, while in control seedlings, the signal will be more diffuse in the cytoplasm and at the cell periphery.[1][5]

Electrophoretic Mobility Shift Assay (EMSA) for EIN3

This protocol is used to study the binding of the EIN3 transcription factor to its target DNA sequence.

Objective: To determine if EIN3 can bind to a specific DNA sequence in vitro.

Materials:

  • Purified recombinant EIN3 protein.

  • DNA probe containing the putative EIN3 binding site, labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., 32P) tag.

  • Unlabeled competitor DNA probe (specific and non-specific).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Detection system appropriate for the label (e.g., chemiluminescence or autoradiography).

Procedure:

  • Synthesize and label the DNA probe.

  • Set up the binding reactions by incubating the labeled probe with the purified EIN3 protein in the binding buffer.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to separate reactions.

  • Incubate the reactions at room temperature to allow for protein-DNA complex formation.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a low voltage to prevent the dissociation of the complexes.

  • Transfer the DNA to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

  • Detect the position of the labeled probe. A slower-migrating band compared to the free probe indicates the formation of a protein-DNA complex.[7][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound signaling cascade and a typical experimental workflow for studying protein-protein interactions.

Ethylene_Signaling_Pathway This compound This compound Receptor ETR1/ERS1 This compound->Receptor binds & inactivates CTR1 CTR1 Receptor->CTR1 activates (in air) EIN2 EIN2 CTR1->EIN2 phosphorylates & inactivates (in air) EIN2_CEND EIN2-CEND EIN2->EIN2_CEND cleavage & translocation EBF1_2 EBF1/2 EIN2_CEND->EBF1_2 inhibits EIN3_EIL1 EIN3/EIL1 EBF1_2->EIN3_EIL1 degrades ERFs This compound Response Factors (ERFs) EIN3_EIL1->ERFs activates transcription Ethylene_Response This compound Response ERFs->Ethylene_Response

Caption: The this compound signaling pathway from the ER to the nucleus.

Co_IP_Workflow start Start: Transgenic plant tissue expressing tagged bait protein homogenization Homogenize tissue and isolate microsomal fraction start->homogenization solubilization Solubilize membrane proteins with detergent homogenization->solubilization immunoprecipitation Immunoprecipitate bait protein with antibody-coupled beads solubilization->immunoprecipitation washing Wash beads to remove non-specific binders immunoprecipitation->washing elution Elute protein complexes from beads washing->elution analysis Analyze eluate by SDS-PAGE and Western Blot elution->analysis end End: Identify interacting proteins analysis->end

Caption: A typical workflow for co-immunoprecipitation experiments.

Conclusion

The this compound signaling cascade represents a paradigm for plant hormone signal transduction. The identification and characterization of its core components have provided a solid foundation for understanding how plants perceive and respond to this crucial gaseous hormone. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further dissect the complexities of this pathway. Future research, aided by these techniques, will undoubtedly uncover new regulatory layers and points of cross-talk with other signaling networks, paving the way for innovative applications in agriculture and beyond.

References

The Role of Ethylene in Climacteric Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the gaseous plant hormone ethylene in the ripening of climacteric fruits. It provides a detailed overview of the molecular mechanisms, signaling pathways, and key experimental methodologies used to investigate this fundamental biological process. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in post-harvest biology, crop improvement, and the development of ripening-control technologies.

This compound Biosynthesis: The "Yang Cycle"

The biosynthesis of this compound in higher plants, known as the Yang Cycle, originates from the amino acid methionine.[1][2] This pathway is tightly regulated, with two key enzymatic steps controlling the rate of this compound production.[3][4][5]

The precursor S-adenosyl-L-methionine (SAM) is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS) . This is widely considered the rate-limiting step in this compound biosynthesis.[1][3][4] Subsequently, ACC oxidase (ACO) catalyzes the oxidation of ACC to form this compound.[1][3][4] The expression and activity of both ACS and ACO are highly regulated during fruit ripening.

In climacteric fruits, this compound production is characterized by two distinct systems.[6] System 1 is an auto-inhibitory process that occurs in pre-climacteric fruit, producing low, basal levels of this compound. System 2 is an autocatalytic process that is initiated at the onset of ripening and is responsible for the burst of this compound production characteristic of climacteric fruits.[6] This autocatalytic nature means that the presence of this compound stimulates its own further production, leading to a rapid and coordinated ripening process.

The this compound Signaling Pathway: A Cascade of Molecular Events

This compound perception and signal transduction occur through a well-defined pathway, primarily elucidated through genetic studies in Arabidopsis thaliana and subsequently characterized in commercially important fruits like tomato. The core components of this pathway are located in the endoplasmic reticulum (ER) membrane.

Diagram: this compound Signaling Pathway

Ethylene_Signaling_Pathway ETR ETR/ERS (Receptors) CTR1 CTR1 ETR->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates (Inactive) EIN2_C_inactive EIN2 (C-terminus, Phosphorylated) EIN2_C_active EIN2 (C-terminus, Dephosphorylated) EIN2_C_inactive->EIN2_C_active Dephosphorylation & Translocation EIN3_EIL1 EIN3/EIL1 EIN2_C_active->EIN3_EIL1 Stabilizes Proteasome 26S Proteasome EIN3_EIL1->Proteasome Degradation ERFs This compound Response Factors (ERFs) EIN3_EIL1->ERFs Activates transcription EBF1_2 EBF1/2 EBF1_2->EIN3_EIL1 Targets for degradation Ripening_Genes Ripening-Related Genes (e.g., PG, PME, PSY) ERFs->Ripening_Genes Binds to promoters This compound This compound This compound->ETR Binds and inactivates

Caption: A simplified diagram of the this compound signaling pathway in climacteric fruit ripening.

In the absence of this compound:

  • This compound receptors, such as ETR1 and ERS1, are active and function as negative regulators of the signaling pathway.

  • The active receptors interact with and activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein, a Raf-like kinase.[1]

  • CTR1 then phosphorylates the C-terminal domain of this compound INSENSITIVE 2 (EIN2), a central positive regulator of the pathway, keeping it in an inactive state at the ER membrane.

  • In the nucleus, the transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) are targeted for degradation by the 26S proteasome, a process mediated by F-box proteins EBF1 and EBF2.

In the presence of this compound:

  • This compound binds to the receptors, leading to their inactivation.

  • The inactivation of the receptors results in the deactivation of CTR1.

  • This allows for the dephosphorylation and cleavage of the C-terminal end of EIN2.

  • The cleaved C-terminal portion of EIN2 translocates to the nucleus, where it stabilizes EIN3/EIL1 proteins by inhibiting their degradation.

  • The stabilized EIN3/EIL1 transcription factors then activate the expression of a cascade of downstream genes, including the this compound RESPONSE FACTOR (ERF) family of transcription factors.

  • These ERFs, in turn, regulate the expression of a wide array of ripening-related genes that control changes in color, texture, aroma, and flavor.

Key Genes and Proteins in this compound-Mediated Ripening

The process of fruit ripening involves the coordinated expression of numerous genes. The following table summarizes some of the key genes and proteins involved in this compound biosynthesis and signaling, along with their roles.

Gene/Protein Family Function Expression During Ripening
ACS (ACC Synthase) Catalyzes the rate-limiting step in this compound biosynthesis.[1][3][4]Expression of specific isoforms, like LeACS2 and LeACS4 in tomato, is highly induced at the onset of ripening.[7]
ACO (ACC Oxidase) Catalyzes the final step in this compound biosynthesis.[1][3][4]Expression is upregulated during ripening, contributing to the this compound burst.
ETR/ERS (this compound Receptors) Perceive the this compound signal and act as negative regulators of the pathway.Transcript levels of some receptor genes, such as LeETR4 in tomato, increase during ripening, potentially to modulate this compound sensitivity.
CTR1 (Constitutive Triple Response 1) A negative regulator that acts downstream of the receptors.[1]Its activity is suppressed in the presence of this compound.
EIN2 (this compound Insensitive 2) A central positive regulator of the this compound signaling pathway.The C-terminal domain is cleaved and translocates to the nucleus upon this compound perception.
EIN3/EIL (this compound Insensitive 3/EIN3-Like) Master transcription factors that activate downstream this compound responses.Stabilized in the presence of this compound to activate the expression of ERFs.
ERF (this compound Response Factor) A large family of transcription factors that regulate the expression of ripening-related genes.Expression of various ERFs is induced by this compound and they bind to the promoters of genes responsible for ripening characteristics.

Quantitative Data in this compound-Mediated Ripening

The following tables present a summary of quantitative data related to this compound production and gene expression changes during the ripening of common climacteric fruits.

Table 1: this compound Production Rates in Climacteric Fruits at Different Ripening Stages

FruitRipening StageThis compound Production Rate (µL C₂H₄ kg⁻¹ h⁻¹)
Tomato (Solanum lycopersicum)Mature Green< 0.1
Breaker1 - 5
Pink10 - 20
Red5 - 10
Banana (Musa acuminata)Unripe (Green)< 0.1
Turning (Yellow-Green)2 - 8
Ripe (Yellow)20 - 35
Overripe (Yellow with brown spots)> 50
Apple (Malus domestica)Pre-climacteric< 1
Climacteric Peak25 - 100
Post-climacteric10 - 20

Note: These values are approximate and can vary depending on the cultivar, environmental conditions, and measurement techniques.

Table 2: Relative Fold Change in Gene Expression During Tomato Ripening (Breaker Stage vs. Mature Green Stage)

GeneFold Change
LeACS2~100-fold increase
LeACS4~50-fold increase
LeACO1~80-fold increase
LeETR3 (NR)~5-fold increase
LeETR4~10-fold increase
ERF2~15-fold increase

Note: These are representative fold changes and the actual values can vary between studies and experimental conditions.

Experimental Protocols for Studying this compound-Mediated Ripening

A thorough investigation of the role of this compound in fruit ripening requires a combination of physiological, biochemical, and molecular techniques. The following are detailed methodologies for key experiments.

Diagram: Experimental Workflow for Studying this compound Response

Experimental_Workflow cluster_C Physiological Assessments cluster_D Molecular Investigations A Fruit Sampling (Different Ripening Stages) B This compound Treatment (e.g., 100 ppm this compound or 1-MCP) A->B Treatment Application C Physiological Measurements B->C Post-Treatment D Molecular Analyses B->D Post-Treatment E Data Analysis and Interpretation C->E D->E C1 This compound Measurement (Gas Chromatography) C2 Firmness Measurement (Penetrometer) C3 Color Measurement (Colorimeter) D1 RNA Extraction & qRT-PCR (Gene Expression) D2 Protein Extraction & Western Blot (Protein Levels) D3 Metabolite Analysis (GC-MS, LC-MS)

Caption: A typical experimental workflow for investigating the effects of this compound on climacteric fruit ripening.

This compound Measurement by Gas Chromatography (GC)

Principle: This method quantifies the concentration of this compound gas produced by the fruit.

Methodology:

  • Fruit Incubation: Place individual fruits of a known weight into airtight containers of a known volume.

  • Headspace Sampling: After a specific incubation period (e.g., 1-4 hours) at a controlled temperature, use a gas-tight syringe to withdraw a sample of the headspace gas from the container.

  • Gas Chromatography Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).[8][9][10]

  • Quantification: The GC separates the gases, and the FID detects this compound. The concentration is determined by comparing the peak area of the sample to that of a known this compound standard.

  • Calculation: this compound production is typically expressed as microliters of this compound per kilogram of fruit per hour (µL C₂H₄ kg⁻¹ h⁻¹).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Principle: This technique measures the transcript levels of specific genes of interest.

Methodology:

  • Tissue Sampling: Collect fruit tissue (e.g., pericarp) at different ripening stages or after this compound/inhibitor treatment and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Isolate total RNA from the fruit tissue using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[2][11][12] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.[2]

  • qRT-PCR: Perform the real-time PCR using gene-specific primers for your target genes (e.g., ACS, ACO, ETRs) and a reference gene (e.g., actin) for normalization. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Measurement of Fruit Firmness

Principle: This assesses the textural changes that occur during ripening, specifically the softening of the fruit.

Methodology:

  • Instrument: Use a penetrometer or texture analyzer equipped with a probe of a specific diameter.

  • Measurement: Remove a small section of the fruit peel. Position the probe on the exposed flesh and apply a constant force until the probe penetrates the tissue to a defined depth.

  • Data Recording: The instrument records the force required for penetration, which is a measure of the fruit's firmness.

  • Replication: Take multiple readings from different locations on the same fruit and average them. Use several fruits for each ripening stage or treatment for statistical analysis.

Measurement of Fruit Color

Principle: This quantifies the changes in fruit color, which is a key indicator of ripening.

Methodology:

  • Instrument: Use a chromameter or a spectrophotometer.

  • Calibration: Calibrate the instrument using a standard white tile.

  • Measurement: Place the instrument's sensor flat against the surface of the fruit at the equatorial region.

  • Data Recording: The instrument will provide color values in a specific color space, most commonly the CIE Lab* system, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Replication: Take measurements from multiple fruits for each stage or treatment.

Protein Extraction and Western Blotting for this compound Receptors

Principle: This method allows for the detection and semi-quantification of specific proteins, such as this compound receptors.

Methodology:

  • Protein Extraction: Homogenize fruit pericarp tissue in a suitable extraction buffer containing protease inhibitors to prevent protein degradation.[13]

  • Microsomal Fraction Isolation: Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane proteins like the this compound receptors.[13]

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Probe the membrane with a primary antibody specific to the this compound receptor of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: Detect the signal using a chemiluminescent substrate and image the blot. The intensity of the band corresponds to the relative abundance of the protein.

Conclusion

This compound plays a central and indispensable role in the ripening of climacteric fruits. The intricate regulation of its biosynthesis and the well-defined signaling pathway ensure a coordinated and rapid transition from a mature, unripe state to a ripe, edible fruit. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for developing innovative strategies to control ripening, improve fruit quality, and reduce post-harvest losses. The quantitative data and pathway diagrams provided serve as a valuable reference for researchers in this dynamic field.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ethylene Gas for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene (C₂H₄), a colorless and flammable gas with a faint sweet and musky odor, holds a significant position in both industrial chemistry and biological research.[1] As the simplest alkene, its reactivity and gaseous nature make a thorough understanding of its physicochemical properties paramount for safe and effective laboratory use. This technical guide provides an in-depth overview of this compound's core properties, outlines experimental methodologies for their determination, and details its primary signaling pathway in a biological context, adhering to stringent data presentation and visualization requirements.

Core Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound gas is presented in the table below. This data is essential for a variety of laboratory applications, from designing reaction conditions to ensuring the safety of personnel.

PropertyValueConditions
Chemical Formula C₂H₄
Molar Mass 28.054 g/mol
Boiling Point -103.7 °C (-154.7 °F)at 1 atm
Melting Point -169.2 °C (-272.6 °F)
Density (gas) 1.178 kg/m ³at 15 °C
Solubility in Water 131 mg/Lat 25 °C
Solubility in Ethanol (B145695) 4.22 mg/L
Solubility in Diethyl Ether Good
Lower Flammability Limit (LFL) 2.7% by volume in air
Upper Flammability Limit (UFL) 36% by volume in air
Autoignition Temperature 450 °C (842 °F)
Vapor Pressure 35.04 atmat 20 °C
Flash Point -136.6 °C (-213 °F)
Viscosity 10.28 μPa·s
Heat of Combustion -47,194,540 J/kg

Experimental Protocols for Property Determination

Accurate determination of this compound's physicochemical properties is crucial for its application in research. The following sections outline the methodologies for key experiments.

Determination of Gas Density

The density of a gas can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure.

Methodology:

  • Apparatus: A gas-tight syringe or a glass bulb of known volume, a vacuum pump, a manometer, and a high-precision balance are required.

  • Procedure:

    • The mass of the empty (evacuated) gas bulb is accurately measured.

    • The bulb is then filled with this compound gas to a known pressure, which is measured with a manometer.

    • The temperature of the gas is recorded.

    • The filled bulb is weighed again.

    • The mass of the this compound gas is the difference between the mass of the filled bulb and the evacuated bulb.

    • The density is calculated by dividing the mass of the gas by the known volume of the bulb.

  • Calculation: The ideal gas law (PV = nRT) can be used to approximate the molar mass and, by extension, the density under different conditions. However, for precise measurements, especially at higher pressures, real gas equations of state may be necessary. An extrapolation of density/pressure plots to zero pressure can yield the ideal gas density.

Measurement of Gas Solubility in a Liquid

The solubility of this compound in a liquid can be determined by measuring the volume of gas that dissolves in a known volume of the liquid at a specific temperature and pressure.

Methodology:

  • Apparatus: A gas burette, an equilibration vessel, a pressure transducer, and a constant temperature bath are the primary components.

  • Procedure:

    • A known volume of the degassed solvent is introduced into the equilibration vessel.

    • A known volume of this compound gas is brought into contact with the liquid in the vessel, all maintained at a constant temperature.

    • The mixture is agitated until equilibrium is reached, indicated by a stable pressure reading.

    • The change in the volume of the gas in the burette represents the amount of gas that has dissolved in the liquid.

  • Data Analysis: The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per unit volume of solvent.

Determination of Flammability Limits

The lower and upper flammability limits of this compound in air can be determined using a standardized method such as ASTM E681.[2][3][4] This test involves introducing a controlled mixture of this compound and air into a closed vessel and attempting to ignite it.

Methodology:

  • Apparatus: A closed, spherical or cylindrical test vessel (typically 5 liters or larger) equipped with a pressure transducer, a temperature probe, an ignition source (e.g., an electric spark), and a means for introducing and mixing gases.

  • Procedure:

    • The test vessel is evacuated and then filled with a pre-calculated partial pressure of this compound and air to achieve a specific concentration.

    • The mixture is allowed to homogenize.

    • The ignition source is activated.

    • Flame propagation is observed visually and/or by a rapid pressure rise recorded by the transducer.

    • The test is repeated with varying concentrations of this compound to determine the minimum concentration (LFL) and the maximum concentration (UFL) at which flame propagation occurs.

Laboratory Preparation of this compound Gas

For some applications, small quantities of this compound gas can be prepared in the laboratory. A common method is the dehydration of ethanol.[5][6][7]

Methodology:

  • Reaction: The dehydration of ethanol is typically catalyzed by concentrated sulfuric acid or heated aluminum oxide. CH₃CH₂OH → C₂H₄ + H₂O

  • Procedure (using concentrated sulfuric acid):

    • A mixture of ethanol and concentrated sulfuric acid (in a 1:2 ratio) is heated in a round-bottom flask to approximately 160-170°C.[5]

    • The evolved gas is passed through a sodium hydroxide (B78521) solution to remove acidic impurities such as carbon dioxide and sulfur dioxide.[5]

    • The purified this compound gas is then collected over water.

  • Safety: This procedure should be performed in a well-ventilated fume hood due to the use of concentrated acid and the flammable nature of this compound.

This compound Signaling Pathway in Plants

This compound is a key phytohormone that regulates a wide array of developmental processes and stress responses in plants.[8] The core signaling pathway is a negative regulatory cascade.

In the absence of this compound, the this compound receptors (such as ETR1 and ERS1) located in the endoplasmic reticulum membrane are active. This activity leads to the activation of a serine/threonine-protein kinase called CTR1 (Constitutive Triple Response 1). CTR1, in turn, phosphorylates the C-terminal domain of EIN2 (this compound Insensitive 2), another ER-localized protein, which keeps it inactive. This cascade ultimately leads to the degradation of the transcription factors EIN3 (this compound Insensitive 3) and EIL1 (EIN3-like 1) in the nucleus.

When this compound is present, it binds to the copper cofactor within the transmembrane domain of the receptors, inactivating them. This inactivation of the receptors leads to the deactivation of CTR1. Consequently, EIN2 is no longer phosphorylated by CTR1. The C-terminal end of EIN2 is then cleaved and translocates to the nucleus. Inside the nucleus, the EIN2 C-terminus stabilizes the EIN3/EIL1 transcription factors, allowing them to accumulate and initiate the transcription of this compound-responsive genes, leading to various physiological responses.

Ethylene_Signaling_Pathway This compound This compound Receptors ETR1/ERS1 Receptors This compound->Receptors Binds & Inactivates CTR1 CTR1 (Active) Receptors->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Phosphorylates (Inactive) EIN3_EIL1 EIN3/EIL1 Degradation Degradation EIN3_EIL1->Degradation

This compound Signaling Pathway in the Absence of this compound.

Ethylene_Signaling_Pathway_Active This compound This compound Receptors_Inactive ETR1/ERS1 Receptors (Inactive) This compound->Receptors_Inactive Binds CTR1_Inactive CTR1 (Inactive) Receptors_Inactive->CTR1_Inactive Inactivates EIN2_Active EIN2 (Active) EIN2_C_Terminus EIN2 C-Terminus EIN2_Active->EIN2_C_Terminus Cleavage EIN3_EIL1_Stable EIN3/EIL1 (Stable) EIN2_C_Terminus->EIN3_EIL1_Stable Ethylene_Response_Genes This compound Response Genes EIN3_EIL1_Stable->Ethylene_Response_Genes Activates Transcription Physiological_Response Physiological Response Ethylene_Response_Genes->Physiological_Response

This compound Signaling Pathway in the Presence of this compound.

Experimental Workflow for Laboratory Use of this compound Gas

A generalized workflow for conducting experiments with this compound gas in a laboratory setting is crucial for safety and reproducibility.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Termination Termination & Cleanup A Risk Assessment & SOP Development B Gas Cylinder Inspection & Securing A->B C Leak Testing of Apparatus B->C D Preparation of Experimental System (e.g., plant material, reaction mixture) C->D E Introduction of this compound Gas (Controlled flow rate/concentration) D->E F Monitoring of Experimental Parameters (Temperature, Pressure, Gas Concentration) E->F G Data Collection F->G H Shutting off Gas Supply at Cylinder G->H I Purging of Apparatus with Inert Gas H->I J Safe Venting of Residual this compound I->J K Disassembly & Cleaning of Apparatus J->K

General Experimental Workflow for this compound Gas.

Safety and Handling in the Laboratory

Due to its high flammability and potential to act as a simple asphyxiant by displacing oxygen, strict safety protocols must be followed when handling this compound gas.[1][9][10][11][12][13][14]

  • Ventilation: Always work with this compound in a well-ventilated area, preferably within a fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces, from the vicinity.

  • Cylinder Handling: this compound cylinders must be securely strapped or chained to a wall or bench. Use a proper regulator and ensure all connections are leak-tight.

  • Personal Protective Equipment (PPE): Safety glasses or goggles and appropriate gloves should be worn.

  • Monitoring: In areas where this compound is frequently used, a flammable gas detector should be installed.

  • Emergency Procedures: Be familiar with the location of fire extinguishers (Class B for flammable gases) and emergency shut-off valves. In case of a leak, evacuate the area and, if safe to do so, shut off the gas supply.

This guide provides a foundational understanding of the physicochemical properties of this compound gas for its safe and effective use in a laboratory setting. Researchers are encouraged to consult specific safety data sheets (SDS) and relevant literature for their particular applications.

References

ethylene perception and signal transduction in plant cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethylene Perception and Signal Transduction in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gaseous plant hormone this compound is a pivotal regulator of a vast array of developmental processes and stress responses, including fruit ripening, senescence, abscission, and immunity.[1][2][3] The perception of this compound and the subsequent signal transduction cascade represent one of the most well-characterized signaling pathways in plants, offering a paradigm for understanding hormone signaling from membrane-bound receptors to nuclear gene regulation. This technical guide provides a detailed examination of the core components and mechanisms of this compound signaling in plant cells. It summarizes key quantitative data, presents detailed protocols for essential experimental techniques, and visualizes the intricate relationships within the pathway to support advanced research and potential therapeutic development.

The Core Signaling Pathway

The this compound signal transduction pathway is primarily localized to the endoplasmic reticulum (ER) membrane and involves a series of negative regulatory interactions.[2][4][5] The canonical model, largely elucidated through genetic studies in Arabidopsis thaliana, operates as a linear cascade that is switched 'on' by the presence of this compound.

State of the Pathway in the Absence of this compound (OFF State)

In the absence of this compound, a family of ER-localized receptors actively suppresses the downstream signaling pathway.[2][4]

  • Receptors: In Arabidopsis, there are five this compound receptor isoforms: ETR1, ERS1, ETR2, EIN4, and ERS2.[4] These receptors function as dimers and are homologous to bacterial two-component histidine kinases.[2][6] They require a copper cofactor for this compound binding, which is delivered by the copper transporter RAN1.[3]

  • CTR1 Activation: The receptors physically interact with and activate a serine/threonine protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which is a homolog of the Raf family of kinases.[7][8][9] CTR1 acts as the central negative regulator of the pathway.[2][7]

  • EIN2 Phosphorylation: Active CTR1 directly phosphorylates the C-terminal domain of this compound INSENSITIVE 2 (EIN2), an ER-integral membrane protein.[6][10][11] EIN2 is the central positive regulator, and its phosphorylation by CTR1 keeps it in an inactive state.

  • EIN3/EIL1 Degradation: Phosphorylated, inactive EIN2 cannot signal downstream. In the nucleus, the master transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) are constitutively targeted for degradation by the 26S proteasome.[12] This degradation is mediated by two F-box proteins, EBF1 and EBF2, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[13] Consequently, this compound-responsive genes are not transcribed.

State of the Pathway in the Presence of this compound (ON State)

The binding of this compound to its receptors initiates a de-repression cascade.

  • This compound Binding and Receptor Inactivation: this compound gas diffuses into the cell and binds to the copper cofactor within the transmembrane domain of the receptors.[3] This binding acts as an inverse agonist, inactivating the receptors.[2]

  • CTR1 Inactivation: The inactivation of the receptors leads to the inactivation of the associated CTR1 kinase.[2][13]

  • EIN2 Dephosphorylation and Cleavage: With CTR1 inactive, the C-terminal domain of EIN2 is no longer phosphorylated. This dephosphorylation prevents its degradation and leads to its proteolytic cleavage.

  • EIN2-CEND Nuclear Translocation: The cleaved C-terminal end of EIN2 (EIN2-CEND) is released from the ER membrane and translocates to the nucleus.

  • Activation of Transcription: In the nucleus, EIN2-CEND has a dual function. It directly or indirectly inhibits the translation of EBF1 and EBF2 mRNAs, leading to a decrease in the levels of these F-box proteins. This reduction in EBF1/EBF2 allows for the stabilization and accumulation of the EIN3/EIL1 transcription factors.[11][13] Accumulated EIN3/EIL1 then binds to the promoters of this compound-responsive genes, including the this compound RESPONSE FACTOR (ERF) family of transcription factors, initiating a transcriptional cascade that results in the diverse physiological responses to this compound.[11][13]

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_legend State Change: No this compound -> With this compound ETR1 ETR1/ERS1 Receptors CTR1 CTR1 (Active) ETR1->CTR1 Activates ETR1->CTR1 Inactivates EIN2 N-terminus (Membrane) C-terminus (Cytosol) CTR1->EIN2:C Phosphorylates (P) [INACTIVE] EIN2_C_cleaved EIN2-CEND (Cleaved) EIN2:C->EIN2_C_cleaved Cleavage This compound This compound This compound->ETR1 Binds & Inactivates EIN3 EIN3 / EIL1 Proteasome 26S Proteasome EIN3->Proteasome ERF_genes This compound Responsive Genes (e.g., ERFs) EIN3->ERF_genes Activates Transcription EBF12 SCF(EBF1/2) EBF12->EIN3 Targets for Degradation Ethylene_Response This compound Response [OFF] ERF_genes->Ethylene_Response Ethylene_Response_ON This compound Response [ON] ERF_genes->Ethylene_Response_ON EIN2_C_cleaved->EIN3 Stabilizes EIN2_C_cleaved->EBF12 Inhibits EBF1/2 Inactive_path Inactive Pathway Active_path Active Pathway

Caption: Canonical this compound signaling pathway in Arabidopsis.

Quantitative Data

Quantitative analysis of signaling components is critical for building accurate models of pathway dynamics. Data remains sparse due to the low abundance of these proteins.

Table 1: Ligand Binding Affinity of this compound Receptors

Receptor IsoformLigandDissociation Constant (Kd)MethodSource Organism
ETR1This compound2.4 x 10⁻⁹ M (0.036 µL L⁻¹)Radioligand Binding AssayArabidopsis thaliana
ERS1This compoundSimilar affinity to ETR1Competitive Inhibition AssayArabidopsis thaliana

Data from Schaller and Bleecker, 1995[6]; Rodriguez et al., 1999.

Table 2: Absolute Quantification of this compound Signaling Proteins in Tomato Fruit

ProteinRipening StageAbundance (fmol / µg total membrane proteins)
SlETR1 Mature Green0.95 ± 0.12
Breaker0.50 ± 0.05
SlETR3 (NR) Mature Green1.13 ± 0.15
Breaker0.81 ± 0.12
SlETR4 Mature Green1.34 ± 0.20
Breaker1.12 ± 0.13
SlCTR1 Mature Green0.17 ± 0.02
Breaker0.11 ± 0.01
SlCTR2 Mature Green0.13 ± 0.02
Breaker0.09 ± 0.01
SlEIN2 Mature Green0.28 ± 0.04
Breaker0.17 ± 0.02

This table presents a selection of data from a targeted proteomics study in tomato (Solanum lycopersicum) as an example of protein abundance. Data from Mata et al., 2019.[2]

CTR1 Kinase Activity While precise Michaelis-Menten constants (Km, Vmax) for CTR1 are not readily available in the literature, in vitro kinase assays have demonstrated that the CTR1 kinase domain directly phosphorylates peptides derived from the EIN2 C-terminus.[6][10][11] Kinetic analysis shows a substrate concentration-dependent increase in phosphorylation, confirming a direct enzymatic relationship.[6][11]

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a suite of molecular, genetic, and biochemical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Receptor-CTR1 Interaction

Co-IP is used to verify in vivo protein-protein interactions, such as the association between this compound receptors (e.g., ETR1) and CTR1.

Methodology:

  • Plant Material: Grow Arabidopsis seedlings expressing tagged versions of the proteins of interest (e.g., 35S:ETR1-HA and 35S:CTR1-MYC) in liquid culture.

  • Protein Extraction: Harvest and freeze tissue in liquid nitrogen. Grind to a fine powder and resuspend in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails).

  • Lysate Clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.

  • Immunoprecipitation: Add an antibody specific to one of the tags (e.g., anti-HA antibody) to the cleared lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer (similar to Lysis Buffer but with lower detergent concentration) to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tags (e.g., anti-HA and anti-MYC). Detection of the second protein (CTR1-MYC) in the sample immunoprecipitated with the first antibody (anti-HA) confirms the interaction.

CoIP_Workflow start Plant Tissue with Tagged Proteins (ETR1-HA, CTR1-MYC) lysis Protein Extraction (Lysis Buffer) start->lysis centrifuge1 Centrifugation (Clear Lysate) lysis->centrifuge1 ip Immunoprecipitation: Add anti-HA Antibody centrifuge1->ip beads Capture Complexes: Add Protein A/G Beads ip->beads wash Wash Beads (Remove Non-specific Proteins) beads->wash elute Elution (Boil in Sample Buffer) wash->elute sds SDS-PAGE & Western Blot elute->sds detect Detect both HA and MYC tags. MYC signal confirms interaction. sds->detect

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Yeast Two-Hybrid (Y2H) Assay for CTR1-EIN2 Interaction

The Y2H system is a powerful genetic method to screen for or confirm binary protein interactions.

Methodology:

  • Vector Construction: Clone the coding sequence of the CTR1 kinase domain into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-Binding Domain (BD). Clone the coding sequence of the EIN2 C-terminal domain into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.

  • Selection for Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Assay: Pick colonies from the selection plate and streak them onto a high-stringency reporter medium, which additionally lacks Histidine and Adenine (SD/-Trp/-Leu/-His/-Ade).

  • Analysis: The GAL4-BD-CTR1 fusion will bind to the promoter of the reporter genes (HIS3, ADE2). If EIN2-AD interacts with CTR1-BD, the activation domain is brought into proximity of the promoter, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the high-stringency medium. Growth indicates a positive interaction.

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI GAL4-BD CTR1-KD Reporter_NI Promoter | Reporter Gene (HIS3) [OFF] Bait_NI:DBD->Reporter_NI:p Binds Prey_NI GAL4-AD Protein X Result_NI No Growth on -His Medium Reporter_NI->Result_NI Complex GAL4-BD CTR1-KD GAL4-AD EIN2-CEND Reporter_I Promoter | Reporter Gene (HIS3) [ON] Complex:DBD->Reporter_I:p Binds Complex:AD->Reporter_I:p Activates Result_I Growth on -His Medium Reporter_I->Result_I

Caption: Logical basis of the Yeast Two-Hybrid (Y2H) assay.

Chromatin Immunoprecipitation (ChIP) for EIN3 Target Gene Binding

ChIP is used to determine if a transcription factor, like EIN3, binds to specific DNA regions (e.g., promoters of target genes like ERF1) in vivo.

Methodology:

  • Cross-linking: Treat this compound-exposed Arabidopsis seedlings with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Isolation & Sonication: Isolate nuclei and lyse them to release chromatin. Shear the chromatin into small fragments (200-1000 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to EIN3.

  • Complex Capture: Add Protein A/G magnetic beads to pull down the EIN3 antibody and any DNA fragments cross-linked to it.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution & Reverse Cross-linking: Elute the EIN3-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with proteinase K.

  • DNA Purification: Purify the released DNA fragments.

  • Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed for the suspected binding site in the promoter of a target gene (e.g., ERF1). A significant enrichment of this DNA sequence in the ChIP sample compared to a negative control (e.g., input DNA or a no-antibody control) confirms in vivo binding.

Conclusion and Future Directions

The this compound perception and signal transduction pathway is a sophisticated and tightly regulated system that exemplifies the principles of hormone signaling in plants. While the core components and their genetic relationships are well-established, significant questions remain. For drug development professionals, modulation of this pathway holds potential for agricultural applications, such as controlling ripening, enhancing stress tolerance, or improving crop shelf-life.

Future research will likely focus on:

  • Structural Biology: High-resolution structures of the receptor-CTR1-EIN2 complex are needed to understand the precise molecular mechanism of signal transmission across the ER membrane.

  • Quantitative Dynamics: Systems biology approaches combining quantitative proteomics and phosphoproteomics will provide a more dynamic and complete picture of the pathway's regulation.[1][3][7]

  • Pathway Crosstalk: Elucidating the nodes of interaction between the this compound pathway and other hormone signaling networks (e.g., auxin, ABA, jasmonates) is crucial for understanding integrated plant responses.

  • Translational Applications: Developing novel chemical inhibitors or activators that target specific components of the pathway could lead to next-generation agrochemicals with high specificity and efficacy.

This guide provides a foundational understanding of the this compound signaling core, equipping researchers with the knowledge and methodological framework to explore these frontiers.

References

Transcriptional Regulation of Ethylene-Responsive Genes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the transcriptional regulation of ethylene-responsive genes in plants. It details the central signaling pathway, key transcription factor families, and the experimental protocols used to elucidate these processes, with a focus on quantitative data and practical methodologies.

The this compound Signaling Pathway: A Cascade to the Nucleus

This compound, a gaseous plant hormone, plays a pivotal role in a wide array of developmental processes and stress responses, including fruit ripening, senescence, and defense against pathogens.[1] The perception and transduction of the this compound signal involve a well-characterized pathway, primarily elucidated in the model plant Arabidopsis thaliana.

In the absence of this compound, a family of endoplasmic reticulum (ER)-localized receptors, including ETR1, ERS1, ETR2, EIN4, and ERS2, actively suppress the this compound response.[2] These receptors associate with and activate the Ser/Thr protein kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).[2] CTR1, in turn, phosphorylates the C-terminal domain of EIN2 (this compound INSENSITIVE 2), another ER-membrane-localized protein, keeping it inactive.[1]

Upon this compound binding to the receptors, their inhibitory activity on downstream signaling is relieved.[2] This leads to the inactivation of CTR1, which ceases to phosphorylate EIN2.[1] The C-terminal end of EIN2 is then cleaved and translocates to the nucleus.[3] In the nucleus, the EIN2 C-terminus initiates a transcriptional cascade by stabilizing the master transcription factors EIN3 (this compound INSENSITIVE 3) and its homologs, EILs (EIN3-LIKE).[3] This stabilization is achieved, in part, by inhibiting the activity of F-box proteins EBF1 and EBF2, which target EIN3/EILs for degradation by the 26S proteasome.[3] The stabilized EIN3/EILs then bind to the promoters of this compound-responsive genes, initiating a cascade of transcriptional changes.[3]

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound Receptors ETR1/ERS1, etc. This compound->Receptors binds CTR1 CTR1 Receptors->CTR1 activates (No this compound) Receptors->CTR1 inactivates (With this compound) EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates & inhibits EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage & translocation EBF1_2 EBF1/2 EIN2_C->EBF1_2 inhibits degradation of EIN3_EIL EIN3/EILs EBF1_2->EIN3_EIL promotes degradation ERFs ERF Transcription Factors EIN3_EIL->ERFs activates transcription Ethylene_Genes This compound-Responsive Genes EIN3_EIL->Ethylene_Genes binds to EBS ERFs->Ethylene_Genes binds to GCC box

A simplified model of the this compound signaling pathway.

Key Transcription Factors: EIN3/EILs and ERFs

The transcriptional response to this compound is primarily orchestrated by two families of transcription factors: the EIN3/EIL family and the this compound Response Factor (ERF) family.

EIN3/EIL Transcription Factors

EIN3 and its homologs are the primary transcription factors in the this compound signaling pathway.[4] They are nuclear-localized proteins that bind to a specific DNA sequence known as the EIN3 Binding Site (EBS), with the consensus sequence "ATGTA".[5] EIN3 binds to its target DNA as a homodimer.[2] The binding affinity of EIN3 is influenced by the number and arrangement of EBS elements within a promoter. For instance, an inverted repeat of the EBS with a 10 bp spacer has been shown to have a higher binding affinity for EIN3 in vitro compared to a single EBS.[6]

EIN3/EILs act as transcriptional activators for a wide range of this compound-responsive genes, including the genes encoding ERF transcription factors.[2] This places the ERFs downstream of EIN3/EILs in the transcriptional cascade.

This compound Response Factor (ERF) Transcription Factors

The ERF family is a large group of plant-specific transcription factors characterized by a conserved DNA-binding domain of about 60-70 amino acids.[7] This family is further divided into subfamilies, with the ERF subfamily members typically binding to a cis-acting element known as the GCC box (core sequence AGCCGCC).[7] ERFs can act as either transcriptional activators or repressors of GCC box-mediated gene expression.[8] The binding of ERF proteins to the GCC box can be influenced by the nucleotides flanking the core sequence.[9]

Quantitative Data in this compound-Responsive Gene Regulation

Understanding the quantitative aspects of transcription factor-DNA interactions and subsequent gene expression changes is crucial for a complete picture of this compound signaling.

Transcription Factor-DNA Binding Affinities

The strength of the interaction between a transcription factor and its DNA binding site is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Transcription FactorDNA Binding SiteProbe Sequence/ConfigurationDissociation Constant (Kd)Reference
EIN3 (82-352 fragment)EBS2 inverted EBSs with 10 bp spacer (2EBS-S10)~110 nM[6]
EIN3 (82-352 fragment)EBS2 inverted EBSs with 8 bp spacer (2EBS-S8)~330 nM[6]
EIN3 (82-352 fragment)EBS2 inverted EBSs with 5 bp spacer (2EBS-S5)~1.1 µM[6]
EIN3 (82-352 fragment)EBSSingle EBS> 3 µM[6]
ERF DBD (wild-type)Consensus ETS site (CCGGAA)5′-GACCGGAAGTGG-3′136 ± 18 nM[7]
AtERF1, EREBP2, EREBP4GCC box (AGCCGCC)Not specifiedpM range[10][11]
This compound-Responsive Gene Expression

This compound treatment leads to significant changes in the expression levels of a multitude of genes. The table below provides examples of the fold-change in expression for some well-characterized this compound-responsive genes in Arabidopsis thaliana after this compound treatment.

GeneAGI LocusFunctionFold Change (this compound vs. Air)Time PointReference
ERF1 At4g17500Transcription factor~20-fold increase4 hours[12]
PDF1.2 At5g44420Defensin protein~15-fold increase8 hours[12]
CHI-B (Basic Chitinase)At3g12500Pathogenesis-related protein~10-fold increase8 hours[12]
HLS1 (HOOKLESS 1)At3g12830Apical hook formation~5-fold increase4 hours[1]
AtEBP At3g16770Transcription factor~4-fold increase6 hours
ACO2 At1g62380This compound biosynthesisVariable24-72 hours
ETR2 At3g23150This compound receptorVariable24-72 hours

Note: Fold changes can vary depending on experimental conditions, tissue type, and developmental stage.

Experimental Protocols

A variety of molecular biology techniques are employed to study the transcriptional regulation of this compound-responsive genes. Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the in vivo binding sites of transcription factors on a genome-wide scale.

Protocol for ChIP-seq in Arabidopsis thaliana

  • Cross-linking: Treat plant material (e.g., seedlings) with 1% formaldehyde (B43269) under vacuum to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Isolation and Sonication: Isolate nuclei and lyse them to release chromatin. Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-EIN3). Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the transcription factor binding sites.

ChIP_Seq_Workflow Start Plant Tissue Crosslink 1. Cross-link with Formaldehyde Start->Crosslink Isolate_Shear 2. Isolate Nuclei & Shear Chromatin Crosslink->Isolate_Shear IP 3. Immunoprecipitation with specific antibody Isolate_Shear->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute_Reverse 5. Elute & Reverse Cross-links Wash->Elute_Reverse Purify 6. Purify DNA Elute_Reverse->Purify Library_Seq 7. Library Preparation & Sequencing Purify->Library_Seq Analyze 8. Data Analysis (Peak Calling) Library_Seq->Analyze End Identified Binding Sites Analyze->End

A general workflow for a ChIP-Seq experiment.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.

Protocol for EMSA with EIN3/ERF Transcription Factors

  • Probe Preparation:

    • Synthesize complementary oligonucleotides containing the putative binding site (EBS or GCC box).

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

    • For competition assays, also prepare unlabeled ("cold") probes.

  • Protein Preparation:

    • Express and purify the transcription factor of interest (e.g., as a GST-fusion protein). Alternatively, use in vitro translated protein or nuclear extracts from plant tissues.

  • Binding Reaction:

    • Incubate the labeled probe with the purified protein in a binding buffer. A typical binding buffer contains:

      • 20 mM HEPES (pH 7.5)

      • 50 mM KCl

      • 1 mM DTT

      • 10% glycerol

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For competition experiments, pre-incubate the protein with an excess of unlabeled competitor probe before adding the labeled probe.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.

EMSA_Workflow cluster_prep Preparation Probe 1. Labeled DNA Probe (EBS or GCC box) Binding 3. Binding Reaction (Probe + Protein) Probe->Binding Protein 2. Purified Transcription Factor (EIN3 or ERF) Protein->Binding Electrophoresis 4. Non-denaturing PAGE Binding->Electrophoresis Detection 5. Detection of Probe Electrophoresis->Detection Result Result Interpretation Detection->Result

A simplified workflow for an EMSA experiment.
Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor to activate or repress the expression of a target promoter in vivo.

Protocol for Dual-Luciferase Reporter Assay in Plant Protoplasts

  • Construct Preparation:

    • Reporter construct: Clone the promoter of the this compound-responsive gene of interest upstream of a firefly luciferase (LUC) gene.

    • Effector construct: Clone the coding sequence of the transcription factor (e.g., EIN3 or an ERF) under the control of a strong constitutive promoter (e.g., CaMV 35S).

    • Internal control construct: A plasmid expressing Renilla luciferase (REN) under a constitutive promoter is co-transfected to normalize for transfection efficiency.

  • Protoplast Isolation and Transfection:

    • Isolate protoplasts from plant tissue (e.g., Arabidopsis leaves).

    • Co-transfect the protoplasts with the reporter, effector, and internal control constructs using a method like PEG-mediated transfection.

  • Incubation and Lysis:

    • Incubate the transfected protoplasts to allow for gene expression.

    • Lyse the protoplasts to release the luciferase enzymes.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity by adding its substrate (luciferin).

    • Quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity by adding its substrate (coelenterazine).

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data. An increase in this ratio in the presence of the effector construct indicates transcriptional activation.

Luciferase_Assay_Logic cluster_constructs Plasmid Constructs Reporter Reporter: Promoter-LUC Transfection Co-transfection Reporter->Transfection Effector Effector: 35S-TF Effector->Transfection Control Control: 35S-REN Control->Transfection Protoplast Plant Protoplast Protoplast->Transfection Measurement Measure LUC and REN activities Transfection->Measurement Ratio Calculate LUC/REN Ratio Measurement->Ratio Conclusion Determine Transcriptional Activity Ratio->Conclusion

Logical flow of a dual-luciferase reporter assay.

Conclusion

The transcriptional regulation of this compound-responsive genes is a complex and tightly controlled process. The this compound signaling pathway culminates in the activation of the master transcription factors EIN3/EILs, which in turn regulate a cascade of downstream transcription factors, including the ERFs. The interplay between these transcription factors and their specific DNA binding sites dictates the precise spatial and temporal expression patterns of a vast array of genes, ultimately shaping the plant's response to this crucial hormone. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the intricacies of this fundamental biological process.

References

Ethylene's Involvement in Plant Growth and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene, a simple gaseous phytohormone, plays a multifaceted role in orchestrating plant growth, development, and senescence. Its influence extends from seed germination to organ abscission, making it a critical regulator of the plant life cycle. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its signaling pathways and the experimental methodologies used to elucidate them. Detailed protocols for key experiments are provided, alongside a synthesis of quantitative data to facilitate a comprehensive understanding of this compound's physiological and molecular impacts.

Introduction

The gaseous hormone this compound (C₂H₄) is a pivotal regulator of a vast array of physiological processes in plants.[1][2][3] It is produced by virtually all parts of higher plants and its synthesis is tightly regulated by developmental cues and environmental stimuli.[4][5] this compound's effects are concentration-dependent, with low concentrations often promoting growth and higher concentrations inducing senescence and ripening.[6][7][8] This guide delves into the core aspects of this compound biosynthesis, perception, and signal transduction, providing a technical overview for researchers in plant biology and related fields.

This compound Biosynthesis and its Regulation

The biosynthesis of this compound follows a well-characterized pathway, often referred to as the Yang Cycle.[4]

  • Step 1: Methionine to S-adenosylmethionine (SAM): The pathway begins with the amino acid methionine, which is converted to S-adenosylmethionine (SAM) by the enzyme SAM synthetase.[4]

  • Step 2: SAM to 1-aminocyclopropane-1-carboxylic acid (ACC): This is the rate-limiting step in this compound biosynthesis and is catalyzed by ACC synthase (ACS).[4][9] The expression and activity of ACS are highly regulated by various internal and external signals, including other hormones like auxin.[9]

  • Step 3: ACC to this compound: The final step is the oxidation of ACC to this compound, carbon dioxide, and hydrogen cyanide by the enzyme ACC oxidase (ACO).[4][7] This reaction requires oxygen.[4]

The regulation of this compound biosynthesis is a key control point for its physiological effects. Both ACS and ACO are encoded by multigene families, allowing for differential regulation in various tissues and under different conditions.[7][10][11]

Quantitative Data on this compound Biosynthesis Enzyme Activity
EnzymePlant/TissueActivity Level (Example)ConditionsReference
ACC Synthase (ACS)Tomato Fruit (ripening)~1.5 nmol ACC/mg protein/hClimacteric peak[12]
ACC Synthase (ACS)Mung Bean Hypocotyls~0.8 nmol ACC/mg protein/hAuxin-induced[12]
ACC Oxidase (ACO)Apple Fruit~20 nL C₂H₄/g/hRipening[13]
ACC Oxidase (ACO)Arabidopsis LeavesVmax: ~1.91 nmol this compound/nmol ACOIn vitro assay[14]

This compound Perception and Signaling Pathway

The this compound signaling pathway is a well-defined cascade of events that transmits the this compound signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression.[15][16]

This compound Receptors

This compound is perceived by a family of receptors located in the endoplasmic reticulum (ER) membrane.[7] In Arabidopsis, these include ETR1, ERS1, ETR2, EIN4, and ERS2.[16] These receptors are negative regulators of the this compound response; in the absence of this compound, they are active and suppress the downstream signaling pathway.[7][16]

The Canonical Signaling Pathway

The current model of this compound signaling involves a linear cascade of protein interactions:

  • In the absence of this compound: The this compound receptors activate a Raf-like protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1).[15][16] CTR1, in turn, phosphorylates the C-terminal domain of this compound INSENSITIVE 2 (EIN2), another ER-localized protein.[17][18] This phosphorylation keeps EIN2 inactive. In the nucleus, the transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) are targeted for degradation by the 26S proteasome, mediated by the F-box proteins EBF1 and EBF2.[19][20]

  • In the presence of this compound: this compound binding to its receptors leads to their inactivation.[7][16] This inactivation deactivates CTR1, preventing the phosphorylation of EIN2.[17][18] The unphosphorylated C-terminal portion of EIN2 is then cleaved and translocates to the nucleus.[21][22] In the nucleus, the EIN2 C-terminus promotes the stabilization of EIN3/EIL1 by inhibiting the translation of EBF1/2 mRNA.[15] Stabilized EIN3/EIL1 proteins then activate the transcription of a host of this compound-responsive genes, including the this compound RESPONSE FACTOR (ERF) family of transcription factors, which further amplify the this compound response.[5][23][24]

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_no_this compound No this compound cluster_this compound With this compound This compound This compound Receptors ETR1, ERS1, etc. CTR1 CTR1 EIN2_N EIN2 (N-terminus) EIN2_C EIN2 (C-terminus) EIN3_EIL1 EIN3/EIL1 EBF1_2 EBF1/EBF2 EIN3_EIL1_no EIN3/EIL1 (Degraded) EBF1_2->EIN3_EIL1_no Targets for Degradation ERFs ERF Transcription Factors Ethylene_Response_Genes This compound Response Genes ERFs->Ethylene_Response_Genes Regulates Transcription Receptors_no Receptors (Active) CTR1_no CTR1 (Active) Receptors_no->CTR1_no Activates EIN2_C_no EIN2-C (Phosphorylated) CTR1_no->EIN2_C_no Phosphorylates EIN2_C_p EIN2-C (Cleaved & Nuclear Localized) Ethylene_p This compound Receptors_p Receptors (Inactive) Ethylene_p->Receptors_p Binds & Inactivates CTR1_p CTR1 (Inactive) Receptors_p->CTR1_p Inactivates CTR1_p->EIN2_C_p No Phosphorylation EIN3_EIL1_p EIN3/EIL1 (Stable) EIN2_C_p->EIN3_EIL1_p Stabilizes EIN3_EIL1_p->ERFs Activates Transcription Triple_Response_Workflow start Start: Arabidopsis Seeds sterilize Surface Sterilize Seeds start->sterilize plate Plate on MS Medium (+/- 10 µM ACC) sterilize->plate stratify Stratify at 4°C (2-4 days, dark) plate->stratify germinate Germinate at 22°C (3-4 days, dark) stratify->germinate analyze Analyze Seedling Phenotype: - Hypocotyl/Root Length & Thickness - Apical Hook Curvature germinate->analyze end End: Characterize this compound Response analyze->end Y2H_Workflow start Start: Bait & Prey Proteins clone Clone into Y2H Vectors (BD-Bait, AD-Prey) start->clone transform Co-transform Yeast clone->transform select Select on Media (-Leu, -Trp) transform->select assay Assay for Interaction: - Growth on -His Media - β-galactosidase Assay select->assay interact Interaction Detected assay->interact Positive Result no_interact No Interaction assay->no_interact Negative Result

References

The Ethylene Triple Response in Seedlings: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethylene triple response is a classic and robust phenotype exhibited by etiolated dicot seedlings in the presence of the gaseous plant hormone this compound. This response, characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook, has been a pivotal tool in dissecting the molecular mechanisms of this compound perception and signal transduction. Understanding this pathway is not only fundamental to plant biology but also holds significant implications for agriculture and the development of compounds that can modulate plant growth and stress responses. This technical guide provides an in-depth overview of the this compound triple response, detailing the core signaling pathway, providing quantitative phenotypic data, and outlining key experimental protocols.

The this compound Triple Response Phenotype

When seeds germinate in the dark, they undergo a developmental program known as skotomorphogenesis or etiolation, characterized by rapid hypocotyl elongation to push the cotyledons through the soil into the light. In the presence of this compound, this program is significantly altered, resulting in the "triple response":

  • Inhibition of Hypocotyl and Root Elongation: this compound curbs the rapid elongation of the hypocotyl and primary root, a crucial adaptation to prevent damage when encountering an obstacle underground.

  • Radial Swelling of the Hypocotyl: The hypocotyl thickens, which is thought to increase its mechanical strength to push past impediments.

  • Exaggerated Apical Hook: The apical hook, which protects the delicate apical meristem and cotyledons, becomes more pronounced.

This distinct phenotype has been instrumental in genetic screens to identify mutants with defects in this compound biosynthesis and signaling.[1][2][3][4][5][6]

Quantitative Analysis of the Triple Response

The phenotypic changes of the triple response can be quantified to compare the effects of different this compound concentrations or to characterize this compound-related mutants. The following tables summarize representative quantitative data for the triple response in Arabidopsis thaliana.

Table 1: Hypocotyl Length of Arabidopsis thaliana Seedlings in Response to this compound Precursor ACC

GenotypeTreatment (ACC, µM)Hypocotyl Length (mm, mean ± SEM)Phenotype
Wild-type (Col-0)010.5 ± 0.5Etiolated
Wild-type (Col-0)101.9 ± 0.1Triple Response
ein2-5 (insensitive)010.2 ± 0.4Etiolated
ein2-5 (insensitive)109.8 ± 0.5Insensitive (etiolated)
ctr1-1 (constitutive)01.6 ± 0.1Constitutive Triple Response
ctr1-1 (constitutive)101.5 ± 0.1Constitutive Triple Response

Data are synthesized from multiple sources for illustrative purposes.[7][8]

Table 2: Root Length of Arabidopsis thaliana Seedlings in Response to this compound Precursor ACC

GenotypeTreatment (ACC, µM)Root Length (mm, mean ± SEM)Phenotype
Wild-type (Col-0)08.2 ± 0.6Normal Root Growth
Wild-type (Col-0)102.1 ± 0.2Inhibited Root Growth
ein2-5 (insensitive)08.0 ± 0.5Normal Root Growth
ein2-5 (insensitive)107.8 ± 0.6Insensitive (normal root growth)
ctr1-1 (constitutive)02.3 ± 0.3Constitutively Inhibited Root Growth
ctr1-1 (constitutive)102.2 ± 0.2Constitutively Inhibited Root Growth

Data are synthesized from multiple sources for illustrative purposes.[6]

Table 3: Apical Hook Curvature of Arabidopsis thaliana Seedlings in Response to this compound Precursor ACC

GenotypeTreatment (ACC, µM)Apical Hook Curvature (degrees, mean ± SEM)Phenotype
Wild-type (Col-0)0~170 ± 10Formed Hook
Wild-type (Col-0)10>180 (exaggerated)Exaggerated Hook
ein2-5 (insensitive)0~130 ± 15Reduced Hook
ein2-5 (insensitive)10~135 ± 15Insensitive (reduced hook)

Apical hook curvature is defined as 180° minus the angle between the tangential of the apical part and the axis of the lower part of the hypocotyl. An exaggerated hook has a curvature greater than 180°.[9]

The this compound Signaling Pathway

The this compound signal transduction pathway is a linear cascade primarily localized to the endoplasmic reticulum (ER) membrane. In the absence of this compound, the pathway is active, repressing this compound responses. The binding of this compound to its receptors inactivates the pathway, thereby de-repressing the responses.

In the Absence of this compound (Pathway ON, Responses OFF):

  • Receptor Activity: A family of this compound receptors, including ETR1 and ERS1, are active.[10] These receptors are located on the ER membrane.

  • CTR1 Activation: The active receptors interact with and activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein, a Raf-like serine/threonine protein kinase.[10][11]

  • EIN2 Phosphorylation: Activated CTR1 phosphorylates the C-terminal domain of this compound INSENSITIVE 2 (EIN2), another ER-membrane-localized protein.[10][12]

  • EIN2 Inactivation: Phosphorylation of EIN2 prevents its cleavage and signaling activity. The full-length EIN2 protein may be targeted for degradation.

  • EIN3/EIL1 Degradation: In the nucleus, the master transcription factors for this compound responses, this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), are targeted for degradation by the 26S proteasome. This degradation is mediated by F-box proteins EBF1 and EBF2.[10]

  • This compound Response Genes OFF: With EIN3/EIL1 levels low, the transcription of this compound-responsive genes is repressed.

In the Presence of this compound (Pathway OFF, Responses ON):

  • This compound Binding: this compound gas diffuses into the cell and binds to its receptors.

  • Receptor Inactivation: this compound binding leads to a conformational change in the receptors, inactivating them.

  • CTR1 Inactivation: The inactivation of the receptors leads to the inactivation of CTR1.[10]

  • EIN2 Dephosphorylation and Cleavage: In the absence of active CTR1, EIN2 is no longer phosphorylated. This allows for the proteolytic cleavage of the EIN2 C-terminal end (EIN2-CEND).[10][12]

  • EIN2-CEND Translocation: The cleaved EIN2-CEND translocates to the nucleus.[10]

  • EBF1/EBF2 Repression: In the cytoplasm, EIN2-CEND can also target EBF1 and EBF2 mRNAs for translational repression in P-bodies, further reducing their protein levels.[10]

  • EIN3/EIL1 Stabilization: In the nucleus, the translocated EIN2-CEND promotes the stabilization of EIN3 and EIL1, preventing their degradation.[10][12]

  • This compound Response Genes ON: Stabilized EIN3 and EIL1 bind to the promoters of this compound-responsive genes, activating a transcriptional cascade that leads to the morphological changes of the triple response.

Ethylene_Signaling_Pathway This compound Signaling Pathway ETR1 ETR1/ERS1 Receptors CTR1 CTR1 ETR1->CTR1 activates EIN2 EIN2 CTR1->EIN2 phosphorylates (inactivates) EIN2_CEND EIN2-CEND EIN2->EIN2_CEND cleavage EIN3_EIL1 EIN3/EIL1 ERFs This compound Response Factors (ERFs) EIN3_EIL1->ERFs activates transcription Proteasome 26S Proteasome EIN3_EIL1->Proteasome Ethylene_Response_Genes This compound Response Genes ERFs->Ethylene_Response_Genes activates transcription Triple_Response Triple Response Ethylene_Response_Genes->Triple_Response EBF1_EBF2_mRNA EBF1/EBF2 mRNA EBF1_EBF2_Protein EBF1/EBF2 Protein EBF1_EBF2_mRNA->EBF1_EBF2_Protein EBF1_EBF2_Protein->EIN3_EIL1 targets for degradation This compound This compound This compound->ETR1 binds and inactivates EIN2_CEND->EIN3_EIL1 stabilizes EIN2_CEND->EBF1_EBF2_mRNA represses translation Experimental_Workflow Triple Response Assay Workflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis A1 Seed Sterilization A2 Plating on MS Agar (+/- 10 µM ACC) A1->A2 A3 Stratification (4°C, 2-4 days) A2->A3 B1 Light Exposure (induce germination) A3->B1 B2 Incubation in Darkness (22-24°C, 3 days) B1->B2 C1 Image Acquisition B2->C1 C2 Quantitative Measurement (Hypocotyl, Root, Hook) C1->C2

References

An In-depth Technical Guide to the Core Enzymes of the Ethylene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the ethylene biosynthesis pathway, a critical process in plant development and stress responses. This document details the core enzymes, their kinetic properties, gene expression profiles, and the experimental protocols utilized for their study.

The Core Enzymes of this compound Biosynthesis

The biosynthesis of this compound, a gaseous plant hormone, is a well-characterized pathway involving three key enzymes: S-adenosyl-L-methionine (SAM) synthetase, 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), and ACC oxidase (ACO). The conversion of SAM to ACC by ACS is generally considered the rate-limiting step in this pathway, although under certain conditions, ACO can also be the limiting factor.[1][2]

S-adenosyl-L-methionine (SAM) Synthetase

S-adenosyl-L-methionine (SAM) synthetase, also known as methionine adenosyltransferase (MAT), catalyzes the conversion of methionine and ATP into S-adenosyl-L-methionine. SAM is a crucial precursor for this compound and also serves as a primary methyl group donor in numerous metabolic pathways. Plant genomes typically contain a small multigene family encoding for SAM synthetase, with different isoforms exhibiting distinct expression patterns in various tissues and developmental stages.[3][4]

1-aminocyclopropane-1-carboxylic acid (ACC) Synthase (ACS)

ACC synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA). This step is the first committed and generally the rate-limiting step in this compound biosynthesis.[5][6] ACS is encoded by a multigene family in all plant species studied, with different members showing differential expression in response to developmental cues, environmental stresses, and other hormones.[7][8][9][10]

1-aminocyclopropane-1-carboxylic acid (ACC) Oxidase (ACO)

ACC oxidase, a non-heme iron-containing enzyme, catalyzes the final step in this compound biosynthesis, the oxidation of ACC to this compound, carbon dioxide, and cyanide.[2][11] Similar to ACS, ACO is also encoded by a multigene family, and its expression is regulated by developmental and environmental factors.[12][13][14]

Quantitative Data on this compound Biosynthesis Enzymes

The following tables summarize the kinetic parameters and gene expression data for the key enzymes in the this compound biosynthesis pathway across various plant species.

Kinetic Parameters of this compound Biosynthesis Enzymes
EnzymePlant SpeciesIsoformSubstrateK_m_ (µM)V_max_k_cat_ (s⁻¹)Reference(s)
SAM Synthetase Glycine maxNNMTS-adenosyl-L-methionine31--[15]
Caenorhabditis elegansCePRMT5SAM6.8 ± 0.3-31.9 ± 0.5 h⁻¹[16]
Trypanosoma bruceiTbPRMT7SAM1.1 ± 0.2-22.3 ± 0.6 h⁻¹[16]
Neurospora crassaNcDIM-5SAM25--[16]
Galdieria sulphurariaGsSDMTSAM95 ± 18-42 ± 2 min⁻¹[16]
ACC Synthase (ACS) Solanum lycopersicum-----[5]
ACC Oxidase (ACO) Arabidopsis thalianaACO1ACC33.33 ± 14.824.67 ± 0.26 nmol this compound/nmol ACO-[13]
Arabidopsis thalianaACO2ACC---[13]
Arabidopsis thalianaACO3ACC---[13]
Arabidopsis thalianaACO4ACC---[13]
Arabidopsis thalianaACO5ACC---[13]
Gene Expression Profiles of this compound Biosynthesis Enzymes
Gene FamilyPlant SpeciesTissue/ConditionExpression PatternReference(s)
SAM Synthetase Arabidopsis thalianaStem, Root, CallusHigh expression of sam-1 and sam-2[3]
Nicotiana suaveolensPetalsHigh transcript levels[4]
Solanum lycopersicumFruit, RootHigh expression of Solyc01g101060[1]
Solanum lycopersicumLeavesHigh expression of Solyc09g008280[1]
ACC Synthase (ACS) Arabidopsis thalianaEtiolated Seedlings (hypocotyl, embryonic root, cotyledons, root vascular tissue)High expression of ACS2, 4, 6, 7, 8, 11[8]
Arabidopsis thalianaLight-grown SeedlingsSimilar but not identical patterns for ACS2, 4, 6, 7, 8, 11[8]
Solanum lycopersicumRipening FruitIncreased mRNA levels of two isoforms[10]
Solanum lycopersicumWounded FruitIncreased mRNA of only one isoform[10]
ACC Oxidase (ACO) Solanum lycopersicumRipening Fruit, Senescent Leaves, Wounded TissueHigh expression of LEACO1[12]
Arabidopsis thalianaVarious tissues and developmental stagesTissue- and developmentally specific expression of 5 ACO members[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes of the this compound biosynthesis pathway.

Enzyme Activity Assays

This protocol is adapted from a method used for Chlamydomonas reinhardtii.

Materials:

  • Cell lysate containing SAM synthetase

  • Reaction mixture: 1 M Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT), 150 mM KCl, 5 mM ATP, 5 mM L-methionine

  • 100 mM EDTA

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Incubate the cell lysate in the reaction mixture at 30°C for 3 hours.

  • Terminate the reaction by adding 100 mM EDTA.

  • Analyze the reaction mixture by HPLC to quantify the amount of SAM produced. The separation can be achieved using a ZORBAX SB-C18 column with an isocratic elution of 60% buffer A (water with 15% methanol, pH 3.90 with acetic acid) and 40% buffer B (water).[10]

This protocol is based on the quantification of ACC produced from SAM.

Materials:

  • Purified or partially purified ACS enzyme preparation

  • Reaction buffer: e.g., 100 mM EPPS buffer (pH 8.5) containing 10 µM PLP and 10 mM DTT

  • Substrate: S-adenosyl-L-methionine (SAM)

  • Assay for ACC quantification (e.g., derivatization followed by HPLC or GC-MS)

Procedure:

  • Incubate the enzyme preparation with a known concentration of SAM in the reaction buffer at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Quantify the ACC produced using a suitable analytical method.

This protocol is based on the measurement of this compound produced from ACC.

Materials:

  • Purified or partially purified ACO enzyme preparation

  • Reaction buffer: e.g., 100 mM MOPS (pH 7.2) containing 30 mM sodium ascorbate, 0.1 mM FeSO₄, and 20 mM NaHCO₃

  • Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC)

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Place the enzyme preparation in a gas-tight vial containing the reaction buffer.

  • Initiate the reaction by injecting a known concentration of ACC into the vial.

  • Incubate the vial at a specific temperature (e.g., 30°C) for a defined period with gentle shaking.

  • Withdraw a sample of the headspace gas from the vial using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of this compound produced.

Protein Purification

A common strategy for purifying ACS involves multiple chromatography steps.

Procedure:

  • Homogenization: Homogenize plant tissue in an appropriate buffer.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the crude extract using ammonium sulfate precipitation.

  • Hydrophobic Interaction Chromatography: Apply the partially purified protein to a hydrophobic interaction column (e.g., Phenyl Sepharose) and elute with a decreasing salt gradient.

  • Ion Exchange Chromatography: Further purify the active fractions using an anion-exchange column (e.g., DEAE-Sepharose) or a cation-exchange column, depending on the pI of the specific ACS isoform.

  • Size Exclusion Chromatography: As a final polishing step, use a size exclusion column to separate proteins based on their molecular size.

This compound Quantification

Gas chromatography is the most common method for quantifying this compound production from plant tissues.[15][17][18][19]

Procedure:

  • Sample Incubation: Place the plant tissue in a gas-tight container of a known volume.

  • Headspace Sampling: After a specific incubation period, withdraw a sample of the headspace gas using a gas-tight syringe.

  • Gas Chromatography Analysis: Inject the gas sample into a GC equipped with a suitable column (e.g., a porous polymer or alumina-based PLOT column) and a flame ionization detector (FID).

  • Quantification: Determine the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound gas.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the this compound biosynthesis pathway.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM + ATP ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC This compound This compound ACC->this compound SAM_Synthetase SAM Synthetase SAM_Synthetase->SAM ACS ACC Synthase (ACS) ACS->ACC ACO ACC Oxidase (ACO) ACO->this compound

Caption: The core enzymatic steps of the this compound biosynthesis pathway.

Experimental Workflow for Studying this compound Biosynthesis

The following diagram outlines a typical experimental workflow for investigating the regulation of this compound biosynthesis in response to a specific stimulus.

Experimental_Workflow start Plant Material (e.g., seedlings, leaf discs) treatment Apply Stimulus (e.g., hormone, stress) start->treatment incubation Incubation treatment->incubation gas_analysis This compound Measurement (Gas Chromatography) incubation->gas_analysis enzyme_assay Enzyme Activity Assays (ACS & ACO) incubation->enzyme_assay gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_analysis Data Analysis & Interpretation gas_analysis->data_analysis enzyme_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: A typical experimental workflow for this compound biosynthesis studies.

References

Ethylene's Function in Leaf and Flower Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Senescence, the final stage of organ development in plants, is a highly regulated process involving the coordinated degradation of macromolecules and the remobilization of nutrients to other parts of the plant. The gaseous plant hormone ethylene is a key regulator of both leaf and flower senescence.[1][2] Its production increases during the onset of senescence, and external application can induce premature senescence, while blocking its synthesis or perception can delay the process.[3][4] This guide provides an in-depth examination of the molecular mechanisms underlying this compound's role in senescence, detailing its biosynthesis, signaling cascade, and interaction with other hormonal pathways. It further outlines key experimental protocols for studying senescence and presents quantitative data to illustrate the molecular changes that occur. This document is intended for researchers and professionals in plant biology and related fields.

1.0 Introduction to Senescence and the Role of this compound

Leaf and flower senescence are active, genetically programmed processes crucial for a plant's overall fitness.[1] In leaves, senescence facilitates the recovery of valuable nutrients, such as nitrogen, from aging tissues, which are then transported to developing leaves, seeds, or storage organs.[1][3] Flower senescence is critical for reproductive success, signaling the end of pollen viability and receptivity and conserving resources.[4]

The onset and progression of senescence are influenced by a variety of internal factors, including age, and external environmental cues.[1][3] These signals are integrated through a complex network of phytohormones, with this compound playing a central, accelerating role.[4][5] The involvement of this compound is evident from the observation that its production coincides with the progression of senescence.[3] Conversely, mutants insensitive to this compound or plants treated with this compound inhibitors exhibit significant delays in leaf and flower senescence.[2][3]

2.0 this compound Biosynthesis and Perception

This compound biosynthesis and perception are tightly controlled processes, particularly during the transition to senescence.

2.1 Biosynthesis this compound is synthesized from the amino acid methionine via the Yang Cycle. Two key enzymes regulate the rate-limiting steps:

  • ACC Synthase (ACS): Converts S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[6]

  • ACC Oxidase (ACO): Oxidizes ACC to form this compound.[6]

The expression of genes encoding ACS and ACO is upregulated during senescence, leading to a characteristic burst of this compound production that drives the process forward.[6]

2.2 Perception this compound is perceived by a family of receptors located on the endoplasmic reticulum (ER) membrane.[3] In Arabidopsis, these include this compound RESPONSE 1 (ETR1), this compound RESPONSE SENSOR 1 (ERS1), ETR2, EIN4, and ERS2.[7] These receptors function as negative regulators of the this compound signaling pathway. In the absence of this compound, the receptors are active and suppress downstream signaling.[3] When this compound binds to the receptors, they become inactivated, which de-represses the signaling pathway.[7]

3.0 The this compound Signaling Cascade in Senescence

The inactivation of this compound receptors initiates a signaling cascade that culminates in widespread transcriptional reprogramming within the nucleus, activating a suite of Senescence-Associated Genes (SAGs).

The core signaling pathway is as follows:

  • CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1): In the absence of this compound, the active receptors associate with and activate CTR1, a Raf-like protein kinase.[8] CTR1 then phosphorylates the C-terminal domain of EIN2.[1][3]

  • EIN2 (this compound INSENSITIVE 2): When this compound is present and the receptors are inactive, CTR1 activity ceases. This leads to the dephosphorylation and cleavage of the EIN2 C-terminal domain (EIN2-C).[1][3]

  • Nuclear Translocation: The cleaved EIN2-C fragment translocates from the ER to the nucleus.[1][3]

  • EIN3/EIL1 Activation: In the nucleus, EIN2-C stabilizes the master transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[1][3] In the absence of this compound, EIN3/EIL1 are targeted for degradation by F-box proteins EBF1/2.[7][9][10] The this compound signal leads to the degradation of EBF1/2, allowing EIN3/EIL1 to accumulate.[10]

  • Transcriptional Regulation: EIN3/EIL1 bind to the promoters of downstream target genes, including other transcription factors like ORE1 (ORESARA1), which in turn activate a broad range of SAGs responsible for chlorophyll (B73375) degradation, nutrient remobilization, and ultimately, cell death.[3][9] EIN3 directly activates the expression of ORE1 while also repressing the transcription of miR164, a microRNA that targets ORE1 for degradation, thus creating a robust feed-forward loop to promote senescence.[3]

Ethylene_Signaling_Senescence cluster_ER Endoplasmic Reticulum cluster_Cytosol cluster_Nucleus Nucleus This compound This compound ETR1 ETR1 Receptor (Inactive) This compound->ETR1 binds CTR1_inactive CTR1 (Inactive) ETR1->CTR1_inactive inactivates EIN2 EIN2 EIN2_C_cleaved EIN2-C (Cleaved) EIN2->EIN2_C_cleaved Cleavage EIN2_C_nucleus EIN2-C EIN2_C_cleaved->EIN2_C_nucleus Translocation EBF12 EBF1/2 EIN2_C_nucleus->EBF12 EIN3 EIN3/EIL1 (Stable) EBF12->EIN3 degradation ORE1 ORE1/NAC2 EIN3->ORE1 activates miR164 miR164 EIN3->miR164 represses SAGs Senescence-Associated Genes (SAGs) ORE1->SAGs activates miR164->ORE1 represses

Caption: this compound signaling pathway leading to senescence.

4.0 Transcriptional Regulation and Hormonal Crosstalk

This compound does not act in isolation. Its signaling pathway is integrated with other hormonal and developmental signals to ensure senescence occurs at the appropriate time.

  • Jasmonic Acid (JA): JA and this compound often act synergistically to promote senescence. EIN3/EIL1 can be activated by JA through a derepression mechanism, serving as a convergence point for both hormone signals.[9]

  • Abscisic Acid (ABA): ABA is a well-known inducer of senescence, and its levels increase in aging leaves.[4] There is significant crosstalk between ABA and this compound signaling pathways in regulating SAG expression.

  • Salicylic Acid (SA): SA also promotes senescence. EIN3 has been shown to physically interact with the core SA signaling regulator NPR1, and together they synergistically promote the expression of SAGs.[11]

  • Auxin: The balance between auxin and this compound is crucial, particularly in the regulation of leaf abscission (shedding). During senescence, auxin concentration typically declines, which increases the tissue's sensitivity to this compound.[4]

Hormonal_Crosstalk This compound This compound EIN3 EIN3 / EIL1 This compound->EIN3 stabilizes JA Jasmonic Acid JA->EIN3 activates ABA Abscisic Acid SAGs Leaf & Flower Senescence ABA->SAGs promotes SA Salicylic Acid SA->EIN3 interacts with EIN3->SAGs promotes

Caption: Hormonal crosstalk in the regulation of senescence.

5.0 Quantitative Data on this compound and Senescence

The transition from mature to senescent tissue is marked by quantifiable changes in this compound production and the expression of key regulatory genes.

Table 1: this compound Production During Leaf and Flower Senescence

Plant Species Organ Stage This compound Production (nl g⁻¹ h⁻¹) Reference
Nicotiana tabacum Leaf Mature Green ~1.5 Fictional Data, Concept from[2]
Nicotiana tabacum Leaf Early Senescence ~4.0 Fictional Data, Concept from[2]
Nicotiana tabacum Leaf Late Senescence ~8.5 Fictional Data, Concept from[2]
Dianthus caryophyllus Petal Pre-senescence ~0.5 Fictional Data, Concept from[12]
Dianthus caryophyllus Petal Senescing ~25.0 Fictional Data, Concept from[12]
Petunia hybrida Flower Open ~2.0 Fictional Data, Concept from[4]
Petunia hybrida Flower Senescing ~15.0 Fictional Data, Concept from[4]

Note: Absolute values are illustrative and vary based on species, conditions, and measurement technique. The trend of increased production during senescence is conserved.

Table 2: Relative Gene Expression Changes During Senescence

Gene Function Change During Senescence Organism Reference
ACS (e.g., ACS2, ACS6) This compound Biosynthesis Upregulated Arabidopsis thaliana [6]
ACO This compound Biosynthesis Upregulated Arabidopsis thaliana [6]
ETR1 This compound Receptor Downregulated Arabidopsis thaliana [3]
EIN3 Transcription Factor Protein Stabilized Arabidopsis thaliana [3][9]
ORE1 / NAC2 Transcription Factor Upregulated Arabidopsis thaliana [3][9]

| SAG12 | Cysteine Protease | Upregulated | Arabidopsis thaliana |[2] |

6.0 Key Experimental Protocols

Investigating the role of this compound in senescence requires specific methodologies to quantify hormonal changes, physiological decline, and gene expression.

6.1 Quantification of this compound Production by Gas Chromatography

This protocol measures the rate of this compound emission from plant tissues.[13][14][15]

Methodology:

  • Sample Collection: Excise a known weight of leaf or flower tissue (e.g., 0.5-1.0 g).

  • Incubation: Place the tissue in a sealed, airtight vial or container of a known volume. For leaf tissue, a brief pre-incubation (e.g., 10-30 minutes) in an unsealed container can help dissipate wound-induced this compound before sealing.[13][15]

  • Gas Sampling: After a defined incubation period (e.g., 1-3 hours) at a constant temperature, use a gas-tight syringe to withdraw a 1 mL sample of the headspace from the container.[13]

  • GC Analysis: Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porous Layer Open Tubular) for separating this compound from other gases.[14][15]

  • Quantification: Calculate the this compound concentration based on a standard curve generated from certified this compound gas standards. Express the final production rate as nanoliters per gram of fresh weight per hour (nl g⁻¹ h⁻¹).

GC_Workflow A 1. Excise & Weigh Plant Tissue B 2. Place in Airtight Vial A->B C 3. Incubate (e.g., 1-3 hours) B->C D 4. Withdraw 1mL of Headspace C->D E 5. Inject into Gas Chromatograph D->E F 6. Quantify vs. Standard Curve E->F

Caption: Workflow for this compound quantification by gas chromatography.

6.2 Measurement of Chlorophyll Content

Chlorophyll degradation is a primary visual indicator of leaf senescence. Its quantification provides a reliable measure of senescence progression.[16]

Methodology:

  • Sample Collection: Collect leaf discs of a known area or a known fresh weight of leaf tissue.

  • Pigment Extraction: Homogenize the tissue in a mortar and pestle with 80% acetone (B3395972) (or another suitable solvent like methanol) under dim light to prevent photodegradation.[17] Use a known volume of solvent.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and spin at high speed (e.g., 5000 x g for 5 minutes) to pellet cell debris.[17]

  • Spectrophotometry: Transfer the supernatant to a cuvette. Measure the absorbance (A) at 663 nm and 645 nm for chlorophyll a and b, respectively. Also, measure absorbance at 750 nm to correct for turbidity.[17][18]

  • Calculation: Calculate chlorophyll concentrations using established equations (e.g., Arnon's equations). The specific equations depend on the solvent used. For 80% acetone:

    • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

Chl_Workflow A 1. Collect Known Weight/Area of Leaf B 2. Homogenize in 80% Acetone A->B C 3. Centrifuge to Pellet Debris B->C D 4. Measure Supernatant Absorbance (663nm, 645nm) C->D E 5. Calculate Concentration D->E EL_Workflow A 1. Collect Leaf Discs B 2. Incubate in Deionized Water A->B C 3. Measure Initial Conductivity (C1) B->C D 4. Kill Tissue (e.g., Autoclave) C->D E 5. Measure Total Conductivity (C2) D->E F 6. Calculate: (C1/C2) * 100 E->F qPCR_Workflow A 1. Total RNA Extraction B 2. RNA Quality & Quantity Check A->B C 3. Reverse Transcription (RNA -> cDNA) B->C D 4. qPCR with Gene-Specific Primers C->D E 5. Relative Quantification (ΔΔCt Method) D->E

References

Methodological & Application

Application Notes and Protocols for Measuring Ethylene Production in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of ethylene, a key phytohormone involved in numerous plant developmental processes and stress responses. Accurate determination of this compound production is crucial for research in plant physiology, agriculture, and for the development of compounds that modulate plant growth and senescence.

Introduction

This compound (C₂H₄) is a gaseous plant hormone that regulates a wide array of physiological processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][2] The ability to precisely measure this compound production from plant tissues is fundamental to understanding its regulatory roles and for developing strategies to manipulate these processes in agricultural and horticultural applications. This document outlines three primary techniques for this compound measurement: Gas Chromatography (GC), Photoacoustic Laser Spectroscopy, and Electrochemical Sensing.

Data Presentation

This compound Production Rates in Various Plant Tissues

This compound production varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[3][4] The following table summarizes typical this compound production rates in different plant tissues.

Plant SpeciesTissue/OrganConditionThis compound Production RateCitation
Arabidopsis thalianaLeaves/ShootsNormal0.15 - 0.19 nmol g⁻¹ fresh mass h⁻¹[5]
Arabidopsis thalianaLeavesPathogen Infection~1 nmol g⁻¹ fresh mass h⁻¹[5]
Tomato (Lycopersicon esculentum)FruitRipening43 - 93 nmol m⁻² d⁻¹[6][7]
Wheat (Triticum aestivum)CanopyRapid Vegetative Growth2.5 nmol m⁻² d⁻¹[6][7]
Lettuce (Lactuca sativa)CanopyRapid Vegetative Growth1.6 nmol m⁻² d⁻¹[6][7]
Potato (Solanum tuberosum)CanopyContinuous Light Stress6.2 nmol m⁻² d⁻¹[6][7]
Litchi (Litchi chinensis)Leaves and BudsPost-Ethephon ApplicationVariable[3][6]
Banana (Musa sp.)FruitRipening2 - 50 µL kg⁻¹ h⁻¹[8]
Petunia (Petunia hybrida)LeavesNormalVariable[4]
Petunia (Petunia hybrida)LeavesSalt/Drought StressIncreased[4]
Comparison of this compound Detection Methods

The choice of method for this compound measurement depends on the specific research question, required sensitivity, and budget. The table below provides a comparison of the key performance characteristics of the three primary techniques.[9][10][11][12][13][14]

ParameterGas Chromatography (GC)Photoacoustic Laser SpectroscopyElectrochemical Sensors
Detection Limit 0.01 - 10 ppb10 ppt (B1677978) - 0.3 ppb20 - 760 ppb
Sensitivity HighVery HighModerate to High
Response Time MinutesSeconds to MinutesSeconds to Minutes
Selectivity HighVery HighModerate to High
Cost Moderate to HighHighLow to Moderate
Portability Limited (benchtop) to PortableBenchtopHigh (handheld devices available)
Throughput High (with autosampler)High (can be automated)High (for spot measurements)

Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a widely used and robust method for the separation and quantification of volatile compounds like this compound.[3][7][15][16]

Principle: A gaseous sample is injected into a column where it is separated based on its physical and chemical properties. A detector, commonly a Flame Ionization Detector (FID), then quantifies the amount of this compound.

Protocol for this compound Measurement in Arabidopsis Seedlings:

  • Plant Material and Growth Conditions:

    • Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) medium in 22 mL glass vials.

    • Cold-stratify the seeds at 4°C for 3-4 days to synchronize germination.

    • Grow seedlings under desired conditions (e.g., continuous light or dark) for a specified period (e.g., 3 days).

  • This compound Accumulation:

    • Seal the vials tightly with a gas-tight cap or septum.

    • Incubate the sealed vials under the same growth conditions for a defined period (e.g., 24 hours) to allow this compound to accumulate in the headspace.

  • Gas Sampling:

    • Using a gas-tight syringe, carefully withdraw a 1 mL sample of the headspace gas from each vial.

  • GC Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., alumina-based PLOT column).

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures:

      • Injector: 150°C

      • Column: 80°C (isothermal)

      • Detector (FID): 200°C

    • Injection: Manually inject the 1 mL gas sample into the GC inlet.

    • Data Acquisition: Record the chromatogram and the peak area corresponding to the retention time of this compound.

  • Quantification:

    • Create a standard curve by injecting known concentrations of this compound gas (e.g., 0.1, 1, 10, 100 ppm).

    • Plot the peak area against the this compound concentration to generate a linear regression.

    • Calculate the this compound concentration in the plant samples by interpolating their peak areas on the standard curve.

    • Normalize the this compound production to the fresh weight of the plant material and the incubation time (e.g., in nL g⁻¹ h⁻¹).

Photoacoustic Laser Spectroscopy

This technique offers very high sensitivity and real-time measurement capabilities.[17][18][19]

Principle: A laser beam is passed through the gas sample. This compound molecules absorb the laser energy at a specific wavelength, leading to localized heating and the generation of a pressure wave (sound), which is detected by a sensitive microphone. The intensity of the sound is proportional to the this compound concentration.

Protocol for Real-Time this compound Measurement:

  • System Setup:

    • Use a photoacoustic spectrometer equipped with a CO₂ laser or a Quantum Cascade Laser (QCL) tuned to a strong this compound absorption line (around 10.5 µm).[10]

    • Connect the plant enclosure (cuvette) to the spectrometer via tubing. A flow-through system is often used to continuously sample the air from the cuvette.[10]

    • Incorporate a catalyst to scrub hydrocarbons from the incoming air to provide a clean baseline.[10]

    • Include scrubbers for CO₂ and H₂O, as they can interfere with the measurement.[10]

  • Plant Material Incubation:

    • Place the plant tissue (e.g., a single flower, leaf, or whole plant) in a gas-tight cuvette.

    • Continuously flush the cuvette with hydrocarbon-free air at a known flow rate (e.g., 1 L/h).

  • Measurement:

    • Direct the outflow from the cuvette to the photoacoustic cell of the spectrometer.

    • The instrument will continuously measure the this compound concentration in the gas stream.

    • For low-ethylene-producing tissues, a "stop-and-flow" method can be used, where the flow is stopped for a period to allow this compound to accumulate before measurement.[9]

  • Data Analysis:

    • The instrument's software will typically provide real-time concentration data.

    • Calculate the this compound production rate based on the flow rate and the measured concentration, and normalize it to the plant material's fresh weight.

Electrochemical Sensing

Electrochemical sensors provide a portable and cost-effective method for this compound detection.[11][20][21]

Principle: this compound diffuses across a membrane to an electrode where it is oxidized. This electrochemical reaction generates an electrical current that is proportional to the this compound concentration.

Protocol for this compound Measurement:

  • Sensor Preparation and Calibration:

    • Choose an electrochemical sensor with a detection range appropriate for the expected this compound concentrations.

    • Calibrate the sensor using a certified this compound gas standard of a known concentration.

    • Also, perform a zero-point calibration with this compound-free air.

  • Sample Collection:

    • Enclose the plant tissue in a sealed container of a known volume.

    • Allow this compound to accumulate for a defined period.

  • Measurement:

    • Insert the probe of the electrochemical sensor into the container's headspace through a sampling port.

    • Record the this compound concentration reading once the sensor signal stabilizes.

    • Alternatively, for continuous monitoring, a pump can be used to draw air from the plant enclosure over the sensor.

  • Data Analysis:

    • The sensor will provide a direct reading of the this compound concentration (e.g., in ppm or ppb).

    • Calculate the total amount of this compound produced based on the container volume and the measured concentration.

    • Normalize the production rate to the fresh weight of the tissue and the incubation time.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the core components and interactions of the this compound signaling pathway in Arabidopsis thaliana.[5][9][22][23][24] In the absence of this compound, the receptors (ETR1, ERS1, etc.) activate CTR1, which in turn represses the downstream signaling component EIN2. When this compound binds to the receptors, this repression is lifted, allowing EIN2 to be cleaved. The C-terminal fragment of EIN2 then translocates to the nucleus to activate the transcription factors EIN3/EIL1, which regulate the expression of this compound-responsive genes.

EthyleneSignaling cluster_Nucleus Nucleus This compound This compound Receptors ETR1, ERS1, ETR2, EIN4, ERS2 This compound->Receptors binds CTR1 CTR1 Receptors->CTR1 inhibits EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates & inhibits cleavage EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes EIN2_C->EIN3_EIL1 EBF1_2 EBF1/2 EIN3_EIL1->EBF1_2 represses EIN3_degradation Degradation EIN3_EIL1->EIN3_degradation ERGs This compound Responsive Genes EIN3_EIL1->ERGs activates transcription EBF1_2->EIN3_EIL1 promotes degradation Ethylene_Responses This compound Responses ERGs->Ethylene_Responses

Caption: this compound signaling pathway in Arabidopsis.

Experimental Workflow for this compound Measurement

This diagram outlines the general workflow for measuring this compound production from plant tissues, from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_accumulation This compound Accumulation cluster_measurement Measurement cluster_analysis Data Analysis PlantMaterial Select and Weigh Plant Tissue IncubationVessel Place Tissue in Sealed Vessel PlantMaterial->IncubationVessel Incubate Incubate for a Defined Period IncubationVessel->Incubate CollectHeadspace Collect Headspace Gas Sample Incubate->CollectHeadspace AnalyzeSample Analyze Sample with Selected Technique (GC, PAS, Electrochemical) CollectHeadspace->AnalyzeSample Quantify Quantify this compound Concentration AnalyzeSample->Quantify Normalize Normalize Data (per gram tissue per hour) Quantify->Normalize Report Report Results Normalize->Report

Caption: General workflow for this compound measurement.

References

Application Notes and Protocols for Ethylene Quantification using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of ethylene using gas chromatography (GC). The methodologies outlined are compiled from established practices to ensure accuracy and reliability for research and development applications.

Introduction

This compound is a gaseous plant hormone that plays a crucial role in various physiological processes, including fruit ripening, senescence, and stress responses.[1][2] Accurate quantification of this compound is essential for research in agriculture, plant science, and post-harvest technology. Gas chromatography is a widely used and robust analytical technique for the separation and quantification of volatile compounds like this compound.[3][4] This method offers high selectivity and sensitivity, making it suitable for detecting trace amounts of this compound in various sample matrices.[1][5]

Experimental Protocols

This section details the methodology for this compound quantification using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID), a common and effective setup.

Principle

Gas chromatography separates components of a gaseous mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This compound, being a volatile hydrocarbon, is well-suited for GC analysis. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is therefore ideal for detecting this compound.

Materials and Equipment
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a gas sampling valve.

  • GC Column: A Porous Layer Open Tubular (PLOT) column, such as an Agilent PLOT Al2O3 "M" (50 m x 0.53 mm) or a TG-Bond Q+ column, is recommended for good separation of light hydrocarbons.[4][6][7] Packed columns with materials like Unibeads 3S or Carboxen 1004 can also be used.[1][5]

  • Carrier Gas: High-purity Helium (He) or Nitrogen (N2).[1][3]

  • Fuel Gas for FID: High-purity Hydrogen (H2).

  • Oxidizer for FID: High-purity air.

  • Gas-tight syringes: For manual injection of gas samples.

  • Sample Vials: Headspace vials with crimp caps (B75204) and septa.

  • This compound Standard: Certified this compound gas standard for calibration.

Sample Preparation

The method of sample preparation depends on the matrix being analyzed.

  • Headspace Analysis from Biological Samples (e.g., Fruits, Leaves):

    • Enclose the sample (e.g., fruit, leaf tissue) in an airtight container of a known volume.[3][4]

    • Allow the sample to incubate for a specific period to allow this compound to accumulate in the headspace.[4]

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas for injection into the GC.[2][3]

  • Analysis of Air Samples:

    • Air samples can be collected in Tedlar® bags or directly sampled using a gas-tight syringe.[5]

    • For trace-level analysis, pre-concentration techniques such as adsorbent trapping followed by thermal desorption can be employed.[1][5] Carbosieve SIII is a suitable adsorbent for this compound.[5]

GC-FID Operating Conditions

The following table summarizes typical GC-FID operating conditions for this compound quantification. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Inlet Temperature 175 - 220 °C[5][6]
Split Ratio 10:1 (can be adjusted based on concentration)[6]
Column Agilent PLOT Al2O3 "M" 50 m x 0.53 mm[6]
Oven Temperature Program Initial temperature of 60-100 °C held for 2 minutes, then ramped to 225-240 °C at 30 °C/minute.[3][5]
Carrier Gas (He) 6 mL/min[6]
Detector (FID) Temperature 250 - 300 °C[3][5]
Hydrogen Flow 30 mL/min[3]
Air Flow 400 mL/min[3]
Makeup Flow (N2 or He) 10 - 30 mL/min[3][5]
Injection Volume 0.25 - 1 mL[6]
Calibration
  • Prepare a series of this compound standards of known concentrations by diluting the certified this compound standard with an inert gas (e.g., nitrogen) in gas bags or sealed vials.

  • Inject each standard into the GC under the same conditions as the samples.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration. The curve should exhibit good linearity (R² > 0.99).[5]

Data Analysis and Quantification
  • Inject the prepared sample into the GC.

  • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the this compound standard.

  • Integrate the peak area of the this compound peak in the sample chromatogram.

  • Quantify the concentration of this compound in the sample by using the calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound analysis using different GC methods.

MethodColumn TypeDetectorRetention Time of this compound (min)Limit of Detection (LOD)Linearity Range
Method 1 Unibeads 3S (packed)RGD1.4-10 - 1000 ppb[1]
Method 2 PLOT Al2O3FID-~15 ppm (easily detected)-
Method 3 HP-PLOT QFID-154 ppb[3]-
Method 4 Carboxen 1004 (micropacked)FID~5.6< 1 ppbSpanning a three-log dynamic range[5]

Note: Retention times and detection limits can vary depending on the specific instrument, column dimensions, and operating conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for this compound quantification using gas chromatography.

Ethylene_Quantification_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Biological or Air Sample Headspace Headspace Incubation / Adsorbent Trapping Sample->Headspace Extraction Gas Sample Extraction (Syringe) Headspace->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (PLOT or Packed Column) Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for this compound quantification by GC.

Conclusion

The gas chromatography protocol detailed in this document provides a reliable and sensitive method for the quantification of this compound. By following the outlined steps for sample preparation, instrument setup, and data analysis, researchers can obtain accurate and reproducible results. The flexibility of GC allows for the adaptation of this protocol to a wide range of sample types and research questions.

References

Application Notes and Protocols for CRISPR-Cas9 Mutagenesis of Ethylene Signaling Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to study ethylene signaling genes in plants. The information is intended to guide researchers through the process of experimental design, execution, and analysis for functional genomics studies in this critical plant hormone pathway.

Introduction to this compound Signaling

This compound is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including fruit ripening, leaf senescence, and defense against pathogens.[1][2] The this compound signaling pathway is a well-characterized cascade that begins with this compound perception at the endoplasmic reticulum and culminates in the regulation of gene expression in the nucleus. Key components of this pathway include this compound receptors (e.g., ETR1, ERS1), a negative regulator (CTR1), a central signal transducer (EIN2), and transcription factors (e.g., EIN3, EIL1) that activate downstream this compound response genes.[1][2][3][4] Understanding the function of each component is crucial for elucidating the complex regulatory network of this compound responses.

Application of CRISPR-Cas9 for Studying this compound Signaling

The CRISPR-Cas9 system has emerged as a powerful tool for reverse genetics, allowing for precise and efficient targeted mutagenesis of specific genes.[5][6] By creating loss-of-function mutations in this compound signaling genes, researchers can investigate their specific roles in plant growth, development, and stress responses. This technology offers significant advantages over traditional mutagenesis methods due to its high specificity and the relative ease of generating mutants.[7][8] Applications include:

  • Functional analysis of individual genes: Knocking out specific genes to study the resulting phenotype.

  • Investigating genetic redundancy: Simultaneously targeting multiple members of a gene family to overcome functional redundancy.

  • Dissecting gene networks: Creating higher-order mutants to understand the interactions between different components of the this compound signaling pathway.[7]

  • Crop improvement: Modifying this compound sensitivity to improve traits such as shelf life and stress tolerance.[9]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for CRISPR-Cas9-mediated mutagenesis in plants.

Ethylene_Signaling_Pathway cluster_no_this compound Absence of this compound cluster_nucleus_no_this compound Absence of this compound cluster_with_this compound Presence of this compound cluster_cytoplasm_this compound Presence of this compound cluster_nucleus_this compound Presence of this compound This compound This compound Receptors ETR1, ERS1, etc. (ER Membrane) This compound->Receptors binds CTR1 CTR1 Receptors->CTR1 activates Receptors->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 phosphorylates (inactive) EIN2_C EIN2 C-terminus EIN2->EIN2_C cleaved EBF1_2_mRNA EBF1/2 mRNA EIN2_C->EBF1_2_mRNA represses translation EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes P_bodies P-bodies EBF1_2_mRNA->P_bodies EBF1_2 EBF1/2 EBF1_2->EIN3_EIL1 targets for degradation Proteasome 26S Proteasome EIN3_EIL1->Proteasome ERFs ERFs EIN3_EIL1->ERFs activates Ethylene_Responses This compound Responses ERFs->Ethylene_Responses Nucleus Nucleus Cytoplasm Cytoplasm

Caption: The this compound signaling pathway in the absence and presence of this compound.

CRISPR_Workflow Target_Selection 1. Target Gene Selection (e.g., EIN2, EIL1) gRNA_Design 2. Guide RNA (gRNA) Design & Off-target Analysis Target_Selection->gRNA_Design Vector_Construction 3. Vector Construction (Cas9 and gRNA expression cassettes) gRNA_Design->Vector_Construction Transformation 4. Plant Transformation (e.g., Agrobacterium-mediated) Vector_Construction->Transformation Regeneration 5. Regeneration of T0 Plants Transformation->Regeneration Screening 6. Mutant Screening (PCR, Sequencing) Regeneration->Screening Segregation 7. Segregation of Transgene (T1/T2) (optional, for transgene-free lines) Screening->Segregation Phenotyping 8. Phenotypic & Genotypic Analysis Screening->Phenotyping T0 analysis Segregation->Phenotyping Functional_Study Functional Genomics Study Phenotyping->Functional_Study

Caption: Experimental workflow for CRISPR-Cas9 mutagenesis in plants.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing CRISPR-Cas9 to target this compound signaling and related genes.

Table 1: CRISPR-Cas9 Mutation Efficiencies in Plant this compound-Related Genes

Target GenePlant SpeciesMethodMutation Frequency (%)Reference
ACO1CarnationProtoplast transformation with RNP8.8 - 10.8[10][11]
ACS1CarnationProtoplast transformation with RNP0.2 - 58.5[10][11]
General (highly expressed genes)RiceStable transformation63.3 (in T0 plants)[7]

Table 2: Phenotypic Analysis of CRISPR-Cas9 Generated this compound Signaling Mutants

MutantGenePlant SpeciesPhenotypeQuantitative ChangeReference
slein2-1SlEIN2TomatoThis compound insensitivity (triple response)Hypocotyl and root length of mutant seedlings unaffected by ACC treatment, unlike wild-type.[12]
slein2-1SlEIN2TomatoReduced lateral root formationSignificant reduction in the number of lateral roots compared to wild-type.[12]
eil1EIL1Campanula portenschlagianaDelayed flower senescenceIncreased tolerance to exogenous this compound.[13]
etr2ETR2Arabidopsis thalianaIncreased seed yield~20% increase in thousand-grain weight and a significant increase in total seed weight per plant.[14]

Experimental Protocols

Protocol 1: Guide RNA Design and Vector Construction
  • Target Gene Selection and Sequence Retrieval: Identify the target gene(s) in the this compound signaling pathway (e.g., EIN2, EIL1). Obtain the coding sequence (CDS) and genomic sequence from a relevant database (e.g., Phytozome, TAIR, GenBank).

  • Guide RNA (gRNA) Design:

    • Use online tools such as CRISPR-P 2.0 or CRISPR-PLANT to design 20-nucleotide gRNA sequences targeting an exon of the gene of interest.[15][16]

    • Select gRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[6]

    • Perform off-target analysis using the design tool to minimize the likelihood of mutations at unintended sites in the genome.[5]

    • It is recommended to design multiple gRNAs per target gene to increase the probability of obtaining a successful knockout.[16]

  • Vector Construction:

    • Synthesize the designed gRNA sequences as DNA oligonucleotides.

    • Clone the gRNA(s) into a plant-compatible CRISPR-Cas9 vector. Many vectors are available through repositories like Addgene and often contain a plant-codon-optimized Cas9 and a gRNA expression cassette driven by a U6 or U3 promoter.[16]

    • For multiplex editing, vectors that allow the assembly of multiple gRNA expression cassettes can be used.[17][18]

    • The final construct should contain the Cas9 expression cassette, the gRNA expression cassette(s), and a plant selectable marker (e.g., hygromycin resistance).

    • Verify the final plasmid construct by Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation

This protocol is a generalized procedure; specific parameters will need to be optimized for the plant species and genotype of interest.

  • Transformation of Agrobacterium tumefaciens :

    • Introduce the final CRISPR-Cas9 binary vector into a suitable Agrobacterium strain (e.g., EHA105, AGL1) via electroporation or the freeze-thaw method.[19][20]

    • Select for transformed Agrobacterium colonies on LB agar (B569324) plates containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector, rifampicin (B610482) for the Agrobacterium strain).

    • Confirm the presence of the construct in positive colonies by colony PCR.

  • Preparation of Plant Explants:

    • Prepare suitable explants from the target plant. This can include immature embryos, cotyledons, or leaf discs, depending on the species-specific transformation protocol.

    • For example, in wheat, immature embryos are isolated from surface-sterilized seeds.[19]

  • Infection and Co-cultivation:

    • Grow a liquid culture of the confirmed Agrobacterium strain to an optimal density (e.g., OD600 of 0.6-0.8).

    • Pellet the bacteria by centrifugation and resuspend in a liquid co-cultivation medium, often supplemented with acetosyringone (B1664989) to induce virulence gene expression.[20]

    • Infect the plant explants with the Agrobacterium suspension for a defined period.

    • Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 2-3 days.[20]

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing the appropriate plant selectable agent (e.g., hygromycin) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime, timentin).[20][21]

    • Subculture the explants on fresh selection medium every 2-3 weeks until calli and shoots develop.

    • Transfer regenerated shoots to a rooting medium to obtain whole T0 plantlets.

Protocol 3: Screening and Analysis of Mutants
  • Genomic DNA Extraction: Extract genomic DNA from the leaves of regenerated T0 plants.

  • PCR-based Screening for Mutations:

    • Design PCR primers that flank the gRNA target site in the gene of interest.

    • Amplify the target region from the genomic DNA of each T0 plant.

    • Analyze the PCR products for the presence of mutations. A common method is Sanger sequencing of the PCR products. The resulting sequence chromatograms can be analyzed for the presence of small insertions or deletions (indels) at the target site.[22]

    • Alternatively, a restriction enzyme digestion assay can be used if the mutation disrupts a restriction site.

  • Characterization of Mutations:

    • For plants identified with mutations, sequence analysis will determine the exact nature of the indel.

    • Analyze the predicted protein sequence to confirm if the mutation results in a frameshift and a premature stop codon, which would likely lead to a loss-of-function allele.

  • Generation of Transgene-Free Mutants (Optional but Recommended):

    • Self-pollinate the T0 plants that contain the desired mutation to produce T1 seeds.

    • Screen the T1 progeny for the presence of the mutation and the absence of the Cas9 transgene using PCR.[8][22]

    • Select plants that are homozygous for the mutation and are transgene-free for subsequent phenotypic analysis.

  • Phenotypic Analysis:

    • Grow the confirmed mutant lines (ideally transgene-free, homozygous lines) alongside wild-type controls under standard conditions.

    • Perform phenotypic assays relevant to this compound signaling. For example, the "triple response" assay, where etiolated seedlings are grown in the presence of this compound or its precursor ACC, is a classic method to assess this compound sensitivity.[12] this compound-insensitive mutants will fail to show the characteristic shortening and thickening of the hypocotyl and root, and an exaggerated apical hook.

    • Other relevant phenotypes to examine include fruit ripening time, leaf senescence, and response to biotic or abiotic stress.

References

Application Notes and Protocols for Real-time Ethylene Detection using Laser-Based Photoacoustic Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (C₂H₄) is a gaseous plant hormone that plays a crucial role in a wide range of physiological processes, including fruit ripening, senescence, and stress responses.[1][2] Its detection and quantification are vital in various fields, from optimizing agricultural supply chains to biomedical research and diagnostics.[3][4] Laser-based photoacoustic spectroscopy (PAS) has emerged as a highly sensitive and selective technique for real-time this compound monitoring, offering significant advantages over traditional methods like gas chromatography.[5][6] This document provides detailed application notes and experimental protocols for utilizing laser-based PAS for real-time this compound detection.

Photoacoustic spectroscopy is founded on the photoacoustic effect, where modulated light absorbed by a gas sample generates localized heating and subsequent pressure waves (sound), which are then detected by a sensitive microphone.[7][8] The intensity of the acoustic signal is directly proportional to the gas concentration. By using a laser tuned to a specific absorption wavelength of this compound, highly selective and sensitive measurements can be achieved.[9][10]

Principle of Operation

The core of a laser-based photoacoustic spectrometer consists of four main components: a modulated light source (laser), a photoacoustic cell containing the gas sample, an acoustic detector (microphone), and a signal processing unit.[8]

  • Light Source: A laser emitting at a wavelength strongly absorbed by this compound is used. Quantum Cascade Lasers (QCLs) are often preferred for their high power and tunability in the mid-infrared region, where this compound exhibits strong absorption features.[11][12]

  • Modulation: The laser beam's intensity is modulated, typically by a mechanical chopper or by modulating the laser's drive current.[8] This modulation is crucial as it creates the periodic heating necessary to generate the acoustic wave.

  • Photoacoustic Cell: The modulated laser beam passes through the photoacoustic cell, which is an acoustically resonant or non-resonant chamber filled with the gas sample. This compound molecules in the sample absorb the modulated light, leading to periodic heating and cooling.[13]

  • Acoustic Detection: This periodic heating and cooling create pressure waves (sound) at the modulation frequency. A highly sensitive microphone, such as a condenser microphone or a quartz tuning fork (in Quartz-Enhanced Photoacoustic Spectroscopy - QEPAS), detects these acoustic waves.[9]

  • Signal Processing: The microphone signal is typically processed using a lock-in amplifier, which selectively measures the signal at the modulation frequency, significantly improving the signal-to-noise ratio.[9]

Quantitative Data Presentation

The performance of laser-based photoacoustic spectroscopy systems for this compound detection can be characterized by several key parameters. The following table summarizes quantitative data from various studies, providing a comparative overview.

ParameterValueLaser SourceReference
Detection Limit 6 parts per trillion (ppt)CO₂ Laser[14]
50 parts per billion (ppb)Quantum Cascade Laser (QCL)[11][15]
10 ppbDFB-QCL[16]
1.25 parts per million (ppm)Not Specified[17]
1.3 ppmv (1σ)Not Specified[18]
Response Time 5 secondsQCL-based spectrometer[19]
2 secondsCO₂ Laser[14]
~18 millisecondsFiber-tip spectrometer[20]
Wavelength ~10.5 µmQuantum Cascade Laser (QCL)[11]
10.337 µmDFB-QCL[16]
3.32 µmAntimonide Diode Laser[21]
10.55 µmCO₂ Laser[10]

Experimental Protocols

This section outlines a generalized protocol for real-time this compound detection using a laser-based photoacoustic spectrometer. The specific parameters may need to be optimized based on the instrument and the application.

Protocol 1: On-line Monitoring of this compound from Biological Samples

This protocol is adapted from setups used for monitoring this compound release from plants or fruits.[5][19]

1. System Setup:

  • Gas Flow System:

    • Connect a cylinder of compressed air to a hydrocarbon catalyst to provide an this compound-free carrier gas.[19]

    • Use a mass flow controller to regulate the flow rate of the carrier gas (e.g., 1 L/h).[5]

    • Employ a valve controller to direct the gas flow through multiple cuvettes, allowing for the sequential monitoring of different samples.[19]

  • Sample Incubation:

    • Place the biological samples (e.g., plant leaves, fruits) inside sealed cuvettes.

    • Continuously flush the cuvettes with the this compound-free carrier gas.[5]

  • Interference Removal:

    • Before the gas stream enters the photoacoustic detector, pass it through a scrubber containing KOH and CaCl₂ to remove CO₂ and H₂O vapor, respectively, as these can interfere with this compound measurements.[19][22]

  • Photoacoustic Detector:

    • Connect the outlet of the scrubber to the inlet of the laser-based photoacoustic this compound detector.

2. Data Acquisition:

  • Laser Tuning: Tune the laser wavelength to a strong absorption line of this compound. For QCLs, this is often around 10.5 µm.[11] The laser temperature and injection current can be adjusted for fine-tuning.[11]

  • Modulation: Set the laser modulation frequency. This is often matched to the resonant frequency of the photoacoustic cell to enhance the signal.[9]

  • Measurement Cycle: Program the valve controller to switch between the different sample cuvettes at regular intervals (e.g., 10 minutes per cuvette) to allow for dynamic monitoring of this compound release.[5]

  • Data Logging: Record the output signal from the lock-in amplifier, which is proportional to the this compound concentration.

3. Calibration:

  • Prepare a series of standard this compound gas concentrations in this compound-free air.

  • Introduce each standard concentration into the photoacoustic detector and record the corresponding signal.

  • Plot the signal intensity versus the this compound concentration to generate a calibration curve. This curve will be used to convert the measured signals from the samples into concentration values.

Protocol 2: Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) for this compound Detection

QEPAS is a highly sensitive variant of PAS that uses a quartz tuning fork (QTF) as the acoustic detector.[21]

1. System Setup:

  • Laser Source: A continuous-wave distributed-feedback quantum cascade laser (CW DFB-QCL) is a common choice.[11]

  • Optical Alignment: Focus the laser beam precisely between the prongs of the quartz tuning fork.[9]

  • Acoustic Detection Module (ADM): The QTF is housed within the ADM, which also contains the gas inlet and outlet.

  • Wavelength Modulation: In QEPAS, wavelength modulation (WM) is often used. The laser wavelength is modulated at half the QTF's resonant frequency (f₀/2).[9]

2. Data Acquisition:

  • Pressure and Temperature Control: Maintain a stable operating pressure (e.g., 500-760 Torr) and temperature within the ADM, as these can affect the QEPAS signal.[11][15]

  • Signal Demodulation: Use a lock-in amplifier to demodulate the QTF's piezoelectric signal at its resonant frequency (f₀).

  • Spectral Scanning: To obtain a spectrum, scan the laser's wavelength across the this compound absorption feature and record the lock-in amplifier's output.

3. Data Analysis:

  • The peak height of the QEPAS signal in the recorded spectrum is proportional to the this compound concentration.

  • Perform a calibration as described in Protocol 1 to quantify the this compound concentration.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_gas_supply Gas Supply & Sample Interaction cluster_detection Detection System cluster_output Data Output air_cylinder Compressed Air catalyst Hydrocarbon Catalyst air_cylinder->catalyst This compound-free air mfc Mass Flow Controller catalyst->mfc valve_controller Valve Controller mfc->valve_controller cuvette1 Sample Cuvette 1 valve_controller->cuvette1 cuvette2 Sample Cuvette 2 valve_controller->cuvette2 cuvette_n Sample Cuvette N valve_controller->cuvette_n scrubber Scrubber (KOH, CaCl2) cuvette1->scrubber cuvette2->scrubber cuvette_n->scrubber pa_detector Photoacoustic Detector scrubber->pa_detector pa_cell Photoacoustic Cell pa_detector->pa_cell laser Modulated Laser (e.g., QCL) laser->pa_cell microphone Microphone pa_cell->microphone lock_in Lock-in Amplifier microphone->lock_in data_acquisition Data Acquisition System lock_in->data_acquisition results Real-time this compound Concentration data_acquisition->results

Caption: Experimental workflow for real-time this compound detection.

This compound Signaling Pathway in Plants

ethylene_signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_nucleus Nucleus cluster_no_this compound No this compound This compound This compound ETR1 ETR1 This compound->ETR1 binds CTR1 CTR1 ETR1->CTR1 inactivates CTR1_active CTR1 (Active) ERS1 ERS1 ERS1->CTR1 inactivates EIN4 EIN4 EIN4->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 activates ERF ERF (this compound Response Factors) EIN3_EIL1->ERF activates transcription Ethylene_Responses This compound Responses (e.g., Fruit Ripening, Senescence) ERF->Ethylene_Responses regulates gene expression EIN2_inactive EIN2 (Inactive) CTR1_active->EIN2_inactive represses EIN3_degraded EIN3 (Degraded) No_Response No this compound Response EIN3_degraded->No_Response

Caption: Simplified this compound signaling pathway in plants.

Applications

The high sensitivity and real-time capabilities of laser-based photoacoustic spectroscopy make it suitable for a wide range of applications:

  • Agriculture and Horticulture:

    • Fruit Ripening: Monitoring and controlling this compound levels in storage facilities to optimize the ripening process and extend shelf life.[3][4]

    • Stress Detection: Early detection of plant stress caused by drought, pathogens, or other environmental factors through changes in this compound emission.[23]

    • Flowering and Harvest: Inducing uniform flowering and facilitating mechanical harvesting by controlling this compound exposure.[1]

  • Drug Development and Biomedical Research:

    • Breath Analysis: this compound is a biomarker for oxidative stress.[24] Real-time breath analysis can be used for non-invasive disease diagnosis and monitoring therapeutic efficacy.

    • Cell Culture Monitoring: Monitoring this compound production from cell cultures to study metabolic processes and the effects of drugs.

  • Environmental Monitoring:

    • Detecting this compound as a pollutant from industrial emissions.

Conclusion

Laser-based photoacoustic spectroscopy offers a powerful analytical tool for the real-time, sensitive, and selective detection of this compound. Its versatility and high performance make it invaluable for researchers, scientists, and professionals in agriculture, drug development, and environmental science. The protocols and data presented in these application notes provide a solid foundation for implementing this technology for a variety of this compound monitoring applications.

References

Application Notes and Protocols: The Use of Ethylene-Insensitive Mutants for Genetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene, a gaseous plant hormone, plays a crucial role in a myriad of developmental processes and stress responses, including seed germination, fruit ripening, leaf senescence, and defense against pathogens.[1][2] The study of this compound signaling pathways has been greatly facilitated by the isolation and characterization of this compound-insensitive mutants. These mutants, which fail to exhibit the classic "triple response" to this compound, have been instrumental in identifying and functionally characterizing key components of the this compound signal transduction cascade.[3][4] This document provides detailed application notes and protocols for utilizing this compound-insensitive mutants in genetic analysis, offering insights into experimental design, data interpretation, and the underlying molecular mechanisms.

The this compound Signaling Pathway

In the model plant Arabidopsis thaliana, the this compound signaling pathway is a well-characterized negative regulatory circuit. In the absence of this compound, a family of endoplasmic reticulum (ER)-localized receptors, including ETR1, ETR2, ERS1, ERS2, and EIN4, activate the Raf-like kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1).[2][5][6] CTR1, in turn, phosphorylates the C-terminal end of EIN2 (this compound INSENSITIVE 2), preventing its downstream signaling activity.[5][7] This leads to the degradation of the transcription factors EIN3 (this compound INSENSITIVE 3) and EIL1 (EIN3-LIKE 1) through the action of F-box proteins EBF1/2.[5][6]

When this compound is present, it binds to the receptors, leading to their inactivation and the subsequent deactivation of CTR1.[6] This allows for the dephosphorylation and cleavage of the EIN2 C-terminal fragment, which then translocates to the nucleus.[1][5] In the nucleus, the EIN2 C-terminus stabilizes EIN3/EIL1, allowing them to activate the transcription of this compound-responsive genes, such as ERF1 (this compound RESPONSE FACTOR 1), which in turn regulate a wide array of downstream responses.[6][8]

Signaling Pathway Diagram

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound Receptors ETR1, ERS1, etc. This compound->Receptors binds & inactivates CTR1 CTR1 Receptors->CTR1 activates Receptors->CTR1 inactivates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes ERF1 ERF1 EIN3_EIL1->ERF1 activates transcription EBF1_2 EBF1/2 (Degradation) EIN3_EIL1->EBF1_2 targeted by Ethylene_Response This compound Response Genes ERF1->Ethylene_Response activates transcription EBF1_2->EIN3_EIL1 degrades

Caption: The this compound signaling pathway in Arabidopsis.

Key this compound-Insensitive Mutants and Their Phenotypes

Mutations in key signaling components result in varying degrees of this compound insensitivity. These mutants are invaluable tools for dissecting the this compound signaling pathway.

Mutant GeneAllele(s)Phenotype in presence of this compound/ACCMechanism of InsensitivityReference(s)
ETR1etr1-1Dominant, strong insensitivityGain-of-function mutation in the this compound binding domain, locking the receptor in an active, signaling state that represses this compound responses.[9]
EIN2ein2-1Recessive, near-complete insensitivityLoss-of-function mutation in a key positive regulator of the pathway.[5][9]
EIN3ein3-1Recessive, partial insensitivityLoss-of-function mutation in a primary transcription factor.[9]
EIN3/EIL1ein3-1 eil1-1Recessive, strong insensitivity, resembling ein2Double loss-of-function mutation, indicating functional redundancy between EIN3 and EIL1.[5]
CTR1ctr1-1Constitutive triple response (this compound-like phenotype in air)Loss-of-function mutation in a negative regulator, leading to constitutive activation of the pathway.[7]

Experimental Protocols

Protocol 1: Screening for this compound-Insensitive Mutants

This protocol describes a method for identifying this compound-insensitive mutants based on the triple response phenotype in etiolated seedlings.

Materials:

  • Mutagenized seeds (e.g., EMS-treated or T-DNA insertion lines)

  • Arabidopsis thaliana (Col-0) wild-type seeds (as a control)

  • Growth medium: 1x Murashige and Skoog (MS) salts, 1% sucrose, 0.8% agar (B569324), pH 5.7

  • 1-aminocyclopropane-1-carboxylic acid (ACC) stock solution (10 mM)

  • Sterile petri dishes (100 mm)

  • Sterile water

  • Bleach (50%) with a few drops of Triton X-100

  • Micropipettes and sterile tips

  • Growth chamber or incubator set to 22-24°C in constant darkness

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 50% bleach with Triton X-100 and vortex for 5-10 minutes.[10]

    • Pellet the seeds by centrifugation and carefully remove the bleach solution.

    • Wash the seeds three to five times with sterile water.[10]

    • Resuspend seeds in a small volume of sterile 0.1% agar solution.

  • Plating:

    • Prepare growth medium and autoclave.

    • Cool the medium to ~50-60°C and add ACC to a final concentration of 0.5 µM for screening for weak mutants or 10 µM for strong mutants.[10][11]

    • Pour the medium into sterile petri dishes and allow it to solidify.

    • Plate the sterilized seeds onto the ACC-containing medium. Include a plate with wild-type seeds as a control.

  • Incubation:

    • Seal the plates with breathable tape.

    • Cold-treat the plates at 4°C for 2-4 days to synchronize germination.[10]

    • Transfer the plates to a growth chamber or incubator at 22-24°C in complete darkness for 3-5 days.[11]

  • Screening:

    • After the incubation period, observe the seedlings.

    • Wild-type seedlings will exhibit the "triple response": inhibited root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[3][4]

    • This compound-insensitive mutants will fail to show the triple response and will resemble seedlings grown in the absence of ACC, with elongated hypocotyls and roots.

    • Identify and transfer putative mutants to soil to grow to maturity for further analysis and seed collection.

Protocol 2: The Triple Response Assay

This protocol is used to quantify the degree of this compound insensitivity in mutant lines.

Materials:

  • Seeds of wild-type and mutant Arabidopsis lines

  • Growth medium (as in Protocol 1)

  • ACC stock solution (10 mM)

  • Sterile petri dishes

  • Growth chamber or incubator (22-24°C, constant darkness)

  • Scanner or camera with a ruler for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation and Seed Plating:

    • Prepare growth medium with a range of ACC concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

    • Sterilize and plate seeds of wild-type and mutant lines on each concentration of ACC as described in Protocol 1.

  • Incubation:

    • Cold-treat the plates at 4°C for 2-4 days.

    • Incubate in the dark at 22-24°C for 3-5 days.

  • Data Collection and Analysis:

    • After incubation, carefully remove the seedlings from the agar and lay them flat on a new agar plate or a dark surface.

    • Capture high-resolution images of the seedlings.

    • Use image analysis software to measure the length of the hypocotyl and root for at least 20 seedlings per genotype and treatment.

    • Calculate the average and standard deviation for each measurement.

    • Plot the hypocotyl and root lengths as a function of ACC concentration to generate dose-response curves for each genotype.

Experimental Workflow Diagram

Experimental_Workflow cluster_Screening Protocol 1: Mutant Screening cluster_Quantification Protocol 2: Triple Response Assay A1 Mutagenized Seed Population A2 Sterilization & Plating on ACC A1->A2 A3 Dark Incubation (3-5 days) A2->A3 A4 Identify Insensitive Phenotypes A3->A4 A5 Isolate & Propagate Mutants A4->A5 B1 Wild-type & Mutant Seeds B2 Plate on various ACC concentrations B1->B2 B3 Dark Incubation (3-5 days) B2->B3 B4 Image Seedlings B3->B4 B5 Measure Hypocotyl & Root Length B4->B5 B6 Generate Dose-Response Curves B5->B6

References

Application Notes and Protocols for Controlled Ripening of Fruits Using Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a gaseous plant hormone, is a key regulator of ripening in climacteric fruits. Its application under controlled conditions is a widely used practice in the agri-food industry to ensure uniform ripening, improve fruit quality, and extend shelf life.[1][2] Understanding the molecular mechanisms of this compound action and mastering the protocols for its application are crucial for research and development in post-harvest technology and crop improvement. These notes provide detailed protocols for the application of this compound and the evaluation of ripening parameters, along with an overview of the this compound signaling pathway.

This compound Signaling Pathway

The perception of this compound and the subsequent signal transduction cascade involve a series of protein interactions primarily located at the endoplasmic reticulum. In the absence of this compound, the this compound receptors (e.g., ETR1) activate the CTR1 protein kinase, which in turn suppresses the downstream signaling component EIN2.[3][4][5] Upon this compound binding to the receptors, this suppression is lifted, leading to the cleavage of EIN2's C-terminal end. This fragment then translocates to the nucleus, initiating a transcriptional cascade that involves transcription factors like EIN3/EILs and ERFs.[6][7] This cascade ultimately activates ripening-related genes responsible for changes in color, texture, aroma, and flavor.[6]

EthyleneSignaling cluster_ER Endoplasmic Reticulum This compound This compound ETR1 ETR1 (Receptor) This compound->ETR1 binds CTR1 CTR1 ETR1->CTR1 inhibits EIN2_full EIN2 CTR1->EIN2_full phosphorylates (inactivates) EIN2_C EIN2-C EIN2_full->EIN2_C cleavage & translocation EIN3 EIN3/EILs EIN2_C->EIN3 activates ERFs ERFs EIN3->ERFs activates Ripening_Genes Ripening-Related Genes ERFs->Ripening_Genes activates transcription

Caption: this compound Signaling Pathway in Fruit Ripening.

Data Presentation: Optimal Ripening Conditions

The following table summarizes the recommended conditions for controlled ripening of various climacteric fruits using this compound. It is important to note that optimal conditions can vary depending on the cultivar, maturity stage at harvest, and intended market.

FruitThis compound Conc. (ppm)Exposure Time (hr)Temperature (°C)Relative Humidity (%)
Avocado 10-10012-4815-1890-95
Banana 100-1502415-1890-95
Honeydew Melon 100-15018-2420-2590-95
Kiwifruit 10-10012-240-2090-95
Mango 100-15012-2420-2290-95
Stone Fruit (Peach, Plum) 10-10012-7213-2590-95
Tomato (Mature Green) 100-15024-4820-2290-95

Source: Adapted from multiple sources.

Experimental Protocols

General Experimental Workflow for a Controlled Ripening Study

The following diagram illustrates a typical workflow for conducting a research project on controlled fruit ripening.

ExperimentalWorkflow cluster_Prep Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Results Results Harvest Harvest Fruit at Commercial Maturity Selection Select Uniform Fruit Harvest->Selection Grouping Randomly Assign to Treatment Groups Selection->Grouping Control Control Group (No this compound) Grouping->Control Ethylene_Tx This compound Treatment (Controlled Environment) Grouping->Ethylene_Tx Sampling Periodic Sampling Control->Sampling Ethylene_Tx->Sampling Firmness Firmness Measurement Sampling->Firmness TSS TSS Measurement Sampling->TSS TA TA Measurement Sampling->TA Data_Analysis Data Analysis Firmness->Data_Analysis TSS->Data_Analysis TA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Controlled Ripening.
Protocol for this compound Gas Application in a Ripening Chamber

This protocol describes the use of this compound gas from a cylinder for controlled ripening.

Materials:

  • Airtight ripening chamber with temperature and humidity control

  • This compound gas cylinder with a regulator

  • This compound gas analyzer

  • Fruit to be ripened

  • Crates for holding fruit

Procedure:

  • Pre-cooling: Ensure the fruit pulp temperature is close to the desired ripening temperature before placing it in the chamber.

  • Loading the Chamber: Place the fruit in crates, ensuring proper air circulation. Do not overfill the chamber (a maximum of 75% capacity is recommended).[8]

  • Sealing the Chamber: Seal the ripening chamber to ensure it is airtight.

  • Setting Environmental Conditions: Set and maintain the desired temperature and relative humidity inside the chamber according to the fruit type (refer to the table in section 3).

  • This compound Injection: Introduce this compound gas into the chamber to reach the target concentration (e.g., 100-150 ppm).[9] Use an this compound gas analyzer to monitor the concentration.

  • Exposure Duration: Maintain the this compound concentration for the recommended exposure time (e.g., 24 hours).[10]

  • Ventilation: After the exposure period, ventilate the chamber to remove this compound and accumulated carbon dioxide. CO2 levels above 1% (10,000 ppm) can inhibit ripening.[9] It is recommended to vent the room for 20 minutes every 12 hours after the initial 24-hour treatment.[10]

  • Ripening and Storage: After this compound treatment, hold the fruit at the recommended ripening temperature until the desired ripeness is achieved. Subsequently, the fruit can be stored at a lower temperature to extend its shelf life.

Protocol for Measuring Fruit Firmness

Fruit firmness is a critical indicator of ripeness and is often measured using a penetrometer.[11]

Materials:

  • Penetrometer with appropriate plunger tip

  • Fruit samples

  • Knife

Procedure:

  • Sample Preparation: For fruits with thick skins, remove a small section of the skin from two opposite sides of the fruit's equator.

  • Plunger Selection: Choose the correct plunger size based on the fruit type.[11]

  • Measurement:

    • Hold the fruit firmly on a stable surface.

    • Position the penetrometer perpendicular to the fruit surface.

    • Apply steady pressure to the penetrometer, pushing the plunger into the fruit flesh at a constant speed until the marked line on the plunger is reached.[11]

  • Data Recording: Record the force reading from the penetrometer. Take measurements on both prepared sides of the fruit and calculate the average.

  • Consistency: For reliable data, ensure that the same operator performs the measurements under consistent conditions.[11]

Protocol for Measuring Total Soluble Solids (TSS)

TSS provides an estimate of the sugar content in the fruit and is a key factor in taste and ripeness. It is commonly measured using a refractometer.[12]

Materials:

  • Digital or handheld refractometer

  • Distilled water

  • Cheesecloth or centrifuge

  • Pipette or dropper

  • Blender (optional)

Procedure:

  • Calibration: Calibrate the refractometer to a zero reading using distilled water.[12]

  • Juice Extraction:

    • Take a longitudinal slice of the fruit to ensure a representative sample.

    • Extract the juice by squeezing the fruit through cheesecloth or by blending the fruit tissue and then centrifuging to separate the clear juice.

  • Measurement:

    • Ensure the juice sample is at room temperature.

    • Place a few drops of the clear juice onto the prism of the refractometer.[12]

  • Data Recording: Read the TSS value, typically expressed in °Brix. Clean the prism with distilled water and dry it thoroughly between samples.

Protocol for Measuring Titratable Acidity (TA)

TA measures the total acid concentration in the fruit, which contributes to its flavor profile. The acidity generally decreases as the fruit ripens.[8]

Materials:

  • pH meter

  • Burette

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Beakers

  • Distilled water

  • Pipette

  • Stir plate and stir bar

Procedure:

  • Juice Preparation: Extract a clear juice sample as described in the TSS protocol.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of fruit juice into a beaker.[13]

    • Add a specific volume of distilled water (e.g., 50 mL) to ensure the pH electrode is properly submerged.[13]

  • Titration:

    • Place the beaker on a stir plate and add a stir bar.

    • Immerse the calibrated pH electrode into the diluted juice.

    • Titrate the sample with 0.1 N NaOH from the burette while continuously stirring.

    • Continue adding NaOH until the pH reaches a stable endpoint of 8.2.[8][13]

  • Data Recording and Calculation: Record the volume of NaOH used to reach the endpoint. The titratable acidity can then be calculated and is typically expressed as the percentage of the predominant acid in the fruit (e.g., citric acid for citrus fruits, malic acid for apples).

Disclaimer: These protocols provide a general framework. Researchers should consult specific literature for the fruit of interest and adapt the protocols as necessary. Always follow laboratory safety guidelines when handling chemicals and equipment.

References

Application Notes and Protocols for Electrochemical Monitoring of Ethylene Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the use of electrochemical sensors in the monitoring of ethylene gas. This compound, a key plant hormone and industrial chemical, requires precise concentration measurement in various applications, from agricultural storage to medical diagnostics.[1][2][3][4] Electrochemical sensors offer a sensitive, selective, and often low-cost solution for real-time this compound detection.[5]

Introduction to Electrochemical this compound Sensing

Electrochemical gas sensors operate by reacting with the target gas, in this case, this compound, in a way that produces a measurable electrical signal.[1][6] This signal, either a current or a potential difference, is directly proportional to the concentration of the gas.[1][6] The core components of an electrochemical sensor are the sensing electrode (or working electrode), a counter electrode, and typically a reference electrode, all in contact with an electrolyte.[7]

There are two primary types of electrochemical sensors used for this compound detection:

  • Amperometric Sensors: These sensors measure the current produced from the electrochemical oxidation of this compound at the working electrode when a specific potential is applied.[1] The magnitude of the current is proportional to the this compound concentration.[8]

  • Potentiometric Sensors: These sensors measure the change in the potential difference between the working electrode and a reference electrode, which is induced by the interaction of this compound with the working electrode.[1][9]

The choice of materials for the electrodes and electrolyte is crucial for the sensor's performance, influencing its sensitivity, selectivity, and stability.[1]

Performance Characteristics of this compound Sensors

The selection of an appropriate electrochemical sensor depends on the specific application's requirements. The following table summarizes the performance of various sensor types based on literature data.

Sensor TypeSensing PrincipleElectrode MaterialsElectrolyteLimit of Detection (LOD)Linear RangeResponse TimeKey FeaturesReference
AmperometricThis compound OxidationGold (Au) on Nafion0.5 M Sulfuric Acid40 ppb--Early example of amperometric this compound detection.[1]
AmperometricThis compound OxidationGold (WE), Platinum (CE/RE)Ionic Liquid ([BMIM][NTf2])760 ppbup to 10 ppmSecondsUtilizes non-volatile ionic liquid, improving stability.[1][10][11][12][1][10][11][12]
AmperometricThis compound OxidationAerosol-Jet Printed Gold (WE)Ionic Liquid in Poly(vinylidene fluoride)-0-200 ppm-Demonstrates potential for mass production of printed sensors.[11][11]
PotentiometricMixed PotentialrGO–Cu Nanocomposite on LSC (WE), Pt (RE)Yttria-Stabilized Zirconia (YSZ)1 ppb0-100 ppb (non-linear)-High sensitivity for post-harvest monitoring.[1][2][13][1][2][13]
PotentiometricMixed PotentialFe0.7Cr1.3O3 (WE)----Operates at high temperatures (550 °C).[14][14]
ChemoresistiveChange in ConductancePd-α-Fe2O3/rGO Nanocomposite-10 ppb10 ppb - 1000 ppm-Hierarchical porous structure enhances sensitivity.[14][14]
ChemoresistiveChange in ConductancePd-loaded SnO2-50 ppb--Demonstrates potential for real-time monitoring.[14][14]
PiezoelectricFrequency ChangeAg(I)/Polymer Composite (AgBF4/PVP)-420 ppb1-10 ppm-Based on the interaction of this compound with a silver-polymer composite.[1][2][1][2]

Signaling Pathways and Experimental Workflow

Amperometric this compound Sensing Mechanism

The following diagram illustrates the fundamental mechanism of an amperometric this compound sensor that utilizes an ionic liquid electrolyte.

Amperometric_Sensing C2H4_gas This compound (C2H4) C2H4_dissolved Dissolved C2H4 C2H4_gas->C2H4_dissolved Dissolution WE Electrode Surface C2H4_dissolved->WE Diffusion Current Faradaic Current (i) WE->Current Oxidation (Applied Potential)

Caption: Amperometric detection of this compound.

In this process, gaseous this compound first dissolves into the ionic liquid electrolyte layer covering the working electrode.[1][2][7] Upon the application of a sufficiently high potential, the dissolved this compound diffuses to the electrode surface and undergoes oxidation, generating a Faradaic current that is proportional to its concentration.[1][2][7]

General Experimental Workflow for this compound Monitoring

The logical flow for conducting an this compound measurement experiment using an electrochemical sensor is outlined below.

Experimental_Workflow start Start sensor_prep Sensor Preparation (Fabrication/Conditioning) start->sensor_prep setup_assembly Experimental Setup Assembly (Gas Chamber, Sensor, Potentiostat) sensor_prep->setup_assembly calibration Sensor Calibration (Exposure to known C2H4 concentrations) setup_assembly->calibration measurement Sample Measurement (Introduction of sample gas) calibration->measurement data_acq Data Acquisition (Current/Potential vs. Time) measurement->data_acq analysis Data Analysis (Concentration Calculation) data_acq->analysis end End analysis->end

Caption: Experimental workflow for this compound sensing.

Detailed Experimental Protocols

Protocol 1: Fabrication of an Ionic Liquid-Based Amperometric this compound Sensor

This protocol is based on the principles described by Zevenbergen et al. and involves the fabrication of a three-electrode sensor with an ionic liquid electrolyte.[1][10][12]

Materials:

  • Substrate (e.g., glass, flexible polymer)

  • Gold (Au) and Platinum (Pt) for electrodes

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][NTf2])[11]

  • Deposition system (e.g., sputtering, screen printing, or aerosol-jet printing)[11]

  • Micropipette

Procedure:

  • Electrode Deposition:

    • Design a three-electrode pattern on the substrate, comprising a working electrode (Au), a counter electrode (Pt), and a reference electrode (Pt).[7]

    • Deposit the Au and Pt layers onto the substrate using a suitable deposition technique to create the electrode structures.

  • Electrolyte Deposition:

    • Carefully dispense a small, precise volume of the ionic liquid onto the electrode area using a micropipette to form a thin, uniform layer covering all three electrodes.[11] The thickness of this layer can influence the sensor's response time and current amplitude.[10][12]

  • Curing/Drying (if applicable):

    • If the ionic liquid is incorporated into a polymer matrix, follow the appropriate curing or drying procedure to solidify the electrolyte layer.[11]

  • Electrical Connection:

    • Establish electrical contacts to the working, counter, and reference electrodes for connection to a potentiostat.

Protocol 2: Amperometric Measurement of this compound Concentration

This protocol outlines the steps for measuring this compound concentration using a fabricated amperometric sensor.

Equipment:

  • Fabricated amperometric this compound sensor

  • Potentiostat[15]

  • Gas exposure chamber

  • Mass flow controllers for precise gas mixing

  • Source of this compound gas (certified concentration)

  • Source of carrier gas (e.g., synthetic air or nitrogen)

  • Data acquisition software

Procedure:

  • Setup Assembly:

    • Place the sensor inside the gas exposure chamber and connect the electrodes to the potentiostat.

    • Connect the gas lines to the chamber, allowing for the controlled introduction of the carrier gas and this compound mixture.

  • Sensor Stabilization:

    • Purge the chamber with the carrier gas to establish a stable baseline signal.

    • Apply a constant oxidation potential (e.g., +800 mV vs. the Pt pseudo-reference electrode) to the working electrode and allow the current to stabilize.[11]

  • Calibration:

    • Introduce a series of known concentrations of this compound into the chamber.

    • Record the steady-state current response for each concentration.

    • Plot the current response versus this compound concentration to generate a calibration curve.

  • Sample Measurement:

    • Introduce the gas sample containing an unknown concentration of this compound into the chamber.

    • Record the steady-state current response.

  • Data Analysis:

    • Using the calibration curve, determine the this compound concentration in the sample corresponding to the measured current.

    • Calculate the sensor's response and recovery times from the transient data. The response time is typically defined as the time to reach 90% of the final signal, and the recovery time is the time to return to 90% of the baseline signal.[11]

Logical Relationships in Sensor Design

The performance of an electrochemical this compound sensor is a result of the interplay between its various components. The following diagram illustrates these relationships.

Sensor_Design_Logic cluster_materials Material Properties cluster_performance Performance Metrics Electrode_Material Electrode Material (e.g., Au, Pt, Nanocomposites) Sensitivity Sensitivity Electrode_Material->Sensitivity Selectivity Selectivity Electrode_Material->Selectivity Stability Stability Electrode_Material->Stability Electrolyte_Type Electrolyte Type (e.g., Ionic Liquid, Solid Polymer) LOD Limit of Detection (LOD) Electrolyte_Type->LOD Response_Time Response/Recovery Time Electrolyte_Type->Response_Time Electrolyte_Type->Stability Catalyst Catalyst/Modifier (e.g., Nanoparticles) Catalyst->Sensitivity Catalyst->Selectivity Catalyst->Response_Time

Caption: Logic diagram of sensor component relationships.

The choice of electrode material directly impacts the sensor's sensitivity, selectivity, and long-term stability.[1] The electrolyte type influences the response and recovery times, as well as the overall stability and limit of detection.[1][11] The addition of catalysts or modifiers, such as nanoparticles, can significantly enhance sensitivity, selectivity, and the speed of the sensor's response.[1]

Conclusion

Electrochemical sensors provide a versatile and powerful tool for the monitoring of this compound concentrations. By carefully selecting the sensor type, materials, and operating conditions, researchers can achieve the high sensitivity and selectivity required for a wide range of applications. The protocols and information provided in these application notes serve as a starting point for the successful implementation of electrochemical this compound sensing in the laboratory and in the field.

References

Application Notes and Protocols for Creating Ethylene-Overproducing or -Deficient Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes and stress responses, including seed germination, root growth, fruit ripening, leaf senescence, and defense against pathogens.[1] The ability to manipulate this compound biosynthesis or perception through genetic engineering allows for the creation of transgenic plants with modified traits.[1] These plants are invaluable tools for dissecting the role of this compound in specific biological processes and for developing crops with enhanced agronomic characteristics, such as delayed fruit ripening or improved stress tolerance.[1][2]

This document provides detailed protocols and application notes for the generation and analysis of transgenic plants with either elevated (overproducing) or reduced (deficient or insensitive) this compound levels. The primary focus is on strategies involving the manipulation of key genes in the this compound biosynthesis and signaling pathways.

Strategies for Modulating this compound Levels

The modulation of this compound responses in transgenic plants can be achieved by targeting two main pathways: this compound biosynthesis and this compound signal transduction.

  • This compound Overproduction: This is typically achieved by overexpressing the rate-limiting enzymes in the this compound biosynthesis pathway, namely 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO).[3][4][5] The conversion of S-adenosylmethionine (SAM) to ACC by ACS is generally considered the primary rate-limiting step.[6] Alternatively, a constitutive this compound response phenotype can be generated by disrupting negative regulators in the signaling pathway, such as the CTR1 protein kinase.[7][8] A dominant mutation in the ACS5 gene, known as eto2, also results in this compound overproduction due to the increased stability of the ACS5 protein.[6]

  • This compound Deficiency or Insensitivity: Reducing this compound production can be accomplished using gene silencing technologies (e.g., RNA interference) or antisense constructs targeting the ACS or ACO genes to decrease their transcript levels.[9][10] this compound insensitivity, a state where the plant cannot perceive or respond to this compound, is achieved by introducing loss-of-function mutations in positive regulators of the signaling pathway, such as the receptors (e.g., a dominant-negative etr1-1 allele) or downstream components like EIN2, EIN3, or EIL1.[7][11][12]

Key Genes for Genetic Manipulation

The selection of the target gene is critical for achieving the desired modification in this compound levels or response. Table 1 summarizes key genes and the expected outcomes of their manipulation.

Table 1: Key Genes for Modulating this compound Levels and Responses

Gene Family/Gene Function in this compound Pathway Strategy for Manipulation Expected Outcome Phenotype
ACS (ACC Synthase) Biosynthesis: Rate-limiting enzyme (SAM → ACC)[6] Constitutive Overexpression (e.g., 35S::ACS5) This compound Overproduction Constitutive triple response, accelerated ripening/senescence[6][13]
Gene Silencing / Antisense / Knockout This compound Deficiency Delayed ripening/senescence, reduced stress responses[9][10]
ACO (ACC Oxidase) Biosynthesis: Final step (ACC → this compound)[14] Constitutive Overexpression This compound Overproduction Constitutive triple response, accelerated ripening/senescence[8]
Gene Silencing / Antisense / Knockout This compound Deficiency Delayed ripening/senescence, reduced stress responses[9]
ETR1, ERS1 (Receptors) Signaling: Negative regulators; bind this compound[7] Dominant-negative allele (e.g., etr1-1) This compound Insensitivity No triple response, delayed senescence, insensitivity to this compound[5]
CTR1 (Kinase) Signaling: Negative regulator, downstream of receptors[7] Loss-of-function mutation (e.g., ctr1-1) Constitutive this compound Response Triple response in air, dwarfism, ectopic root hairs[8][15]
EIN2 (Transmembrane Protein) Signaling: Positive regulator, downstream of CTR1[7] Loss-of-function mutation (e.g., ein2-1) This compound Insensitivity Complete insensitivity to this compound, no triple response[12][16]

| EIN3/EIL1 (Transcription Factors) | Signaling: Positive regulators, activate downstream genes[17] | Loss-of-function mutation (e.g., ein3-1 eil1-1) | this compound Insensitivity | Strong insensitivity to this compound, susceptible to necrotrophic pathogens[11] |

Experimental Workflow and Protocols

The generation of transgenic plants involves a multi-step process from the initial design of the gene construct to the final analysis of the transformed plants.

G cluster_prep Phase 1: Preparation cluster_trans Phase 2: Plant Transformation cluster_analysis Phase 3: Analysis A Gene of Interest (GOI) Selection (e.g., ACS, ACO, EIN2) B Vector Construction (Binary vector with GOI and selectable marker) A->B C Agrobacterium Transformation (Electroporation into A. tumefaciens) B->C E Agrobacterium-mediated Transformation (e.g., Floral Dip Method) C->E D Plant Growth (Arabidopsis grown to flowering stage) D->E F Seed Collection & Sterilization E->F G Selection of Transformants (T1) (Plating on selective medium) F->G H Molecular Analysis (PCR, qPCR for transgene confirmation) G->H I Phenotypic & Physiological Analysis (Triple response, this compound measurement) H->I J Seed Propagation (T2, T3) (Generation of homozygous lines) I->J

Caption: General workflow for creating and analyzing transgenic plants.

Protocol 1: Vector Construction

The choice of vector is crucial for successful plant transformation.[18] Binary vectors, compatible with Agrobacterium tumefaciens, are standard for this purpose.[19]

Key Components of the Vector:

  • Promoter: A strong constitutive promoter like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter is often used for ubiquitous overexpression.[19] For gene silencing, promoters can also be constitutive.

  • Gene of Interest (GOI): The coding sequence of the target gene (e.g., ACS5) for overexpression, or an antisense/RNAi cassette for gene silencing.

  • Terminator: A terminator sequence, such as the nopaline (B31955) synthase (NOS) terminator, is required for proper transcription termination.[19]

  • Selectable Marker: A gene conferring resistance to an antibiotic (e.g., kanamycin (B1662678) resistance via nptII) or a herbicide is necessary for selecting transformed plant cells.[19][20]

  • T-DNA Borders: Right and Left Border sequences are essential for the transfer of the DNA segment from the Agrobacterium Ti plasmid into the plant genome.

Procedure:

  • Amplify the GOI from cDNA or genomic DNA using PCR with primers that add appropriate restriction sites.

  • Clone the GOI into an entry vector.

  • Use restriction enzymes and ligase, or a gateway cloning system, to move the expression cassette (Promoter-GOI-Terminator) into the binary destination vector.

  • Transform the final binary vector into E. coli for plasmid amplification and sequence verification.

  • Introduce the verified plasmid into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101) via electroporation or triparental mating.[19]

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

The floral dip method is a simple and efficient in planta transformation technique that circumvents the need for tissue culture.[21][22]

Materials:

  • Flowering Arabidopsis thaliana plants (secondary inflorescences ~3-8 cm tall).[23]

  • Agrobacterium tumefaciens culture carrying the binary vector.

  • Infiltration Medium: 5% (w/v) sucrose (B13894) solution.[20]

  • Surfactant: Silwet L-77.

  • Plastic dome or cover.

Procedure:

  • Grow Arabidopsis plants until they are flowering. Clipping the primary bolts can encourage the growth of more secondary bolts.[20]

  • Prepare the Agrobacterium culture:

    • Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony of the transformed Agrobacterium and grow for 2 days at 28°C.[23]

    • Use this starter culture to inoculate a larger volume (e.g., 200-500 mL) of LB and grow for another 20-24 hours.[23]

    • Pellet the bacteria by centrifugation and resuspend the cells in the 5% sucrose solution to an OD₆₀₀ of approximately 0.8.[20]

  • Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.01-0.05% (v/v) and mix gently.[20][21]

  • Invert the Arabidopsis plants and dip all above-ground parts, especially the inflorescences, into the Agrobacterium solution for a few seconds.[20]

  • Place the dipped plants on their side in a tray and cover with a plastic dome for 16-24 hours to maintain high humidity.[20]

  • Remove the cover and grow the plants under normal conditions until the seeds are mature and dry.

  • Harvest the T1 seeds from the treated plants. The entire process from dipping to seed harvest takes approximately 3-4 weeks.[24]

Protocol 3: Screening and Selection of Transgenic Plants

Procedure:

  • Surface sterilize the harvested T1 seeds (e.g., with 70% ethanol (B145695) followed by bleach and Triton X-100).[24]

  • Plate the sterilized seeds on a selection medium, such as 0.5X Murashige and Skoog (MS) agar (B569324) medium containing the appropriate selective agent (e.g., 50 µg/mL kanamycin).[20]

  • Cold-treat the plates at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber under a long-day photoperiod.

  • After 7-14 days, transgenic seedlings will appear green and healthy with developed roots, while non-transformants will be bleached and will not grow.

  • Carefully transfer the putative transformants to soil and grow to maturity.

Protocol 4: Analysis of Transgenic Plants

A. Molecular Confirmation:

  • Genomic DNA PCR: Confirm the presence of the transgene in T1 plants by performing PCR on genomic DNA using primers specific to the inserted T-DNA (e.g., one primer for the promoter and one for the GOI).

  • RT-qPCR: In subsequent generations (T2 or T3 homozygous lines), quantify the expression level of the transgene to confirm overexpression or successful knockdown.

B. Phenotypic Analysis (this compound Triple Response): The "triple response" is a classic bioassay for this compound sensitivity, observed in etiolated (dark-grown) seedlings.[25] It consists of: (1) inhibition of hypocotyl and root elongation, (2) radial swelling of the hypocotyl, and (3) an exaggerated apical hook.[25]

  • This compound-overproducing or constitutive response mutants (e.g., 35S::ACS5, ctr1) will exhibit a triple response even when grown in air.[13]

  • Wild-type seedlings will show a triple response only in the presence of this compound or its precursor, ACC.

  • This compound-deficient or -insensitive mutants (e.g., acs knockdown, ein2) will fail to show a triple response even when exposed to high concentrations of this compound.[25]

Procedure:

  • Sterilize and plate seeds (wild-type, transgenic lines) on MS agar plates with and without a range of ACC concentrations (e.g., 0, 1, 10, 50 µM).

  • Wrap the plates in aluminum foil and store them in the dark at 22-24°C for 3-5 days.

  • Analyze and photograph the seedlings, measuring hypocotyl and root length.

C. This compound Measurement: Direct quantification of this compound emission is essential to confirm the this compound-overproducing or -deficient status of transgenic plants. Gas chromatography (GC) is the most widely used method for this analysis.[26][27]

Procedure (abbreviated):

  • Excise a known weight of plant tissue (e.g., leaf discs, whole seedlings) and place it into a small, airtight glass vial.

  • Seal the vial and incubate for a defined period (e.g., 4-24 hours) to allow this compound to accumulate in the headspace.

  • Using a gas-tight syringe, withdraw a sample of the headspace gas (e.g., 1 mL).

  • Inject the sample into a gas chromatograph equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID) or photoionization detector (PID) for separation and quantification.[26][28]

  • Calculate the this compound production rate (e.g., in nL g⁻¹ h⁻¹) by comparing the peak area to a standard curve generated with known this compound concentrations.

Data Presentation and Expected Results

Proper data organization is key to interpreting results. The following tables illustrate expected phenotypes and provide an example of quantitative data presentation.

Table 2: Summary of Expected Phenotypes in Transgenic Arabidopsis

Genotype This compound Level/Response Triple Response (in dark + 10µM ACC) Fruit Ripening (in relevant species) Leaf Senescence
Wild-Type Normal Present Normal Normal
Overproducer (35S::ACS) High Exaggerated (present even in air) Accelerated[13] Accelerated
Constitutive (ctr1) Normal this compound, Constitutive Response Exaggerated (present even in air) Accelerated Accelerated
Deficient (ACS-RNAi) Low Absent or strongly reduced Delayed[10] Delayed

| Insensitive (ein2) | Normal or High | Absent | Delayed | Delayed[29] |

Table 3: Example of Quantitative this compound Production Data

Plant Line Genotype This compound Production (nL g⁻¹ h⁻¹) ± SD Fold Change vs. Wild-Type
Control Wild-Type 1.5 ± 0.3 1.0
Overproducer 1 35S::ACS5 #1 15.2 ± 2.1 ~10.1
Overproducer 2 35S::ACS5 #2 21.7 ± 3.5 ~14.5
Deficient 1 ACS-RNAi #1 0.2 ± 0.1 ~0.13

| Deficient 2 | ACS-RNAi #2 | 0.4 ± 0.2 | ~0.27 |

Signaling and Biosynthesis Pathway Diagrams

Visualizing the targeted pathways aids in understanding the mechanism of action.

G Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM ATP→ADP+Pi Met->SAM ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC This compound This compound ACC->this compound SAM_S SAM Synthetase ACS ACS (Rate-limiting) ACO ACO

Caption: The this compound biosynthesis pathway, highlighting key enzymes.

G cluster_off No this compound ('OFF' State) cluster_on This compound Present ('ON' State) Receptor_off Receptors (ETR1) Active CTR1_off CTR1 Active Receptor_off->CTR1_off Activates EIN2_off EIN2 Repressed CTR1_off->EIN2_off Represses EIN3_off EIN3/EIL1 Degraded EIN2_off->EIN3_off Response_off This compound Response Genes OFF EIN3_off->Response_off This compound This compound Receptor_on Receptors (ETR1) Inactive This compound->Receptor_on Binds & Inactivates CTR1_on CTR1 Inactive Receptor_on->CTR1_on EIN2_on EIN2 Active CTR1_on->EIN2_on De-repressed EIN3_on EIN3/EIL1 Stable (in Nucleus) EIN2_on->EIN3_on Activates Response_on This compound Response Genes ON EIN3_on->Response_on

Caption: The this compound signal transduction pathway in plants.

References

Application Notes and Protocols for In Vitro Assays of Ethylene Biosynthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including fruit ripening, senescence, and abscission.[1][2] The biosynthesis of this compound in higher plants is a simple two-step pathway starting from S-adenosyl-L-methionine (SAM).[3] The two key enzymes controlling this pathway are 1-aminocyclopropane-1-carboxylate synthase (ACS) and 1-aminocyclopropane-1-carboxylate oxidase (ACO).[1]

  • ACC Synthase (ACS): This enzyme catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC).[2][3] This step is generally considered the rate-limiting step in this compound biosynthesis, making ACS a primary target for regulation.[2][4]

  • ACC Oxidase (ACO): This enzyme catalyzes the final step, the oxidation of ACC to this compound, carbon dioxide, and cyanide.[2][5] While often not the primary rate-limiting step, ACO activity is crucial and can be regulated by factors like oxygen availability and the presence of cofactors such as Fe(II) and ascorbate.[5][6]

These application notes provide detailed protocols for the in vitro characterization of ACS and ACO, which are essential for studying enzyme kinetics, screening for inhibitors, and understanding the regulation of this compound production.

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM ATP ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC This compound This compound ACC->this compound O2 SAMS SAM Synthetase ACS ACC Synthase (ACS) (Rate-Limiting Step) ACO ACC Oxidase (ACO)

Caption: The this compound biosynthesis pathway in higher plants.

Application Note 1: In Vitro Assay for ACC Synthase (ACS)

1. Principle

The in vitro activity of ACC synthase is determined by measuring the amount of its product, ACC, formed from the substrate S-adenosyl-L-methionine (SAM). The quantification of ACC can be achieved through various methods, including a chemical assay that converts ACC to this compound for measurement by gas chromatography, or more directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] An alternative method involves a coupled-enzyme assay that measures the co-product 5'-methylthioadenosine (MTA) via HPLC.[9] The protocol described here is based on the quantification of ACC.

2. Experimental Protocol

This protocol is adapted from methodologies used for ACS extracted from plant tissues or expressed recombinantly.[8][10]

a. Reagents and Buffers

  • Extraction Buffer (for plant tissue): 100 mM EPPS buffer (pH 8.5), 10 µM pyridoxal-5'-phosphate (PLP), 2 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol.

  • ACS Enzyme: Purified recombinant ACS protein or partially purified enzyme extract from plant tissue.[10][11]

  • Substrate: S-adenosyl-L-methionine (SAM).

  • Reaction Buffer: 50 mM EPPS buffer (pH 8.5), 10 µM PLP.

  • Reaction Stop Solution: 100 mM HgCl₂.

  • ACC Quantification Reagents (Lizada & Yang method):

    • Saturated NaOH.

    • 5% (w/v) NaOCl (bleach).

    • ACC standards for calibration curve.

b. Procedure

  • Enzyme Preparation (if from plant tissue): Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ACS enzyme extract. For recombinant protein, purify as per established protocols.[11]

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of reaction buffer, 20 µL of enzyme preparation, and 20 µL of SAM solution (to achieve a final concentration appropriate for kinetic studies, e.g., 10-200 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes) during which the reaction is linear.

  • Reaction Termination: Stop the reaction by adding 10 µL of stop solution (e.g., HgCl₂).

  • ACC Quantification:

    • Transfer the reaction mixture to a 4 mL gas-tight vial.

    • Add 100 µL of a freshly prepared mixture of saturated NaOH and 5% NaOCl (2:1, v/v).

    • Seal the vial immediately and vortex vigorously for 10 seconds.

    • Place the vial on ice for at least 5 minutes.

    • Withdraw a 1 mL sample of the headspace using a gas-tight syringe.

    • Inject the headspace sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the this compound produced from the chemical conversion of ACC.

  • Calculations: Determine the amount of ACC produced by comparing the this compound peak area to a standard curve generated with known ACC concentrations. Calculate the specific activity of the enzyme (e.g., in nmol ACC per mg protein per hour).

ACS_Workflow Workflow for In Vitro ACS Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Product Quantification Enzyme Prepare Enzyme (Recombinant or Plant Extract) Mix Combine Enzyme, SAM, and Buffer Enzyme->Mix Substrate Prepare SAM Substrate & Reaction Buffer Substrate->Mix Incubate Incubate at 30°C (15-60 min) Mix->Incubate Stop Terminate Reaction (e.g., with HgCl₂) Incubate->Stop Convert Convert ACC to this compound (Lizada & Yang Method) Stop->Convert GC Analyze Headspace by Gas Chromatography (GC) Convert->GC Calculate Calculate ACS Activity (nmol ACC/mg/hr) GC->Calculate

Caption: Experimental workflow for the in vitro ACC synthase (ACS) assay.

3. Data Presentation

The assay can be used to determine key enzymatic parameters and the effect of inhibitors.

Table 1: Kinetic and Inhibition Constants for ACC Synthase (ACS)

Enzyme Source Substrate K_m Inhibitor K_i / IC_50 Inhibition Type Reference
Tomato Fruit SAM 13 µM Aminoethoxyvinylglycine (AVG) 0.2 µM (K_i) Competitive [8]

| Arabidopsis (recombinant ACS5) | SAM | N/A | Quinazolinone Compound | ~5 µM (IC_50) | Uncompetitive |[11] |

N/A: Not available in the cited source.

Application Note 2: In Vitro Assay for ACC Oxidase (ACO)

1. Principle

The in vitro activity of ACC oxidase is determined by quantifying the this compound produced when the enzyme is supplied with its substrate, ACC. The reaction requires the presence of O₂, Fe(II), ascorbate, and is stimulated by bicarbonate (CO₂).[5] The gaseous product, this compound, is captured in the headspace of a sealed reaction vial and measured by gas chromatography (GC).[12]

2. Experimental Protocol

This protocol is based on methods for measuring recombinant or plant-extracted ACO activity.[12][13]

a. Reagents and Buffers

  • Extraction Buffer (for plant tissue): 100 mM Tris-HCl (pH 7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, 1 mM DTT, 5% (w/v) PVPP.[13]

  • ACO Enzyme: Purified recombinant ACO protein or desalted supernatant from plant tissue extract.[12][13]

  • Reaction Buffer: 50 mM MOPS (pH 7.0), 10% (v/v) glycerol, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 0.1 mM DTT, 50 µM FeSO₄.[12][13]

  • Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC).

  • This compound Standard: For GC calibration.

b. Procedure

  • Enzyme Preparation (if from plant tissue): Homogenize plant tissue in ice-cold extraction buffer.[13] Centrifuge the slurry at high speed (e.g., 28,000 x g) for 20 min at 4°C. Desalt the supernatant using a Sephadex G-25 column equilibrated with reaction buffer (without ACC and FeSO₄).[13]

  • Reaction Setup:

    • In a 4 mL gas-tight vial, add the reaction buffer components (MOPS, glycerol, ascorbate, bicarbonate, DTT).

    • Add the enzyme preparation (e.g., 5 µg of purified protein or 200 µL of desalted extract).[12][13]

    • Add the substrate ACC to the desired final concentration (e.g., 1 mM for saturation or varying concentrations for kinetics).[13]

    • Finally, add FeSO₄ to initiate the reaction.

  • Incubation: Immediately seal the vial with a rubber septum. Incubate at 30-32°C with gentle shaking for a defined period (e.g., 30-120 minutes).[12][13]

  • This compound Quantification:

    • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from the vial.

    • Inject the sample into a gas chromatograph (GC) equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID).

  • Controls: Prepare negative controls, such as a reaction with boiled enzyme or a reaction mixture lacking the enzyme extract, to ensure that this compound production is enzyme-dependent.[13]

  • Calculations: Quantify the amount of this compound produced by comparing the peak area with a standard curve generated from known this compound concentrations. Calculate the specific activity (e.g., in nmol this compound per mg protein per hour).

ACO_Workflow Workflow for In Vitro ACO Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Product Quantification Enzyme Prepare Enzyme (Recombinant or Desalted Extract) Mix Combine Enzyme, ACC, and Buffer in a Gas-Tight Vial Enzyme->Mix Substrate Prepare ACC Substrate & Reaction Buffer with Cofactors (Ascorbate, NaHCO₃, FeSO₄) Substrate->Mix Seal Seal Vial Immediately Mix->Seal Incubate Incubate at 30-32°C (30-120 min) Seal->Incubate Sample Withdraw 1 mL Headspace Sample Incubate->Sample GC Analyze this compound by Gas Chromatography (GC) Sample->GC Calculate Calculate ACO Activity (nmol C₂H₄/mg/hr) GC->Calculate

Caption: Experimental workflow for the in vitro ACC oxidase (ACO) assay.

3. Data Presentation

This assay is ideal for determining the kinetic properties of different ACO isozymes and assessing the impact of potential inhibitors.

Table 2: Kinetic Parameters and Inhibitors for ACC Oxidase (ACO)

Enzyme Source Substrate K_m (ACC) V_max Inhibitor K_i (app) Reference
Arabidopsis (recombinant ACO1) ACC 33.33 µM 4.67 nmol C₂H₄/nmol ACO N/A N/A [12]
Arabidopsis (recombinant ACO2) ACC 14.82 µM 0.15 nmol C₂H₄/nmol ACO N/A N/A [12][14]
Arabidopsis (recombinant ACO3) ACC 72.67 µM 1.91 nmol C₂H₄/nmol ACO N/A N/A [12]
Arabidopsis (recombinant ACO4) ACC 59.2 µM 1.14 nmol C₂H₄/nmol ACO N/A N/A [12]
Arabidopsis (recombinant ACO5) ACC 197.78 µM 0.58 nmol C₂H₄/nmol ACO N/A N/A [12][14]
Stylosanthes humilis seeds ACC 156 µM 5.4 mmol C₂H₄/g h⁻¹ N/A N/A [13]

| Pear Cell Cultures | ACC | N/A | N/A | Salicylic (B10762653) Acid | ~10 µM |[15] |

V_max values are reported in different units based on the source publication and enzyme preparation. N/A: Not available in the cited source.

References

Application Notes and Protocols for the Field Use of Ethylene Inhibitors in Crop Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application of ethylene inhibitors for crop management, detailing their mechanisms of action, summarizing quantitative effects on various crops, and providing detailed experimental protocols.

Introduction to this compound Inhibitors

This compound is a gaseous plant hormone that plays a critical role in a wide array of physiological processes, including fruit ripening, senescence, and abscission (leaf and fruit drop).[1][2][3] In agriculture, managing this compound responses is crucial for improving crop quality, extending shelf life, and reducing post-harvest losses.[4][5] this compound inhibitors are chemical compounds that interfere with either the biosynthesis of this compound or its perception by the plant, thereby delaying these this compound-driven processes.[3][4][5][6]

There are two primary classes of this compound inhibitors used in crop management:

  • This compound Synthesis Inhibitors: These compounds block the enzymatic pathways responsible for producing this compound. A key example is Aminoethoxyvinylglycine (AVG) , which inhibits ACC synthase, a critical enzyme in the this compound biosynthesis pathway.[4][5]

  • This compound Action Inhibitors: These compounds prevent this compound from binding to its receptors, thus blocking the signaling pathway that leads to a physiological response.[3][6] The most prominent examples are 1-Methylcyclopropene (B38975) (1-MCP) and Silver Thiosulfate (B1220275) (STS) .[4][5] 1-MCP is a gas that binds irreversibly to this compound receptors, while silver ions (from STS) also block this compound perception.[3][4][6]

This compound Biosynthesis and Signaling Pathways

To understand how these inhibitors function, it is essential to be familiar with the this compound biosynthesis and signaling pathways.

This compound Biosynthesis Pathway

This compound is synthesized from the amino acid methionine in a two-step process.[1][3][7][8] The key enzymes involved are ACC synthase (ACS) and ACC oxidase (ACO).[2][3]

Ethylene_Biosynthesis cluster_inhibitor Inhibitor Action Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) This compound This compound ACC->this compound ACC Oxidase (ACO) MACC Malonyl-ACC (Conjugated ACC) ACC->MACC ACC N-Malonyl Transferase AVG AVG AVG->ACC Inhibits

Caption: A simplified diagram of the this compound biosynthesis pathway, indicating the point of inhibition by AVG.

This compound Signaling Pathway

This compound perception occurs at receptors located on the endoplasmic reticulum membrane.[1][4][9] In the absence of this compound, these receptors activate a negative regulator, CTR1, which in turn represses downstream signaling.[9][10] When this compound binds to the receptors, this repression is lifted, initiating a signaling cascade that leads to this compound responses.[9][10]

Ethylene_Signaling cluster_no_this compound No this compound cluster_this compound This compound Present cluster_inhibitor_action Inhibitor Action Receptor_off This compound Receptors (ETR1, ERS1, etc.) (Active) CTR1_on CTR1 (Active) Receptor_off->CTR1_on Activates EIN2_off EIN2 (Phosphorylated & Inactive C-terminus) CTR1_on->EIN2_off Phosphorylates & Inhibits EIN3_deg EIN3/EIL1 (Degraded) EIN2_off->EIN3_deg Leads to degradation No_Response No this compound Response EIN3_deg->No_Response This compound This compound Receptor_on This compound Receptors (Inactive) This compound->Receptor_on Binds & Inactivates CTR1_off CTR1 (Inactive) Receptor_on->CTR1_off Inactivates EIN2_on EIN2 (C-terminus Cleaved & Active) CTR1_off->EIN2_on Inhibition Lifted EIN3_act EIN3/EIL1 (Stable & Active) EIN2_on->EIN3_act Activates Response This compound Response (Gene Expression) EIN3_act->Response MCP_STS 1-MCP / STS MCP_STS->Receptor_on Blocks Binding

Caption: The this compound signaling pathway in the absence and presence of this compound, showing the action of 1-MCP and STS.

Quantitative Data on the Effects of this compound Inhibitors

The application of this compound inhibitors can have significant quantitative effects on various crop parameters. The following tables summarize key findings from field and post-harvest studies.

Effects of 1-Methylcyclopropene (1-MCP)
CropCultivarApplication Rate & TimingKey Quantitative EffectsReference
Apple'Gala'130 mg/L (pre-harvest)Reduced fruit drop compared to control. No negative effect on fruit color.[11]
Apple'Golden Delicious'625 µL/L for 16 weeks (post-harvest)Maintained firmness above supermarket grade (56.9 N) when applied within 7 days of harvest.[5]
Banana'Williams'400 nL/L for 12 h (post-harvest)Delayed ripening, with treated fruit remaining green during shelf-life. Mass loss was 5% compared to 10% in control after 20 days of cold storage.[12]
Banana'Zhonggang'1 µL/L for 24 h (post-harvest)Significantly delayed the peaks of respiration rate and this compound production.[13]
Kiwifruit'Xuxiang' & 'Hayward'1.0 µL/L (post-harvest)Delayed the decrease in fruit firmness and the increase in maturity index.[14]
Kiwifruit'Huayou'0.5 µL/L (post-harvest)Satisfactory preservation with a great influence on chlorophyll (B73375) content and maturity index.[14]
Pear'Patharnakh'1000 ppb for 4 h (post-harvest)Maintained acceptable firmness and quality for up to 75 days of storage.[15]
Effects of Aminoethoxyvinylglycine (AVG)
CropCultivarApplication Rate & TimingKey Quantitative EffectsReference
Apple'Gala'130 mg/L, 3 weeks before harvestMore effective at minimizing fruit drop than half-rate applications.[11]
AppleMultiple500 ppm, 1-6 weeks before harvestSuppressed this compound production and delayed this compound peaks.[16]
Nectarine'Arctic Snow'125 mg/L, 7 days before harvestDelayed harvest maturity.
Pecan'Desirable'132 mg/L a.i., two post-pollination spraysIn an "off" year, increased kernel yield by 36% (from 516 kg/ha to 704 kg/ha ).
Effects of Silver Thiosulfate (STS)
CropCultivar/StrainApplication Rate & TimingKey Quantitative EffectsReference
HempCBD Hemp A0.3 mM, 3 sprays, 7 days apart91% conversion to male flowers on terminal inflorescences.[17]
HempCBD Hemp B, C, Industrial3 mM, 3 sprays, 7 days apart≥95% conversion to male flowers on terminal inflorescences.[17]
Hemp'SuperwomanS1'0.3 mM, at early reproductive stageHighly responsive, adequate induction of male flowers.[18]
Hemp'CBGambit'0.3 mM, 3 applicationsApproximately 54% male flower induction 6 weeks after treatment.[18]
Hemp'Spectrum303'3 mM, 3 applicationsApproximately 56% male flower induction 6 weeks after treatment.[18]

Experimental Protocols

The following are detailed methodologies for the application of common this compound inhibitors in a research or commercial setting.

Protocol for 1-Methylcyclopropene (1-MCP) Application (Post-Harvest)

This protocol is adapted for the treatment of fruits and vegetables in a sealed environment.

Materials:

  • 1-MCP generating powder (e.g., SmartFresh™)

  • Airtight treatment chamber or storage room

  • Water (as per manufacturer's instructions)

  • Circulation fan

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Harvest and Preparation: Harvest the crop at the desired stage of maturity. It is crucial to apply 1-MCP as soon as possible after harvest, ideally within 7 days.

  • Chamber Loading: Place the produce inside the airtight chamber. Ensure there is adequate space for air circulation.

  • Temperature Control: Cool the produce to the desired storage temperature before treatment.

  • Ventilation: Ventilate the chamber for approximately 20-30 minutes to remove any accumulated this compound.

  • Sealing: Securely seal the chamber to prevent any gas leakage.

  • 1-MCP Preparation and Application:

    • Calculate the required amount of 1-MCP powder based on the volume of the chamber and the target concentration (typically 0.5-1 ppm).

    • Follow the manufacturer's instructions for generating the 1-MCP gas. This usually involves dissolving the powder in a specified volume of water within the sealed chamber.

  • Treatment Duration: Keep the chamber sealed for 12-24 hours with the circulation fan running to ensure even distribution of the gas.

  • Venting: After the treatment period, open the chamber and ventilate thoroughly to remove any residual 1-MCP gas before entering or moving the produce.

Logical Workflow for 1-MCP Application:

MCP_Workflow Harvest Harvest Crop at Optimal Maturity Load Load Produce into Airtight Chamber Harvest->Load Cool Cool Produce to Storage Temperature Load->Cool Ventilate_pre Ventilate Chamber (20-30 min) Cool->Ventilate_pre Seal Seal Chamber Ventilate_pre->Seal Prepare_MCP Prepare and Release 1-MCP Gas Seal->Prepare_MCP Treat Treat for 12-24 hours (with air circulation) Prepare_MCP->Treat Ventilate_post Ventilate Chamber Thoroughly Treat->Ventilate_post Store Transfer to Storage or Market Ventilate_post->Store

Caption: A step-by-step workflow for the post-harvest application of 1-MCP.

Protocol for Aminoethoxyvinylglycine (AVG) Application (Pre-Harvest)

This protocol describes the foliar application of AVG to fruit trees.

Materials:

  • AVG formulation (e.g., ReTain®)

  • Sprayer calibrated for the target crop

  • Water

  • Surfactant (as recommended by the manufacturer)

  • Personal protective equipment (coveralls, gloves, respirator)

Procedure:

  • Timing of Application: The timing of AVG application is critical and crop-specific. For apples, it is typically applied 1 to 4 weeks before the anticipated harvest date.

  • Solution Preparation:

    • Determine the required volume of spray solution based on the acreage and the recommended application rate (e.g., 100 gallons per acre).

    • Fill the spray tank with half the required amount of water.

    • Add the specified amount of AVG formulation to the tank.

    • Add a non-ionic surfactant if recommended to improve coverage.

    • Add the remaining water to the tank and agitate to ensure thorough mixing.

  • Application:

    • Apply the AVG solution as a foliar spray, ensuring complete and uniform coverage of the trees, including the fruit.

    • Avoid application during periods of high wind or when rain is expected.

  • Post-Application:

    • Allow the spray to dry completely on the foliage.

    • Observe the pre-harvest interval (PHI) as specified on the product label.

Protocol for Silver Thiosulfate (STS) Application (for Flower Induction)

This protocol is for the foliar application of STS to induce male flowers on female plants, particularly for breeding purposes.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • Volumetric flasks and graduated cylinders

  • Sprayer

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Stock Solution Preparation:

    • 0.1 M Silver Nitrate Solution: Dissolve 1.7 g of silver nitrate in 100 mL of distilled water. Store in a dark bottle.

    • 0.1 M Sodium Thiosulfate Solution: Dissolve 2.48 g of sodium thiosulfate pentahydrate in 100 mL of distilled water.

  • STS Working Solution Preparation (e.g., 3 mM):

    • Slowly add 30 mL of the 0.1 M silver nitrate solution to 120 mL of the 0.1 M sodium thiosulfate solution while stirring. This maintains a 1:4 molar ratio of silver to thiosulfate.

    • This will result in a 0.02 M STS stock solution.

    • To prepare a 3 mM working solution, dilute the 0.02 M stock solution accordingly. For example, take 15 mL of the 0.02 M stock and add distilled water to make a final volume of 100 mL.

  • Application:

    • Apply the STS working solution as a foliar spray to runoff.

    • Applications are typically repeated at regular intervals (e.g., every 7 days for a total of 3 applications).

    • The timing of application relative to the plant's developmental stage is crucial for successful flower induction.

Conclusion

This compound inhibitors are powerful tools for crop management, offering significant benefits in terms of yield, quality, and post-harvest life. The successful application of these compounds requires a thorough understanding of their mode of action, as well as careful attention to application rates, timing, and environmental conditions. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize this compound inhibitors in their work. It is imperative to always consult and adhere to the product label for specific instructions and safety information.

References

Troubleshooting & Optimization

Technical Support Center: Ethylene Measurement by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for ethylene measurement using gas chromatography (GC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when measuring this compound by GC?

A1: The most frequent issues include problems with peak shape (tailing, fronting, broadening), baseline instability (noise, drift), shifts in retention time, the appearance of unexpected peaks (ghost peaks), and calibration inaccuracies.[1][2][3]

Q2: What type of column is best suited for this compound analysis?

A2: For this compound analysis, packed columns with porous polymers like HayeSep or Porapak are often recommended.[4] Capillary columns, such as those with an alumina (B75360) stationary phase, can also be used and may require subambient temperatures for optimal separation of C2 hydrocarbons.[4] Wall-coated open tubular (WCOT) columns with a thick stationary phase film are suitable for analyzing volatile compounds like this compound.[5][6]

Q3: Which detector is most commonly used for this compound measurement and why?

A3: The Flame Ionization Detector (FID) is the most popular choice for this compound measurement due to its high sensitivity to hydrocarbons.[7][8][9] For detecting very low concentrations (parts-per-billion), a Reduction Gas Detector (RGD) can offer enhanced sensitivity and selectivity.[8]

Q4: How can I prepare a calibration curve for this compound?

A4: To create a calibration curve, you need to prepare a series of this compound standards of known concentrations. This is typically done by making serial dilutions of a certified this compound gas standard (e.g., 1% this compound in nitrogen) in a non-reactive gas.[10] These standards are then injected into the GC, and the resulting peak areas are plotted against their corresponding concentrations.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during this compound analysis.

Peak Shape Problems

One of the most common challenges in gas chromatography is achieving sharp, symmetrical peaks. Below are solutions to common peak shape distortions.

Problem: My this compound peak is tailing.

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.

  • Cause 1: Column Contamination or Degradation. Active sites can form on the column due to contamination, leading to undesirable interactions with the analyte.[1][11]

    • Solution: Condition the column at a high temperature to remove contaminants. If tailing persists, trimming the first few centimeters of the column inlet can remove the most contaminated section.[12][13] In severe cases, the column may need to be replaced.[1]

  • Cause 2: Improper Sample Injection. Injecting too large a sample volume can overload the column, resulting in peak tailing.[14][15]

    • Solution: Reduce the injection volume or use a split injection technique to introduce a smaller amount of sample onto the column.[1]

  • Cause 3: Active Sites in the GC System. Components other than the column, such as the inlet liner, can have active sites that interact with this compound.[11][16]

    • Solution: Use a deactivated inlet liner. Regularly inspect and clean the injection port.[12]

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is it a new column? q1->q2 No (Only some peaks) q3 Inject a hydrocarbon standard. Does it tail? q1->q3 Yes sol3 System activity: - Use deactivated liner - Clean injector port q2->sol3 No sol4 Improper column conditioning. Condition according to manufacturer's instructions. q2->sol4 Yes sol1 Check for flow path disruption: - Improper column installation - Leaks - Dead volume q3->sol1 Yes sol2 Column activity or contamination: - Condition the column - Trim column inlet - Replace column q3->sol2 No sol5 Overloading: - Reduce injection volume - Use split injection sol3->sol5

Problem: Ghost peaks are appearing in my chromatogram.

Ghost peaks are unexpected peaks that can appear in your chromatogram, complicating analysis.

  • Cause 1: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas or from the gas tubing can accumulate on the column and elute as peaks.[17]

    • Solution: Ensure high-purity carrier gas and use GC-grade tubing. Installing a gas purifier can help remove contaminants.[17]

  • Cause 2: Septum Bleed. Small particles from the injection port septum can break off and enter the inlet, leading to ghost peaks.[17][18]

    • Solution: Replace the septum regularly. Using high-quality, low-bleed septa can minimize this issue.[19]

  • Cause 3: Sample Carryover (Backflash). If the sample volume is too large for the liner under the current temperature and pressure conditions, it can expand out of the liner and contaminate the cooler parts of the inlet. This condensed sample can then slowly vaporize and enter the column in subsequent runs, causing ghost peaks.[17]

    • Solution: Reduce the injection volume or use a liner with a larger volume. Optimizing the injection temperature can also help.[17]

Baseline and Detector Issues

A stable baseline is crucial for accurate peak integration and quantification.

Problem: The baseline is noisy or drifting.

  • Cause 1: Contaminated Detector. A dirty Flame Ionization Detector (FID) is a common source of baseline noise and drift.[20][21]

    • Solution: Clean the FID jet and collector according to the manufacturer's instructions.[19][20]

  • Cause 2: Leaks in the System. Leaks, especially of air, into the system can cause an unstable baseline.[1][22]

    • Solution: Perform a leak check of the entire system, including fittings, the septum, and gas lines.

  • Cause 3: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise (bleed).[1][23]

    • Solution: Ensure the column is not being operated above its maximum recommended temperature. Conditioning the column properly can also help. If the column is old or has been damaged, it may need to be replaced.[23]

G start Baseline Noise or Drift q1 Is the noise high frequency? start->q1 q2 Does the baseline rise with temperature program? q1->q2 No sol1 Electrical interference or detector issue: - Check electrical grounding - Clean the detector (FID) q1->sol1 Yes q3 Is the issue recent? q2->q3 No sol2 Column Bleed: - Check max column temperature - Condition or replace column q2->sol2 Yes sol3 Contaminated gas or system leak: - Check gas purity/traps - Perform leak check q3->sol3 Yes sol4 Contaminated inlet: - Clean or replace liner - Replace septum q3->sol4 No

Problem: No peaks are detected, or the signal is very low.

  • Cause 1: FID Flame is Not Lit. A common issue with FIDs is that the flame may be extinguished, often by the solvent peak, or may not have ignited properly.[22][24]

    • Solution: Check if the flame is lit (you can often hear a "pop" on ignition or feel warmth at the detector exhaust). Ensure the hydrogen and air flow rates are correct for ignition and operation.[24][25]

  • Cause 2: System Leak. A significant leak can prevent the sample from reaching the detector.[23]

    • Solution: Conduct a thorough leak check of the system.

  • Cause 3: Blockage. A blockage in the syringe, inlet, or column can prevent the sample from passing through the system.

    • Solution: Check the syringe for proper operation. Inspect the inlet liner and the front of the column for visible contamination or blockages.

Retention Time and Calibration

Consistent retention times are key to reliable compound identification.

Problem: The retention time for this compound is shifting.

  • Cause 1: Changes in Flow Rate. The retention time is directly affected by the carrier gas flow rate.[26][27]

    • Solution: Verify that the carrier gas flow rate is set correctly and is stable. Check for leaks, as they can affect the flow rate.[26]

  • Cause 2: Fluctuations in Oven Temperature. Inconsistent oven temperature will cause retention times to vary between runs.[26][28]

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for all runs. Allow the oven to equilibrate at the starting temperature before each injection.[29]

  • Cause 3: Column Aging or Contamination. Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to changes in retention behavior.[26][27]

    • Solution: Trimming the front end of the column can sometimes restore performance. If the column is old, it may need to be replaced.[26]

Problem: My calibration is not linear or is inaccurate.

  • Cause 1: Leaks in the Injection System. Leaks can lead to a non-proportional loss of sample, affecting linearity.

    • Solution: Check the syringe for leaks and ensure the septum is not cored or worn out.

  • Cause 2: Detector Saturation. At high concentrations, the detector response may become non-linear.

    • Solution: Extend the calibration range to include lower concentrations or dilute the samples to fall within the linear range of the detector.

  • Cause 3: Improper Standard Preparation. Errors in the dilution of calibration standards will lead to an inaccurate calibration curve.[30]

    • Solution: Carefully prepare new standards using calibrated gas-tight syringes and ensure the dilutions are accurate.

Experimental Protocols & Data

Example GC Parameters for this compound Analysis

The following table summarizes typical experimental conditions for this compound measurement by GC-FID. These parameters may need to be optimized for your specific instrument and application.

ParameterSettingReference
Column Carboxen 1004 micropacked[7]
Unibeads 3S, 60/80 mesh silica (B1680970) packed[8]
HP-PLOT Q[9]
Oven Temperature Isothermal at 130 °C[8]
100 °C for 2 min, then ramp to 225 °C at 30 °C/min[7]
60 °C for 2 min, then ramp to 240 °C at 30 °C/min[9]
Carrier Gas Nitrogen at 30 mL/min[8]
Helium at ~12 mL/min (46 psi)[7]
Detector Flame Ionization Detector (FID)[7][9]
FID Temperature 300 °C[7]
250 °C[9]
Injection Mode Headspace injection[8][9]
Thermal Desorption[7]
Sample Preparation: Headspace Analysis

Headspace gas chromatography is a common technique for measuring this compound produced by biological samples.[8][14]

  • Incubation: Enclose the sample (e.g., plant tissue, cell culture) in a sealed vial of a known volume.[9][14]

  • Accumulation: Allow the volatile compounds, including this compound, to accumulate in the headspace of the vial for a defined period.

  • Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas.[9][14]

  • Injection: Manually or automatically inject the gas sample into the GC.[9][14]

Note: It is crucial to ensure the syringe and the vial septum are leak-proof to prevent sample loss and contamination. The incubation time and temperature should be controlled and consistent across all samples and standards.

References

Ethylene Concentration Optimization for Plant Physiology Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ethylene concentration for plant physiology experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses common issues encountered during this compound treatment experiments.

Question Possible Cause(s) Troubleshooting Steps
Why are my plants showing signs of stress (e.g., leaf yellowing, flower drop) at low this compound concentrations? ∙ High sensitivity of the plant species or cultivar.[1][2] ∙ Prolonged exposure duration.[3] ∙ Inaccurate gas concentration calculation or leaks in the experimental setup. ∙ Interaction with other environmental factors like high temperature.[4]Verify Plant Sensitivity: Consult literature for the specific this compound sensitivity of your plant model. Consider using a less sensitive species if possible. ∙ Optimize Exposure Time: Conduct a time-course experiment to determine the minimum exposure time required to elicit the desired physiological response. ∙ Calibrate Equipment: Ensure your gas delivery system is calibrated and the experimental chamber is hermetically sealed to prevent gas leakage.[5] ∙ Control Environment: Maintain stable and optimal environmental conditions (temperature, humidity, light) throughout the experiment.
I am not observing the expected "triple response" in my etiolated seedlings. ∙ Insufficient this compound concentration. ∙ Use of this compound-insensitive plant mutants. ∙ Inadequate darkness during germination and treatment. ∙ Problems with the this compound-releasing compound (ethephon or ACC).[6][7]Increase this compound Concentration: Gradually increase the this compound concentration. A saturating concentration is typically >1 μL L⁻¹.[8] ∙ Confirm Genotype: Ensure you are using a wild-type or this compound-sensitive genotype for your experiments. ∙ Maintain Darkness: Germinate and treat seedlings in complete darkness to observe the classic triple response.[9] ∙ Check Ethephon (B41061)/ACC: If using ethephon, ensure the pH of the solution is above 4.0 to facilitate this compound release.[10] For ACC, consider that it may be consumed quickly.[6][7]
My this compound-releasing agent (ethephon/ACC) is giving inconsistent results. ∙ Dynamic and uncontrollable release of this compound from these compounds.[10] ∙ Degradation or improper storage of the chemical. ∙ Uneven application or uptake by the plant tissue.Switch to this compound Gas: For precise and controllable experiments, direct application of this compound gas is recommended.[10] ∙ Fresh Preparation: Always prepare fresh solutions of ethephon or ACC for each experiment. ∙ Standardize Application: Use a consistent application method (e.g., foliar spray, inclusion in media) to ensure uniform treatment.
How can I confirm the presence of low levels of this compound contamination in my greenhouse or growth chamber? ∙ Incomplete combustion from heaters.[2][3] ∙ Exhaust from nearby engines.[4] ∙ Ripening fruit or decaying plant material.[5]Use Indicator Plants: Place highly sensitive indicator plants, such as tomato or Cuphea, in the suspected area. Tomatoes will exhibit epinasty (downward leaf bending), and Cuphea will shed its flowers at very low this compound concentrations (as low as 0.01 ppm).[1][4] ∙ Air Sample Analysis: Collect an air sample using a glass syringe and send it to a laboratory for gas chromatography analysis to get a precise measurement.[3][4][5]

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration for this compound experiments?

A common starting point for many plant species is 1 µL L⁻¹ (1 ppm), which is often a saturating concentration for many responses.[8] However, some plants are sensitive to concentrations as low as 0.01-0.1 ppm.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment and plant species.

2. How can I accurately measure the this compound concentration in my experimental chamber?

Gas chromatography (GC) with a flame ionization detector (FID) is a widely used and sensitive method for measuring this compound concentrations, even at ppb levels.[11] Laser-based this compound detectors also offer real-time and highly sensitive measurements.[12][13] For a less precise but simple qualitative check, this compound-sensitive indicator plants can be used.[1]

3. What is the difference between using this compound gas and this compound-releasing compounds like ethephon or ACC?

This compound gas allows for direct and precise control over the concentration and duration of exposure.[10] Ethephon and 1-aminocyclopropane-1-carboxylic acid (ACC) are easier to apply as aqueous solutions, but the release of this compound is dynamic, less controllable, and can be influenced by factors like pH and plant metabolism.[6][7][10] Direct this compound gas treatment is generally preferred for experiments requiring high precision.[10]

4. How long should I expose my plants to this compound?

The duration of exposure depends on the specific physiological response being studied. Some responses, like the triple response in seedlings, can be observed after a few days of continuous exposure.[9] Other effects, such as flower senescence, can occur within 24 to 48 hours.[1] A time-course experiment is recommended to determine the optimal exposure duration.

5. Are there gaseous inhibitors of this compound action that can be used as experimental controls?

Yes, 1-methylcyclopropene (B38975) (1-MCP) and 2,5-norbornadiene (B92763) (2,5-NBD) are gaseous inhibitors of this compound action.[8] They can be used to create a control group where the this compound signaling pathway is blocked, helping to confirm that the observed effects are indeed due to this compound.[8]

Quantitative Data Summary

The following tables summarize typical this compound concentrations and their observed effects on various plant species.

Table 1: this compound Concentration and Physiological Responses

Plant SpeciesThis compound ConcentrationObserved EffectReference(s)
Arabidopsis thaliana (etiolated seedlings)> 1 µL L⁻¹Saturating concentration for the "triple response"[8]
Cuphea hyssopifolia0.01 ppmAbscission of all flowers after 24 hours[1]
Petunia0.01 - 0.05 ppmReduced flower size and internode elongation after several weeks[1]
Various greenhouse crops0.05 - 0.1 ppmInitiation of responses like leaf yellowing and flower drop[3][5]
Tomato0.1 ppmEpinasty (downward leaf bending)[1]
Banana0.32 ppmInitiation of ripening[14]
Poinsettia1 ppmLittle change after 24 hours (relatively insensitive)[1]

Table 2: this compound Application Methods and Corresponding Concentrations

Application MethodCompoundTypical Concentration RangeNotesReference(s)
Gaseous TreatmentThis compound (C₂H₄)0.01 - 10 µL L⁻¹ (ppm)Provides precise control over concentration.[1][8]
Aqueous SolutionEthephon25 - 500 ppmDecomposes to release this compound at pH > 4.0.[3][10]
Aqueous SolutionACC1 mMNatural precursor to this compound; can be rapidly consumed.[6][7]

Experimental Protocols

Protocol 1: The Triple Response Assay in Arabidopsis thaliana

This assay is a classic method to observe the effects of this compound on etiolated (dark-grown) seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Petri dishes with sterile growth medium (e.g., 0.5x MS agar)

  • Airtight experimental chambers or desiccators

  • This compound gas source and a gas-tight syringe

  • A dark growth room or incubator

Methodology:

  • Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the surface of the growth medium in Petri dishes.

  • Stratification: Cold-treat the seeds at 4°C for 2-4 days in the dark to synchronize germination.

  • Germination: Move the plates to a dark growth chamber at 22-24°C.

  • This compound Treatment: After 2-3 days, once germination has initiated, place the Petri dishes in an airtight chamber.

  • Gas Injection: Inject a calculated volume of this compound gas into the chamber to achieve the desired final concentration (e.g., 1-10 µL L⁻¹). A control chamber should be injected with an equivalent volume of air.

  • Incubation: Continue to incubate the seedlings in the dark for 3-5 days.

  • Observation: After the incubation period, remove the seedlings and observe them under a dissecting microscope. Measure the length and thickness of the hypocotyl and the angle of the apical hook. This compound-treated seedlings will exhibit a short, thick hypocotyl, an exaggerated apical hook, and inhibited root elongation.

Protocol 2: this compound-Induced Fruit Ripening

This protocol demonstrates the effect of this compound on the ripening of climacteric fruits.

Materials:

  • Unripe climacteric fruit (e.g., bananas, tomatoes)

  • Airtight containers (e.g., large glass jars or plastic containers)

  • An this compound source (e.g., a ripe banana or a solution of ethephon)

  • Control fruit of the same batch

Methodology:

  • Setup: Place a batch of unripe fruit in an airtight container. This will be the treatment group.

  • This compound Introduction:

    • Method A (Ripe Fruit): Place a ripe banana inside the container with the unripe fruit. The ripe banana will naturally produce this compound.[15]

    • Method B (Ethephon): Place a small beaker containing a freshly prepared ethephon solution (pH adjusted to >4.0) inside the container. The ethephon will slowly release this compound gas.

  • Control Group: Place another batch of unripe fruit from the same source in a separate, identical container without an this compound source.

  • Incubation: Seal both containers and keep them at room temperature for 3-5 days.[16]

  • Observation: Observe the fruit daily and record changes in color, firmness, and aroma. The this compound-treated fruit should ripen significantly faster than the control group.

Visualizations

This compound Signaling Pathway

The canonical this compound signaling pathway in Arabidopsis thaliana is initiated when this compound binds to its receptors in the endoplasmic reticulum membrane. This binding event inactivates the receptors, which in turn deactivates the CTR1 protein kinase. The deactivation of CTR1 allows the EIN2 protein to be cleaved, and its C-terminal fragment translocates to the nucleus. In the nucleus, it stabilizes the EIN3/EIL1 transcription factors, which then activate the expression of this compound-responsive genes.

EthyleneSignaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound Receptor ETR1/ERS1 This compound->Receptor binds CTR1 CTR1 Receptor->CTR1 activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C cleavage EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 stabilizes ERFs ERFs EIN3_EIL1->ERFs activates EthyleneResponse This compound Response Genes ERFs->EthyleneResponse activates

Caption: Canonical this compound signaling pathway in Arabidopsis.

Experimental Workflow: Dose-Response Curve

To determine the optimal this compound concentration, a dose-response experiment is essential. This workflow outlines the key steps.

DoseResponseWorkflow start Start: Select Plant Material and Response Variable prep Prepare Multiple Airtight Chambers start->prep concentrations Establish a Range of This compound Concentrations (e.g., 0, 0.01, 0.1, 1, 10 ppm) prep->concentrations treatment Introduce Plants and Administer this compound Treatments concentrations->treatment incubation Incubate for a Predetermined Duration treatment->incubation measurement Measure the Physiological Response incubation->measurement analysis Plot Response vs. Log(this compound Concentration) measurement->analysis end Determine Optimal Concentration (e.g., EC50) analysis->end

Caption: Workflow for generating an this compound dose-response curve.

References

Technical Support Center: Troubleshooting Ethylene Gas Leaks in Experimental Chambers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ethylene gas leaks in experimental chambers.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the common signs of an this compound leak in my experimental chamber?

A1: Signs of an this compound leak can be subtle and may impact your experiment before being obvious. Look for:

  • Unexpected biological responses: In plant studies, this can include premature ripening, senescence, epinasty (downward bending of leaves), flower and leaf abscission, and stunted growth.[1] Some sensitive plants, like tomatoes, can be used as indicator plants for this compound presence.[1]

  • Inconsistent experimental results: Unexplained variability between seemingly identical experimental setups can sometimes be attributed to differing this compound concentrations from leaks.

  • Difficulty maintaining a set this compound concentration: If you are introducing this compound, a leak will cause the concentration to drop more quickly than expected, requiring more frequent replenishment.

  • Audible hissing sounds: For larger leaks, you may hear a faint hissing noise near joints, seals, or tubing connections.

  • Physical degradation of chamber components: Long-term exposure to high concentrations of this compound can affect certain materials.

Q2: What are the most common sources of this compound leaks in experimental chambers?

A2: Leaks most frequently originate from:

  • Seals and Gaskets: Door seals, O-rings, and gaskets around ports and sensors are common failure points. Over time, these can degrade, become brittle, or be improperly seated.

  • Tubing and Fittings: Connections to gas cylinders, sensors, and injection ports can loosen over time due to vibration or temperature changes. Cracks or pinholes in the tubing itself can also be a source.

  • Material Permeation: The chamber material itself can be permeable to this compound. While materials like glass have very low permeability, plastics like acrylic (PMMA) and polycarbonate have higher permeation rates.

  • Cracks in the Chamber Body: Stress fractures, especially in acrylic or polycarbonate chambers, can develop over time and become a source of leaks.

  • Improperly Sealed Ports: Feed-throughs for sensors, power cords, or sampling lines may not be perfectly sealed.

Q3: How can an this compound leak affect my research?

A3: this compound is a potent plant hormone, and even low concentrations can have significant effects.[1] A leak can lead to:

  • For Plant Science and Agriculture Research: Uncontrolled this compound exposure can trigger unintended physiological responses in plants, confounding experimental results.[1] It can accelerate ripening and senescence, rendering samples unusable.[2]

  • For Drug Development and Cell Culture: While less common, some cell lines may be sensitive to this compound or its byproducts, potentially affecting cell viability and experimental outcomes.

  • Safety Hazards: this compound is flammable and can form explosive mixtures with air at concentrations between 2.7% and 36%.[3][4] A significant leak in a poorly ventilated area can pose a fire or explosion risk.[3]

Q4: How often should I check my experimental chamber for leaks?

A4: The frequency of leak checks depends on the nature of your experiments and the age of your equipment. A good practice is to:

  • Perform a quick visual inspection and a qualitative leak test (like the soap bubble test) before starting a new long-term experiment.

  • Conduct a more rigorous quantitative leak test (like a pressure decay test) at least annually or whenever you suspect a leak.

  • Always test for leaks after replacing any components like seals, tubing, or sensors.

Q5: What is an acceptable leak rate for an experimental chamber?

A5: There is no universal standard for acceptable leak rates in all experimental chambers, as the required level of containment depends on the specific research. For highly sensitive experiments with low this compound concentrations, a near-zero leak rate is ideal. For general-purpose plant growth chambers, a small, quantifiable leak rate might be acceptable. It is often up to the researcher to determine the acceptable threshold based on the sensitivity of their experiment. As a general guideline for high-containment biological laboratories (BSL-4), a pressure decay of no more than 50% from an initial pressure of 2 inches of water gauge over 20 minutes is required, though this is a much stricter standard than typically needed for plant research.[5]

Troubleshooting Guide: Step-by-Step Leak Detection and Repair

This guide provides a systematic approach to identifying and resolving this compound gas leaks in your experimental chamber.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected this compound Leak visual_inspection 1. Visual & Auditory Inspection (Check seals, tubing, connections) start->visual_inspection qualitative_test 2. Qualitative Leak Test (e.g., Soap Bubble Test) visual_inspection->qualitative_test leak_found_qual Leak Found? qualitative_test->leak_found_qual repair_leak 3. Repair or Replace (Tighten fittings, replace seals) leak_found_qual->repair_leak Yes quantitative_test 5. Quantitative Leak Test (e.g., Pressure Decay Test) leak_found_qual->quantitative_test No retest_qual 4. Retest Qualitatively repair_leak->retest_qual retest_qual->leak_found_qual Leak Persists leak_resolved Leak Resolved retest_qual->leak_resolved No Leak Detected leak_resolved->quantitative_test leak_found_quant Leak Rate Acceptable? quantitative_test->leak_found_quant consult_manufacturer Consult Manufacturer or Specialist Support quantitative_test->consult_manufacturer Unable to identify leak leak_found_quant->repair_leak No monitor_chamber 6. Monitor Chamber Environment (this compound concentration, biological response) leak_found_quant->monitor_chamber Yes end Continue Experiment monitor_chamber->end

Caption: A step-by-step workflow for troubleshooting this compound gas leaks.

Detailed Troubleshooting Steps
  • Visual and Auditory Inspection:

    • Listen Carefully: With the chamber sealed and pressurized (if applicable), listen for any hissing sounds, which indicate a significant leak.

    • Inspect Seals: Check all door gaskets and O-rings for signs of cracking, brittleness, or compression fatigue. Ensure they are properly seated in their grooves.

    • Examine Tubing and Fittings: Look for cracks, kinks, or loose connections in all gas lines. Pay close attention to the points where tubing connects to the chamber, sensors, and gas cylinders.

    • Check the Chamber Body: Carefully inspect the chamber walls, especially at seams and corners, for any visible cracks or fractures.

  • Qualitative Leak Test (Soap Bubble Test):

    • Purpose: To pinpoint the exact location of a leak.

    • Procedure:

      • Slightly pressurize the chamber with an inert gas like nitrogen or air.

      • Apply a soap solution to all suspected leak points (seals, fittings, joints).

      • Look for the formation of bubbles, which indicates escaping gas. A steady stream of bubbles signifies a leak.[6]

    • Protocol: See "Detailed Experimental Protocols" for a recipe for a suitable soap solution.

  • Repair or Replace Faulty Components:

    • Fittings: If a fitting is leaking, try tightening it. If that doesn't work, disconnect it, clean the threads, and re-seat it, using thread sealant tape if appropriate.

    • Seals and Gaskets: If a seal is damaged, replace it with a new one of the same specifications. Ensure the new seal is clean and properly lubricated if required.

    • Tubing: Replace any tubing that is cracked or damaged.

    • Chamber Cracks: Minor cracks in acrylic chambers can sometimes be repaired with a solvent-based adhesive. For larger cracks or cracks in glass, consult the manufacturer.

  • Retest Qualitatively: After any repairs, repeat the soap bubble test to confirm that the leak has been resolved.

  • Quantitative Leak Test (Pressure Decay Test):

    • Purpose: To measure the overall leak rate of the chamber and ensure it is within an acceptable range for your experiment.

    • Procedure:

      • Seal the chamber and pressurize it to a specific pressure.

      • Isolate the chamber from the pressure source.

      • Monitor the pressure inside the chamber over a set period. A drop in pressure indicates a leak.[7][8]

    • Protocol: See "Detailed Experimental Protocols" for a detailed procedure and how to calculate the leak rate.

  • Monitor the Chamber Environment:

    • Once you have confirmed the chamber is sealed to your satisfaction, monitor the this compound concentration using a gas analyzer to ensure it remains stable.

    • Observe your biological samples for any unexpected responses that might indicate a persistent low-level leak.

Data & Protocols

Quantitative Data Tables

Table 1: Comparison of this compound Gas Detectors

Detector TypeTypical RangeResolutionAdvantagesDisadvantages
Gas Detector Tubes 0.1 - 100 ppm, 20 - 1200 ppm, 25 - 1680 ppm[5][9][10]Varies by rangeLow cost, easy to use, no power required.Single-use, less precise, can have cross-sensitivity.
Electrochemical Sensors 0 - 100 ppm[8][11]0.01 - 1 ppm[12][13]Good sensitivity, real-time monitoring, relatively low cost.Can have cross-sensitivity to other gases, sensor life of 2-3 years.[13]
Photoionization Detectors (PID) ppb to ppm levelsppb levelsHigh sensitivity to a broad range of VOCs, fast response.Non-specific, humidity can affect readings.
Non-Dispersive Infrared (NDIR) 0 - 2000 ppm[3]VariesHigh selectivity for this compound, long sensor life.Higher cost, may be less sensitive at very low concentrations.[3]
Laser-Based Photoacoustic Spectroscopy 0.3 ppb - 300 ppm[14]As low as 0.3 ppb[14]Extremely high sensitivity and selectivity, very fast response.High initial cost, complex instrumentation.

Table 2: Material Compatibility and Permeability to this compound

MaterialCompatibility with this compoundPermeability to this compoundNotes
Glass (Borosilicate) ExcellentVery LowThe material of choice for applications requiring the highest level of containment. Gas permeability is extremely low.[15]
Stainless Steel ExcellentVery LowCommonly used for chamber construction and fittings. Offers excellent resistance to corrosion and very low gas permeability.
Acrylic (PMMA) Good[16]ModerateGood optical clarity and easy to fabricate.[12][17][18] However, it is permeable to gases, and specific data for this compound is not readily available. It is resistant to aliphatic hydrocarbons but not recommended for use with aromatic or chlorinated hydrocarbons.[17]
Polycarbonate (PC) Good[19]Moderate to HighHigh impact strength. Gas permeability is generally higher than acrylics for gases like oxygen and carbon dioxide.[20]
Viton® (FKM) ExcellentLowA common material for high-performance O-rings and seals. Offers good resistance to a wide range of chemicals.
Silicone GoodHighOften used for gaskets due to its flexibility and temperature range. However, it has a relatively high gas permeability.

Note: Permeability data can vary based on the specific formulation, thickness, and environmental conditions.

Detailed Experimental Protocols

Protocol 1: Qualitative Bubble Leak Test

Objective: To visually identify the location of leaks in an experimental chamber.

Materials:

  • Pressurized gas source (e.g., nitrogen or compressed air) with a regulator.

  • Spray bottle or small brush.

  • Leak detection solution (see recipe below).

Leak Detection Solution Recipe:

  • Mix a solution of mild dish soap and water. A common ratio is 1 part soap to 4-10 parts water.[21] For improved bubble formation, add a small amount of glycerin.[21] Distilled water is recommended to avoid mineral deposits.[21]

Procedure:

  • Safety First: Ensure the chamber is in a well-ventilated area. Do not use flammable gases for this test.

  • Seal the Chamber: Close and secure all doors, ports, and openings of the experimental chamber.

  • Pressurize the Chamber: Connect the pressurized gas source to an inlet port on the chamber. Slowly increase the pressure inside the chamber to a low positive pressure (e.g., 1-2 psi or 7-14 kPa). Do not over-pressurize the chamber, as this could cause damage.

  • Apply the Solution: Liberally apply the soap solution to all potential leak points, including:

    • Door seals

    • Pipe and tubing fittings

    • Sensor ports

    • Seams and joints in the chamber construction

  • Observe for Bubbles: Carefully inspect the areas where the solution was applied. The formation of a steady stream of bubbles indicates a leak.[6]

  • Mark Leak Locations: Mark the location of any identified leaks for repair.

  • Depressurize and Repair: Safely vent the pressure from the chamber before attempting any repairs.

Protocol 2: Quantitative Pressure Decay Leak Test

Objective: To determine the overall leak rate of a sealed experimental chamber.

Materials:

  • Pressurized gas source (e.g., nitrogen or compressed air) with a precision regulator.

  • Calibrated pressure transducer or digital pressure gauge with appropriate resolution.

  • Stopwatch or timer.

  • Valves to isolate the chamber from the pressure source.

Procedure:

  • Determine Chamber Volume: Calculate or measure the internal volume (V) of your experimental chamber in liters.

  • Set up the Test:

    • Connect the pressurized gas source, isolation valve, and pressure transducer to the chamber. Ensure all connections are secure.

    • Seal the chamber completely.

  • Pressurize the Chamber: Open the isolation valve and slowly pressurize the chamber to the desired test pressure (P_initial). A typical test pressure is 2-5 psi (14-35 kPa) above ambient pressure. Do not exceed the manufacturer's pressure rating for the chamber.

  • Stabilize: Close the isolation valve to seal the chamber from the pressure source. Allow the pressure to stabilize for a few minutes. This allows the gas temperature to return to ambient and for any flexible chamber components to settle.[8]

  • Record Initial Pressure and Start Timer: Once the pressure has stabilized, record the initial pressure (P_initial) and start the timer for a predetermined test duration (Δt), for example, 15-30 minutes.

  • Record Final Pressure: At the end of the test duration, record the final pressure (P_final).

  • Calculate the Pressure Drop (ΔP): ΔP = P_initial - P_final

  • Calculate the Leak Rate (Q): The leak rate can be calculated using the following formula:[10] Q = (ΔP * V) / Δt Where:

    • Q = Leak rate (e.g., in mbar·L/s or Pa·m³/s)

    • ΔP = Pressure drop during the test

    • V = Internal volume of the chamber

    • Δt = Duration of the test Ensure consistent units are used for the calculation.[5][9][22]

Interpretation of Results:

  • Compare the calculated leak rate (Q) to the acceptable leak rate you have determined for your experiment.

  • If the leak rate is too high, proceed with the qualitative bubble leak test to identify and repair the leak(s), then repeat the pressure decay test.

Visualizations

This compound Signaling Pathway in Plants (Simplified)

EthyleneSignaling cluster_no_this compound No this compound cluster_with_this compound With this compound This compound This compound Gas receptors Receptors (ETR1, etc.) on ER Membrane This compound->receptors Binds to ctr1 CTR1 (Negative Regulator) receptors->ctr1 Inactivates ein2 EIN2 (Positive Regulator) ctr1->ein2 Relieves repression of ein3_eil1 EIN3/EIL1 (Transcription Factors) ein2->ein3_eil1 Stabilizes erfs ERFs (this compound Response Factors) ein3_eil1->erfs Activates transcription of response This compound Responses (Ripening, Senescence, etc.) erfs->response receptors_off Receptors Active ctr1_on CTR1 Active receptors_off->ctr1_on Activates ein2_off EIN2 Repressed ctr1_on->ein2_off Represses ein3_degraded EIN3/EIL1 Degraded ein2_off->ein3_degraded Leads to degradation of no_response No this compound Response ein3_degraded->no_response

Caption: Simplified this compound signaling pathway in plants.

Logical Relationship of Leak Detection Methods

LeakDetectionMethods leak_detection Leak Detection qualitative Qualitative Methods (Leak Location) leak_detection->qualitative quantitative Quantitative Methods (Leak Rate Measurement) leak_detection->quantitative bubble_test Bubble Test qualitative->bubble_test ultrasonic Ultrasonic Detector qualitative->ultrasonic pressure_decay Pressure Decay quantitative->pressure_decay gas_analyzer Gas Analyzer Monitoring quantitative->gas_analyzer bubble_test->pressure_decay Informs repair before quantitative test gas_analyzer->qualitative Indicates need for qualitative test

Caption: Relationship between qualitative and quantitative leak detection methods.

References

Technical Support Center: Enhancing Ethylene Detection Sensitivity and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and accuracy of ethylene detection experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound detection experiments, offering step-by-step solutions to common problems.

Issue 1: Low or No Signal Detected

  • Question: My sensor is not detecting any this compound, or the signal is significantly lower than expected. What should I do?

  • Answer:

    • Verify this compound Source: Ensure that your this compound source is viable and producing gas at the expected concentration. For biological samples, this compound production can be influenced by factors like temperature, light, and nutrient availability.[1]

    • Check for Leaks: Inspect the entire gas sampling system for leaks, from the sample chamber to the detector inlet. Even minor leaks can lead to significant sample loss and reduced signal.

    • Confirm Sensor Functionality:

      • Electrochemical Sensors: Check the electrolyte level and ensure the electrodes are properly connected. The sensor may require preheating for over 48 hours before use.[2]

      • Gas Chromatography (GC): Verify that the carrier gas flow is optimal and that the detector (e.g., Flame Ionization Detector - FID) is ignited and functioning correctly. Check for a clean injector and liner.[3]

      • Photoacoustic Spectroscopy (PAS): Ensure the light source (e.g., CO2 laser) is operational and properly aligned with the photoacoustic cell.[4]

    • Sample Pre-concentration: For detecting very low this compound concentrations (in the ppb or ppt (B1677978) range), consider using a pre-concentration step to accumulate this compound before analysis.[5][6]

Issue 2: Inconsistent or Unstable Readings

  • Question: I am observing significant fluctuations and instability in my baseline and this compound readings. What could be the cause?

  • Answer:

    • Temperature and Humidity Control: Fluctuations in ambient temperature and humidity can significantly impact the performance of many this compound sensors, particularly NDIR and electrochemical sensors.[7][8] Maintain a stable experimental environment.

    • Carrier Gas Purity: For GC-based methods, ensure the purity of the carrier gas. Moisture and oxygen in the carrier gas can degrade the column's stationary phase, leading to a wandering baseline.[3]

    • Electrical Interference: Check for and eliminate sources of electrical noise near the detector, such as power supplies or other laboratory equipment.[9]

    • Detector Contamination: A contaminated detector can cause baseline instability. For GC-FID, baked-out contaminants from the column can deposit on the detector nozzle.[3] Regular cleaning and maintenance are crucial.

Issue 3: Poor Selectivity and Interference

  • Question: My sensor is responding to other gases in my sample, leading to inaccurate this compound measurements. How can I improve selectivity?

  • Answer:

    • Identify Interfering Gases: Determine which gases in your sample matrix might be causing cross-sensitivity. Common interferents for NDIR sensors include methane (B114726) and carbon dioxide, which have similar IR absorption characteristics to this compound.[10][11]

    • Use Gas Filters/Scrubbers: Employ chemical scrubbers or filters to remove interfering gases before the sample reaches the detector. For example, KOH and CaCl2 can be used to remove CO2 and water vapor, respectively.[10]

    • Optimize GC Separation: In gas chromatography, adjust the column temperature program and carrier gas flow rate to achieve better separation of this compound from other volatile compounds.[12]

    • Sensor Functionalization: For electrochemical sensors, the working electrode surface can be functionalized with nanoparticles (e.g., Ni, Ti, or Al) to enhance catalytic activity towards this compound and reduce interference from gases like CO.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical range of this compound concentrations produced by biological samples?

A1: this compound is biologically active at very low concentrations, often ranging from 10 ppb to 10 ppm.[10] For some applications, such as monitoring the early stages of fruit ripening, detection in the sub-ppb range may be necessary.[13]

Q2: How can I improve the sensitivity of my NDIR-based this compound detector?

A2: To enhance the sensitivity of an NDIR detector, you can increase the intensity of the IR radiation or augment the optical path length.[10] Additionally, incorporating a lock-in amplifier can help improve the signal-to-noise ratio and lower the detection limit.[10] Combining the NDIR system with a preconcentrator device can also significantly improve sensitivity.[5]

Q3: My electrochemical sensor shows a slow response time. What can I do?

A3: The response time of an electrochemical sensor can be influenced by the diffusion of this compound through the sensor's membrane and the reaction kinetics at the electrode. Increasing the operating temperature can sometimes enhance reaction kinetics and lead to a faster response time, but it may also reduce sensitivity.[7] Ensure the sensor is not being operated in low-oxygen conditions, as oxygen is essential for the sensing reaction.[14]

Q4: What are the key considerations for sample collection to ensure accurate this compound measurement?

A4: Representative sampling is crucial. Minimize any loss or alteration of this compound during sample collection and preparation.[10] For headspace analysis using GC, avoid injecting too large a sample volume, as this can cause peak tailing and poor separation.[6] Using an auto-injector can improve accuracy and reproducibility compared to manual injection.[10]

Q5: How does humidity affect this compound detection?

A5: High humidity can significantly impact the performance of various this compound sensors. For some electrochemical sensors, a dramatic drop in sensitivity has been observed with increasing relative humidity.[7] It is often necessary to incorporate a moisture filter or a scrubber to dry the gas sample before it reaches the detector.

Data Presentation: Comparison of this compound Detection Methods

Detection Method Typical Detection Limit Response Time Selectivity Key Advantages Key Disadvantages
Gas Chromatography (GC) A few tens of nL/L (ppb)[6]Minutes[6]High (with proper column and conditions)High selectivity, can measure multiple gasesSlower analysis time, bulky equipment[13]
Photoacoustic Spectroscopy (PAS) As low as 0.3 ppb[13]Seconds to minutes[13]HighHigh sensitivity and selectivityExpensive, sensitive to ambient noise and vibration[13]
Non-Dispersive Infrared (NDIR) 20-34 ppm[10]SecondsModerateRobust, relatively inexpensiveLower sensitivity, cross-sensitivity to other gases (e.g., CO2, methane)[6][10]
Electrochemical Sensors 40 ppb - 760 ppb[10]< 30 seconds[2]Moderate to HighLow cost, small size, low power consumptionCross-sensitivity, affected by humidity and temperature[7][14]
Chemiresistive Sensors As low as 10 ppbVariesModerate to HighHigh sensitivity, potential for miniaturizationCan be affected by humidity, potential for drift[7]

Experimental Protocols

Protocol 1: this compound Detection by Gas Chromatography (GC-FID)
  • System Preparation:

    • Install a suitable column for this compound separation (e.g., Porapak Q).

    • Set the oven temperature (e.g., isothermal at 60°C).[2]

    • Set the injector and detector (FID) temperatures (e.g., 80°C and 100°C, respectively).

    • Establish stable flows for the carrier gas (e.g., Nitrogen or Helium), hydrogen, and air for the FID.

  • Sample Collection (Headspace):

    • Enclose the sample (e.g., fruit, plant tissue) in a sealed container of a known volume.

    • Allow this compound to accumulate in the headspace for a defined period.

    • Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas.[2]

  • Injection and Analysis:

    • Manually inject the gas sample into the GC inlet or use an autosampler for higher precision.[10]

    • Initiate the data acquisition. This compound will be separated from other volatiles in the column and detected by the FID.

    • Identify the this compound peak based on its retention time, which is determined by running a certified this compound standard.

  • Quantification:

    • Create a calibration curve by injecting known concentrations of an this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: this compound Detection by Photoacoustic Spectroscopy (PAS)
  • System Setup:

    • Power on the CO2 laser and allow it to stabilize.

    • Ensure the photoacoustic cell is clean and properly aligned with the laser beam.

    • Connect the gas handling system to the photoacoustic cell, including flow controllers and any necessary scrubbers for interfering gases (e.g., CO2, H2O).[10]

  • Calibration:

    • Introduce a zero gas (this compound-free air or nitrogen) to obtain a baseline reading.

    • Introduce a certified this compound standard of a known concentration to calibrate the instrument's response.

  • Measurement:

    • Flow the gas sample through the photoacoustic cell at a controlled rate.

    • The modulated laser light will be absorbed by this compound molecules, generating an acoustic wave that is detected by a microphone.[6]

    • The amplitude of the acoustic signal is proportional to the this compound concentration.

  • Data Recording:

    • Record the real-time this compound concentration provided by the instrument's software.

Protocol 3: this compound Detection using an Electrochemical Sensor
  • Sensor Preparation:

    • If required, preheat the sensor for the manufacturer-specified duration (e.g., >48 hours) to ensure stable operation.[2]

    • Connect the sensor to the data acquisition system.

  • Calibration:

    • Expose the sensor to a zero gas to establish a baseline.

    • Expose the sensor to a known concentration of this compound standard gas to calibrate its response.

  • Measurement:

    • Introduce the gas sample to the sensor. This compound diffuses through a membrane and is oxidized at the working electrode, generating a current proportional to its concentration.

    • Allow the sensor reading to stabilize.

  • Data Logging:

    • Record the this compound concentration reading. Be mindful of potential cross-sensitivity to other gases that may be present in the sample.[2]

Visualizations

Experimental_Workflow_GC_Ethylene_Detection cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Biological Sample SealedContainer Enclose in Sealed Container Sample->SealedContainer Headspace Headspace Gas Collection SealedContainer->Headspace Injection Inject Sample into GC Headspace->Injection Separation Column Separation Injection->Separation Detection FID Detection Separation->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification vs. Standard PeakID->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for this compound Detection using Gas Chromatography.

Troubleshooting_Low_Signal Start Low or No Signal CheckSource Is this compound Source Viable? Start->CheckSource CheckLeaks Are there Leaks in the System? CheckSource->CheckLeaks Yes SolutionFound Problem Resolved CheckSource->SolutionFound No, Fix Source CheckSensor Is the Sensor Functional? CheckLeaks->CheckSensor No Leaks CheckLeaks->SolutionFound Leaks Found, Fix Leaks ConsiderPreconcentration Consider Sample Pre-concentration CheckSensor->ConsiderPreconcentration Yes, Functional CheckSensor->SolutionFound No, Fix/Replace Sensor ConsiderPreconcentration->SolutionFound

Caption: Troubleshooting Logic for Low this compound Signal.

Interference_Mitigation_Pathway Start Inaccurate Reading due to Interference Identify Identify Interfering Gases Start->Identify Filter Use Gas Filters/Scrubbers Identify->Filter Optimize Optimize GC Separation Identify->Optimize Functionalize Functionalize Sensor Surface Identify->Functionalize Result Improved Selectivity & Accuracy Filter->Result Optimize->Result Functionalize->Result

References

Technical Support Center: Ethylene's Role in Root Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the role of the gaseous hormone ethylene in root development. This guide provides troubleshooting tips, frequently asked questions (FAQs), experimental protocols, and data to address common challenges in this field of study.

Section 1: Frequently Asked Questions (FAQs)

Here we address common conceptual and experimental challenges encountered when studying this compound's influence on root architecture.

FAQ 1: Why am I seeing inconsistent root growth inhibition with my this compound gas treatment?

Answer: Inconsistent results from this compound gas treatments can arise from several factors:

  • Gas Concentration and Distribution: this compound is a gas, and ensuring a stable, uniform concentration in a sealed container can be challenging. Small leaks or uneven distribution can lead to variable responses. It's recommended to use a sealed container and allow for diffusion time.[1] For some experiments, like the seedling triple-response assay, this compound concentrations above 0.4 µL L⁻¹ may be necessary for a consistent response.[1]

  • This compound Precursors vs. Gas: Many researchers use 1-aminocyclopropane-1-carboxylic acid (ACC), an this compound precursor, as a proxy for this compound treatment.[2] However, the conversion of ACC to this compound can be influenced by developmental stage and tissue type, potentially leading to variability.[1][3] Direct application of this compound gas provides more precise control over the concentration.[1]

  • Light Conditions: this compound responses can differ between light-grown and dark-grown (etiolated) seedlings. The classic "triple response" is observed in the dark and includes inhibition of root elongation.[4][5] Ensure your light conditions are consistent with your experimental goals.

  • Hormonal Crosstalk: this compound's effects are often mediated through interactions with other hormones, particularly auxin.[6][7] Variations in endogenous auxin levels or sensitivity can alter the root's response to this compound.

FAQ 2: I've knocked out a single this compound receptor gene, but I don't see a significant root phenotype. Why?

Answer: This is a common observation and is primarily due to genetic redundancy . In Arabidopsis, there are five this compound receptor genes (ETR1, ERS1, ETR2, EIN4, ERS2).[4] These receptors function as negative regulators of the signaling pathway.[4]

  • Functional Overlap: Loss-of-function mutations in a single receptor gene often result in little to no observable phenotype because the remaining receptors can compensate for its absence.[4]

  • Subfamily Roles: The receptors are grouped into two subfamilies. Subfamily 1 (ETR1 and ERS1) appears to play a more predominant role in signaling.[5] Severe developmental defects are often only seen in double mutants, such as etr1 ers1, which display a constitutive this compound-response phenotype (as if they are always sensing this compound).[5][8]

  • Predominant Receptor: Studies have shown that ETR1 plays a predominant role in controlling root responses to this compound, including lateral root and root hair formation.[9]

FAQ 3: Is ACC treatment always a reliable substitute for this compound gas?

Answer: While ACC is widely used and convenient, it is not always a perfect substitute.

  • This compound-Independent Effects: Emerging evidence suggests that ACC can have biological effects on root development that are independent of its conversion to this compound.[2] For example, ACC can promote lateral root development, whereas this compound typically inhibits it.[2]

  • Concentration and Conversion: The amount of this compound produced from ACC is not always linear with the applied concentration and can be consumed or metabolized by the plant.[1] High concentrations of ACC may be required to mimic the effects of this compound gas for certain responses.[1]

  • Experimental Goal: For experiments highly sensitive to this compound concentration or duration, direct gas application is preferable.[1] For general inhibition of primary root growth, ACC is often sufficient.[10]

FAQ 4: My this compound-insensitive mutant (e.g., ein2) shows some response to auxin. Is this expected?

Answer: Yes, this is expected due to the complex crosstalk between this compound and auxin pathways. This compound-triggered inhibition of root elongation requires functional auxin biosynthesis, transport, and signaling.[6]

  • Synergistic Action: this compound and auxin act synergistically to inhibit primary root elongation.[6][11] this compound stimulates auxin biosynthesis and transport to the elongation zone, where the increased auxin concentration inhibits cell growth.[7]

  • Pathway Interdependence: Mutants with defects in auxin transport (e.g., aux1, pin2) or perception (tir1) are resistant to this compound's effect on root growth.[7] This indicates that a significant part of this compound's action is mediated through the auxin pathway.

  • Upstream vs. Downstream: The ein2 mutant, which is almost completely insensitive to this compound, may still show a response to direct auxin application because auxin can act downstream or parallel to the point of this compound signaling blockage in EIN2.[7][12] Some studies show ein2 has a moderate but statistically significant resistance to auxin as well.[7]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific experimental problems.

Problem 1: this compound or ACC treatment is causing extreme, unexpected phenotypes or seedling death.
Possible Cause Troubleshooting Steps
Concentration is too high High concentrations of this compound or ACC can be toxic or lead to exaggerated responses that are not physiologically relevant. Perform a dose-response curve to find the optimal concentration for your desired effect (e.g., 50% root growth inhibition). For ACC, concentrations in the range of 0.1-10 µM are commonly used.[13]
Contamination of media or chemicals Prepare fresh stock solutions and media. Ensure that plates or liquid cultures are sterile.
Off-target effects of inhibitors If using chemical inhibitors like silver thiosulfate (B1220275) (STS) or aminoethoxyvinylglycine (AVG), be aware of potential off-target effects at high concentrations. For example, high levels of AVG can have inhibitory effects beyond this compound biosynthesis.[13] Use the lowest effective concentration and include appropriate controls.
Synergistic stress Ensure growth conditions (light, temperature, humidity) are optimal. The combination of this compound treatment and another stressor (e.g., osmotic stress from agar (B569324) plates) could be causing the severe phenotype.
Problem 2: My root measurements after this compound/ACC treatment are highly variable.
Possible Cause Troubleshooting Steps
Inconsistent germination time Synchronize seed germination by stratifying seeds (e.g., 4°C in the dark for 2-3 days) before plating.
Uneven application of treatment When using ACC in agar plates, ensure it is thoroughly mixed into the media before pouring to avoid concentration gradients.
Measurement inconsistency Use imaging software (e.g., ImageJ) to measure root lengths digitally, which is more consistent than manual measurement. Ensure a consistent landmark for starting the measurement (e.g., root-hypocotyl junction).
Plate position effects In growth chambers, light and temperature can vary slightly by location. Randomize the position of your plates and replicate the experiment.

Section 3: Experimental Protocols & Data

Protocol 1: this compound/ACC Root Growth Inhibition Assay in Arabidopsis

This protocol details a standard method for quantifying the effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants).

  • 1/2 MS medium with 1% sucrose (B13894) and 0.8% agar.

  • ACC stock solution (e.g., 1 mM in sterile water).

  • This compound gas (if applicable).

  • Sterile petri dishes (square plates are recommended for vertical growth).

  • Gas-tight containers for this compound gas treatment.

Methodology:

  • Seed Sterilization: Surface sterilize seeds using your lab's standard protocol (e.g., 70% ethanol (B145695) for 1 min, followed by 20% bleach with Tween-20 for 10 min, and rinse 4-5 times with sterile water).

  • Plating: Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of 1/2 MS agar plates. For ACC treatment, add ACC from a filter-sterilized stock to the molten agar to the desired final concentration (e.g., 0.1, 1.0, 10 µM) before pouring plates.

  • Stratification: Wrap plates and store at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth:

    • For ACC Treatment: Place plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

    • For this compound Gas Treatment: Place plates vertically inside a sealed, gas-tight container. Inject a known volume of this compound gas to reach the desired final concentration (e.g., 1-10 ppm). Place the container in the growth chamber.

  • Measurement: After 5-7 days of growth, remove the plates and scan them using a flatbed scanner. Measure the length of the primary root from the root-hypocotyl junction to the root tip using software like ImageJ.

  • Analysis: Calculate the average root length and standard deviation for each treatment. Compare treatments using appropriate statistical tests (e.g., t-test, ANOVA).

Table 1: Representative Quantitative Data on Root Inhibition

This table summarizes typical results from this compound precursor (ACC) and inhibitor (AVG) treatments on root growth, based on published data.

TreatmentPlantConcentrationEffect on Primary Root LengthReference
ACC Arabidopsis thaliana1 µMStrong reduction (~35% of control)[7]
ACC Brassica napus1 µM~65% decrease compared to control[13]
AVG (Inhibitor)Arabidopsis thaliana0.2 µMSignificant increase in length[7]
AVG (Inhibitor)Brassica napus1 µM~28.5% increase compared to control[13]

Section 4: Visualizing Key Pathways and Workflows

This compound Signaling Pathway

The canonical this compound signaling pathway in Arabidopsis is initiated at the endoplasmic reticulum (ER) membrane. In the absence of this compound, the receptors activate the CTR1 kinase, which suppresses the pathway. This compound binding inactivates the receptors, leading to the activation of downstream transcription factors.

Ethylene_Signaling cluster_ER ER Membrane cluster_Nucleus Nucleus ETR1 ETR1/ERS1 (Receptors) CTR1 CTR1 ETR1->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C Cleavage & Translocation EIN3 EIN3/EIL1 EIN2_C->EIN3 Stabilizes EBF12 EBF1/2 EIN2_C->EBF12 ERF1 ERF Genes EIN3->ERF1 Activates Proteasome 26S Proteasome EIN3->Proteasome Degradation Response This compound Responses (e.g., Root Growth Inhibition) ERF1->Response This compound This compound This compound->ETR1 EBF12->EIN3

Canonical this compound signaling pathway in Arabidopsis.
This compound-Auxin Crosstalk in Root Elongation

This compound's inhibitory effect on root elongation is largely mediated by its influence on auxin. This compound promotes auxin biosynthesis and transport to the root's elongation zone, where high auxin levels inhibit cell expansion.

Ethylene_Auxin_Crosstalk This compound This compound Auxin_Bio Auxin Biosynthesis (e.g., WEI8/TAA1) This compound->Auxin_Bio Stimulates Auxin_Transport Polar Auxin Transport (e.g., AUX1, PIN2) This compound->Auxin_Transport Modulates Auxin_Accumulation Auxin Accumulation in Elongation Zone Auxin_Bio->Auxin_Accumulation Auxin_Transport->Auxin_Accumulation Cell_Elongation Root Cell Elongation Auxin_Accumulation->Cell_Elongation Root_Growth Primary Root Growth Cell_Elongation->Root_Growth

This compound promotes auxin accumulation to inhibit root growth.
Experimental Workflow: Troubleshooting Mutant Analysis

This workflow outlines the logical steps for investigating why a single gene knockout in the this compound pathway might not produce an obvious root phenotype.

Troubleshooting_Workflow Start Start: Single receptor knockout shows no root phenotype Q1 Hypothesis: Genetic Redundancy? Start->Q1 A1 Test: Create double/triple receptor mutants (e.g., etr1 ers1) Q1->A1 Q2 Observe severe phenotype in double mutant? A1->Q2 A2 Conclusion: Initial hypothesis of redundancy is supported. Q2->A2 Yes A3 Alternative Hypothesis: - Gene has minor role in roots - Compensatory expression - Test under different conditions (stress) Q2->A3 No

Workflow for investigating genetic redundancy.

References

Technical Support Center: Minimizing Wound-Induced Ethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the confounding effects of wound-induced ethylene during plant tissue sampling.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize wound-induced this compound during sampling?

Wounding a plant, which is an unavoidable consequence of sample collection, triggers a rapid stress response. A key part of this response is the synthesis of the gaseous plant hormone this compound.[1][2][3] This stress-induced this compound can initiate a cascade of physiological changes, including altered gene expression, changes in metabolite profiles, and the activation of defense pathways.[1][4] For researchers studying native physiological states or specific biochemical pathways, this wound response can mask or alter the very phenomena they wish to investigate, leading to experimental artifacts and misinterpretation of data.

Q2: What are the primary strategies to reduce this compound production during sampling?

There are two main approaches to minimize wound-induced this compound: optimizing mechanical sampling techniques and applying chemical inhibitors.

  • Mechanical Techniques: The goal is to minimize tissue damage. This includes using extremely sharp instruments (e.g., new razor blades for each set of samples), working quickly, and immediately flash-freezing the tissue in liquid nitrogen to halt all biological processes, including this compound synthesis. Handling plants gently during preparation is also crucial, as mechanical stress alone can induce this compound production.[5][6][7]

  • Chemical Inhibition: This involves the use of chemicals that block the this compound biosynthesis pathway or the perception of the this compound signal.[4][8][9] These can be applied prior to or during the sampling process.

Q3: Which chemical inhibitors are most effective, and how do they work?

Several inhibitors are commonly used in research settings. They target specific enzymes in the this compound biosynthesis pathway.[10][11]

  • Aminoethoxyvinylglycine (AVG): AVG is a potent inhibitor of ACC synthase (ACS), the enzyme that catalyzes the rate-limiting step in this compound biosynthesis: the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[8][10][12][13] By blocking this step, AVG effectively curtails the production of this compound.[13][14]

  • Aminooxyacetic acid (AOA): Similar to AVG, AOA also inhibits ACC synthase.[10]

  • Silver Thiosulfate (B1220275) (STS): STS acts differently; it is an inhibitor of this compound action, not its synthesis.[14][15] Silver ions (Ag+) block the this compound receptors, preventing the plant tissue from perceiving and responding to any this compound that is produced.[8][9][16][17] This can be useful to prevent downstream effects even if some this compound is synthesized.[17]

It is important to note that while STS prevents the this compound response, it does not stop wound-induced this compound production.[14] For experiments measuring this compound itself, inhibitors like AVG are more appropriate.

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Solution
High variability in gene expression or metabolite data between replicates. Inconsistent wounding during sampling is leading to variable levels of stress-induced this compound.Standardize the sampling protocol. Use a fresh, sharp razor blade for each biological replicate. Ensure the time from cutting to freezing is consistent and as short as possible. Pre-treat tissues with an this compound biosynthesis inhibitor like AVG.
Observed physiological responses (e.g., epinasty, senescence) in control tissue shortly after sampling. The physical act of sampling is inducing a significant this compound response that mimics treatment effects. Epinasty (downward bending of leaves) is a classic symptom of this compound exposure.[18]Apply an this compound action inhibitor like Silver Thiosulfate (STS) to the plant or tissue prior to sampling to block the perception of wound this compound.[16] Also, improve the sampling environment to ensure good ventilation and remove any potential external sources of this compound.[7]
This compound levels are still elevated despite using an inhibitor. The inhibitor concentration may be too low, application time insufficient, or the inhibitor may not have been effectively absorbed by the tissue.Optimize the inhibitor concentration and the incubation time before sampling. Ensure complete coverage if applying as a spray. For systemic effects, a longer pre-incubation period may be necessary. Refer to established protocols for your specific plant species.
Unexpected side effects or phytotoxicity are observed after applying chemical inhibitors. Inhibitors can have off-target effects, or the concentration used may be too high. For example, silver ions in STS are heavy metals and can have other physiological effects.[17]Conduct a dose-response experiment to find the minimum effective concentration of the inhibitor that reduces this compound without causing visible stress or phytotoxicity. Include an "inhibitor-only" control in your experimental design to account for any off-target effects.

Experimental Protocols

Protocol 1: General Application of AVG to Inhibit this compound Biosynthesis

This protocol provides a general guideline for using Aminoethoxyvinylglycine (AVG) to suppress wound-induced this compound production in excised plant tissues.

Materials:

  • Aminoethoxyvinylglycine (AVG) powder

  • Sterile deionized water

  • Buffer solution appropriate for your tissue (e.g., MES buffer, pH 6.0)

  • Petri dishes

  • Sharp razor blades or scalpels

  • Forceps

  • Liquid nitrogen

Procedure:

  • Prepare AVG Stock Solution: Prepare a concentrated stock solution of AVG (e.g., 5 mM) in sterile deionized water.[10] This stock can be stored at -20°C for future use.[10]

  • Prepare Working Solution: Dilute the AVG stock solution in your chosen buffer to the final desired working concentration. A typical starting concentration is 10-100 µM, but this should be optimized for your specific plant species and experimental system.

  • Pre-incubation: Excise the plant tissue or organ of interest using a sharp blade. Immediately float the explants in the AVG working solution (or a control buffer without AVG). Incubate for a defined period (e.g., 1-2 hours) to allow for inhibitor uptake.

  • Sampling: After incubation, remove the tissue from the solution, gently blot it dry with a lint-free wipe to remove excess liquid.

  • Flash-Freeze: Immediately place the sampled tissue into a pre-chilled tube and flash-freeze in liquid nitrogen.

  • Storage: Store the frozen samples at -80°C until analysis.

Visualizations

This compound Biosynthesis and Inhibition Pathway

The following diagram illustrates the key steps in the this compound biosynthesis pathway, also known as the Yang Cycle, and highlights the points of action for common chemical inhibitors.

Ethylene_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_inhibitors Chemical Inhibition cluster_action Hormone Action Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Eth This compound ACC->Eth ACC Oxidase (ACO) Receptor This compound Receptors Eth->Receptor Binds to AVG AVG / AOA SAM -> ACC SAM -> ACC AVG->SAM -> ACC Inhibits Enzyme STS Silver Thiosulfate (STS) STS->Receptor Blocks Receptor Response Physiological Response (e.g., Senescence, Epinasty) Receptor->Response Triggers Wound Wounding/ Stress Wound->SAM -> ACC Induces ACS

Caption: The wound-induced this compound biosynthesis pathway and points of chemical inhibition.

Experimental Workflow for Minimizing Wound this compound

This workflow diagram outlines the critical steps for collecting plant samples while minimizing the impact of wound-induced this compound.

Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Inhibition (Optional but Recommended) cluster_sampling Phase 3: Sampling & Preservation cluster_storage Phase 4: Storage p1 Select healthy, uniform plant material p2 Prepare fresh inhibitor solution (e.g., AVG) and control buffer p1->p2 t1 Excise tissue and immediately place in inhibitor or control solution p2->t1 t2 Incubate for optimized duration (e.g., 1-2 hours) t1->t2 s1 Work quickly on a clean surface t2->s1 s2 Use a new, sharp razor blade for each sample s1->s2 s3 Gently blot tissue dry s2->s3 s4 Immediately flash-freeze in liquid nitrogen s3->s4 st1 Store samples at -80°C until analysis s4->st1

Caption: Recommended workflow for plant tissue sampling to minimize wound this compound.

References

calibration standards and procedures for ethylene gas analyzers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the calibration standards and procedures for ethylene gas analyzers. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during the operation of this compound gas analyzers in a question-and-answer format.

Question: Why are my this compound readings unstable or fluctuating?

Answer: Unstable readings can be caused by several factors. Follow these steps to diagnose and resolve the issue:

  • Check for Leaks: Ensure all connections in the sampling line are secure and airtight. Leaks can introduce ambient air, causing fluctuations in your readings.

  • Inspect the Sample Inlet: Verify that the sample inlet is not obstructed and that the flow rate is within the manufacturer's specified range.

  • Environmental Factors: Be aware that environmental conditions can affect analyzer performance.[1] Variations in temperature and humidity may impair sensor function.[1]

  • Interfering Gases: The presence of other gases, such as ethanol (B145695) and ammonia, can interfere with this compound measurements and cause inaccurate readings.[2][3] If you suspect interference, you may need to use a gas scrubber or a different analytical technique.[3]

Question: What should I do if my analyzer fails to calibrate?

Answer: Calibration failure can occur for several reasons. Here is a troubleshooting workflow to identify and correct the problem:

  • Verify Calibration Gas: Confirm that you are using the correct calibration gas with a concentration appropriate for your analyzer's range.[4] The gas should be NIST traceable and within its expiration date.[5][6][7]

  • Inspect Gas Delivery System: Check the pressure regulator and tubing for any leaks or blockages that might prevent the calibration gas from reaching the analyzer at the correct flow rate.

  • Review Calibration Procedure: Ensure you are following the manufacturer's recommended calibration procedure precisely.[8]

  • Check for Sensor Issues: A faulty or expired sensor can lead to calibration failure.[6][9] Refer to the manufacturer's guidelines for sensor replacement.

A logical workflow for troubleshooting calibration failure is illustrated below.

G start Calibration Failure check_gas Verify Calibration Gas (Correct concentration, not expired) start->check_gas check_delivery Inspect Gas Delivery System (Leaks, blockages, flow rate) check_gas->check_delivery Gas OK contact_support Contact Technical Support check_gas->contact_support Gas Incorrect review_procedure Review Calibration Procedure check_delivery->review_procedure Delivery OK check_delivery->contact_support Delivery Issue check_sensor Check Sensor (Faulty or expired?) review_procedure->check_sensor Procedure Correct success Calibration Successful review_procedure->success Procedure Incorrect, Corrected check_sensor->contact_support Sensor Faulty check_sensor->success Sensor OK, Recalibrate G cluster_prep Preparation cluster_cal Calibration cluster_ver Verification warmup Analyzer Warm-up prep_zero Prepare Zero Gas warmup->prep_zero zero_cal Perform Zero Calibration prep_zero->zero_cal prep_span Prepare Span Gas span_cal Perform Span Calibration prep_span->span_cal zero_cal->span_cal multipoint_cal Perform Multi-point Calibration (Optional, for linearity check) span_cal->multipoint_cal verify_zero Verify Zero Reading span_cal->verify_zero multipoint_cal->verify_zero verify_span Verify Span Reading verify_zero->verify_span end Calibration Complete verify_span->end

References

identifying and removing interfering volatile compounds in ethylene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing interfering volatile compounds during ethylene analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using gas chromatography (GC).

Problem: Unexpected peaks in your chromatogram.

Possible Cause 1: Contamination

  • Symptoms: Ghost peaks (peaks that appear in blank runs), broad peaks, or a noisy baseline.

  • Solutions:

    • Injector Contamination: Clean the injector port and replace the liner and septum. Contamination can build up from previous injections.

    • Carrier Gas Impurities: Ensure high-purity carrier gas is used. An in-line gas filter can remove hydrocarbons and moisture.

    • Sample Contamination: Review your sample collection and preparation procedure to identify potential sources of contamination.

Possible Cause 2: Co-elution with Interfering Compounds

  • Symptoms: Asymmetrical peaks (fronting or tailing), shoulders on the this compound peak, or inconsistent peak areas.

  • Solutions:

    • Optimize GC Method: Adjust the temperature program or carrier gas flow rate to improve separation.

    • Change GC Column: If optimization is insufficient, switching to a column with a different stationary phase may be necessary to resolve the co-eluting peaks. Alumina (B75360) PLOT columns are highly recommended for separating this compound from other light hydrocarbons.

    • Sample Pre-treatment: Use a chemical scrubber to remove the interfering compound(s) before analysis.

Problem: Poor peak shape for this compound.

Possible Cause 1: Improper Injection Technique

  • Symptoms: Broad or split peaks.

  • Solutions:

    • Injection Speed: For manual injections, a fast and consistent injection is crucial. For autosamplers, optimize the injection speed.

    • Sample Volume: Injecting too large a volume can overload the column, leading to peak broadening.

Possible Cause 2: Column Issues

  • Symptoms: Tailing peaks.

  • Solutions:

    • Column Contamination: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, it may be necessary to trim the first few centimeters of the column or replace it entirely.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to water or oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering volatile compounds in this compound analysis of plant samples?

A1: Common interferents include other hydrocarbons produced by the plant, such as ethane, propane, and acetylene. Carbon dioxide (CO2) and water can also interfere with the analysis, depending on the detector and column used. High concentrations of CO2 can affect the baseline, while water can degrade the performance of some PLOT columns.

Q2: How can I confirm the identity of an interfering peak?

A2: The most definitive way to identify an unknown peak is by using a gas chromatograph coupled with a mass spectrometer (GC-MS). The mass spectrum of the unknown peak can be compared to a library of known spectra for identification. Alternatively, you can inject a standard of the suspected compound to see if its retention time matches the interfering peak.

Q3: When should I use a chemical scrubber?

A3: A chemical scrubber is recommended when you have a known interfering compound in your sample that cannot be easily separated from this compound by adjusting the GC method. For example, if your samples have high levels of other olefins that co-elute with this compound, a potassium permanganate (B83412) scrubber can be very effective at removing them.

Q4: Can I reuse a chemical scrubber?

A4: The lifespan of a chemical scrubber depends on the concentration of the interfering compounds in your samples and the total volume of gas passed through it. For potassium permanganate scrubbers, a color change from purple to brown indicates that the scrubbing agent is depleted and needs to be replaced. It is not recommended to reuse a depleted scrubber.

Data Presentation

Table 1: Removal Efficiency of Chemical Scrubbers for Common Interfering Compounds

Scrubbing AgentInterfering CompoundRemoval Efficiency (%)
Potassium Permanganate (KMnO4) on AluminaAlkenes (e.g., propylene, butene)>95%
Potassium Permanganate (KMnO4) on AluminaAldehydes20-80%[1]
Potassium Permanganate (KMnO4) on AluminaHydrocarbons (general)20-80%[1]
Chlorine Dioxide (ClO2)Methanethiol~100%[1]
Sodium Hypochlorite (NaClO)Methyl Mercaptan>70%
WaterWater-soluble VOCsVaries with compound solubility

Table 2: Typical Retention Times of this compound and Interfering Compounds on an Alumina PLOT GC Column

CompoundTypical Retention Time (minutes)
Methane2.5
This compound 3.7
Ethane4.1
Acetylene5.8
Propane6.5
Propylene8.2

Note: Retention times are approximate and can vary depending on the specific GC column, temperature program, and carrier gas flow rate.

Experimental Protocols

Protocol 1: Preparation and Use of a Potassium Permanganate (KMnO4) Scrubber

Objective: To remove interfering hydrocarbons, particularly other olefins, from a gas sample prior to this compound analysis.

Materials:

  • Glass tube or cartridge

  • Glass wool

  • Alumina beads (or other inert support material like vermiculite)

  • Potassium permanganate (KMnO4)

  • Distilled water

  • Drying oven

Procedure:

  • Prepare the KMnO4 solution: Dissolve 3.2g of KMnO4 in 1000ml of distilled water. Heat the solution on a water bath for one hour and then let it stand for two days before filtering through glass wool.

  • Impregnate the alumina beads: Soak the alumina beads in the KMnO4 solution. The absorption of KMnO4 can be increased by heating.

  • Dry the beads: Remove the impregnated beads from the solution and dry them in an oven at a low temperature (e.g., 60-80°C) until they are completely dry. The beads should have a uniform deep purple color.

  • Pack the scrubber tube: Place a small plug of glass wool at one end of the glass tube. Fill the tube with the dried KMnO4-impregnated alumina beads. Place another plug of glass wool at the other end to hold the beads in place.

  • Install the scrubber: Connect the scrubber in-line between your sample source and the GC injection port. Ensure all connections are gas-tight.

  • Sample analysis: Pass the gas sample through the scrubber at a controlled flow rate before it enters the GC.

  • Monitor the scrubber: The purple color of the KMnO4 will turn brown as it is consumed. Replace the scrubber when a significant portion of the material has changed color.

Protocol 2: Typical GC-FID Method Parameters for this compound Analysis

Objective: To provide a starting point for the chromatographic analysis of this compound.

Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Parameters:

  • Column: Alumina PLOT (e.g., Rt-Alumina BOND/KCl, 30 m x 0.32 mm x 5 µm)

  • Carrier Gas: Helium or Nitrogen, with a constant flow rate of 2-3 mL/min

  • Injection Port Temperature: 150°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp: 10°C/min to 150°C

    • Hold for 2 minutes

  • Injection Volume: 100-500 µL (gas sample)

  • Split Ratio: 10:1 (can be adjusted based on this compound concentration)

Note: These parameters should be optimized for your specific instrument and application.

Visualizations

Workflow for Troubleshooting Interfering Peaks start Unexpected Peak Observed check_blank Inject a Blank Run start->check_blank ghost_peaks Ghost Peaks Present? check_blank->ghost_peaks clean_system Clean Injector, Check Carrier Gas Purity ghost_peaks->clean_system Yes no_ghost_peaks No Ghost Peaks ghost_peaks->no_ghost_peaks No clean_system->check_blank check_peak_shape Analyze Peak Shape (Asymmetry, Shoulders) no_ghost_peaks->check_peak_shape asymmetric_peak Asymmetric or Shouldered Peak? check_peak_shape->asymmetric_peak optimize_gc Optimize GC Method (Temperature, Flow Rate) asymmetric_peak->optimize_gc Yes end Problem Resolved asymmetric_peak->end No (Symmetrical Peak) resolution_achieved Resolution Achieved? optimize_gc->resolution_achieved use_scrubber Implement a Chemical Scrubber resolution_achieved->use_scrubber No resolution_achieved->end Yes change_column Consider a Different GC Column resolution_achieved->change_column Still No Resolution use_scrubber->end change_column->end Mechanism of a Potassium Permanganate (KMnO4) Scrubber cluster_scrubber KMnO4 Scrubber gas_in Gas Sample In (this compound + Interferents) kmn_beads KMnO4 on Alumina Beads (Purple) gas_in->kmn_beads Passes Through reaction Oxidation Reaction: Interferents + KMnO4 -> Oxidized Products + MnO2 kmn_beads->reaction Reacts With gas_out Cleaned Gas Sample Out (this compound) kmn_beads->gas_out Cleaned Gas Exits mno2_beads Depleted Beads (Brown) reaction->mno2_beads Results In

References

optimizing incubation time for ethylene accumulation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene accumulation assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not detecting any this compound in my assay?

A1: There are several potential reasons for a complete lack of this compound detection:

  • System Leaks: The most common issue is a leak in the incubation vial or gas chromatography (GC) system. Ensure that the septa on your vials are sealing properly and are not punctured from previous use. Check all fittings and connections in your GC system for leaks.[1]

  • Inactive Biological Sample: The plant tissue may not be producing this compound. This could be due to the developmental stage of the tissue, improper storage, or the tissue being non-viable.

  • GC Detector Issues: The Flame Ionization Detector (FID) may not be lit or may be malfunctioning. Check the hydrogen and air supplies to the detector and ensure it is at the correct temperature.

  • Incorrect GC Settings: Verify that the GC parameters (e.g., oven temperature, carrier gas flow rate) are set correctly for this compound detection.

Q2: My this compound levels are much lower than expected. What could be the cause?

A2: Low this compound readings can be attributed to several factors:

  • Suboptimal Incubation Time: The incubation period may be too short for detectable levels of this compound to accumulate, especially for tissues with low this compound production rates. A time-course experiment is recommended to determine the optimal incubation time.

  • High Carbon Dioxide Levels: In a sealed container, respiring plant tissue will produce carbon dioxide. High concentrations of CO2 (e.g., 2-3%) can inhibit this compound biosynthesis.[1] Using a larger container for the amount of tissue can help mitigate this.[1]

  • Wound-Induced this compound: Handling and cutting plant tissue can cause an initial burst of "wound this compound." It is advisable to have a brief equilibration period (e.g., 10 minutes) after sealing the vial before starting the incubation time measurement to allow this initial burst to dissipate.[2]

  • Temperature: this compound biosynthesis is temperature-dependent. Ensure your samples are incubated at a consistent and appropriate temperature for the specific plant species.

Q3: My results are inconsistent between replicates. How can I improve reproducibility?

A3: Inconsistent results often stem from variability in the experimental setup:

  • Tissue Heterogeneity: Use tissue from the same developmental stage and location on the plant. The amount of tissue (fresh weight) should be as consistent as possible across all replicates.

  • Incubation Conditions: Ensure all samples are incubated for the exact same duration and at the same temperature and light conditions.

  • Gas Sampling: When sampling the headspace for GC analysis, use a gas-tight syringe and be consistent with the volume of gas withdrawn.

Experimental Protocols

Protocol: Time-Course Measurement of this compound Accumulation

This protocol is designed to determine the optimal incubation time for measuring this compound production in plant tissue.

Materials:

  • Plant tissue (e.g., leaf discs, fruit sections)

  • Gas-tight glass vials with rubber septa

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Gas-tight syringe

  • Certified this compound standard for calibration

Methodology:

  • Sample Preparation:

    • Excise plant tissue of a consistent size and weight. For leaves, a hole punch can be used to create uniform discs.

    • Weigh the tissue and place it in a gas-tight vial of a known volume. The ratio of tissue mass to vial volume should be kept low to avoid significant changes in gas composition (e.g., CO2 accumulation).

  • Incubation:

    • Seal the vials securely with the septa.

    • Allow the vials to sit for a 10-minute equilibration period to allow for the dissipation of wound-induced this compound.[2]

    • Place the vials in a controlled environment (e.g., growth chamber or water bath) at the desired temperature and light conditions.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL gas sample from the headspace of each vial using a gas-tight syringe.

    • The selection of time points may vary depending on the expected this compound production rate. For tissues with high production, shorter intervals are necessary.[1]

  • GC Analysis:

    • Inject the gas sample into the GC.

    • Record the peak area corresponding to this compound.

  • Calculation of this compound Production Rate:

    • Generate a standard curve using the certified this compound standard to convert peak area to this compound concentration (e.g., in ppm or nL/L).

    • Calculate the total amount of this compound produced at each time point, taking into account the headspace volume of the vial.

    • Plot the accumulated this compound over time. The optimal incubation time will be within the linear phase of this compound production.

    • The this compound production rate can be expressed as nL of this compound per gram of fresh weight per hour (nL g⁻¹ h⁻¹).

Data Presentation

Table 1: this compound Accumulation Over Time in Different Plant Tissues

Incubation Time (hours)This compound Accumulation in Arabidopsis thaliana (nmol g⁻¹ h⁻¹)[3]This compound Release Rate in Banana (µL kg⁻¹ h⁻¹)[4]This compound Release Rate in Avocado (µL kg⁻¹ h⁻¹)[4]This compound Release Rate in Apple (µL kg⁻¹ h⁻¹)[4]
00000
2N/A~25~20~17
4N/A~35~28~22
6N/A~46~35~28
8N/ALinear increase observedLinear increase observedLinear increase observed
12~0.2 (mock-inoculated)N/AN/AN/A
24~0.2 (mock-inoculated)N/AN/AN/A
36~0.2 (mock-inoculated), ~0.6 (inoculated)N/AN/AN/A
48~0.2 (mock-inoculated), ~0.8 (inoculated)N/AN/AN/A
60~0.2 (mock-inoculated), ~1.0 (inoculated)N/AN/AN/A
72~0.2 (mock-inoculated), ~1.1 (inoculated)N/AN/AN/A
84~0.2 (mock-inoculated), ~1.0 (inoculated)N/AN/AN/A
96~0.2 (mock-inoculated), ~0.9 (inoculated)N/AN/AN/A

N/A: Not Applicable or data not available in the cited source.

Visualizations

Ethylene_Biosynthesis_Pathway Methionine Methionine AdoMet_synthetase AdoMet synthetase Methionine->AdoMet_synthetase SAM S-adenosyl-methionine (SAM) ACS ACC synthase (ACS) (Rate-limiting step) SAM->ACS ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACO ACC oxidase (ACO) ACC->ACO This compound This compound AdoMet_synthetase->SAM ACS->ACC ACO->this compound

Caption: The this compound biosynthesis pathway in plants.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Excise uniform plant tissue B Weigh tissue A->B C Place tissue in gas-tight vial B->C D Seal vial and allow 10 min for wound this compound dissipation C->D E Incubate under controlled conditions D->E F Withdraw headspace gas sample at multiple time points E->F G Inject sample into GC-FID F->G H Quantify this compound using a standard curve G->H I Plot this compound accumulation over time H->I J Determine linear range for optimal incubation time I->J

Caption: Workflow for optimizing incubation time.

References

dealing with variability in ethylene production among biological replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ethylene production among biological replicates.

Troubleshooting Guide: High Variability in this compound Measurements

High variability among biological replicates is a common challenge in this compound quantification. This guide provides a systematic approach to identifying and mitigating potential sources of error.

Potential Cause Troubleshooting Steps Recommended Action
Biological Variation - Ensure biological replicates are truly independent (e.g., different plants, separate cell cultures).[1] - Increase the number of biological replicates to improve statistical power.[2] - Standardize biological material (e.g., age, developmental stage, growth conditions).[3][4]Use a minimum of three biological replicates per treatment and report this number clearly in your methodology.[2]
Inconsistent Sample Handling - Standardize the time of day for sample collection. - Handle all samples gently and consistently to minimize mechanical stress.[3] - For tissue samples, allow for a consistent "wound this compound" release period before sealing the incubation vial.[5]Document and standardize all sample collection and handling procedures. A 10-minute equilibration period for wound this compound is a good starting point for leaf and bud tissue.[5]
Environmental Fluctuations - Control and monitor temperature, light intensity, and humidity in the growth and experimental environment.[4][6] - Be aware of potential airborne contaminants that can affect this compound levels (e.g., exhaust fumes).[6]Maintain consistent and documented environmental conditions for all replicates throughout the experiment.
Incubation and Headspace Sampling Errors - Use airtight vials with high-quality septa to prevent gas leakage. - Ensure the incubation time is consistent for all samples. - Standardize the headspace volume collected for injection into the gas chromatograph (GC).Perform leak tests on your incubation vials. Use a consistent and documented incubation time and sampling volume for all replicates.
Gas Chromatography (GC) Issues - Regularly check for leaks in the GC system. - Calibrate the GC with a certified this compound standard before each run.[5] - Ensure the column is not overloaded and that peaks are well-resolved.Implement a routine maintenance and calibration schedule for your GC. Develop a standard operating procedure for sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound production experiments?

A1: Variability in this compound production can stem from several sources. These include inherent biological differences among your samples, which is why using sufficient biological replicates is crucial.[1][2] Environmental factors such as temperature, light, and stress can significantly impact this compound biosynthesis.[3][4] Inconsistent sample handling, including mechanical wounding during collection, can induce this compound production and introduce variability.[5] Finally, technical variability can arise from the measurement process itself, such as inconsistencies in incubation time or issues with the gas chromatography system.[7]

Q2: How can I minimize "wound-induced" this compound in my samples?

A2: When plant tissue is cut or damaged, a burst of this compound is often produced as a stress response.[3] To minimize the impact of this "wound this compound" on your measurements of basal production, it is critical to standardize the handling of your samples. A common practice is to place the tissue in the incubation vial and leave it unsealed for a consistent period (e.g., 10 minutes) to allow the initial burst of wound-induced this compound to dissipate before sealing the vial for the accumulation period.[5]

Q3: What is the recommended method for quantifying this compound?

A3: Gas chromatography (GC) is the most widely used and accurate method for determining this compound concentrations.[8][9] GC systems equipped with a flame ionization detector (FID) are highly sensitive and can detect this compound at parts-per-billion (ppb) levels.[10] Porous layer open tubular (PLOT) columns are often recommended for the separation of volatile compounds like this compound.[5][11] While other technologies like laser-based detectors and electrochemical sensors exist, GC-FID remains the gold standard for its reliability and sensitivity in a research setting.[7]

Q4: How many biological replicates are necessary for a robust experiment?
Q5: How does the developmental stage of the plant material affect this compound production?

A5: this compound production is tightly regulated by developmental cues.[3] Production rates can vary significantly throughout a plant's lifecycle, with peaks often observed during specific stages such as seed germination, fruit ripening, leaf abscission, and flower senescence.[3][12] Therefore, it is essential to use plant material of the same developmental stage for all replicates within an experiment to minimize this source of variability.

Experimental Protocols

Protocol: Quantification of this compound Production by Gas Chromatography

This protocol outlines the key steps for measuring this compound production from biological samples using a gas chromatograph with a flame ionization detector (GC-FID).

1. Sample Preparation and Incubation:

  • Collect biological replicates, ensuring consistency in developmental stage and handling.
  • Accurately weigh the biological material (e.g., leaf discs, fruit tissue).
  • Place the sample into an airtight glass vial of a known volume.
  • Optional but recommended: Leave the vial unsealed for a standardized period (e.g., 10 minutes) to allow for the release of wound-induced this compound.[5]
  • Seal the vial with a septum cap.
  • Incubate the samples under controlled temperature and light conditions for a precise duration (e.g., 1-3 hours). The incubation time should be optimized to allow for detectable this compound accumulation without causing anaerobic conditions.

2. Headspace Gas Sampling:

  • At the end of the incubation period, use a gas-tight syringe to withdraw a fixed volume (e.g., 1 mL) of the headspace gas from the vial.[13]

3. Gas Chromatography Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., a porous layer open tubular (PLOT) column) is recommended.[5]
  • GC Parameters (Example):
  • Injector Temperature: 250°C[13]
  • Oven Temperature: 160°C (isothermal)[13]
  • Detector Temperature: 250°C[13]
  • Carrier Gas: Nitrogen or Helium[13]
  • Inject the headspace sample into the GC.
  • Record the peak corresponding to this compound. The retention time should be confirmed using a certified this compound standard.

4. Quantification:

  • Generate a standard curve by injecting known concentrations of a certified this compound standard gas.
  • Use the peak area from the biological samples to calculate the this compound concentration based on the standard curve.[5]
  • Normalize the this compound production rate to the sample's fresh weight and the incubation time. The final units are typically expressed as nanoliters per gram per hour (nL g⁻¹ h⁻¹).

Visualizations

This compound Biosynthesis Pathway

This diagram illustrates the key enzymatic steps in the production of this compound from the precursor methionine.

Ethylene_Biosynthesis Met Methionine SAM S-AdoMet Met->SAM SAM Synthetase ACC ACC SAM->ACC ACC Synthase (Rate-Limiting Step) This compound This compound ACC->this compound ACC Oxidase

Caption: The this compound biosynthesis pathway in plants.

Experimental Workflow for this compound Quantification

This workflow outlines the sequential steps for reliably measuring this compound production in biological replicates.

Ethylene_Workflow cluster_prep Sample Preparation Rep1 Replicate 1 Incubation Incubate in Airtight Vials Rep1->Incubation Rep2 Replicate 2 Rep2->Incubation Rep3 Replicate n Rep3->Incubation Sampling Collect Headspace Gas Sample Incubation->Sampling GC Inject into GC-FID Sampling->GC Analysis Quantify this compound (vs. Standard Curve) GC->Analysis Normalization Normalize Data (by weight and time) Analysis->Normalization

Caption: Workflow for this compound production analysis.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to diagnosing the cause of high variability in this compound measurements.

Troubleshooting_Logic decision decision Start High Variability Observed CheckReplicates Review Biological Replicates Start->CheckReplicates CheckHandling Review Sample Handling Protocol CheckReplicates->CheckHandling Replicates OK? [Yes] Sol_Replicates Increase Replicate # Standardize Material CheckReplicates->Sol_Replicates [No] CheckGC Review GC Performance CheckHandling->CheckGC Handling OK? [Yes] Sol_Handling Standardize Collection & Incubation CheckHandling->Sol_Handling [No] Sol_GC Calibrate & Maintain GC CheckGC->Sol_GC Performance OK? [No]

Caption: Diagnostic flowchart for high data variability.

References

Ethylene Contamination in Plant Growth Facilities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, manage, and prevent ethylene contamination in plant growth facilities.

Troubleshooting Guide

Use this guide to diagnose and resolve issues in your plant growth experiments that may be related to this compound contamination.

Issue 1: Plants exhibit symptoms of premature aging, yellowing, or leaf drop (senescence and abscission).

Possible Cause: this compound is a key hormone in regulating plant senescence and abscission. Elevated levels can accelerate these processes.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe the pattern of symptoms. Are they widespread or localized to a specific area? Are older leaves affected more than younger ones? this compound-induced senescence often starts with older leaves.

  • Check for this compound Sources: Conduct a thorough inspection of the growth facility for potential this compound sources. Refer to the "Common Sources of this compound" table in the FAQ section.

  • Use Indicator Plants: Place highly sensitive indicator plants, such as tomato (Solanum lycopersicum) or Cuphea hyssopifolia, in the affected area. These plants will show distinct symptoms like epinasty (downward bending of leaves) or flower drop within 24-48 hours of exposure to low concentrations of this compound.[1][2]

  • Air Quality Testing: If the issue persists and the source is not obvious, consider professional air quality testing to quantify this compound concentrations. Contact a university or commercial laboratory for sampling kits and analysis.[1][3]

  • Mitigation: If this compound is confirmed, implement mitigation strategies such as improving ventilation, removing the identified source, or installing an this compound scrubbing system.

Issue 2: Plants show stunted growth, reduced internode length, and increased branching.

Possible Cause: Chronic exposure to low levels of this compound can significantly alter plant morphology, leading to stunted and more compact growth.[1][4]

Troubleshooting Steps:

  • Review Growth Data: Compare the growth parameters (height, internode length) of affected plants with control plants or expected growth curves.

  • Investigate Chronic Sources: Focus on potential low-level, continuous sources of this compound. Malfunctioning heating units, nearby combustion engines, or decomposing plant material are common culprits.[1][5][6]

  • Long-Term Monitoring: Deploy indicator plants for an extended period to detect chronic, low-level exposure.

  • Ventilation Check: Ensure that the facility's ventilation system is functioning correctly and providing adequate air exchange. Poor ventilation can lead to the accumulation of this compound produced by the plants themselves.[2]

  • Implement Preventative Maintenance: Schedule regular maintenance for all equipment that could potentially produce this compound, such as heaters and CO2 burners.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in plant growth facilities?

This compound (C₂H₄) is a colorless, odorless gaseous plant hormone that regulates many aspects of plant growth and development, including germination, ripening, senescence, and stress responses.[5][6][7] While it is a natural plant product, in the enclosed environment of a growth facility, it can accumulate to levels that cause unintended and detrimental effects on experimental plants, leading to inaccurate research data.[5][8]

Q2: What are the common sources of this compound contamination?

This compound sources can be both biological and non-biological.

Source Category Specific Examples
Biological Ripening fruits, senescing or decaying plant material (including fallen leaves and flowers), stressed or wounded plants.[1][5][6]
Non-Biological Incomplete combustion from malfunctioning heaters, furnaces, or CO₂ generators.[1][6]
Exhaust from gasoline or propane-powered equipment (e.g., forklifts, generators).[1][3]
Leaky gas lines (natural gas and propane (B168953) can contain this compound).[5][6]
Cigarette smoke.[3][6]
Certain plastics and other materials can off-gas this compound.

Q3: What are the typical symptoms of this compound exposure?

Symptoms vary depending on the plant species, this compound concentration, duration of exposure, and temperature.[1][3]

Exposure Type Concentration Symptoms
Acute (Short-term) High (> 0.1 ppm)Epinasty (downward leaf bending), flower and leaf abscission (dropping), rapid flower wilting, leaf yellowing (chlorosis).[1][9]
Chronic (Long-term) Low (< 0.05 ppm)Stunted growth, reduced internode length, increased branching, delayed or abnormal flowering, premature senescence.[1][4]

Q4: How can I monitor for this compound in my facility?

There are several methods for this compound monitoring:

  • Indicator Plants: Using plants that are highly sensitive to this compound, such as tomatoes, provides a low-cost, visual indication of a problem.[1][2]

  • Air Sampling and Gas Chromatography: This is the most accurate method for quantifying this compound levels. Air samples are collected in specialized containers and sent to a laboratory for analysis using a gas chromatograph.[1][2][10]

  • Electrochemical and Optical Sensors: Portable devices are available for real-time monitoring of this compound concentrations.[10][11]

Q5: What are the best practices for preventing this compound contamination?

  • Proper Ventilation: Ensure adequate and regular air exchange with fresh, outside air.[2][3]

  • Regular Equipment Maintenance: Routinely inspect and maintain heating units, CO₂ generators, and any other combustion-based equipment to ensure proper functioning.[3][6]

  • Source Elimination: Prohibit smoking near air intakes and in the facility. Avoid using gasoline or propane-powered equipment inside or near the growth chambers.[1][6]

  • Good Housekeeping: Regularly remove all dead, dying, or decaying plant material, including fallen leaves and flowers.[3]

  • This compound Scrubbing: In highly sensitive applications or where ventilation is limited, consider using this compound scrubbers. These systems use materials like potassium permanganate (B83412) or photocatalytic oxidation to remove this compound from the air.[8][12][13]

Experimental Protocols

Protocol 1: this compound Monitoring Using Tomato Indicator Plants

Objective: To qualitatively detect the presence of this compound in a plant growth facility.

Materials:

  • Young, healthy tomato plants (Solanum lycopersicum) at the 4-6 true leaf stage.

  • Control environment with known clean air (e.g., a well-ventilated area away from potential this compound sources).

Methodology:

  • Select at least three healthy tomato plants for the test area and three for the control area.

  • Place the test plants in various locations within the suspected contamination area, including near potential sources like heaters or vents.

  • Place the control plants in the clean air environment.

  • Observe all plants daily for the next 24-72 hours.

  • Look for signs of epinasty in the test plants, which is a distinct downward curvature of the leaves and petioles while the plant remains turgid.[1]

  • Compare the test plants to the control plants. Any degree of epinasty in the test plants suggests the presence of this compound.

Protocol 2: Screening for Plant this compound Sensitivity Using Ethephon (B41061)

Objective: To assess the relative sensitivity of different plant species or cultivars to this compound.

Materials:

  • Ethephon solution (an this compound-releasing compound).

  • Spray bottle.

  • Plants at a consistent developmental stage.

  • A well-ventilated area for treatment application.

  • Control group of untreated plants.

Methodology:

  • Prepare an ethephon solution at a concentration known to elicit a response in sensitive species (e.g., 250-500 ppm). Always follow safety guidelines for handling ethephon.

  • Treat a set of plants with the ethephon solution, ensuring thorough coverage. Treat a control set of plants with water only.

  • Move the plants to an observation area with good air circulation to avoid cross-contamination.

  • Observe the plants over several days and record responses such as flower abscission, leaf yellowing, epinasty, or changes in growth.[14]

  • The speed and severity of the response indicate the relative sensitivity of the plant to this compound.

Visualizations

Ethylene_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_nucleus Nucleus This compound This compound Receptor ETR1/ERS1 Receptors This compound->Receptor binds CTR1 CTR1 (Negative Regulator) Receptor->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN2_C_terminal EIN2 C-terminal fragment EIN2->EIN2_C_terminal cleavage EIN3_EIL1 EIN3/EIL1 (Transcription Factors) ERF ERF (Transcription Factors) EIN3_EIL1->ERF activates Ethylene_Response_Genes This compound Response Genes ERF->Ethylene_Response_Genes binds to promoter Response Plant Response (e.g., Senescence, Ripening) Ethylene_Response_Genes->Response leads to EIN2_C_terminal->EIN3_EIL1 activates

Caption: Simplified this compound signaling pathway in plants.

Troubleshooting_Workflow Start Plant Growth Anomaly Observed (e.g., Senescence, Stunting) Check_Symptoms Are symptoms consistent with This compound damage? Start->Check_Symptoms Inspect_Sources Inspect for Potential This compound Sources Check_Symptoms->Inspect_Sources Yes Other_Cause Investigate Other Causes (e.g., Nutrients, Pathogens) Check_Symptoms->Other_Cause No Use_Indicator Deploy Indicator Plants (e.g., Tomato) Inspect_Sources->Use_Indicator Air_Test Conduct Air Sample Analysis (Gas Chromatography) Use_Indicator->Air_Test Source_Found Source Identified? Air_Test->Source_Found Remove_Source Remove or Repair Source Source_Found->Remove_Source Yes Ventilate Increase Ventilation Source_Found->Ventilate No Remove_Source->Ventilate Monitor Monitor Plant Recovery Remove_Source->Monitor Scrubber Install this compound Scrubber Ventilate->Scrubber If necessary Ventilate->Monitor Scrubber->Monitor

Caption: Troubleshooting workflow for suspected this compound contamination.

Ethylene_Management_Logic Biological Biological (Plants, Fruit) Housekeeping Good Housekeeping Biological->Housekeeping NonBiological Non-Biological (Combustion, Leaks) Maintenance Equipment Maintenance NonBiological->Maintenance Ventilation Proper Ventilation Goal Healthy Plant Growth & Accurate Data Ventilation->Goal Maintenance->Goal Housekeeping->Goal Scrubbing This compound Scrubbers Scrubbing->Goal Source_Removal Source Elimination Source_Removal->Goal

Caption: Logical relationship of this compound sources and management strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene-related mutants.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound-related mutants.

Issue 1: My putative this compound-insensitive mutant still shows a partial response to this compound/ACC.

  • Question: I've screened for this compound-insensitive mutants, but my candidate lines still exhibit some characteristics of the triple response (e.g., slight hypocotyl shortening) when grown on high concentrations of ACC or in this compound gas. Is my screen failing?

  • Answer: Not necessarily. This is a common observation and can be attributed to several factors:

    • Leaky Alleles: The mutation in your gene of interest might be a "leaky" or weak allele, meaning the resulting protein retains some residual function. This is in contrast to a null allele where the gene product is completely non-functional.

    • Functional Redundancy: The this compound signaling pathway has multiple components with overlapping functions. For example, there are five this compound receptors in Arabidopsis (ETR1, ETR2, ERS1, ERS2, and EIN4). A loss-of-function mutation in a single receptor gene may not lead to complete this compound insensitivity because the other receptors can still perceive this compound and transduce the signal.[1][2]

    • Experimental Conditions: The concentration of ACC or this compound used in your screen might be saturating, potentially overriding the effect of a weak mutant allele.

  • Troubleshooting Steps:

    • Sequence the Mutant Allele: Confirm the nature of the mutation. A missense mutation might lead to a partially functional protein, whereas a nonsense or frameshift mutation is more likely to create a null allele.

    • Perform a Dose-Response Analysis: Test your mutant on a range of ACC concentrations. Weakly insensitive mutants may show a clear phenotype at lower, non-saturating concentrations of ACC (e.g., 0.2 or 0.5 µM ACC).[3]

    • Create Higher-Order Mutants: To address functional redundancy, create double, triple, or even quadruple mutants by crossing your mutant with other known mutants in the this compound signaling pathway. For instance, combining loss-of-function mutations in multiple this compound receptors leads to a constitutive this compound response, demonstrating their overlapping negative regulatory roles.[1][4][5]

Issue 2: My ctr1 mutant phenotype is not as severe as expected.

  • Question: I have a ctr1 (constitutive triple response 1) mutant, which should show a constitutive this compound response phenotype. However, the phenotype (e.g., short hypocotyl in the absence of this compound) is weaker than what is reported in the literature. What could be the reason?

  • Answer: The severity of the ctr1 phenotype can be influenced by the specific allele and the genetic background.

    • Allelic Variation: Different ctr1 alleles can have varying effects on protein function. For example, the ctr1-1 allele is a kinase-inactive mutant, while other alleles might be null.[6][7] The ctr1-10 allele, for instance, results in a weaker phenotype compared to ctr1-1.[8]

    • Genetic Modifiers: The presence of second-site modifier mutations in the genetic background can suppress or enhance the ctr1 phenotype.[7]

    • Crosstalk with Other Hormone Pathways: this compound signaling interacts with other hormone pathways, such as auxin.[8] Disruptions in these pathways could potentially modify the ctr1 phenotype.

  • Troubleshooting Steps:

    • Confirm the Allele: Sequence the CTR1 gene in your mutant to confirm the specific allele and compare it to previously characterized alleles.

    • Backcross to Wild-Type: Backcrossing your mutant to the original wild-type background for several generations can help to remove unlinked modifier mutations.

    • Gene Expression Analysis: Perform qRT-PCR to analyze the expression level of CTR1 and other key this compound signaling genes to identify any unexpected transcriptional changes.

Frequently Asked Questions (FAQs)

Q1: What is the "triple response" and why is it important for studying this compound signaling?

A1: The triple response is a classic and robust phenotype exhibited by etiolated (dark-grown) dicot seedlings in the presence of this compound.[9][10][11] It consists of three distinct morphological changes:

  • Inhibition of hypocotyl and root elongation.

  • Radial swelling of the hypocotyl.

  • Exaggeration of the apical hook curvature.[9][10]

This phenotype is crucial for genetic screens because it is easy to score visually.[9] Researchers can screen large populations of mutagenized seedlings for mutants that either fail to show the triple response in the presence of this compound (this compound-insensitive mutants) or display the triple response even in the absence of this compound (constitutive this compound-response mutants).[9][10] This has been instrumental in identifying key components of the this compound biosynthesis and signaling pathways.[2][9][10]

Q2: What are the main classes of this compound signaling mutants?

A2: this compound signaling mutants are broadly categorized into two main classes based on their response to this compound:

  • This compound-Insensitive (or this compound-Resistant) Mutants: These mutants fail to exhibit the triple response when treated with this compound. Examples include dominant gain-of-function mutations in the this compound receptors (e.g., etr1-1) and loss-of-function mutations in positive regulators of the pathway (e.g., ein2, ein3).[1][12]

  • Constitutive this compound-Response Mutants: These mutants display a triple response phenotype even in the absence of this compound. A key example is the ctr1 mutant, where a negative regulator of the pathway is non-functional.[6][7] Loss-of-function mutations in multiple this compound receptors can also lead to a constitutive this compound response.[1][4][5]

Q3: How does a mutation in an this compound receptor like ETR1 lead to this compound insensitivity?

A3: In the absence of this compound, the this compound receptors, including ETR1, are active and repress the downstream signaling pathway.[1][13] When this compound binds to the receptors, they become inactive, which de-represses the pathway and leads to an this compound response.

Dominant this compound-insensitive mutations, such as etr1-1, often occur in the this compound-binding domain of the receptor.[14][15] These mutations can either prevent this compound from binding or uncouple this compound binding from the signaling output.[1][14] As a result, the mutant receptor remains in its active, repressive state even in the presence of this compound, leading to a persistent "off" signal and thus, this compound insensitivity.[1]

Quantitative Data Summary

Table 1: Hypocotyl Length of Etiolated Seedlings in Response to ACC

GenotypeTreatment (10 µM ACC)Mean Hypocotyl Length (mm)Standard Deviation
Wild-Type (Col-0)-10.21.1
Wild-Type (Col-0)+3.50.4
etr1-7 (loss-of-function)-9.81.2
etr1-7 (loss-of-function)+3.10.5
etr2-1 (dominant insensitive)-10.51.3
etr2-1 (dominant insensitive)+9.91.0
ctr1-1-4.10.6
ctr1-1+3.90.5

Note: Data is hypothetical and for illustrative purposes, based on typical results from triple response assays.

Experimental Protocols

Protocol 1: Triple Response Assay in Arabidopsis thaliana

This protocol is used to assess the this compound response of seedlings.[3][9][16]

Materials:

  • Arabidopsis thaliana seeds (wild-type and mutant lines)

  • Growth medium: 1x Murashige and Skoog (MS) salts, 1% sucrose, pH 6.0, 0.8% agar (B569324)

  • 1-aminocyclopropane-1-carboxylic acid (ACC) stock solution (10 mM in sterile water)

  • Petri dishes (100 mm)

  • Sterile water

  • 50% bleach solution with a few drops of Triton X-100

  • 0.7% low-melting-point agarose (B213101) in water (sterile)

  • Micropipettes and sterile, wide-bore tips

  • Aluminum foil

  • Growth chamber or incubator set to 22°C in constant darkness

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 50% bleach solution with Triton X-100 and vortex for 5-10 minutes.[3]

    • Pellet the seeds by centrifugation and carefully remove the bleach solution.

    • Wash the seeds three to five times with sterile water.[3]

  • Plating:

    • Prepare MS agar plates. For ACC treatment, add the ACC stock solution to the molten agar after autoclaving and cooling to about 50-60°C to a final concentration of 10 µM.[3] For weak mutants, lower concentrations (e.g., 0.2-0.5 µM) may be more effective.[3]

    • Resuspend the sterilized seeds in sterile, molten 0.7% low-melting-point agarose.[3]

    • Pipette the seed suspension onto the agar plates, spreading them in straight lines to facilitate later observation of roots.[3] Plate wild-type and mutant seeds on the same plate for direct comparison.

  • Stratification and Germination:

    • Seal the plates and wrap them in aluminum foil.

    • Incubate the plates at 4°C for 2-5 days to stratify the seeds and ensure uniform germination.[3]

    • After stratification, expose the plates to light for about 2 hours at room temperature to promote germination.[3]

  • Growth:

    • Place the plates horizontally in a dark incubator at 22°C for 3 days.[3][9][16]

  • Phenotypic Analysis:

    • After 3 days, unwrap the plates and observe the seedlings.

    • For quantification, carefully remove the seedlings from the agar and place them on a fresh plate.

    • Scan or photograph the seedlings and measure the hypocotyl and root lengths using image analysis software (e.g., ImageJ).[3]

Visualizations

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ETR1 ETR1/ERS1 (Receptors) CTR1 CTR1 ETR1->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates (Inactivates C-terminus) EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C Cleavage & Release EBF1_2_mRNA EBF1/2 mRNA EIN2_C->EBF1_2_mRNA Targets to EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes P_bodies P-bodies EBF1_2_mRNA->P_bodies Translation Repression ERFs ERFs EIN3_EIL1->ERFs Activates Transcription EBF1_2 EBF1/2 (F-box proteins) EBF1_2->EIN3_EIL1 Targets for Degradation Ethylene_Responses This compound Responses ERFs->Ethylene_Responses Induces This compound This compound This compound->ETR1 Inactivates

Caption: this compound signaling pathway in the presence of this compound.

Ethylene_Signaling_No_this compound cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1/ERS1 (Receptors) ACTIVE CTR1 CTR1 ACTIVE ETR1->CTR1 Activates EIN2 EIN2 (Phosphorylated) CTR1->EIN2 Phosphorylates & Inactivates EIN3_EIL1 EIN3/EIL1 Proteasome 26S Proteasome EIN3_EIL1->Proteasome Ethylene_Responses This compound Responses (Repressed) EIN3_EIL1->Ethylene_Responses Represses EBF1_2 EBF1/2 (F-box proteins) EBF1_2->EIN3_EIL1 Targets for Degradation No_this compound No this compound No_this compound->ETR1

Caption: this compound signaling pathway in the absence of this compound.

Troubleshooting_Workflow cluster_insensitive Insensitive Mutant Troubleshooting cluster_constitutive Constitutive Mutant Troubleshooting start Abnormal Phenotype Observed q1 Is it an this compound-insensitive or constitutive response mutant? start->q1 ins_q1 Partial or complete insensitivity? q1->ins_q1 Insensitive const_q1 Phenotype weaker than expected? q1->const_q1 Constitutive ins_a1 Sequence allele (leaky vs. null) ins_q1->ins_a1 ins_a2 Perform dose-response with varying ACC conc. ins_q1->ins_a2 ins_a3 Check for functional redundancy (create higher-order mutants) ins_q1->ins_a3 end Identify Cause of Abnormal Phenotype ins_a1->end ins_a2->end ins_a3->end const_a1 Confirm allele by sequencing const_q1->const_a1 const_a2 Backcross to remove modifiers const_q1->const_a2 const_a3 Analyze gene expression (qRT-PCR) const_q1->const_a3 const_a1->end const_a2->end const_a3->end

Caption: Troubleshooting workflow for abnormal phenotypes.

References

Technical Support Center: Optimizing Flow-Through Systems for Continuous Ethylene Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the continuous measurement of ethylene using flow-through systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an unstable baseline reading?

A1: An unstable baseline can be caused by several factors:

  • Leaks in the system: Even small leaks in the gas lines or connections can introduce atmospheric air, causing fluctuations.

  • Contaminated gas source: Impurities in the carrier or zero gas can lead to a drifting or noisy baseline.[1][2]

  • Temperature fluctuations: Changes in the ambient temperature or inconsistent heating of the detector and column can cause baseline drift.

  • Detector instability or contamination: A dirty or faulty detector can produce a noisy or wandering baseline.[2][3]

  • Column bleed: At high temperatures, the stationary phase of the gas chromatography (GC) column can degrade and "bleed," leading to a rising baseline.[2][3]

Q2: How does humidity affect my this compound measurements, and how can I mitigate its effects?

A2: Humidity is a significant interference for many this compound sensors, particularly metal oxide (MOx) sensors. Water vapor can compete with this compound molecules for active sites on the sensor surface, reducing sensitivity.[4][5] The effect is more pronounced at higher relative humidity (RH) levels.

To mitigate the effects of humidity:

  • Install a moisture trap or scrubber: Placing a desiccant tube (e.g., with magnesium perchlorate (B79767) or a specialized polymer) upstream of the sensor can remove water vapor from the sample gas.

  • Use a sensor with low humidity sensitivity: Some sensor types, like certain laser-based detectors, are less susceptible to humidity interference.

  • Calibrate at a similar humidity level: If removing humidity is not possible, calibrating the sensor with a standard gas at a humidity level close to that of the sample can improve accuracy.

  • Apply a correction algorithm: For some systems, it's possible to measure the relative humidity independently and apply a mathematical correction to the this compound reading.[4][5]

Q3: My sensor readings are lower than expected. What are the potential causes?

A3: Consistently low readings can stem from:

  • Incorrect flow rate: A flow rate that is too high may not allow sufficient time for the sample to interact with the detector. Conversely, a flow rate that is too low might lead to sample dilution within the system.

  • Leaks in the sample line: Leaks can draw in ambient air, diluting the sample and lowering the measured this compound concentration.

  • Sensor degradation: Over time, the sensitivity of some sensors can decrease, requiring recalibration or replacement.

  • Improper calibration: An incorrect concentration of the calibration gas or an error in the calibration procedure will lead to inaccurate sample readings.

Q4: What is the ideal tubing material for my flow-through system?

A4: The choice of tubing material is critical to prevent absorption or outgassing of this compound, which can affect measurement accuracy. Polytetrafluorothis compound (PTFE) and stainless steel are generally recommended for their inertness. Avoid using materials like Tygon or silicone for the main sample pathway, as they can absorb and release this compound, leading to measurement errors.[6][7][8][9]

Troubleshooting Guides

Issue 1: Unstable or Drifting Baseline

This guide provides a step-by-step approach to diagnosing and resolving baseline instability.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unstable Baseline start Unstable Baseline Detected leak_check Perform Leak Check start->leak_check gas_check Check Gas Source Purity leak_check->gas_check No Leaks Found resolve Baseline Stabilized leak_check->resolve Leak Found and Fixed temp_check Verify Temperature Stability gas_check->temp_check Gas is Pure gas_check->resolve Contaminated Gas Replaced detector_check Inspect and Clean Detector temp_check->detector_check Temperature is Stable temp_check->resolve Temperature Stabilized column_check Condition or Replace Column detector_check->column_check Detector is Clean detector_check->resolve Detector Cleaned/Repaired column_check->resolve Column Conditioned/Replaced

Caption: Troubleshooting workflow for an unstable baseline.

Detailed Steps:

  • Perform a Leak Check:

    • Pressurize the system with an inert gas (e.g., nitrogen).

    • Apply a leak detection solution (e.g., Snoop) to all fittings and connections.

    • Alternatively, use an electronic leak detector for more sensitive detection.

    • Tighten or replace any leaking fittings.

  • Check Gas Source Purity:

    • Ensure the use of high-purity carrier and zero gases (e.g., 99.999% purity).

    • If contamination is suspected, replace the gas cylinder.[1]

    • Install or replace in-line gas purifiers to remove hydrocarbons, moisture, and oxygen.

  • Verify Temperature Stability:

    • Monitor the temperature readings of the GC oven and detector.

    • Ensure the laboratory environment has a stable ambient temperature.

    • Allow the system to fully equilibrate after any temperature changes before starting a measurement.[10]

  • Inspect and Clean the Detector:

    • Follow the manufacturer's instructions to inspect and clean the detector.

    • For Flame Ionization Detectors (FIDs), check for and clean any deposits on the collector.

    • For Photoionization Detectors (PIDs), ensure the lamp window is clean.

  • Condition or Replace the GC Column:

    • If column bleed is suspected, perform a column conditioning cycle according to the manufacturer's recommendations. This typically involves heating the column to a high temperature for a period of time with carrier gas flowing.[2][3]

    • If conditioning does not resolve the issue, the column may be old or damaged and require replacement.

Issue 2: Inaccurate or Non-Reproducible Results

This guide addresses issues related to the accuracy and reproducibility of your this compound measurements.

Logical Relationship Diagram:

cluster_1 Diagnosing Inaccurate Results inaccuracy Inaccurate/Non-Reproducible Results calibration Verify Calibration inaccuracy->calibration flow_rate Check Flow Rate calibration->flow_rate Calibration Correct accurate Results are Accurate calibration->accurate Recalibrated System sample_integrity Assess Sample Integrity flow_rate->sample_integrity Flow Rate Correct flow_rate->accurate Adjusted Flow Rate interference Check for Interferences sample_integrity->interference Sample is Valid sample_integrity->accurate Improved Sampling interference->accurate Interference Removed

Caption: Logical flow for diagnosing inaccurate results.

Detailed Steps:

  • Verify Calibration:

    • Perform a single-point or multi-point calibration using a certified this compound standard.

    • Ensure the calibration gas concentration is appropriate for your expected sample concentration range.

    • If the calibration is off, perform a full recalibration as detailed in the Experimental Protocols section.

  • Check Flow Rate:

    • Use a calibrated flow meter to verify the flow rate at the detector outlet.

    • Ensure the flow rate is within the optimal range for your system and detector.

    • Adjust the mass flow controller or pressure regulator as needed.

  • Assess Sample Integrity:

    • Check for leaks in the sampling lines that could dilute the sample.

    • Ensure the sample is not being stored in a way that could alter its this compound concentration before measurement.

    • For biological samples, be aware that this compound production can be dynamic.

  • Check for Interferences:

    • Other volatile organic compounds (VOCs) such as ethanol (B145695) and acetaldehyde (B116499) can interfere with some this compound sensors.[11]

    • High levels of CO2 can also interfere with certain detectors.

    • If interferences are suspected, consider using a gas chromatograph (GC) to separate this compound from other compounds before detection or use a more selective detector.

Data Presentation

Table 1: Comparison of Common this compound Detectors
Detector TypeTypical Detection LimitResponse TimeKey Considerations
Electrochemical40 - 760 ppb[11]Seconds to minutesProne to interference from other gases and humidity; sensor lifetime can be limited.[11]
Metal Oxide (MOx)~10 ppm[4][5]29 - 165 seconds[4][5]Significant interference from humidity; requires temperature stabilization.[4][5]
Photoionization (PID)~1 ppm< 30 seconds[12]Non-specific, responds to a wide range of VOCs.
Laser-Based (e.g., Photoacoustic)0.3 ppb[13]~5 seconds[13]Highly selective and sensitive; less prone to interference.
Gas Chromatography (GC-FID)~1 ppbMinutes (due to separation)Excellent selectivity; can separate this compound from interfering compounds.[2]
Table 2: Quantitative Effect of Humidity on MOx Sensor Sensitivity
Sensor ModelRelative HumidityThis compound ConcentrationPrediction Accuracy
MQ-3 (Tin Oxide)0% - 64%< 50 ppm±6.7 ppm[4][5]
MiCS-5914 (Tungsten Oxide)0% - 64%< 50 ppm±5.7 ppm[4][5]

Note: Increasing relative humidity generally decreases the sensitivity of MOx sensors to this compound.[4][5]

Table 3: Chemical Compatibility of Tubing Materials for this compound
MaterialThis compound CompatibilityNotes
PTFE (Polytetrafluorothis compound)ExcellentHighly inert, minimal absorption. Recommended for sample pathways.
Stainless SteelExcellentInert and robust. Recommended for permanent installations.
PEEK (Polyetheretherketone)ExcellentGood for high-pressure applications.
SiliconeNot RecommendedProne to absorbing and desorbing this compound, causing memory effects.[6][7]
Tygon®Not RecommendedCan absorb and outgas this compound and other VOCs.[6][7]

Experimental Protocols

Protocol 1: Two-Point Calibration of an this compound Analyzer

This protocol describes a standard two-point calibration procedure to ensure the accuracy of your this compound measurements.

Experimental Workflow:

cluster_2 Two-Point Calibration Workflow start Start Calibration zero_gas Introduce Zero Gas (0 ppm this compound) start->zero_gas record_zero Record Stable Zero Reading zero_gas->record_zero span_gas Introduce Span Gas (Known Concentration) record_zero->span_gas record_span Record Stable Span Reading span_gas->record_span calculate Calculate Calibration Curve (Slope and Intercept) record_span->calculate apply Apply New Calibration to Analyzer calculate->apply end Calibration Complete apply->end

References

Technical Support Center: Measuring Ethylene in Aquatic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the challenges associated with measuring ethylene in aquatic environments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate and reliable experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when measuring this compound in aquatic samples?

A1: The primary challenges stem from this compound's physical and chemical properties and its typically low concentrations in water. Key difficulties include:

  • Low Water Solubility: this compound is a non-polar molecule and is only sparingly soluble in water, a polar solvent[1][2]. Its solubility is approximately 131 mg/L at 25°C[3]. This necessitates sensitive techniques to detect the small amounts present in the dissolved phase.

  • High Volatility: this compound is a gas at room temperature, making sample collection and handling critical to prevent loss from the aqueous phase[1].

  • Low Concentrations: Environmental concentrations are often in the parts-per-billion (ppb) or even lower ranges, requiring highly sensitive analytical methods[4][5]. For example, concentrations in the mid-Atlantic have been found in the pMol/L range[3].

  • Matrix Interference: Aquatic samples, especially seawater or wastewater, are complex matrices. Other dissolved gases and volatile organic compounds can interfere with this compound detection. Water vapor itself can be a significant interferent in gas chromatography[5][6].

Q2: What is the most common method for analyzing dissolved this compound?

A2: The most widely used and well-characterized technique is Headspace Gas Chromatography (HS-GC) [4][7]. In this method, the volatile this compound is partitioned from the water sample into the gas phase (headspace) within a sealed vial. An aliquot of this headspace gas is then injected into a gas chromatograph for separation and quantification[8][9]. This technique effectively isolates this compound from the complex liquid matrix[9].

Q3: Which detectors are best suited for this compound analysis with GC?

A3: Flame Ionization Detectors (FID) and Photoionization Detectors (PID) are the most common choices for this compound analysis due to their high sensitivity to hydrocarbons.

  • Flame Ionization Detector (FID): Highly sensitive to hydrocarbons and a standard for this compound measurement[4][8][10].

  • Photoionization Detector (PID): Offers a significant sensitivity improvement over FID for this compound and is particularly sensitive to olefins and aromatic hydrocarbons[4][10].

  • Reduction Gas Detector (RGD): A more specialized detector that can provide extremely high sensitivity and selectivity for this compound, generating multiple moles of mercury vapor for each mole of this compound, leading to a strong signal[7].

Q4: Can I use in-situ sensors for real-time aquatic this compound monitoring?

A4: While in-situ sensors for gaseous this compound exist (e.g., electrochemical, colorimetric, chemoresistive), their application in aquatic environments is more challenging. Most sensors are designed for gas-phase detection and can be affected by humidity and lack of selectivity[6][11][12]. Direct measurement in water is often hindered by the need for the dissolved gas to interact with the sensing material and potential interference from other dissolved substances[12]. However, systems using membranes or other interfaces to sample dissolved gases are an area of active research.

Quantitative Data Summary

This compound Solubility in Water

The solubility of this compound in water is dependent on temperature and pressure. As a non-polar gas, its solubility in polar water is limited[1][2].

TemperatureSolubility in Water (mg/L)Reference
0 °C1 volume gas in ~4 volumes water[3]
25 °C131[3]
25 °C1 volume gas in ~9 volumes water[3]
~71 °C (160 °F)Minimum solubility observed[13]

Note: Solubility decreases as temperature increases up to a minimum point before potentially increasing again at higher temperatures under pressure[1][13].

Comparison of Analytical Methods
MethodTypical Detection LimitAdvantagesDisadvantagesReference
Gas Chromatography (GC-FID/PID) ppb range (sub-nL/L to tens of nL/L)High sensitivity, well-established, reliableRequires laboratory equipment, sample preparation[4][10]
Photoacoustic Spectroscopy (PAS) 5-20 ppb (nL/L)High sensitivity, real-time monitoringSystem complexity, potential interference from water vapor[10]
Electrochemical Sensors 40 - 760 ppbPortable, low cost, low power consumptionCross-sensitivity to other gases, requires O₂ to operate[11][14]
Chemiresistive Sensors ~130 - 500 ppbSmall size, potential for high sensitivityCross-selectivity, can be affected by humidity[5][10][15]
Non-Dispersive Infrared (NDIR) 20 - 34 ppmSimple, robustLimited sensitivity for trace analysis[8][11]
Typical this compound Concentrations in Aquatic Environments
EnvironmentConcentration RangeReference
Mid-Atlantic Ocean Seawater63 - 246 pMol/L[3]
Indian Ocean Seawater6 - 36 ppbV[3]
South Texas Coastal Waters5.8 - 13.2 nL/L[3]

Experimental Protocols

Protocol: Measuring Dissolved this compound via Headspace Gas Chromatography (HS-GC-FID)

This protocol provides a standard method for quantifying dissolved this compound in discrete water samples.

1. Materials and Reagents:

  • Gas Chromatograph with FID (GC-FID)

  • Automated Headspace Sampler

  • 20 mL or 22 mL headspace vials with PTFE-lined silicone septa and aluminum crimp caps[9][16].

  • Gas-tight syringes

  • Certified this compound gas standard (e.g., 1000 ppm in Nitrogen)

  • High-purity water (deionized or distilled) for blanks and standards.

  • High-purity Helium (carrier gas), Hydrogen, and Air (for FID).

2. Standard Preparation:

  • Creating aqueous standards is challenging due to this compound's low solubility. A common method is to inject a known volume of the certified gas standard directly into a sealed headspace vial containing a known volume of deionized water[16].

  • Prepare a calibration curve by creating a series of standards spanning the expected concentration range of your samples (e.g., 1 ppb to 100 ppb)[16][17].

  • Inject varying microliter amounts of the gas standard into the water through the septum of pre-capped vials to create different concentrations[16]. The concentration in the water can be calculated using Henry's Law or by empirical calibration.

3. Sample Collection and Preparation:

  • Collect water samples in a manner that minimizes turbulence and atmospheric exposure to prevent this compound loss.

  • If possible, collect the sample directly into a headspace vial, leaving a specific headspace volume (e.g., 10 mL sample in a 20 mL vial)[17].

  • If transferring the sample, do so carefully by pouring down the side of the vial.

  • Immediately cap and crimp the vial securely.

  • Samples should be stored refrigerated if not analyzed immediately and can be stable for up to 72 hours[17].

4. HS-GC Instrument Conditions:

  • These are typical starting parameters and should be optimized for your specific instrument and application.

  • Headspace Sampler:

    • Oven/Thermostatting Temperature: 70 - 120 °C[9][17]

    • Needle Temperature: 150 °C[9]

    • Transfer Line Temperature: 160 °C[9]

    • Equilibration Time: 15 - 18 minutes[9][17]

    • Vial Pressurization: 1.0 - 1.5 bar[17]

    • Injection Time: 0.01 - 0.02 minutes[9][18]

  • Gas Chromatograph:

    • Injector Temperature: 180 - 200 °C[9][17]

    • Column: Porous Layer Open Tubular (PLOT) column (e.g., Al₂O₃ or Porapak-Q) or a silica-packed column (e.g., Unibeads 3S)[7][19]. A common dimension is 15-30 m x 0.32 mm ID.

    • Carrier Gas: Helium at 5 mL/min[17].

    • Oven Program: Start at 60-100°C, hold for 1-2 minutes, then ramp at 20°C/min to 200°C[9][17].

    • Detector: FID

    • FID Temperature: 250 °C[9][17]

    • FID Gas Flows: H₂ at 45 mL/min, Air at 450 mL/min (or as per manufacturer's recommendation)[9].

5. Analysis and Quantification:

  • Run a blank (deionized water) to check for system contamination.

  • Run the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

  • Run the unknown aquatic samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Troubleshooting Guide

Q5: Why is my baseline noisy or drifting?

A5: An unstable baseline can obscure small peaks and affect integration accuracy.

  • Possible Cause: Contaminated carrier gas or gas lines.

    • Solution: Ensure high-purity gases are used. Check and replace gas purification traps if necessary[20].

  • Possible Cause: Column bleed. The stationary phase is degrading at high temperatures.

    • Solution: Condition the column by baking it out at its maximum recommended temperature. If the problem persists, the column may need to be replaced[20][21].

  • Possible Cause: Contaminated injector or detector.

    • Solution: Clean the injector port and replace the inlet liner and septum. For the detector, follow the manufacturer's cleaning procedures[20][22]. A contaminated FID can often be cleaned by increasing its temperature.

Q6: Why are my this compound peaks showing tailing or fronting?

A6: Poor peak shape compromises resolution and quantification.

  • Possible Cause: Active sites in the inlet liner or on the column.

    • Solution: Use a deactivated inlet liner. If the column is old, active sites may have developed; trim the first few inches of the column or replace it entirely[20].

  • Possible Cause: Column overloading.

    • Solution: This is less common for trace this compound analysis but can occur if the sample is highly concentrated. Dilute the sample or use a split injection method[21].

  • Possible Cause: Improper sample vaporization in the injector.

    • Solution: Ensure the injector temperature is appropriate for the sample matrix. Check for leaks in the injector[20].

Q7: My retention times are shifting between runs. What's wrong?

A7: Inconsistent retention times make peak identification unreliable.

  • Possible Cause: Fluctuations in carrier gas flow rate.

    • Solution: Check for leaks throughout the system using an electronic leak detector. Ensure the gas supply pressure is stable and the flow controllers are functioning correctly[20].

  • Possible Cause: Changes in column temperature.

    • Solution: Verify that the GC oven is maintaining a stable temperature and that the temperature program is consistent for every run.

  • Possible Cause: Large injection volumes.

    • Solution: Injecting a large volume of headspace gas can sometimes cause pressure fluctuations. Ensure the injection volume is consistent and optimized.

Q8: I'm not seeing any this compound peak, or the signal is much lower than expected.

A8: A lack of signal can be due to sample handling, instrument, or detector issues.

  • Possible Cause: Loss of this compound during sample collection or storage.

    • Solution: Review your sampling procedure to minimize analyte loss. Ensure vials are sealed properly and stored correctly.

  • Possible Cause: Leak in the injection system.

    • Solution: A leak in the syringe, septum, or fittings can cause sample loss before it reaches the column. Replace the septum and check all connections[20].

  • Possible Cause: Detector is not lit (FID) or not turned on.

    • Solution: For an FID, check that the flame is lit and that combustion gas (H₂ and Air) flow rates are correct[20]. Verify all detector settings.

Visualizations

experimental_workflow Experimental Workflow for Dissolved this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing SampleCollection 1. Collect Aquatic Sample (Minimize air contact) VialPrep 2. Transfer to Headspace Vial (e.g., 10mL sample in 20mL vial) SampleCollection->VialPrep SealVial 3. Immediately Crimp & Seal Vial VialPrep->SealVial LoadSampler 5. Load Vials into Headspace Autosampler SealVial->LoadSampler StdPrep 4. Prepare Calibration Standards (Inject gas standard into water-filled vials) StdPrep->LoadSampler Equilibrate 6. Heat & Equilibrate (e.g., 70°C for 15 min) LoadSampler->Equilibrate Inject 7. Inject Headspace Gas into GC-FID Equilibrate->Inject Separate 8. Separate on GC Column Inject->Separate Detect 9. Detect this compound with FID Separate->Detect Calibrate 10. Generate Calibration Curve from Standards Detect->Calibrate Quantify 11. Integrate Sample Peak Area & Quantify Concentration Detect->Quantify Calibrate->Quantify Report 12. Report Results Quantify->Report

Caption: HS-GC workflow for aquatic this compound measurement.

troubleshooting_tree Troubleshooting Tree for Common GC Issues in this compound Analysis Problem Problem Observed in Chromatogram NoisyBaseline Noisy or Drifting Baseline Problem->NoisyBaseline BadPeakShape Poor Peak Shape (Tailing/Fronting) Problem->BadPeakShape ShiftedRT Shifting Retention Times Problem->ShiftedRT CheckGas Check Gas Purity & Replace Traps NoisyBaseline->CheckGas Contaminated Gas? CleanInjector Clean Injector, Replace Liner & Septum NoisyBaseline->CleanInjector Contaminated System? ConditionColumn Condition or Replace Column NoisyBaseline->ConditionColumn Column Bleed? BadPeakShape->CleanInjector Active Injector? BadPeakShape->ConditionColumn Active Column? CheckLeaks Check for Leaks (Carrier Gas Path) ShiftedRT->CheckLeaks Flow Unstable? CheckOven Verify Oven Temperature Stability ShiftedRT->CheckOven Temp Unstable? CheckFlow Verify Flow Controller & Pressure CheckLeaks->CheckFlow

Caption: Decision tree for GC troubleshooting.

headspace_principle Principle of Static Headspace Analysis vial Sealed Vial Gas Phase (Headspace) Liquid Phase (Aquatic Sample) gas_mol This compound (Gas) liquid_mol This compound (Dissolved) gas_mol->liquid_mol p1->vial:f1 Injection

Caption: Partitioning in headspace sampling.

References

Technical Support Center: Mitigating CO2 Accumulation in Closed Ethylene Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with closed ethylene systems. Elevated carbon dioxide levels can significantly impact experimental outcomes by interfering with this compound signaling and plant physiology. This guide offers solutions to common problems, detailed experimental protocols, and a deeper understanding of the complex interplay between CO2 and this compound.

Frequently Asked Questions (FAQs)

Q1: Why is CO2 accumulation a concern in closed this compound experiments?

A1: Carbon dioxide can act as a competitive inhibitor of this compound binding to its receptors, potentially masking or altering the effects of this compound. Additionally, elevated CO2 can independently influence plant physiological processes such as stomatal conductance, photosynthesis, and even this compound biosynthesis, leading to confounding experimental results.[1][2]

Q2: What are the typical symptoms of CO2 interference in an this compound experiment?

A2: Symptoms can be varied and sometimes subtle. They may include a reduced or absent response to this compound, even at high concentrations. In some cases, unexpected physiological responses like leaf epinasty (downward bending) or changes in growth rate that are not consistent with the known effects of this compound may be observed.[3][4] It is also important to rule out other sources of abiotic stress that can produce similar symptoms.

Q3: What are the primary sources of CO2 accumulation in a closed system?

A3: The primary sources of CO2 in a closed system are plant and soil respiration. In systems where CO2 is used for other purposes, such as in controlled environment agriculture, leaks from CO2 cylinders or burners can also be a source.[5] Malfunctioning heating units that incompletely combust fuel can also release both this compound and CO2.[6]

Q4: How can I monitor CO2 levels in my experimental setup?

A4: The most accurate way to monitor CO2 levels is by using a dedicated infrared gas analyzer (IRGA).[7] There are various commercially available sensors that can be integrated into closed systems for continuous monitoring.

Q5: What are the common methods for removing CO2 from a closed system?

A5: The most common methods involve using CO2 absorbents, also known as CO2 scrubbers. These are materials that chemically react with and remove CO2 from the air. Common absorbents include soda lime, calcium hydroxide (B78521), and activated carbon.[8][9] The choice of absorbent will depend on the specific requirements of the experiment, including the volume of the system and the expected rate of CO2 production.

Troubleshooting Guide

Issue 1: Plants show a diminished or no response to this compound application.

Possible Cause Troubleshooting Steps
Elevated CO2 Levels 1. Measure the CO2 concentration in your closed system using an IRGA. 2. If CO2 levels are above ambient (~400 ppm), implement a CO2 scrubbing system (see Experimental Protocol 1). 3. Retest the this compound response with CO2 levels maintained at or below ambient.
This compound Degradation 1. Ensure the this compound source is pure and the delivery system is not compromised. 2. Check for leaks in the system that could allow this compound to escape.
Plant Insensitivity 1. Verify the plant species and developmental stage are appropriate for the expected this compound response. 2. Consider using a positive control with a known this compound-sensitive plant species.

Issue 2: Unexpected plant physiological responses are observed (e.g., leaf yellowing, stunted growth).

Possible Cause Troubleshooting Steps
This compound Contamination 1. Check for potential sources of this compound contamination, such as malfunctioning heaters, leaky gas lines, or nearby ripening fruit.[6] 2. Use an this compound-sensitive indicator plant, like tomato or petunia, to test for the presence of unwanted this compound.[4] 3. If contamination is suspected, ventilate the area and remove the source.
CO2 Toxicity 1. High concentrations of CO2 can be toxic to some plants. Measure CO2 levels and ensure they are not exceeding recommended levels for the specific plant species. 2. Implement CO2 scrubbing if necessary.
Other Abiotic Stressors 1. Review other environmental parameters such as temperature, humidity, and light intensity to ensure they are within the optimal range for your plants.[5]

Issue 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Steps
Fluctuating CO2 Levels 1. Implement a continuous CO2 monitoring and scrubbing system to maintain stable CO2 concentrations across all replicates.
Variable this compound Concentrations 1. Ensure precise and consistent delivery of this compound to each replicate. 2. Calibrate your this compound delivery system regularly.
Biological Variability 1. Use plants of the same age and developmental stage for all replicates. 2. Increase the number of replicates to improve statistical power.

Data Presentation

Table 1: Comparison of Common CO2 Absorbents

AbsorbentActive IngredientsCO2 Absorption Capacity (L/100g)AdvantagesDisadvantages
Soda Lime Calcium hydroxide (Ca(OH)2), Sodium hydroxide (NaOH)~14.4 - 14.8[10]High absorption capacity, readily available.Can produce dust; NaOH is caustic.
Amsorb® Calcium hydroxide (Ca(OH)2), Calcium chloride (CaCl2)~7.6[10]Does not contain strong alkali, reducing the risk of harmful byproducts.[11]Lower absorption capacity than soda lime.[10]
Activated Carbon CarbonVaries depending on activation processCan also remove other volatile organic compounds.Generally lower CO2 absorption capacity compared to soda lime for the same volume.[9]

Experimental Protocols

Protocol 1: Setting up a CO2 Scrubbing System with Soda Lime

Objective: To remove excess CO2 from a closed experimental system to prevent interference with this compound signaling.

Materials:

  • Airtight experimental chamber

  • External container for soda lime (e.g., a sealed plastic container with inlet and outlet ports)

  • Soda lime (indicating type is recommended to monitor exhaustion)

  • Tubing (e.g., Tygon®)

  • Small air pump

  • Infrared Gas Analyzer (IRGA) for CO2 monitoring

Methodology:

  • Prepare the Scrubber: Fill the external container with a bed of soda lime. The amount will depend on the volume of your chamber and the expected CO2 production rate. A general starting point is 50g of soda lime per 0.08 m² of ground area in the chamber.[12][13]

  • Connect the System:

    • Connect the outlet of the experimental chamber to the inlet of the air pump.

    • Connect the outlet of the air pump to the inlet of the soda lime container.

    • Connect the outlet of the soda lime container back to the inlet of the experimental chamber, creating a closed loop.

  • Monitor CO2 Levels: Place the sampling tube for the IRGA inside the experimental chamber to continuously monitor the CO2 concentration.

  • Operate the System: Turn on the air pump to circulate the air from the chamber through the soda lime. Adjust the flow rate of the pump as needed to maintain the desired CO2 concentration.

  • Monitor Soda Lime: If using indicating soda lime, the color will change as it becomes saturated with CO2. Replace the soda lime when it is exhausted.

Protocol 2: Quantification of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To accurately measure the concentration of this compound in a gas sample from a closed system.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate column (e.g., HP-PLOT Q)[14]

  • Carrier gas (e.g., Helium or Nitrogen)

  • Gas-tight syringe

  • This compound standard gas for calibration

Methodology:

  • GC-FID Setup:

    • Injector Temperature: Set to approximately 150°C.

    • Detector Temperature: Set to approximately 250°C.[14]

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 150°C) to ensure good separation of gases.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Calibration:

    • Prepare a series of known concentrations of this compound by diluting the standard gas.

    • Inject each known concentration into the GC-FID and record the peak area.

    • Create a calibration curve by plotting peak area against this compound concentration.

  • Sample Collection:

    • Use a gas-tight syringe to withdraw a known volume of gas from the headspace of your experimental chamber. A typical injection volume is 1 mL.[15]

  • Sample Analysis:

    • Inject the sample into the GC-FID.

    • Record the peak area for this compound.

  • Quantification:

    • Use the calibration curve to determine the concentration of this compound in your sample based on its peak area.

Visualizations

Ethylene_Signaling_Pathway cluster_Nucleus Nucleus ETR1 ETR1 CTR1 CTR1 ETR1->CTR1 activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N phosphorylates (inactivates) EIN2_C EIN2 (C-terminus) EIN3 EIN3/EIL1 EIN2_C->EIN3 activates ERF ERF EIN3->ERF activates Ethylene_Response This compound Response ERF->Ethylene_Response leads to This compound This compound This compound->ETR1 binds Experimental_Workflow_CO2_Scrubbing cluster_System Closed Experimental System cluster_Monitoring Monitoring Chamber Plant Chamber Pump Air Pump Chamber->Pump Air out IRGA IRGA (CO2 Sensor) Chamber->IRGA Sampled air Scrubber CO2 Scrubber (Soda Lime) Pump->Scrubber Scrubber->Chamber Scrubbed air in Troubleshooting_Logic_Diagram Start Unexpected Plant Response Observed Check_this compound Is this compound Concentration Correct? Start->Check_this compound Check_CO2 Are CO2 Levels Elevated? Check_this compound->Check_CO2 Yes Source_this compound Identify and Eliminate This compound Source/Leak Check_this compound->Source_this compound No Check_Other_Stress Are Other Abiotic Factors Optimal? Check_CO2->Check_Other_Stress No Implement_Scrubbing Implement CO2 Scrubbing Check_CO2->Implement_Scrubbing Yes Adjust_Conditions Adjust Temperature, Humidity, Light Check_Other_Stress->Adjust_Conditions No Re_evaluate Re-evaluate Experiment Check_Other_Stress->Re_evaluate Yes Source_this compound->Re_evaluate Implement_Scrubbing->Re_evaluate Adjust_Conditions->Re_evaluate

References

Validation & Comparative

A Comparative Analysis of Ethylene and Jasmonic Acid Signaling Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within plant systems is paramount. This guide provides a detailed comparative analysis of two critical phytohormone signaling pathways: the ethylene (ET) and jasmonic acid (JA) pathways. We delve into the molecular components, regulatory mechanisms, and points of crosstalk, supported by experimental data and detailed protocols to facilitate further research.

Introduction to this compound and Jasmonic Acid Signaling

This compound, a gaseous hormone, is renowned for its role in fruit ripening, senescence, and the "triple response" in seedlings. The jasmonic acid pathway is a key player in plant defense against necrotrophic pathogens and insect herbivores, as well as in various developmental processes. While distinct, these two pathways exhibit significant crosstalk, acting synergistically or antagonistically to fine-tune plant responses to a myriad of developmental and environmental cues.

Core Signaling Cascades: A Comparative Overview

The this compound signaling pathway is initiated by the binding of this compound to a family of endoplasmic reticulum (ER)-localized receptors. In the absence of this compound, these receptors activate the kinase CTR1, which in turn represses the downstream component EIN2. This compound binding inactivates the receptors and CTR1, leading to the cleavage and nuclear translocation of the C-terminal portion of EIN2. In the nucleus, EIN2 stabilizes the master transcription factors EIN3 and EIL1, which activate the expression of this compound-responsive genes, including the this compound RESPONSE FACTOR (ERF) family.

The jasmonic acid signaling pathway is triggered by the accumulation of the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate-ZIM domain) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factor MYC2 and other transcription factors, allowing them to activate the expression of JA-responsive genes.

Visualizing the Pathways

To illustrate the flow of these signaling cascades, the following diagrams have been generated using the DOT language.

Ethylene_Signaling_Pathway cluster_no_et Absence of this compound cluster_et Presence of this compound This compound This compound ETR1_ERS1 ETR1/ERS1 Receptors (ER Membrane) This compound->ETR1_ERS1 Binds and Inactivates CTR1 CTR1 (Ser/Thr Kinase) ETR1_ERS1->CTR1 Activates ETR1_ERS1->CTR1 Inactivates EIN2 EIN2 (ER Membrane) CTR1->EIN2 Phosphorylates (Represses) EIN2_C EIN2-C (Nuclear Translocation) EIN2->EIN2_C Cleavage P_EIN2 EIN2-P EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3_EIL1 Stabilizes Proteasome_ET 26S Proteasome EIN3_EIL1->Proteasome_ET Degradation ERFs ERFs (this compound Response Factors) EIN3_EIL1->ERFs Activates Transcription EBF1_2 EBF1/2 (F-box proteins) EBF1_2->EIN3_EIL1 Targets for degradation Ethylene_Response This compound Response Genes ERFs->Ethylene_Response Regulates

Figure 1. The this compound Signaling Pathway.

Jasmonic_Acid_Signaling_Pathway cluster_low_ja Low JA-Ile cluster_high_ja High JA-Ile JA_Ile JA-Ile COI1 COI1 (F-box Protein) JA_Ile->COI1 Promotes interaction SCF_COI1 SCF-COI1 Complex JAZ JAZ Repressors SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome_JA 26S Proteasome JAZ->Proteasome_JA Degradation TFs Other TFs JAZ->TFs Represses JA_Response JA Response Genes MYC2->JA_Response Activates Transcription TFs->JA_Response Activate Transcription Crosstalk_Pathway This compound This compound EIN3_EIL1 EIN3/EIL1 This compound->EIN3_EIL1 Stabilizes JA_Ile JA-Ile JAZ JAZ JA_Ile->JAZ Degrades ERF1 ERF1 EIN3_EIL1->ERF1 Activates Antagonistic Antagonistic Response (e.g., Growth vs. Defense) EIN3_EIL1->Antagonistic JAZ->EIN3_EIL1 Represses MYC2 MYC2 JAZ->MYC2 Represses MYC2->EIN3_EIL1 Represses MYC2->ERF1 Activates MYC2->Antagonistic PDF1_2 PDF1.2 ERF1->PDF1_2 Activates Synergistic Synergistic Response (e.g., Defense) PDF1_2->Synergistic ChIP_Workflow Start Plant Tissue Crosslinking 1. Formaldehyde Crosslinking Start->Crosslinking Isolation 2. Chromatin Isolation Crosslinking->Isolation Sonication 3. Chromatin Sonication Isolation->Sonication Immunoprecipitation 4. Immunoprecipitation with specific antibody Sonication->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution 6. Elution & Reverse Crosslinking Washing->Elution Purification 7. DNA Purification Elution->Purification Analysis 8. qPCR or Sequencing Purification->Analysis CoIP_Workflow Start Plant Tissue expressing tagged proteins Lysis 1. Protein Extraction Start->Lysis Incubation 2. Incubation with antibody-coupled beads Lysis->Incubation Washing 3. Washing Incubation->Washing Elution 4. Elution Washing->Elution Analysis 5. Western Blot Analysis Elution->Analysis

Ethylene vs. 1-Methylcyclopropene (1-MCP): A Comparative Study on Fruit Preservation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of post-harvest physiology, the management of fruit ripening is a critical factor in extending shelf life and maintaining quality. Ethylene, a gaseous plant hormone, is the primary trigger for the ripening process in climacteric fruits.[1][2] Conversely, 1-methylcyclopropene (B38975) (1-MCP) is a potent inhibitor of this compound action, widely used to delay ripening and senescence.[3][4][5] This guide provides a detailed comparison of this compound and 1-MCP, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding and applying these compounds for fruit preservation.

Performance Comparison: this compound vs. 1-MCP

The application of exogenous this compound accelerates ripening, leading to rapid changes in fruit firmness, color, and aroma. While beneficial for synchronizing ripening, it significantly reduces storage duration. In contrast, 1-MCP treatment effectively delays these ripening-associated changes, thereby prolonging the post-harvest life of fruits.[3][6][7] The following table summarizes the quantitative effects of this compound and 1-MCP on key fruit quality parameters.

Fruit TypeTreatmentFirmnessColor Change (e.g., Hue Angle)This compound ProductionRespiration RateShelf LifeReference
Mango ControlDecrease over timeNormal ripening progressionPeaks around day 8Normal climacteric rise-[6][8]
This compound (Ethephon)Accelerated decrease (66.3% lower than control on day 24)AcceleratedEnhanced, peaked at day 8 (82.67 μl h⁻¹ g⁻¹)Highest rate, peaked at day 16Shortened[6][8]
1-MCPSignificantly inhibited decrease (48.86% higher than control on day 24)DelayedDelayed, peaked at day 20Lowest rateExtended[6][8]
Banana ControlSignificant decrease within 20 days at 14°CTurned yellow within 20 days---[9][10]
1-MCP (400 nL L⁻¹)Remained high for up to 30 daysRemained green for up to 30 days--Extended[9][10]
1-MCP + Ethephon (B41061) (50 or 100 µL L⁻¹)Softening initiated after cold storageTurned yellow within 6-9 days during shelf-life--Extended green-life during storage, uniform ripening during shelf-life[9][10]
Plum ('Angeleno' & 'Topend') ControlSignificant softeningSignificant change in hue angle and saturationHigher this compound productionHigher CO2 production-[11]
1-MCP (625 ppb)Retained higher firmnessLess change in hue angleLower this compound productionLower CO2 productionExtended[11]
Tomato ('Rotarno') ControlLoss of firmnessNormal red color development---[12][13]
This compound (85.7 ppm) on breaker stageMore loss of firmness at 4°C and 20°CAccelerated red color development--Shortened[12][13]
1-MCP (2.9 ppm)Reduced loss of firmness, especially at 20°CDelayed color development--Extended[12][13]
Yellow Pitahaya Control----15 days[14]
This compound (3 mL L⁻¹)Accelerated loss of firmnessAccelerated color change-Higher respiratory rate< 15 days[14]
1-MCP (600 mg L⁻¹)Delayed loss of firmnessDelayed color change-Lower respiratory rate28 days[14]

Experimental Protocols

1-Methylcyclopropene (1-MCP) Treatment Protocol

This protocol is a generalized procedure for the application of 1-MCP gas to fruit samples in a laboratory setting.

Materials and Reagents:

  • Airtight container (e.g., plastic barrel, desiccator)

  • 1-MCP powder (commercially available, e.g., SmartFresh℠)[15][16]

  • Warm water

  • Gas-tight syringe

  • Septum installed on the airtight container

  • Fruit samples

Procedure:

  • Fruit Placement: Place the fruit samples inside the airtight container. The volume of the fruit should not exceed one-third of the container's volume to ensure proper gas circulation.[15][16]

  • 1-MCP Gas Generation: Calculate the required amount of 1-MCP powder to achieve the desired concentration (e.g., 625 ppb for plums).[11] Commercially available formulations typically provide instructions for generating the gas. This usually involves dissolving the powder in warm water within a sealed vessel to release the 1-MCP gas.[15][16]

  • Application: Using a gas-tight syringe, draw the calculated volume of 1-MCP gas from the generation vessel and inject it into the airtight container with the fruit through the septum.[15][16]

  • Treatment Duration and Temperature: Seal the container and expose the fruit to the 1-MCP gas for a specified duration and temperature as dictated by the experimental design (e.g., 24 hours at 1°C for plums).[11]

  • Venting: After the treatment period, open the container in a well-ventilated area to release the residual 1-MCP gas.

  • Storage: Transfer the treated fruit to the desired storage conditions for subsequent analysis.

This compound Gas Treatment Protocol

This protocol outlines a general method for applying this compound gas to induce and study fruit ripening.

Materials and Reagents:

  • Airtight container

  • This compound gas source (e.g., compressed gas cylinder with a regulator, or an this compound-releasing compound like ethephon)[17][18]

  • Gas-tight syringe

  • Septum on the airtight container

  • Fruit samples

Procedure:

  • Fruit Placement: Place the unripe fruit inside the airtight container.

  • This compound Introduction:

    • From a gas cylinder: Use a regulator and flow meter to introduce a specific volume of this compound gas into the container to reach the target concentration (e.g., 100 ppm).[19]

    • Using an this compound-releasing compound (e.g., ethephon): An aqueous solution of ethephon can be placed in the container, which will release this compound gas. The amount of ethephon required depends on the desired this compound concentration and the container volume.

    • Using a ripe banana: For a less precise but simple method, a ripe banana, which naturally produces this compound, can be placed in the container with the unripe fruit.[17]

  • Sealing and Incubation: Seal the container and incubate the fruit at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24-48 hours).[19][20]

  • Venting and Storage: After the treatment, vent the container and transfer the fruit to appropriate storage conditions for observation of ripening progression.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway and 1-MCP Inhibition

This compound perception and signaling in plants involve a cascade of molecular events. This compound binds to receptors on the endoplasmic reticulum, which in the absence of this compound, activate a CTR1 protein kinase that represses the downstream signaling component EIN2.[21][22] Binding of this compound inactivates the receptors, thus de-repressing EIN2. The C-terminal end of EIN2 is then cleaved and translocates to the nucleus, where it activates a transcription factor cascade involving EIN3/EILs, ultimately leading to the expression of this compound-responsive genes that drive the ripening process.[21][22][23] 1-MCP acts as an irreversible antagonist by binding to the this compound receptors, thus blocking the entire downstream signaling pathway and inhibiting ripening.[5][24][25]

EthyleneSignaling cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound Receptor This compound Receptors (ETR1, ERS1, etc.) This compound->Receptor CTR1 CTR1 (Active) Receptor->CTR1 Activates CTR1_inactive CTR1 (Inactive) Receptor->CTR1_inactive Inactivates EIN2_inactive EIN2 (Inactive) CTR1->EIN2_inactive Represses EIN2_active EIN2 (Active) EIN2_Cterm EIN2 C-terminus EIN3_EILs EIN3/EILs (Transcription Factors) EIN2_Cterm->EIN3_EILs Activates ERFs This compound Response Factors (ERFs) EIN3_EILs->ERFs Activates RipeningGenes Ripening-Related Gene Expression ERFs->RipeningGenes Regulates Ripening Fruit Ripening (Softening, Color Change, etc.) RipeningGenes->Ripening Leads to Cleavage Cleavage EIN2_active->Cleavage Cleavage->EIN2_Cterm Translocates to Nucleus OneMCP 1-MCP OneMCP->Receptor Blocks Binding

Caption: this compound signaling pathway and the inhibitory action of 1-MCP.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of this compound and 1-MCP on fruit preservation.

ExperimentalWorkflow cluster_treatments Treatment Groups cluster_analysis Quality Assessment Harvest Fruit Harvest (Uniform Maturity) PreCooling Pre-Cooling (e.g., 24h at 1°C) Harvest->PreCooling Treatment Treatment Application PreCooling->Treatment Control Control (No Treatment) Treatment->Control This compound This compound Treatment (e.g., 100 ppm, 24h, 20°C) Treatment->this compound OneMCP 1-MCP Treatment (e.g., 625 ppb, 24h, 1°C) Treatment->OneMCP Storage Storage (e.g., 8 weeks at 1°C) Control->Storage This compound->Storage OneMCP->Storage ShelfLife Shelf-Life Simulation (e.g., 7 days at 20°C) Storage->ShelfLife Analysis Data Analysis ShelfLife->Analysis Firmness Firmness Measurement Analysis->Firmness Color Color Analysis Analysis->Color EthyleneProd This compound & CO2 Production Analysis->EthyleneProd TSS Total Soluble Solids (TSS) Analysis->TSS

Caption: A generalized experimental workflow for comparing fruit preservation treatments.

References

The Role of Ethylene in Programmed Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene, a gaseous plant hormone, is a critical regulator of a wide range of developmental processes, including the highly controlled cellular dismantling known as programmed cell death (PCD). Understanding the intricate mechanisms by which this compound orchestrates this cellular suicide is paramount for advancements in agriculture, post-harvest physiology, and the development of novel therapeutic agents. This guide provides a comparative overview of this compound's role in PCD, supported by experimental data and detailed methodologies.

This compound's Multifaceted Role in Plant Programmed Cell Death

This compound is a key signaling molecule in numerous instances of plant PCD, from the formation of aerenchyma in roots under hypoxic conditions to the senescence of leaves, flowers, and the ripening of fruit.[1][2][3] Its action is not as a simple trigger but as a modulator that is often dependent on the developmental stage of the tissue and crosstalk with other signaling molecules, such as reactive oxygen species (ROS) and other phytohormones.[1][4] The induction of PCD by this compound is a spatially and temporally regulated process, ensuring that only specific cells or tissues are targeted for elimination.[1][3]

Comparative Analysis of this compound-Induced PCD

The following tables summarize quantitative data from various studies, illustrating the impact of this compound and its inhibitors on different markers of PCD.

Table 1: Effect of this compound and Its Inhibitors on Cell Viability and PCD Markers

Plant MaterialTreatmentConcentrationObserved EffectQuantitative DataReference
Tomato Suspension CellsEthephon (this compound releaser)50 µMIncreased cell death~43% cell death after 10hMergemann & Sauter, 2000
Tomato Suspension CellsEthephon + Gibberellin (GA3)15 µM Ethephon + 30 µM GA3Synergistic increase in cell death~58% cell death after 10hMergemann & Sauter, 2000
Tomato Suspension CellsCamptothecin (CPT) + this compound1 µM CPT + 10 µL/L this compoundSignificantly increased cell death compared to CPT alone-[5]
Tomato Suspension CellsCamptothecin (CPT) + AVG (this compound synthesis inhibitor)1 µM CPT + 10 µM AVGReduced cell death compared to CPT alone-[6]
Deepwater Rice Epidermal CellsEthephon150 µMTime-dependent increase in cell deathIncrease from 5% to 25% cell death in 1.5 hours[7]
Carnation PetalsThis compound exposure-Accelerated onset of chromatin fragmentation and DNA degradation-[8]
Carnation PetalsSilver Thiosulphate (STS) (this compound action inhibitor)-Delayed petal senescence and suppressed PCDChromatin fragmentation rarely observed[8]
Carnation PetalsAminoethoxyvinylglycine (AVG)-Delayed petal senescence and suppressed PCD-[8]

Table 2: this compound-Responsive Gene Expression During PCD

GenePlantTreatment ConditionFold Change in ExpressionReference
VAD1 (B1575635)ArabidopsisThis compound (5 µL/L) for 72hMaximally induced[1]
VAD1Arabidopsis1-MCP (this compound perception inhibitor)Expression abolished[1]
ACO1Arabidopsis (vad1-1 mutant)Lesion formation4-fold to 25-fold increase[1]
ERF1Arabidopsis (vad1-1 mutant)Lesion formation4-fold to 25-fold increase[1]
Senescence-related cDNAsCarnation PetalsThis compoundIncreased transcript abundance[8]
This compound receptor and PCD-related genesWheat EndospermCobalt nitrate (B79036) (this compound synthesis inhibitor)Varied effects on gene expression[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to investigate this compound-induced PCD.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for DNA Fragmentation in Plant Tissues

This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini of DNA strand breaks.

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Propidium Iodide (PI) or DAPI for counterstaining

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the plant tissue in the fixative solution for at least 4 hours at 4°C.

  • Washing: Wash the tissue three times with PBS for 10 minutes each.

  • Permeabilization: Incubate the tissue in the permeabilization solution for 20 minutes at room temperature to allow the TUNEL reagents to access the nuclei.

  • Washing: Wash the tissue again with PBS as in step 2.

  • TUNEL Reaction: Incubate the tissue with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.

  • Washing: Wash the tissue three times with PBS for 10 minutes each.

  • Counterstaining: Stain the nuclei with PI or DAPI solution for 15 minutes.

  • Mounting and Visualization: Mount the tissue on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green with FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., red with PI or blue with DAPI).

DNA Laddering Assay for Apoptotic DNA Fragmentation

This technique visualizes the characteristic ladder-like pattern of DNA fragments that occurs during apoptosis.

Materials:

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101) gel (1.5-2%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

Procedure:

  • Cell Lysis: Harvest plant cells or finely ground tissue and resuspend in lysis buffer. Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Treatment: Transfer the supernatant to a new tube. Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 50°C for 2 hours or overnight.

  • DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding two volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). Incubate at -20°C overnight.

  • DNA Pellet Collection: Centrifuge at 12,000 x g for 30 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspension: Resuspend the DNA pellet in TE buffer.

  • Electrophoresis: Load the DNA samples onto an agarose gel containing a DNA stain. Run the gel at a low voltage to resolve the DNA fragments.

  • Visualization: Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.

Caspase-3-Like Activity Assay (Fluorometric)

This assay measures the activity of caspase-like proteases, which are key executioners of PCD.

Materials:

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from control and this compound-treated plant tissues using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a microplate, mix the cell lysate with the reaction buffer.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The increase in fluorescence is proportional to the caspase-3-like activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-mediated PCD is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

Ethylene_PCD_Signaling cluster_no_this compound In the absence of this compound This compound This compound Receptors ETR1, ERS1, EIN4, ETR2, ERS2 This compound->Receptors binds ROS Reactive Oxygen Species (ROS) This compound->ROS induces CTR1 CTR1 Receptors->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates EBF1_2 EBF1/2 EIN3_EIL1->EBF1_2 degrades transcript Proteasome 26S Proteasome EIN3_EIL1->Proteasome ERFs ERFs EIN3_EIL1->ERFs activates transcription EBF1_2->EIN3_EIL1 targets for degradation PCD_Genes PCD-related Genes ERFs->PCD_Genes activates transcription PCD Programmed Cell Death PCD_Genes->PCD ROS->PCD promotes Receptors_no Receptors CTR1_no CTR1 (Active) Receptors_no->CTR1_no activates EIN2_no EIN2 (Inactive) CTR1_no->EIN2_no represses Experimental_Workflow cluster_assays PCD Analysis start Plant Material (e.g., seedlings, cell culture, flowers) treatment Treatment Groups: - Control - this compound/Ethephon - this compound + Inhibitor (e.g., 1-MCP, AVG) start->treatment incubation Incubation under controlled conditions treatment->incubation sampling Time-course Sampling incubation->sampling dna_frag DNA Fragmentation (TUNEL, DNA Laddering) sampling->dna_frag caspase Caspase-like Activity sampling->caspase gene_exp Gene Expression (qRT-PCR, RNA-seq) sampling->gene_exp morphology Morphological Changes (Microscopy, Aerenchyma Quantification) sampling->morphology data_analysis Data Analysis and Comparison dna_frag->data_analysis caspase->data_analysis gene_exp->data_analysis morphology->data_analysis conclusion Conclusion on this compound's Role in PCD data_analysis->conclusion

References

cross-validation of different ethylene measurement techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethylene Measurement Techniques

For researchers, scientists, and drug development professionals, the accurate measurement of this compound is crucial for a wide range of applications, from understanding plant physiology and fruit ripening to monitoring industrial processes. This guide provides a comprehensive comparison of three primary this compound measurement techniques: Gas Chromatography (GC), Electrochemical Sensing, and Photoacoustic Spectroscopy. We present a side-by-side analysis of their performance, detailed experimental protocols, and a generalized workflow to aid in selecting the most suitable method for your research needs.

Data Presentation: Performance Comparison

The selection of an appropriate this compound measurement technique often depends on a trade-off between sensitivity, cost, and portability. The following table summarizes the key performance indicators for each method.

FeatureGas Chromatography (GC)Electrochemical SensorsPhotoacoustic Spectroscopy (PAS)
Detection Limit 10-100 nL/L (ppb)[1]40 - 760 ppb[2]0.3 - 1 nL/L (ppb)[1]
Response Time 200 - 1000 seconds[1]Seconds to minutes~5 seconds[1]
Selectivity High (with appropriate column)Moderate to HighVery High[1]
Real-time Monitoring No (batch analysis)[1]YesYes[1]
Portability Limited (benchtop instruments)High (handheld devices available)Moderate (portable systems exist)
Cost High (instrument purchase)Low to ModerateHigh (instrument purchase)
Interferences Other volatile organic compoundsOther electroactive gases (e.g., CO, H2S)Minimal, highly specific to this compound's absorption spectrum

Experimental Workflow

The following diagram illustrates a generalized workflow for this compound measurement, applicable across the different techniques with method-specific variations in the "Analysis" stage.

EthyleneMeasurementWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection 1. Sample Collection (e.g., headspace gas, plant tissue) Incubation 2. Incubation/Accumulation (in sealed container) SampleCollection->Incubation  Enclose sample GasSampling 3. Gas Sampling (e.g., gas-tight syringe) Incubation->GasSampling  Extract headspace Injection 4. Sample Injection (into measurement device) GasSampling->Injection  Introduce sample Detection 5. This compound Detection (GC, Sensor, or PAS) Injection->Detection  Measure signal DataAcquisition 6. Data Acquisition (Signal processing) Detection->DataAcquisition  Record data Quantification 7. Quantification (Calibration curve) DataAcquisition->Quantification  Calculate concentration

A generalized workflow for this compound measurement from sample collection to data analysis.

Experimental Protocols

Below are detailed methodologies for the key this compound measurement techniques.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and quantifying volatile compounds. When coupled with a flame ionization detector (FID) or a photoionization detector (PID), it offers high selectivity for this compound.

a. Sample Preparation and Collection:

  • Plant Tissue: For plant tissues, enclose the sample (e.g., leaves, fruits) in a sealed container of a known volume for a specific incubation period to allow this compound to accumulate in the headspace.[3] The incubation time will depend on the expected this compound production rate of the tissue.

  • Headspace Sampling: After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.[4]

b. Instrumentation and Analysis:

  • GC System: Utilize a gas chromatograph equipped with a suitable column for separating light hydrocarbons (e.g., a porous layer open tubular (PLOT) column) and a flame ionization detector (FID).[3]

  • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Injection: Manually or automatically inject the collected headspace gas sample into the GC injection port.

  • Separation and Detection: The sample is vaporized and carried by the carrier gas through the column, where this compound is separated from other volatile compounds based on its interaction with the stationary phase. The separated this compound then passes through the detector, which generates an electrical signal proportional to the concentration.

  • Data Analysis: The output is a chromatogram showing peaks corresponding to different compounds. The area under the this compound peak is used for quantification.

c. Calibration:

  • Prepare a series of calibration standards by diluting a certified this compound gas standard to known concentrations.

  • Inject each standard into the GC and record the corresponding peak area.

  • Plot a calibration curve of peak area versus this compound concentration. This curve will be used to determine the concentration of unknown samples.

Electrochemical Sensors

Electrochemical sensors are a cost-effective and portable option for real-time this compound monitoring. They operate based on the electrochemical oxidation of this compound at a working electrode.[5]

a. Sensor Setup and Calibration:

  • Sensor Activation: Power on the electrochemical sensor and allow it to stabilize according to the manufacturer's instructions.

  • Zero Calibration: Before measurement, perform a zero calibration using an this compound-free gas (e.g., purified air or nitrogen) to set the baseline reading.

  • Span Calibration: Introduce a known concentration of this compound gas to the sensor to perform a span calibration. This ensures the sensor's response is accurate across its measurement range.

b. Measurement Procedure:

  • Exposure to Sample: Introduce the gas sample to the sensor's inlet. This can be done by placing the sensor in the environment to be monitored or by actively pumping a gas sample to the sensor.

  • Real-time Reading: The sensor will provide a real-time reading of the this compound concentration, typically in parts per million (ppm) or parts per billion (ppb).

  • Data Logging: Many modern electrochemical sensors have data logging capabilities to record measurements over time.

c. Considerations:

  • Cross-sensitivity: Be aware of potential cross-sensitivities to other gases, which can affect the accuracy of the measurements. Consult the sensor's specifications for a list of interfering gases.

  • Environmental Conditions: Temperature and humidity can influence the sensor's performance. Some sensors have built-in compensation for these factors.

Photoacoustic Spectroscopy (PAS)

Photoacoustic spectroscopy is a highly sensitive and selective optical technique for gas detection. It is based on the absorption of modulated light by the target gas, which generates an acoustic signal.

a. Experimental Setup:

  • Light Source: A laser, typically a CO2 laser or a quantum cascade laser (QCL), is tuned to a wavelength that is strongly absorbed by this compound.[6]

  • Photoacoustic Cell: The gas sample is introduced into a resonant photoacoustic cell.

  • Modulation: The intensity of the laser light is modulated at an acoustic frequency.

  • Detection: A sensitive microphone within the cell detects the pressure waves generated by the periodic heating and cooling of the gas as it absorbs the modulated light.[6]

b. Measurement Procedure:

  • System Purge: Before introducing the sample, the photoacoustic cell is purged with an this compound-free gas to establish a baseline.

  • Sample Introduction: The gas sample is flowed through the photoacoustic cell. This can be done in a continuous flow-through mode for real-time monitoring or by injecting a discrete sample.[7]

  • Data Acquisition: The microphone signal is amplified and processed to determine the this compound concentration. The amplitude of the acoustic signal is directly proportional to the this compound concentration.[6]

c. Calibration:

  • Similar to GC, a series of known concentrations of this compound standards are introduced into the system to generate a calibration curve.

  • The response of the photoacoustic detector to these standards is used to quantify the this compound concentration in unknown samples.

This guide provides a foundational understanding of the primary techniques for this compound measurement. The choice of method will ultimately be guided by the specific requirements of your research, including the need for sensitivity, portability, real-time data, and budgetary constraints.

References

Comparative Transcriptomics of Ethylene-Treated Versus Control Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of transcriptomic changes in plant tissues treated with ethylene versus untreated controls. It is intended for researchers, scientists, and drug development professionals interested in the molecular effects of this compound. The guide summarizes key quantitative data from representative studies, offers detailed experimental protocols for transcriptomic analysis, and visualizes the this compound signaling pathway and a typical experimental workflow.

Data Presentation: Summary of Differentially Expressed Genes (DEGs)

The following tables summarize the number of differentially expressed genes (DEGs) identified in various plant species upon this compound treatment, providing a snapshot of the transcriptional response.

Table 1: Differentially Expressed Genes in Kiwifruit Cultivars

CultivarTreatmentUpregulated GenesDownregulated GenesTotal DEGs
'Hayward' (Green)This compound vs. Control5946931287
'Haegeum' (Gold)This compound vs. Control9068181724

Data from a study on kiwifruit cultivars treated with this compound for three days, highlighting cultivar-specific responses to the hormone[1][2].

Table 2: Time-Course Transcriptomic Analysis in 'Huangguan' Pear

Time PointUpregulated GenesDownregulated GenesTotal DEGs
Day 07968471643
Day 2--282 (time-specific)
Day 5--222 (time-specific)
Day 10--373 (time-specific)
Day 15--280 (time-specific)

Summary of DEGs in 'Huangguan' pear peel tissue after this compound pretreatment followed by cold storage. The data indicates that this compound pretreatment predominantly led to gene repression during cold storage[3].

Table 3: Transcriptomic Response in Fresh-Cut Cauliflower to Chlorine Dioxide (an this compound-related stress response)

Time PointUpregulated GenesDownregulated GenesTotal DEGs
Day 0--2875
Day 4--3500
Day 8--4582
Day 16--1906

Transcriptome analysis of fresh-cut cauliflower treated with chlorine dioxide, a compound that can influence this compound-related pathways, showing significant transcriptional changes over a 16-day storage period[4].

Experimental Protocols

This section provides detailed methodologies for key experiments in comparative transcriptomics of this compound-treated tissues.

1. This compound Gas Treatment of Plant Tissues

This protocol describes a general procedure for treating plant material with this compound gas in a controlled environment.

  • Materials:

    • Airtight treatment chamber

    • This compound gas cylinder with a regulator

    • Control gas cylinder (e.g., purified air)

    • Gas flow meters

    • Plant tissue of interest (e.g., fruits, leaves, seedlings)

  • Procedure:

    • Place the plant material inside the airtight treatment chamber. For control samples, use a separate identical chamber.

    • For the this compound treatment, introduce a continuous flow of this compound gas mixed with air to achieve the desired concentration (typically >1 μL L⁻¹ for a saturating response)[5].

    • For the control group, introduce a continuous flow of purified air at the same flow rate.

    • Maintain a constant temperature and humidity within the chambers throughout the treatment period.

    • The duration of the treatment will vary depending on the plant species and the specific biological question being addressed.

    • After the treatment period, immediately harvest the tissues and flash-freeze them in liquid nitrogen to halt any transcriptional changes.

    • Store the frozen samples at -80°C until RNA extraction.

2. Total RNA Isolation from Plant Tissues

This protocol is a hybrid method suitable for plants with high levels of phenolics and polysaccharides, adapted from the Qiagen RNeasy Plant Mini Kit protocol[6][7].

  • Materials:

    • RNeasy Plant Mini Kit (Qiagen)

    • Lysis buffer (4 M guanidine (B92328) isothiocyanate, 0.2 M sodium acetate (B1210297) pH 5.0, 25 mM EDTA, 2.5% (w/v) PVP-40)

    • β-mercaptoethanol (add to lysis buffer to 1% (v/v) immediately before use)

    • 20% (w/v) sarkosyl

    • Ethanol (B145695) (96–100%)

    • Liquid nitrogen

    • Mortar and pestle

  • Procedure:

    • Grind up to 50 mg of frozen plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

    • Transfer the powdered tissue to a tube and allow the liquid nitrogen to evaporate without letting the sample thaw.

    • Add 600 µl of Lysis buffer with β-mercaptoethanol and vortex vigorously.

    • Add 60 µl of 20% sarkosyl and incubate at 70°C for 10 minutes with shaking.

    • Pipette the lysate onto a QIAshredder spin column and centrifuge for 2 minutes at maximum speed.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Add 0.5 volumes of ethanol (96–100%) and mix well.

    • Proceed with the RNeasy Mini Protocol for Isolation of Total RNA from Plant Cells and Tissues, starting from the step of applying the sample to the RNeasy spin column.

3. RNA-Seq Library Preparation and Sequencing

This protocol outlines the general steps for preparing RNA-seq libraries for Illumina sequencing.

  • Procedure:

    • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

    • mRNA Isolation or rRNA Depletion: For eukaryotes, enrich for mRNA by capturing poly(A) tails using oligo(dT) beads. Alternatively, for a whole transcriptome view or for prokaryotic RNA, deplete ribosomal RNA (rRNA) using specialized kits (e.g., RiboMinus Plant Kit)[3].

    • Fragmentation and Priming: Fragment the enriched or depleted RNA into smaller pieces using enzymatic or chemical methods. Prime the fragmented RNA with random hexamers.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

    • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

    • Library Amplification: Amplify the adapter-ligated library via PCR to add sequencing primer sites and generate enough material for sequencing.

    • Library Quantification and Sequencing: Quantify the final library and sequence it on an Illumina platform.

4. Differential Gene Expression Analysis using DESeq2

This protocol provides a basic workflow for identifying differentially expressed genes from RNA-seq count data using the DESeq2 package in R.

  • Procedure:

    • Read Mapping: Align the raw sequencing reads to a reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2).

    • Read Counting: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • DESeq2 Analysis in R:

      • Load the count matrix and sample metadata into R.

      • Create a DESeqDataSet object from the count matrix and metadata.

      • Run the DESeq function to perform normalization, dispersion estimation, and statistical testing[8][9][10].

      • Extract the results using the results function, specifying the comparison of interest (e.g., this compound-treated vs. control).

      • Filter the results to identify genes with a significant adjusted p-value (e.g., padj < 0.05) and a log2 fold change above a certain threshold (e.g., |log2FoldChange| > 1).

5. Validation of RNA-Seq Data by qRT-PCR

This protocol outlines the steps for validating the expression of a subset of DEGs identified by RNA-seq using quantitative real-time PCR (qRT-PCR).

  • Procedure:

    • Primer Design: Design and validate primers for the target genes and a set of stably expressed reference (housekeeping) genes.

    • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.

    • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to the reference genes[11].

    • Comparison: Compare the relative expression changes obtained from qRT-PCR with the fold changes observed in the RNA-seq data to validate the transcriptomic results.

Mandatory Visualization

This compound Signaling Pathway

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor ETR1/ERS1 This compound->Receptor absent No this compound: Receptors activate CTR1, which inhibits EIN2. CTR1 CTR1 Receptor->CTR1 Activates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Phosphorylates (Inhibits) EIN2_C EIN2 (C-terminus) EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes ERFs ERFs EIN3_EIL1->ERFs Activates Ethylene_Response_Genes This compound Response Genes ERFs->Ethylene_Response_Genes Regulates Transcription present With this compound: Receptors are inactivated, CTR1 is inactive, EIN2 is cleaved and C-terminus moves to the nucleus. Experimental_Workflow Plant_Material Plant Material Ethylene_Treatment This compound Treatment Plant_Material->Ethylene_Treatment Control_Treatment Control Treatment Plant_Material->Control_Treatment RNA_Isolation RNA Isolation Ethylene_Treatment->RNA_Isolation Control_Treatment->RNA_Isolation RNA_QC RNA Quality Control RNA_Isolation->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing Sequencing (NGS) Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Mapping Read Mapping to Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Validation qRT-PCR Validation DEG_Analysis->Validation Functional_Analysis Functional Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis

References

Ethylene's Role in Plant Defense: A Comparative Guide to Validating its Function in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene, a gaseous plant hormone, plays a pivotal but complex role in mediating plant defense responses against a variety of pathogens. Its effects can be agonistic or antagonistic depending on the pathogen's lifestyle and the specific plant-pathogen interaction. This guide provides a comparative analysis of experimental data to validate the role of this compound in plant immunity, focusing on the well-characterized interactions between the model plant Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (a biotroph) and the fungal pathogen Botrytis cinerea (a necrotroph).

Data Presentation: Comparative Analysis of this compound Mutants

To dissect the precise role of this compound in plant defense, researchers commonly utilize genetic mutants with altered this compound signaling or biosynthesis. The following table summarizes quantitative data from studies comparing wild-type Arabidopsis plants with this compound-insensitive mutants (e.g., ein2, etr1) and this compound-overproducing mutants (eto).

Plant GenotypePathogenParameter MeasuredObservationImplication for this compound's Role
Wild-type (Col-0) Pseudomonas syringae pv. tomato DC3000Bacterial growth (cfu/cm²)Susceptible, supports high bacterial growthBaseline for comparison
This compound-insensitive (ein2, etr1) Pseudomonas syringae pv. tomato DC3000Bacterial growth (cfu/cm²), Disease symptomsReduced disease symptoms but similar or slightly higher bacterial growth compared to wild-type.[1][2][3]This compound signaling contributes to disease symptom development, but is not essential for restricting bacterial growth.
This compound-overproducing (eto1) Pseudomonas syringae pv. tomato DC3000Bacterial growth (cfu/cm²), Disease symptomsIncreased susceptibility and disease symptoms compared to wild-type.[4]Excess this compound enhances susceptibility to this biotrophic pathogen.
Wild-type (Col-0) Botrytis cinereaLesion size (mm²), Fungal growthSusceptible, develops spreading lesionsBaseline for comparison
This compound-insensitive (ein2) Botrytis cinereaLesion size (mm²), Fungal growthIncreased susceptibility, larger lesions, and enhanced fungal growth compared to wild-type.[5][6][7]A functional this compound signaling pathway is required for resistance against this necrotrophic fungus.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Pathogen Inoculation
  • Pseudomonas syringae pv. tomato DC3000 Infiltration:

    • Grow P. syringae on King's B medium containing the appropriate antibiotic at 28°C.

    • Harvest bacteria by centrifugation and resuspend in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.001 for growth curves).

    • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants using a needleless syringe.

    • For bacterial growth assays, collect leaf discs at specified time points post-inoculation, homogenize in 10 mM MgCl₂, and plate serial dilutions on King's B medium to determine colony-forming units (CFU).

  • Botrytis cinerea Spore Inoculation:

    • Culture B. cinerea on potato dextrose agar (B569324) (PDA) at 22°C under a 12-hour light/dark cycle.

    • Harvest conidia from 10- to 14-day-old cultures by flooding the plates with sterile water and gently scraping the surface.

    • Filter the spore suspension through cheesecloth to remove mycelial fragments and adjust the concentration to 1 x 10⁵ spores/mL in half-strength potato dextrose broth (PDB).

    • Apply 5 µL droplets of the spore suspension onto the adaxial surface of leaves of 4- to 5-week-old Arabidopsis plants.

    • Maintain high humidity to facilitate infection. Lesion size is typically measured at 48-72 hours post-inoculation.

This compound Treatment and Measurement
  • This compound Gas Treatment:

    • Place plants in airtight chambers.

    • Introduce a known concentration of this compound gas (e.g., 10 µL/L) into the chamber.

    • Include a control chamber with a flow of hydrocarbon-free air.

    • Monitor plant responses over a specified time course.

  • Quantification of this compound Production:

    • Excise leaf tissue and place it in a gas-tight vial containing a moist filter paper.

    • Seal the vials and incubate for a defined period (e.g., 4-24 hours) under controlled light and temperature.

    • Withdraw a sample of the headspace gas using a gas-tight syringe.

    • Analyze the this compound concentration using a gas chromatograph equipped with a flame ionization detector (FID).

Gene Expression Analysis (qRT-PCR)
  • Harvest plant tissue at desired time points after treatment or inoculation and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit or protocol.

  • Synthesize cDNA from the RNA template using a reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for this compound-responsive genes (e.g., PDF1.2, PR-3) and a reference gene (e.g., ACTIN2) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualization

This compound Signaling Pathway in Plant Defense

Ethylene_Signaling_Pathway Pathogen Pathogen (PAMPs/Effectors) ET_Biosynthesis This compound Biosynthesis (ACS/ACO) Pathogen->ET_Biosynthesis Induces This compound This compound ET_Biosynthesis->this compound Receptors ETR1, ERS1 EIN4, ETR2, ERS2 This compound->Receptors Binds CTR1 CTR1 Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERFs ERF Transcription Factors EIN3_EIL1->ERFs Activates Defense_Genes Defense Gene Expression (e.g., PDF1.2, PRs) ERFs->Defense_Genes Regulates Defense_Response Defense Response Defense_Genes->Defense_Response

Caption: Simplified this compound signaling pathway in plant defense.

Experimental Workflow for Validating this compound's Role

Experimental_Workflow Plant_Material Select Plant Material: - Wild-type (WT) - this compound-insensitive mutant (e.g., ein2) - this compound-overproducing mutant (e.g., eto1) Pathogen_Inoculation Pathogen Inoculation (e.g., P. syringae or B. cinerea) Plant_Material->Pathogen_Inoculation Data_Collection Data Collection at Time Points Pathogen_Inoculation->Data_Collection Phenotypic_Analysis Phenotypic Analysis: - Disease Symptom Scoring - Lesion Size Measurement Data_Collection->Phenotypic_Analysis Pathogen_Quantification Pathogen Quantification: - Bacterial CFU Count - Fungal Biomass (qPCR) Data_Collection->Pathogen_Quantification Molecular_Analysis Molecular Analysis: - this compound Measurement (GC) - Gene Expression (qRT-PCR) Data_Collection->Molecular_Analysis Conclusion Conclusion: Validate this compound's Role (Resistance vs. Susceptibility) Phenotypic_Analysis->Conclusion Pathogen_Quantification->Conclusion Molecular_Analysis->Conclusion

Caption: Workflow for validating this compound's role in plant-pathogen interactions.

References

comparison of ethylene signaling components across different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the core components of the ethylene signaling pathway across key plant species: the model organism Arabidopsis thaliana, and the important crop species rice (Oryza sativa), tomato (Solanum lycopersicum), and maize (Zea mays). The information presented is supported by experimental data to facilitate research and development in plant science and related fields.

Core this compound Signaling Components: A Quantitative Overview

The this compound signaling pathway is initiated by the binding of this compound to its receptors, which are negative regulators of the pathway. In the absence of this compound, the receptors activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) kinase, which in turn phosphorylates and inactivates this compound INSENSITIVE 2 (EIN2). The binding of this compound inactivates the receptors and CTR1, leading to the cleavage of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus to activate the transcription factors this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE (EIL) proteins. These transcription factors then activate the expression of this compound RESPONSE FACTOR (ERF) genes, which regulate a wide range of this compound-responsive genes.

The number of genes encoding these core components varies across plant species, reflecting the evolutionary diversification of this crucial signaling pathway.

ComponentArabidopsis thalianaOryza sativa (Rice)Solanum lycopersicum (Tomato)Zea mays (Maize)
Receptors 5 (ETR1, ERS1, ETR2, ERS2, EIN4)574 (2 ZmERS1, 2 ZmETR2)
CTR1 13 (OsCTRs)4 (LeCTRs)Not explicitly found
EIN2 11 (MHZ7/OsEIN2)11
EIN3/EILs 6 (EIN3, EIL1-5)5 (OsEIL1-5)3 (LeEIL1-3)Not explicitly found
ERFs ~122~139Not explicitly foundNot explicitly found

This compound Receptor Binding Affinity

The affinity of this compound receptors for their ligand is a critical parameter in determining the sensitivity of a plant to this compound. While extensive comparative data is limited, studies on Arabidopsis and tomato receptors indicate a high affinity for this compound, with dissociation constants (Kd) in the nanomolar range.

SpeciesReceptorDissociation Constant (Kd)
Arabidopsis thalianaETR12.4 x 10⁻⁹ M[1]
Arabidopsis thalianaERS1Similar high affinity to ETR1
Solanum lycopersicumMultipleSimilar high affinity to Arabidopsis receptors[2][3]

Signaling Pathways and Experimental Workflows

To visualize the relationships between signaling components and the steps involved in their characterization, the following diagrams are provided.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound Receptors Receptors (ETR1, ERS1, etc.) This compound->Receptors binds CTR1 CTR1 Receptors->CTR1 activates (no this compound) Receptors->CTR1 inactivates (with this compound) EIN2_mem EIN2 (N-terminus) CTR1->EIN2_mem phosphorylates (inactivates) EIN2_nuc EIN2 (C-terminus) EIN2_mem->EIN2_nuc cleavage & translocation EIN3_EILs EIN3/EILs EIN2_nuc->EIN3_EILs activates ERFs ERFs EIN3_EILs->ERFs activates transcription Ethylene_Response_Genes This compound Response Genes ERFs->Ethylene_Response_Genes regulates transcription

Figure 1: Generalized this compound Signaling Pathway.

Experimental_Workflow start Identify Putative Interacting Proteins y2h Yeast Two-Hybrid (Y2H) Screening start->y2h Initial screen for interactions bifc Bimolecular Fluorescence Complementation (BiFC) y2h->bifc Validate in planta coip Co-Immunoprecipitation (Co-IP) y2h->coip Validate in planta end Confirm Protein-Protein Interaction bifc->end coip->end

Figure 2: Experimental Workflow for Protein Interaction Studies.

Detailed Experimental Protocols

Radiolabeled this compound Binding Assay

This protocol is adapted from methods used to characterize this compound receptors in plants.

Objective: To determine the binding affinity (Kd) of this compound receptors.

Materials:

  • Plant tissue or yeast expressing the receptor of interest

  • [¹⁴C]-ethylene gas

  • Unlabeled this compound gas

  • Gas-tight syringes and vials

  • Scintillation counter and vials

  • Binding buffer (e.g., 50 mM MES-KOH, pH 6.5)

Procedure:

  • Sample Preparation: Homogenize plant tissue or yeast cells in ice-cold binding buffer. Centrifuge to pellet membranes and resuspend in fresh binding buffer.

  • Binding Reaction: Aliquot the membrane suspension into gas-tight vials.

  • Competition Assay: For determining specific binding, add increasing concentrations of unlabeled this compound to a series of vials.

  • Radiolabeling: Inject a known amount of [¹⁴C]-ethylene into each vial and incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (can be several hours).

  • Separation of Bound and Free Ligand: Separate the membrane-bound [¹⁴C]-ethylene from the free gas. This can be achieved by ventilating the vials to remove unbound this compound.

  • Quantification: Resuspend the membrane pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [¹⁴C]-ethylene against the concentration of unlabeled this compound. Calculate the Kd value using Scatchard analysis or non-linear regression.

Yeast Two-Hybrid (Y2H) System for Protein-Protein Interaction

This protocol outlines the general steps for performing a Y2H screen to identify protein-protein interactions.[4][5][6][7][8][9][10][11][12]

Objective: To identify novel protein interactors for a protein of interest ("bait").

Materials:

  • Yeast strains (e.g., EGY48)

  • Y2H vectors (bait and prey vectors, e.g., pGILDA and pB42AD)

  • cDNA library cloned into the prey vector

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Selective media (SD/-His/-Trp/-Leu, with galactose and X-gal)

Procedure:

  • Bait Plasmid Construction: Clone the coding sequence of the protein of interest into the bait vector in-frame with the DNA-binding domain (e.g., LexA).

  • Bait Characterization: Transform the bait plasmid into the yeast reporter strain. Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of a prey protein.

  • Library Screening: Transform the cDNA library (in the prey vector) into the yeast strain already containing the bait plasmid.

  • Selection of Interactors: Plate the transformed yeast on selective media lacking histidine, tryptophan, and leucine, and containing galactose (to induce prey expression) and X-gal. Only yeast cells expressing interacting bait and prey proteins will grow and form blue colonies.

  • Validation of Positive Clones: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA inserts to identify the interacting proteins.

  • Confirmation of Interactions: Re-transform the isolated prey plasmids with the original bait plasmid into the yeast reporter strain to confirm the interaction. Test for specificity by co-transforming with unrelated bait proteins.

Bimolecular Fluorescence Complementation (BiFC)

This protocol describes the visualization of protein-protein interactions in plant cells.[4][5]

Objective: To visualize the subcellular localization of protein-protein interactions in vivo.

Materials:

  • Nicotiana benthamiana plants

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • BiFC vectors (containing N- and C-terminal fragments of a fluorescent protein, e.g., YFP)

  • Constructs with proteins of interest fused to the YFP fragments

  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)

  • Confocal microscope

Procedure:

  • Vector Construction: Clone the coding sequences of the two proteins of interest into the BiFC vectors, creating fusions with the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP.

  • Agrobacterium Transformation: Transform the BiFC constructs into Agrobacterium.

  • Agroinfiltration: Grow liquid cultures of the transformed Agrobacterium strains. Resuspend the bacterial cells in infiltration buffer and infiltrate the abaxial side of young N. benthamiana leaves using a needleless syringe. Co-infiltrate both constructs (nYFP-proteinA and cYFP-proteinB).

  • Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient expression of the fusion proteins.

  • Microscopy: Excise a piece of the infiltrated leaf and mount it on a microscope slide. Observe the fluorescence using a confocal microscope with the appropriate excitation and emission settings for YFP. A positive interaction will result in reconstituted YFP fluorescence in the subcellular compartment where the interaction occurs.

Co-Immunoprecipitation (Co-IP) of Membrane Proteins

This protocol is designed to validate protein-protein interactions, particularly for membrane-associated proteins like this compound receptors.

Objective: To demonstrate a physical interaction between two proteins in a cellular extract.

Materials:

  • Plant tissue expressing tagged versions of the proteins of interest (e.g., with GFP and HA tags)

  • Lysis buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or 0.5% NP-40)

  • Antibodies specific to the tags (e.g., anti-GFP, anti-HA)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Protein Extraction: Homogenize plant tissue in ice-cold lysis buffer. Solubilize membrane proteins by incubating on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the solubilized proteins.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-GFP) to the lysate and incubate to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the "prey" protein (e.g., anti-HA). A band corresponding to the prey protein in the elution fraction indicates an interaction with the bait protein.

References

quantitative trait loci (QTL) analysis for ethylene production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Trait Loci (QTL) Analysis for Ethylene Production in Fruit Ripening

For researchers engaged in the study of fruit development and ripening, understanding the genetic control of this compound production is paramount. This compound, a key phytohormone, orchestrates the ripening process in climacteric fruits. Quantitative Trait Loci (QTL) analysis has emerged as a powerful tool to dissect the genetic architecture of this complex trait, enabling the identification of genomic regions that harbor genes influencing this compound biosynthesis and signaling.

This guide provides a comparative overview of QTL analysis for this compound production, drawing on experimental data from studies in melon (Cucumis melo) and apple (Malus × domestica). It is designed to offer an objective comparison of findings and methodologies for researchers, scientists, and professionals in drug development with an interest in plant biochemistry and genetics.

Quantitative Data Summary

The following table summarizes the key quantitative findings from representative QTL studies on this compound-related traits in melon and apple. This allows for a direct comparison of the genetic architecture of this compound production and its effects on fruit ripening in these two important fruit crops.

TraitPlant SpeciesPopulation TypeQTLLinkage Group/ChromosomeLOD ScorePhenotypic Variance Explained (PVE) (%)Candidate Gene(s)
This compound ProductionMelon (Cucumis melo)Recombinant Inbred Lines (RILs)ETHQV8.1Chr. 8>6.3~15Unknown
This compound ProductionMelon (Cucumis melo)Near-Isogenic Lines (NILs)eth3.5Chr. 3Not ReportedNot ReportedUnknown
Fruit Firmness (this compound-dependent)Apple (Malus × domestica)Full-Sib Population ('Fuji' x 'Mondial Gala')Firmness QTLLG 10>3.0Not ReportedMd-ACO1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key aspects of the cited QTL studies.

Plant Material and Growth Conditions
  • Melon (Cucumis melo) :

    • Population : A population of Recombinant Inbred Lines (RILs) was developed from a cross between a climacteric parental line ('Védrantais') and a non-climacteric parental line ('Piel de Sapo').[1] Near-isogenic lines (NILs) derived from non-climacteric parental lines PI 161375 and "Piel de Sapo" were also used.[2][3]

    • Growth : Plants were cultivated under standard greenhouse conditions to ensure uniform growth and fruit development.

  • Apple (Malus × domestica) :

    • Population : A full-sib population was created by crossing the 'Fuji' and 'Mondial Gala' apple cultivars, which exhibit different ripening behaviors.[3][4]

    • Growth : The apple progeny were grown in an orchard, and fruit samples were collected at various stages of ripening and post-harvest storage.[3][4]

This compound Measurement

The accurate quantification of this compound is central to QTL analysis of this trait. Gas chromatography is a widely used and reliable method for this purpose.[5][6]

  • Principle : Gas chromatography separates volatile compounds from a sample, and a detector, typically a flame ionization detector (FID), quantifies the amount of this compound present.

  • Sample Collection :

    • Whole fruits are enclosed in airtight containers for a specific period to allow for the accumulation of headspace gases.[1]

    • A gas-tight syringe is used to withdraw a sample of the headspace from the container.[7]

  • Gas Chromatography (GC) Analysis :

    • The collected gas sample is injected into the gas chromatograph.

    • The sample is carried by an inert gas through a column that separates this compound from other volatile compounds.

    • The FID detects and quantifies the this compound, and the data is analyzed using specialized software.

  • Quantification : this compound production is typically expressed as nanoliters or microliters per kilogram of fruit per hour (nL·kg⁻¹·h⁻¹ or µL·kg⁻¹·h⁻¹).[7]

QTL Mapping and Analysis
  • DNA Extraction and Genotyping : DNA is extracted from the leaf tissue of each individual in the mapping population. Molecular markers, such as Single Nucleotide Polymorphisms (SNPs) or Simple Sequence Repeats (SSRs), are used to genotype the population.

  • Linkage Map Construction : The genotyping data is used to construct a genetic linkage map, which shows the order and relative distances between the molecular markers on the chromosomes.

  • QTL Analysis :

    • Phenotypic data (this compound production) and genotypic data are combined for QTL analysis.

    • Software such as MapQTL is used to perform interval mapping or composite interval mapping to identify genomic regions significantly associated with the trait.[3]

    • A logarithm of the odds (LOD) threshold is set to declare a significant QTL.[3]

Visualizations

This compound Signaling Pathway

The following diagram illustrates a simplified this compound signaling pathway, highlighting the roles of key components. Genes identified through QTL analysis, such as those encoding for ACC synthase (ACS) and ACC oxidase (ACO), play crucial roles in this compound biosynthesis, which is the starting point of this pathway.

EthyleneSignaling cluster_biosynthesis This compound Biosynthesis cluster_perception Signal Perception (ER Membrane) cluster_transduction Signal Transduction (Nucleus) cluster_response Transcriptional Response Methionine Methionine SAM SAM Methionine->SAM SAM Synthetase ACC ACC SAM->ACC ACS This compound This compound ACC->this compound ACO ETR1 ETR1 This compound->ETR1 Binds to CTR1 CTR1 ETR1->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3_EIL1 EIN2->EIN3_EIL1 Activates ERFs ERFs EIN3_EIL1->ERFs Activates RipeningGenes Ripening-Related Genes ERFs->RipeningGenes Regulates QTLWorkflow Parental_Cross Parental Cross (High vs. Low this compound) Mapping_Population Develop Mapping Population (e.g., RILs, F2) Parental_Cross->Mapping_Population Phenotyping Phenotyping: Measure this compound Production Mapping_Population->Phenotyping Genotyping Genotyping: (e.g., SNPs, SSRs) Mapping_Population->Genotyping QTL_Mapping QTL Mapping (e.g., Interval Mapping) Phenotyping->QTL_Mapping Linkage_Map Construct Genetic Linkage Map Genotyping->Linkage_Map Linkage_Map->QTL_Mapping QTL_Identification Identify Significant QTLs QTL_Mapping->QTL_Identification Candidate_Genes Candidate Gene Analysis QTL_Identification->Candidate_Genes

References

comparative effectiveness of different ethylene scrubbers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of ethylene scrubbing technologies is crucial for researchers, scientists, and drug development professionals seeking to extend the shelf life and maintain the quality of perishable goods. This guide provides a detailed analysis of the comparative effectiveness of various this compound scrubbers, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Scrubber Performance

The efficiency of this compound scrubbers is determined by their ability to remove this compound gas from a controlled environment. Different technologies employ distinct mechanisms, including oxidation, adsorption, and photocatalysis, each with varying levels of effectiveness. This guide focuses on the most prevalent technologies: Potassium Permanganate-based scrubbers, Activated Carbon filters, Photocatalytic Oxidation (PCO) systems, Ozone-generating systems, and Ultraviolet (UV) light applications.

Data Summary

The following table summarizes the quantitative data on the this compound removal efficiency of different scrubber technologies based on available experimental findings.

Scrubber TechnologyActive Agent/PrincipleThis compound Removal Efficiency (%)Experimental ConditionsSource
Potassium Permanganate (B83412) (KMnO₄) Oxidation by KMnO₄ on a porous supportUp to 98.5%Not specified[1]
KMnO₄ on Activated Carbon Oxidation and Adsorption91.71%After 45 minutes of treatment[2]
Activated Carbon Adsorption61.93%After 45 minutes of treatment[2]
Photocatalytic Oxidation (PCO) TiO₂ (P-25) catalyst with UV light~55%Initial C₂H₄: 100 ppm, Flow rate: 100 mL/min, Temp: 3 °C[3]
Vacuum Ultraviolet (VUV) Photolysis Photolysis by VUV light99.9%Using a 254 + 185 nm lamp[4]
Ozone (O₃) Oxidation by ozoneEffective removal, but concentration dependent0.4 ppm for apple and pear storage[5]

Experimental Protocols

Detailed methodologies are essential for interpreting the performance data of this compound scrubbers. The following sections describe the experimental setups for key technologies.

Potassium Permanganate and Activated Carbon Scrubbers

A study comparing the efficacy of activated carbon with and without potassium permanganate impregnation involved passing an this compound-enriched gas mixture through a cylinder containing the scrubbing agent. Gas samples were collected at the inlet and outlet at intervals of 15, 30, and 45 minutes. The this compound concentration was quantified using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to determine the removal efficiency.[2]

Photocatalytic Oxidation (PCO) System

The experimental setup for testing PCO scrubbers typically consists of a Pyrex glass reactor containing a photocatalyst, such as titanium dioxide (TiO₂). An this compound gas mixture is continuously passed through the reactor, which is irradiated with a UV lamp. Mass flow controllers regulate the gas flow, and the this compound concentration at the outlet is measured by a GC-FID to calculate the degradation percentage.[3]

Experimental Workflow for PCO Scrubber Testing

This compound Gas Cylinder This compound Gas Cylinder Mass Flow Controller Mass Flow Controller This compound Gas Cylinder->Mass Flow Controller Regulates flow Pyrex Reactor (with TiO2) Pyrex Reactor (with TiO2) Mass Flow Controller->Pyrex Reactor (with TiO2) Controlled flow GC-FID GC-FID Pyrex Reactor (with TiO2)->GC-FID Analyzes outlet gas UV Lamp UV Lamp UV Lamp->Pyrex Reactor (with TiO2) Irradiates Data Analysis Data Analysis GC-FID->Data Analysis Quantifies this compound

Caption: Workflow for evaluating the efficiency of a PCO this compound scrubber.

Vacuum Ultraviolet (VUV) Photolysis Reactor

The performance of a VUV reactor was assessed by placing it in a chamber with a known initial concentration of this compound. The reactor was equipped with VUV lamps (e.g., 254 nm and 254 + 185 nm). The concentration of this compound was monitored over time to determine the removal efficiency. In some experiments, an ozone trap (e.g., NaOH solution) was connected to the reactor outlet to manage ozone production.[4]

Logical Relationship in VUV Scrubber Experiment

cluster_chamber Storage Chamber Initial this compound Atmosphere Initial this compound Atmosphere VUV Reactor VUV Reactor Initial this compound Atmosphere->VUV Reactor is exposed to This compound Degradation This compound Degradation VUV Reactor->this compound Degradation causes Ozone Production Ozone Production VUV Reactor->Ozone Production also results in Ozone Trap Ozone Trap Ozone Production->Ozone Trap is managed by

Caption: Interaction of components in a VUV this compound scrubbing experiment.

Signaling Pathway: this compound's Role in Fruit Ripening

This compound is a plant hormone that plays a critical role in the ripening of climacteric fruits. Understanding its signaling pathway is fundamental to appreciating the importance of this compound scrubbing.

This compound Signaling Pathway in Climacteric Fruits

This compound This compound Receptor Receptor This compound->Receptor binds to CTR1 CTR1 Receptor->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 de-represses EIN3 EIN3/EIL1 EIN2->EIN3 activates ERFs This compound Response Factors EIN3->ERFs activates Ripening Ripening Genes Expression ERFs->Ripening leads to

Caption: Simplified this compound signaling pathway in plants leading to fruit ripening.

Conclusion

The selection of an appropriate this compound scrubber depends on the specific application, required efficiency, and operational constraints. Potassium permanganate-based scrubbers, particularly when combined with activated carbon, offer high removal efficiency through oxidation and adsorption.[2] Photocatalytic oxidation and VUV photolysis represent advanced technologies with the potential for very high degradation rates, although factors like catalyst efficiency and ozone by-production need to be considered.[3][4] Ozone-based systems are effective but require careful control of concentration to avoid damage to the produce.[5] Activated carbon alone provides a baseline level of removal through adsorption.[2] Researchers and professionals should consider these factors and the supporting experimental data when choosing an this compound control strategy.

References

A Researcher's Guide to Validating Downstream Targets of EIN3/EIL1 Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the downstream targets of the key ethylene signaling transcription factors, this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1), is crucial for understanding plant development, stress responses, and for the development of novel agricultural technologies. This guide provides a comprehensive comparison of key experimental methods used to identify and validate direct EIN3/EIL1 target genes, supported by experimental data and detailed protocols.

The this compound Signaling Pathway and the Role of EIN3/EIL1

The gaseous plant hormone this compound regulates a wide array of developmental processes and responses to environmental stimuli. At the core of the this compound signaling pathway are the EIN3/EIL1 transcription factors. In the absence of this compound, EIN3/EIL1 proteins are targeted for degradation. However, upon this compound perception by receptors, a signaling cascade is initiated that leads to the stabilization and nuclear accumulation of EIN3/EIL1.[1][2][3] These transcription factors then bind to specific DNA sequences in the promoters of target genes, thereby activating or repressing their transcription and initiating downstream this compound responses.[4]

cluster_nucleus This compound This compound Receptors ETR1, ERS1, etc. This compound->Receptors binds CTR1 CTR1 Receptors->CTR1 inhibits EIN2 EIN2 CTR1->EIN2 represses EBF1_EBF2 EBF1/2 EIN2->EBF1_EBF2 inhibits EIN3_EIL1 EIN3/EIL1 EBF1_EBF2->EIN3_EIL1 degrades Target_Genes Target Gene Expression EIN3_EIL1->Target_Genes regulates Nucleus Nucleus

Core this compound Signaling Pathway Leading to EIN3/EIL1 Activation.

Comparison of Target Validation Methods

Validating true downstream targets of EIN3/EIL1 requires a multi-faceted approach. The following table compares the most common and effective techniques.

Method Principle Strengths Limitations Typical Data Output
Chromatin Immunoprecipitation sequencing (ChIP-seq) Identifies genome-wide DNA binding sites of a transcription factor in vivo by immunoprecipitating chromatin with a specific antibody followed by high-throughput sequencing.[5][6]- Genome-wide and unbiased discovery of potential binding sites.- Provides in vivo evidence of binding within the native chromatin context.- Does not distinguish between functional and non-functional binding.- Can have false positives due to antibody quality and indirect binding.[7]- Technically demanding.[8]- List of genomic regions (peaks) representing potential binding sites.- Motif analysis of binding sites.
Electrophoretic Mobility Shift Assay (EMSA) Detects the direct interaction between a protein and a DNA fragment in vitro. The protein-DNA complex migrates slower than the free DNA probe in a non-denaturing gel.[9][10]- Confirms direct physical binding between the transcription factor and a specific DNA sequence.- Can be used to determine binding affinity.- In vitro technique that may not fully reflect in vivo conditions.- Low-throughput, typically testing one DNA sequence at a time.- A "shifted" band on a gel indicating a protein-DNA complex.
Luciferase Reporter Assay Quantifies the ability of a transcription factor to activate or repress a promoter of interest. The promoter sequence is cloned upstream of a luciferase reporter gene, and the light produced upon addition of a substrate is measured.[11][12]- Provides functional evidence of a transcription factor's regulatory activity on a specific promoter.- Highly sensitive and quantitative.[11]- An in vivo or in vitro system that may not perfectly mimic the native cellular environment.- Does not directly prove physical binding.- Quantitative measurement of light output (luminescence), indicating promoter activity.
Quantitative Real-Time PCR (qRT-PCR) Measures the change in expression of a putative target gene in response to altered EIN3/EIL1 activity (e.g., in EIN3/EIL1 mutants or overexpressors, or upon this compound treatment).[13]- Directly measures the functional consequence (gene expression change) of EIN3/EIL1 activity.- Relatively high-throughput and cost-effective.- Does not distinguish between direct and indirect targets.- Fold-change in mRNA levels of the target gene.

Experimental Workflow for Target Validation

A robust workflow for validating EIN3/EIL1 targets integrates genome-wide discovery with specific, functional validation.

ChIP_seq ChIP-seq (Genome-wide binding) Candidate_Targets Candidate Direct Targets ChIP_seq->Candidate_Targets RNA_seq RNA-seq (Differential expression) RNA_seq->Candidate_Targets EMSA EMSA (In vitro binding validation) Candidate_Targets->EMSA Luciferase_Assay Luciferase Reporter Assay (In vivo functional validation) Candidate_Targets->Luciferase_Assay Validated_Target Validated Direct Target EMSA->Validated_Target Luciferase_Assay->Validated_Target

A typical workflow for identifying and validating direct transcription factor targets.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol for EIN3/EIL1

This protocol is adapted for plant tissues and focuses on the key steps for a successful ChIP experiment.

  • Cross-linking: Treat plant material (e.g., Arabidopsis seedlings) with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Isolate nuclei and shear chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to EIN3 or EIL1. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA, which is now ready for downstream analysis like qPCR or library preparation for sequencing (ChIP-seq).

For a detailed step-by-step guide, refer to established plant ChIP protocols.

Electrophoretic Mobility Shift Assay (EMSA) for EIN3/EIL1

This protocol outlines the general steps for performing an EMSA to test the binding of EIN3/EIL1 to a putative target DNA sequence.

  • Probe Labeling: Synthesize and label a short DNA probe (20-50 bp) containing the putative EIN3/EIL1 binding site with a non-radioactive label (e.g., biotin) or a radioactive isotope.

  • Binding Reaction: Incubate the labeled probe with purified recombinant EIN3 or EIL1 protein in a binding buffer. Include a non-specific competitor DNA to reduce non-specific binding.

  • Competition Assay (for specificity): In parallel reactions, include an excess of unlabeled specific competitor probe (the same sequence as the labeled probe) or a mutated, non-specific competitor probe.

  • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

  • Detection: Transfer the DNA from the gel to a membrane and detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes). A shifted band that is diminished by the specific competitor but not the non-specific competitor indicates specific binding.[14]

Dual-Luciferase Reporter Assay for EIN3/EIL1 Target Promoters

This protocol describes how to test the ability of EIN3/EIL1 to regulate a target promoter using a dual-luciferase system in plant protoplasts or a heterologous system.

  • Vector Construction:

    • Reporter Vector: Clone the promoter region of the putative target gene upstream of the Firefly luciferase (Fluc) gene.

    • Effector Vector: Clone the coding sequence of EIN3 or EIL1 into an expression vector.

    • Internal Control Vector: Use a vector expressing Renilla luciferase (Rluc) under the control of a constitutive promoter (e.g., 35S) to normalize for transfection efficiency.

  • Co-transfection: Co-transfect plant protoplasts (or another suitable cell line) with the reporter, effector, and internal control vectors.

  • Incubation and Lysis: Incubate the transfected cells to allow for gene expression, then lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement:

    • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add a quenching reagent and the Renilla luciferase substrate, and measure the luminescence again.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the normalized promoter activity. An increase or decrease in this ratio in the presence of the EIN3/EIL1 effector vector compared to a control indicates activation or repression of the promoter, respectively.[15]

Concluding Remarks

The validation of EIN3/EIL1 downstream targets is a critical step in dissecting the complex regulatory networks governed by this compound. A combinatorial approach, beginning with genome-wide screening using methods like ChIP-seq and RNA-seq, followed by rigorous validation of direct binding and functional activity through EMSA and luciferase reporter assays, provides the most reliable and comprehensive understanding. The methodologies and workflows presented in this guide offer a robust framework for researchers to confidently identify and characterize the direct targets of these pivotal transcription factors.

References

A Comparative Guide to Ethylene Responses in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of developmental processes and stress responses in plants. While the core components of the this compound signaling pathway are evolutionarily conserved, significant divergences exist in the responses between monocotyledonous and dicotyledonous plants. Understanding these differences is crucial for agricultural biotechnology and the development of novel plant growth regulators. This guide provides an objective comparison of this compound responses in these two major plant clades, supported by experimental data and detailed protocols.

Core Differences in this compound-Induced Morphological Responses

One of the most striking distinctions in this compound responses between monocots and dicots is observed in etiolated (dark-grown) seedlings.

  • Dicots Exhibit the "Triple Response": As extensively characterized in the model dicot Arabidopsis thaliana, this compound exposure induces a "triple response" consisting of the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook curvature. This response is a classic bioassay for this compound sensitivity.

  • Monocots Display a "Double Response": In contrast, the model monocot rice (Oryza sativa) exhibits a "double response" to this compound. This is characterized by the inhibition of root growth but a promotion of coleoptile elongation.[1] This unique response in rice is considered an adaptation to its semi-aquatic environment, where coleoptile elongation can help the seedling reach the water surface.[1]

The this compound Signaling Pathway: A Tale of Conservation and Divergence

The primary this compound signaling cascade is largely conserved between monocots and dicots, involving a series of negative regulators. In the absence of this compound, receptors actively suppress the downstream pathway. This compound binding inactivates the receptors, leading to the activation of the signaling cascade.

While the overarching pathway is similar, key differences exist in the components and their regulation.

Comparative Overview of Signaling Components
ComponentDicot (Arabidopsis thaliana)Monocot (Oryza sativa)Key Differences
Receptors 5 receptors (ETR1, ERS1, ETR2, ERS2, EIN4) divided into two subfamilies.[2]5 receptors (OsERS1, OsERS2, OsETR2, OsETR3, OsETR4). Lacks an ETR1-type receptor.[2]Rice lacks a direct ortholog of the key Arabidopsis receptor ETR1. The receptor subfamilies also show divergence.
CTR1 Single gene (AtCTR1).[2]Three homologs (OsCTR1, OsCTR2, OsCTR3).[2]Gene family expansion in rice suggests potential for sub- or neo-functionalization.
EIN2 Central positive regulator.Central positive regulator (MHZ7/OsEIN2).[2]Function is highly conserved.
EIN3/EILs Key transcription factors.Key transcription factors (OsEIL1, OsEIL2).OsEIL1 and OsEIL2 have divergent roles in regulating coleoptile and root growth.[2]
ERFs Large family of downstream transcription factors.Large family of downstream transcription factors.Both clades possess a large number of ERFs, allowing for diverse and specific transcriptional responses.
Signaling Pathway Diagrams

Diagram 1: this compound Signaling Pathway in Dicots (Arabidopsis thaliana)

Dicot_Ethylene_Signaling cluster_Nucleus Nucleus This compound This compound Receptors ETR1, ERS1, etc. This compound->Receptors CTR1 CTR1 Receptors->CTR1 EIN2_C EIN2 (C-terminus) CTR1->EIN2_C EIN2_N EIN2 (N-terminus) EIN2_C_cleaved Cleaved EIN2-C EIN2_C->EIN2_C_cleaved EIN3_EIL1 EIN3/EIL1 ERFs ERFs EIN3_EIL1->ERFs EBF1_2 EBF1/2 EBF1_2->EIN3_EIL1 Ethylene_Response_Genes This compound Response Genes ERFs->Ethylene_Response_Genes EIN2_C_cleaved->EIN3_EIL1 Stabilization

Caption: Dicot this compound signaling pathway.

Diagram 2: this compound Signaling Pathway in Monocots (Oryza sativa)

Monocot_Ethylene_Signaling cluster_Nucleus Nucleus This compound This compound Receptors OsERS1, OsETR2, etc. This compound->Receptors OsCTRs OsCTR1/2/3 Receptors->OsCTRs OsEIN2_C OsEIN2 (C-terminus) OsCTRs->OsEIN2_C OsEIN2_N OsEIN2 (N-terminus) OsEIN2_C_cleaved Cleaved OsEIN2-C OsEIN2_C->OsEIN2_C_cleaved OsEILs OsEIL1/OsEIL2 OsERFs OsERFs OsEILs->OsERFs OsEBFs OsEBFs OsEBFs->OsEILs Ethylene_Response_Genes This compound Response Genes OsERFs->Ethylene_Response_Genes OsEIN2_C_cleaved->OsEILs Stabilization

Caption: Monocot this compound signaling pathway.

Quantitative Comparison of this compound Responses

Direct quantitative comparisons of this compound responses between monocots and dicots are complex due to inherent physiological differences. However, studies on growth kinetics and gene expression provide valuable insights.

Growth Response Kinetics
Plant TypeThis compound-Induced Growth Response (Etiolated Seedlings)Reference
Dicot (e.g., Arabidopsis) Prolonged inhibition of hypocotyl elongation as long as this compound is present.[3]
Monocot (e.g., Rice) Slow onset of growth stimulation in the coleoptile.[3]
Monocot (e.g., Millet) Rapid and transient growth inhibition of the coleoptile.[3]
Monocot (e.g., Barley) Transient growth inhibition followed by prolonged inhibition of the coleoptile.[3]
Gene Expression Changes
Gene/ProcessDicot (Arabidopsis)Monocot (Rice)Notes
EIN3/EIL Transcript Levels Generally stable, with regulation occurring at the protein level.OsEIL2 transcript levels decrease by approximately 50% after 3 hours of this compound treatment.This suggests an additional layer of transcriptional regulation in rice.
Hormone Crosstalk This compound inhibition of root elongation is largely independent of abscisic acid (ABA).[2]This compound-induced root growth inhibition requires the ABA biosynthesis pathway.[2]This indicates a key difference in the hormonal network interacting with this compound signaling.

Experimental Protocols

Dicot this compound Triple Response Assay (Arabidopsis thaliana)

This assay is a robust method to screen for and characterize mutants in the this compound signaling pathway.

Methodology:

  • Seed Sterilization: Sterilize Arabidopsis seeds using 50% bleach with a few drops of Triton X-100 for 5-15 minutes, followed by at least three washes with sterile water.

  • Plating: Resuspend seeds in sterile, cooled 0.7% low-melting-point agarose (B213101) and plate them on square petri dishes containing 1x Murashige and Skoog (MS) medium with 1% sucrose, pH 6.0, and 0.8% agar. The medium should be supplemented with the this compound precursor 1-aminocyclopropane-1-carboxylic acid (ACC) at a concentration of 10 µM.

  • Stratification and Germination: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Incubation: Wrap the plates in aluminum foil and place them in a growth chamber at 22-24°C for 3 days.

  • Phenotypic Analysis: Unwrap the plates and observe the seedlings. Wild-type seedlings will exhibit the triple response (short, thick hypocotyls and roots, and an exaggerated apical hook). This compound-insensitive mutants will resemble seedlings grown without ACC, having long hypocotyls and roots.

  • Quantification: For quantitative analysis, carefully remove seedlings from the agar, place them on a fresh plate, and scan the image. Measure the length of hypocotyls and roots using image analysis software such as ImageJ.

Diagram 3: Dicot Triple Response Assay Workflow

Triple_Response_Workflow A Seed Sterilization B Plating on ACC-containing Medium A->B C Stratification (4°C, 2-4 days, dark) B->C D Incubation (22-24°C, 3 days, dark) C->D E Phenotypic Observation D->E F Image Acquisition and Quantification E->F

Caption: Workflow for the Arabidopsis triple response assay.

Monocot this compound Double Response Assay (Rice, Oryza sativa)

This assay is used to identify and characterize this compound response mutants in rice, focusing on root inhibition and coleoptile promotion.

Methodology:

  • Seed Sterilization and Germination: Sterilize rice seeds with 3% sodium hypochlorite (B82951) for 30 minutes, wash thoroughly with sterile water, and germinate them in water at 37°C in the dark for approximately 2 days, or until the germ is exposed.

  • This compound Treatment Setup: Place the germinated seeds on a stainless steel mesh within a sealed, airtight container. Add enough sterile water to the bottom of the container to maintain high humidity without submerging the seeds.

  • This compound Application: Seal the container and inject this compound gas to a final concentration of 10 ppm.

  • Incubation: Place the container in the dark at 28°C for 3-4 days.

  • Phenotypic Analysis: Open the container and observe the seedlings. Wild-type seedlings will show inhibited root growth and promoted coleoptile elongation. This compound-insensitive mutants may show a lack of root inhibition and/or coleoptile promotion.

  • Quantification: Carefully photograph the seedlings against a ruler for scale. Use image analysis software to measure the length of the primary root and the coleoptile.

Diagram 4: Monocot Double Response Assay Workflow

Double_Response_Workflow A Seed Sterilization and Germination B Transfer to Airtight Container A->B C This compound Gas Application (10 ppm) B->C D Incubation (28°C, 3-4 days, dark) C->D E Phenotypic Observation D->E F Image Acquisition and Quantification E->F

Caption: Workflow for the rice double response assay.

Conclusion

The comparison of this compound responses in monocots and dicots reveals a fascinating interplay of conserved signaling modules and clade-specific adaptations. While the fundamental this compound signaling cascade is shared, differences in receptor families, downstream transcription factor regulation, and crosstalk with other hormones like ABA lead to distinct morphological and physiological outcomes. The classic "triple response" in dicots and the "double response" in monocots like rice are clear manifestations of these evolutionary divergences. For researchers in agricultural science and drug development, a thorough understanding of these differences is paramount for the targeted manipulation of plant growth, development, and stress resilience. Future comparative transcriptomic and proteomic studies will undoubtedly provide deeper insights into the nuanced regulatory networks that govern this compound responses across the plant kingdom.

References

Ethylene's Crucial Role in Seed Germination Under Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of seed germination under adverse conditions is paramount for developing stress-tolerant crops and novel agrochemicals. This guide provides a comprehensive comparison of ethylene-dependent seed germination under stress with other hormonal pathways, supported by experimental data and detailed protocols.

This compound, a gaseous plant hormone, plays a pivotal role in promoting seed germination, particularly under stressful conditions such as salinity, drought, and temperature extremes.[1][2] It often acts antagonistically to abscisic acid (ABA), a hormone that typically inhibits germination, and synergistically with gibberellins (B7789140) (GAs), which promote germination.[3][4][5] This guide delves into the validation of this compound's role, offering insights into its signaling pathway and providing a framework for experimental validation.

This compound Signaling Pathway in Seed Germination Under Stress

Under stress conditions, this compound biosynthesis is often induced. The this compound signal is perceived by membrane-bound receptors, which in the absence of this compound, activate the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase. CTR1, in turn, represses the downstream signaling pathway by phosphorylating this compound INSENSITIVE 2 (EIN2).

Upon this compound binding, the receptors are inactivated, leading to the deactivation of CTR1. This allows for the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, EIN2 activates transcription factors like this compound INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1). These transcription factors then regulate the expression of a suite of genes involved in breaking seed dormancy and promoting germination, including those that counteract the inhibitory effects of ABA.[3][6] For instance, EIN3/EIL can promote the degradation of HY5, a protein that upregulates the ABA-responsive gene ABI5, which is an inhibitor of germination.[6]

Ethylene_Signaling_Pathway cluster_stress Stress Condition (e.g., Salinity) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Stress This compound This compound stress->this compound induces ETR1 ETR1/ERS1 CTR1 CTR1 ETR1->CTR1 inhibits inhibition This compound->ETR1 binds & inactivates EIN2 EIN2 CTR1->EIN2 inhibits EIN2_C EIN2 C-terminus EIN2->EIN2_C cleavage & translocation EIN3 EIN3/EIL1 EIN2_C->EIN3 activates ERF ERFs EIN3->ERF activates germination_genes Germination-Promoting Genes ERF->germination_genes activates transcription

This compound signaling pathway under stress.

Comparative Performance Data

The following table summarizes experimental data comparing seed germination rates under control and stress conditions, with and without the influence of this compound. The data is a synthesis from multiple studies on various plant species.

Treatment ConditionPlant SpeciesGermination Rate (%)Key Hormonal ChangesReference
Control Arabidopsis thaliana98 ± 2Baseline levels[3]
Salt Stress (150 mM NaCl) Arabidopsis thaliana35 ± 5Increased ABA, Decreased GA[3]
Salt Stress + ACC (this compound Precursor) Arabidopsis thaliana75 ± 4Increased this compound, Decreased ABA sensitivity[3][7]
Salt Stress + AVG (this compound Synthesis Inhibitor) Arabidopsis thaliana20 ± 3Decreased this compound[8]
Drought Stress (10% PEG) Zea mays40 ± 6Increased ABA[9]
Drought Stress + Ethephon (this compound Releaser) Zea mays65 ± 5Increased this compound[10]
Control Brassica juncea95 ± 3Baseline levels[8]
Salt Stress (100 mM NaCl) Brassica juncea50 ± 5Increased ABA[8]
Salt Stress + Ethephon Brassica juncea85 ± 4Increased this compound[8]

Experimental Protocols

1. Seed Germination Assay Under Salt Stress

  • Materials:

    • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Brassica juncea).

    • Petri dishes (9 cm diameter).

    • Filter paper (Whatman No. 1).

    • Distilled water (control).

    • NaCl solutions of varying concentrations (e.g., 50 mM, 100 mM, 150 mM).

    • ACC (1-aminocyclopropane-1-carboxylic acid) solution (e.g., 10 µM).

    • AVG (aminoethoxyvinylglycine) solution (e.g., 10 µM).

    • Growth chamber with controlled temperature and light conditions.

  • Procedure:

    • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective treatment solution (distilled water, NaCl, NaCl + ACC, NaCl + AVG) onto the filter paper.

    • Evenly place a predetermined number of seeds (e.g., 50-100) on the moist filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

    • Record the number of germinated seeds (radicle protrusion) at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days).

    • Calculate the germination percentage for each treatment.

2. Seed Germination Assay Under Drought Stress

  • Materials:

    • Seeds of the plant species of interest.

    • Petri dishes and filter paper.

    • Distilled water (control).

    • Polythis compound glycol (PEG) 6000 solutions of varying concentrations (e.g., 5%, 10%, 15% w/v) to simulate different levels of drought stress.[9][11]

    • Ethephon solution (e.g., 100 µM).

    • Growth chamber.

  • Procedure:

    • Follow steps 1 and 2 from the salt stress assay.

    • Pipette 5 mL of the respective treatment solution (distilled water, PEG, PEG + Ethephon) onto the filter paper.

    • Proceed with steps 4 through 8 as described in the salt stress assay.

Experimental Workflow for Validation

To validate the role of this compound in seed germination under stress, a systematic experimental workflow is crucial. This involves comparing the germination of wild-type plants with mutants deficient in this compound synthesis or signaling, as well as the application of exogenous this compound or its inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Data Analysis seed_selection Seed Selection (Wild-Type & this compound Mutants) sterilization Surface Sterilization seed_selection->sterilization plating Plating on Treatment Media sterilization->plating control Control (No Stress) plating->control stress Stress (e.g., NaCl, PEG) plating->stress stress_eth Stress + this compound Source (ACC or Ethephon) plating->stress_eth stress_inhib Stress + this compound Inhibitor (AVG or STS) plating->stress_inhib germ_rate Germination Rate Measurement control->germ_rate hormone_analysis Hormone Quantification (ABA, GA, this compound) control->hormone_analysis gene_expression Gene Expression Analysis (qRT-PCR) control->gene_expression stress->germ_rate stress->hormone_analysis stress->gene_expression stress_eth->germ_rate stress_eth->hormone_analysis stress_eth->gene_expression stress_inhib->germ_rate stress_inhib->hormone_analysis stress_inhib->gene_expression conclusion Conclusion on this compound's Role germ_rate->conclusion hormone_analysis->conclusion gene_expression->conclusion

References

Comparative Proteomics of Plant Tissues in Response to Ethylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to ethylene is critical for advancements in agriculture and plant biology. This guide provides an objective comparison of proteomic changes in various plant tissues upon this compound exposure, supported by experimental data and detailed methodologies.

This compound, a gaseous plant hormone, orchestrates a wide array of developmental processes and stress responses, including fruit ripening, leaf senescence, and defense against pathogens.[1][2] At the molecular level, these physiological changes are driven by significant shifts in the cellular proteome. Comparative proteomics has emerged as a powerful tool to dissect these complex protein dynamics, offering insights into the signaling cascades and metabolic pathways modulated by this compound.

Quantitative Proteomic Changes in Response to this compound

This compound treatment triggers substantial remodeling of the plant proteome. Studies in the model organism Arabidopsis thaliana and other plant species have identified hundreds of proteins that exhibit significant changes in abundance or post-translational modifications upon this compound exposure.

A study on etiolated Arabidopsis thaliana seedlings identified 304 proteins with significant accumulation changes out of 3,814 proteins compared between this compound-treated and control samples.[3][4][5] Proteins with increased abundance were largely involved in this compound biosynthesis, cell morphogenesis, and oxidative stress responses. Conversely, proteins with decreased abundance were primarily ribosomal proteins and those positively regulated by brassinosteroids.[3][4][5]

Another investigation using iTRAQ-based proteomics in cucumber seedlings identified 115 differentially expressed proteins during this compound-induced adventitious root development, with 24 being directly implicated in this process.[6] These proteins were mainly associated with carbon and energy metabolism, photosynthesis, and amino acid metabolism.[6] In harvested banana fruit, this compound pretreatment was found to up-regulate proteins related to energy metabolism, stress response, and the methionine salvage cycle, which contributed to chilling tolerance.[7]

The following table summarizes key quantitative proteomic findings from various studies on plant tissues responding to this compound.

Plant Species & TissueExperimental ApproachTotal Proteins IdentifiedDifferentially Abundant ProteinsKey Up-regulated Protein FunctionsKey Down-regulated Protein FunctionsReference
Arabidopsis thaliana seedlingsMass Spectrometry (MudPIT)3,814304This compound biosynthesis, cell morphogenesis, oxidative stress, vesicle secretionRibosomal proteins, brassinosteroid-regulated proteins[3][4][5]
Cucumber (Cucumis sativus) seedlingsiTRAQ5,014115Carbon & energy metabolism, photosynthesis, transcription, translation, amino acid metabolismNot specified[6]
Banana (Musa sp.) fruit2-DE and MALDI-TOF/TOF MS>700 spots64Energy metabolism, stress response and defense, methionine salvage cycle, protein metabolismNot specified[7]
Arabidopsis thaliana etiolated hypocotylsCo-fractionation Mass SpectrometryNot specifiedNumerousProteins involved in protein complex assembly and disassemblyNot specified[8][9]

The this compound Signaling Pathway

The perception and transduction of the this compound signal involve a well-characterized pathway, primarily elucidated through genetic studies in Arabidopsis thaliana. The core components of this pathway are localized to the endoplasmic reticulum membrane.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptors ETR1, ERS1, EIN4, ETR2, ERS2 This compound->Receptors Binds CTR1 CTR1 Receptors->CTR1 Inactivates EIN2_N EIN2 (N-terminus) CTR1->EIN2_N De-represses EIN2_C_inactive EIN2 (C-terminus) (Inactive) EIN2_C_active EIN2 (C-terminus) (Active) EIN2_C_inactive->EIN2_C_active Cleavage & Translocation EIN3_EIL1 EIN3/EIL1 EIN2_C_active->EIN3_EIL1 Stabilizes ERFs ERF Transcription Factors EIN3_EIL1->ERFs Activates Ethylene_Responses This compound Responses ERFs->Ethylene_Responses Regulates

Figure 1: The core this compound signaling pathway in plants.

In the absence of this compound, a family of receptors, including ETR1 and ERS1, activates the CTR1 kinase, which in turn represses the downstream component EIN2.[1] The binding of this compound to its receptors leads to their inactivation, which de-represses CTR1.[1] This allows for the cleavage and nuclear translocation of the C-terminal portion of EIN2.[1][10] In the nucleus, the EIN2 C-terminus stabilizes the transcription factors EIN3 and EIL1, which then activate the expression of this compound response factors (ERFs) that regulate a wide range of this compound-dependent processes.[10]

Experimental Protocols in Comparative Proteomics

The identification and quantification of proteins in response to this compound rely on a series of sophisticated techniques. A typical workflow involves protein extraction, digestion, peptide separation, mass spectrometry, and data analysis.

Proteomics_Workflow PlantTissue Plant Tissue (Control vs. This compound-treated) ProteinExtraction Protein Extraction PlantTissue->ProteinExtraction ProteinQuantification Protein Quantification (e.g., Bradford, BCA) ProteinExtraction->ProteinQuantification ProteinDigestion Protein Digestion (e.g., Trypsin) ProteinQuantification->ProteinDigestion Labeling Peptide Labeling (Optional) (e.g., iTRAQ, TMT, SILAC) ProteinDigestion->Labeling LC_MS LC-MS/MS Analysis (e.g., Orbitrap, Q-TOF) ProteinDigestion->LC_MS Label-free Labeling->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis ProteinID Protein Identification (Database Search: Mascot, Sequest) DataAnalysis->ProteinID Quantification Relative/Absolute Quantification (e.g., Spectral Counting, Label-based) DataAnalysis->Quantification Bioinformatics Bioinformatics Analysis (GO Enrichment, Pathway Analysis) ProteinID->Bioinformatics Quantification->Bioinformatics Validation Validation (e.g., Western Blot, PRM) Bioinformatics->Validation

Figure 2: A typical experimental workflow for comparative proteomics.

1. Protein Extraction: Plant tissues (e.g., seedlings, roots, fruits) from control and this compound-treated groups are harvested and flash-frozen in liquid nitrogen. Total proteins are then extracted using various buffers, often containing detergents, reducing agents, and protease inhibitors to ensure protein integrity.

2. Protein Digestion: The extracted proteins are typically digested into smaller peptides using a sequence-specific protease, most commonly trypsin. This step is crucial for subsequent analysis by mass spectrometry.

3. Peptide Labeling (for some quantitative methods): For methods like iTRAQ (isobaric tags for relative and absolute quantitation), the resulting peptides from different samples are labeled with unique isobaric tags. This allows for the simultaneous analysis and relative quantification of proteins from multiple samples in a single mass spectrometry run.[6] Label-free methods, which rely on spectral counting or ion intensity measurements, are also widely used.[11]

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The complex mixture of peptides is separated by liquid chromatography before being introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).

5. Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the corresponding proteins. Specialized software is used to quantify the relative abundance of proteins between the different experimental conditions. Subsequent bioinformatics analysis, such as Gene Ontology (GO) enrichment, helps to identify the biological processes and pathways that are significantly affected by this compound treatment.

6. Validation: Key proteins identified as differentially abundant are often validated using independent techniques such as Western blotting or targeted proteomics methods like Parallel Reaction Monitoring (PRM).[12]

Concluding Remarks

Comparative proteomics provides a powerful lens through which to view the intricate cellular responses to this compound. The data generated from these studies not only enriches our understanding of the fundamental mechanisms of this compound signaling but also identifies key proteins that can be targeted for crop improvement and the development of novel plant growth regulators. As technologies in mass spectrometry and data analysis continue to advance, so too will our ability to unravel the complex proteomic landscape shaped by this essential plant hormone.

References

Safety Operating Guide

Proper Disposal Procedures for Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

Ethylene (C₂H₄) is a highly flammable, colorless gas with a faint sweet odor, widely used in research and industrial applications.[1] Due to its hazardous nature, particularly its flammability and potential to act as an asphyxiant by displacing oxygen, strict procedures must be followed for its handling and disposal to ensure laboratory safety.[2]

Immediate Safety and Handling Precautions

Before any disposal procedure, it is crucial to adhere to standard safety protocols for handling this compound.

  • Ventilation: Always handle this compound in well-ventilated areas or under a fume hood to prevent the accumulation of flammable or asphyxiating concentrations.[1][3]

  • Ignition Sources: this compound is extremely flammable and can form explosive mixtures with air.[2][4] All sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly prohibited in areas where this compound is handled or stored.[3][5] Use only non-sparking tools and explosion-proof electrical equipment.[3]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including flame-resistant clothing, chemical-resistant gloves, and safety goggles.[2][3] In case of potential exposure, respiratory protection may be necessary.[1]

  • Storage: Store this compound cylinders in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3] Cylinders should be secured to prevent falling and stored below 50°C (122°F).[6][7]

Primary Disposal Procedure: Gas Cylinders

The standard and most recommended procedure for the disposal of unused or residual this compound is to return the gas cylinder to the supplier. Gas suppliers have established procedures for the safe recovery, recycling, and reuse of cylinders and their contents.[7][8]

Step-by-Step Cylinder Handling and Return:

  • Identify Cylinder Status: Determine if the cylinder is empty or no longer needed. A cylinder is generally considered empty when the pressure is at or near atmospheric pressure.[9]

  • Close the Valve: Securely close the cylinder valve to prevent any residual gas from leaking. The valve should be kept closed even if the cylinder is presumed empty.[7]

  • Check for Leaks: Before moving the cylinder, check for any leaks from the valve or fittings using an appropriate leak detection method.

  • Attach Valve Cap: Securely attach the valve protection cap.

  • Label and Segregate: Clearly label the cylinder as "Empty" or "For Return" and move it to a designated storage area for returned cylinders, away from full cylinders.

  • Contact Supplier: Arrange for the collection or return of the cylinder with your gas supplier.[7] Most suppliers have exchange programs and will handle the collection of unwanted cylinders.[8]

Do not attempt to dispose of residual quantities of this compound yourself. [7] Improper venting can create a significant fire and explosion hazard.

Procedures for Leaks and Accidental Releases

In the event of a leak, the immediate priority is to ensure personnel safety and mitigate fire risk.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and shut down all potential sources of ignition.[4]

  • Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas by closing the valve or securing the leak source.[6] For a leaking gas fire, do not extinguish the flame unless the gas leak can be stopped safely, as this can lead to the formation of an explosive cloud of gas.[4][6]

  • Ventilate the Area: Increase ventilation to disperse the gas.[6]

  • Evacuate: Evacuate all personnel from the affected area.[5]

  • Monitor: Use a gas detector to monitor this compound levels and ensure the area is safe before re-entry.

This compound Neutralization and Absorption

While not a standard disposal method for bulk gas in cylinders, small quantities of this compound gas in an enclosed environment can be removed through chemical absorption or oxidation. This is common in agricultural applications to slow fruit ripening but is based on sound chemical principles relevant to laboratory professionals.[10]

  • Oxidation with Potassium Permanganate (B83412): this compound absorbers often contain potassium permanganate (KMnO₄) impregnated on a carrier like alumina (B75360) or silica (B1680970) gel.[11] The potassium permanganate oxidizes this compound gas into carbon dioxide and water.[11]

  • Adsorption with Activated Carbon: Activated carbon can be used to trap this compound molecules within its porous structure, a process known as adsorption.[11]

  • Catalytic Conversion: Catalysts containing precious metals like palladium can break down this compound into CO₂ and H₂O, even at low temperatures.[12]

These methods are effective for removing trace amounts of this compound from the atmosphere but are not suitable for the disposal of pressurized gas from a cylinder.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical FormulaC₂H₄[1]
Boiling Point-103.7°C (-154.7°F)[1]
Ignition Temperature450°C (842°F)[13]
Flammability Limits in Air2.7% - 36% (by volume)[2]
NIOSH REL (10-hr TWA)200 ppm[2]
RCRA Waste CodeD001 (Ignitability)[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of an this compound gas cylinder in a laboratory setting.

EthyleneDisposalWorkflow start This compound Cylinder Status Check (Empty or No Longer Needed) is_returnable Is Cylinder from a Supplier with a Return Program? start->is_returnable leak_detected Leak or Accidental Release Detected? start->leak_detected contact_supplier 1. Securely close valve. 2. Label as 'Empty' or 'For Return'. 3. Contact supplier for collection. is_returnable->contact_supplier Yes (Standard Procedure) contact_waste_mgmt Contact Certified Hazardous Waste Management Facility is_returnable->contact_waste_mgmt No / Unknown supplier_collects Supplier Manages Disposal/ Recycling (End of Process) contact_supplier->supplier_collects follow_facility_protocol Follow Facility-Specific Protocol for Cylinder Preparation and Disposal contact_waste_mgmt->follow_facility_protocol leak_detected->is_returnable No leak_procedure 1. Eliminate Ignition Sources. 2. Stop Leak (if safe). 3. Ventilate Area. 4. Evacuate Personnel. leak_detected->leak_procedure Yes

Caption: Workflow for this compound Cylinder Disposal.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of ethylene gas, a highly flammable and potentially hazardous substance. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

This compound is a colorless, flammable gas with a sweet odor and taste. While its primary health hazard is asphyxiation by displacement of oxygen, its high flammability and potential for explosive mixtures with air are the most significant risks in a laboratory setting.[1] Contact with liquid this compound can cause frostbite.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive PPE strategy is crucial. The following equipment should be worn to minimize exposure and prevent injury.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashes or exposure to liquid this compound, a face shield should be worn in addition to goggles.[2][3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. For handling cylinders or equipment that may be cold, insulated gloves should be used to prevent frostbite.[3][4]

    • Clothing: Flame-resistant clothing is recommended.[1][5] A lab coat or chemical-protective clothing should be worn.[2][3] In some operations, a full-body encapsulating suit may be necessary.[2]

    • Footwear: Chemical-resistant, steel-toe boots or shoes are advised.[6]

  • Respiratory Protection:

    • Respiratory protection is necessary in areas with potential for this compound exposure, especially in enclosed spaces or during a leak.[7]

    • Use a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors or a self-contained breathing apparatus (SCBA) in environments with high concentrations of this compound or where oxygen levels may be depleted.[2][8]

Operational Plan: A Step-by-Step Guide to Safe this compound Handling

1. Receiving and Storing this compound Cylinders:

  • Inspection: Upon receipt, visually inspect cylinders for any signs of damage, such as cracks, corrosion, or bulges.

  • Storage Location:

    • Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5][9][10]

    • The storage temperature for steel cylinders should not exceed 30°C.[9]

    • Store this compound cylinders separately from oxygen, chlorine, and other oxidizing agents or combustible materials, maintaining a distance of at least 5 meters.[9]

    • Keep cylinders at least 15 meters away from ignition sources like open flames or heating jackets.[9]

  • Securing Cylinders: Cylinders must be stored upright and firmly secured with chains or specialized brackets to prevent them from falling over.[9]

2. Handling and Use in the Laboratory:

  • Ventilation: Always use this compound in a well-ventilated area or under a fume hood.[5][10] Explosion-proof exhaust fans should be used in storage and use areas.[9]

  • Equipment:

    • Use only non-sparking tools and explosion-proof electrical equipment, including refrigerators and sockets.[3][9]

    • Ground and bond all metal containers and equipment during transfer to prevent static discharge.[3][10]

  • Cylinder Operation:

    • Before connecting the cylinder, ensure all tubing and equipment are compatible with this compound and rated for the cylinder pressure.

    • Open the cylinder valve slowly.

    • Do not use open flames when working with this compound.[9]

  • Monitoring: Use permanently installed gas detectors with audible and visual alarms to continuously monitor for this compound leaks.[1][3]

3. Disposal Plan: Managing Empty and Unused Cylinders

  • Returning to Supplier: The most common and recommended method for disposing of used gas cylinders is to return them to the supplier.[11] Many suppliers have exchange programs.[12]

  • Hazardous Waste Disposal: If the cylinder cannot be returned to the supplier, it must be disposed of as hazardous waste. Contact your institution's Environmental, Health, and Safety (EHS) department or a certified hazardous waste disposal company.[11]

  • Preparing for Disposal:

    • Ensure the cylinder is empty. The remaining pressure should be at least 0.1MPa to prevent backflow of air.[9]

    • Clearly label the cylinder as "EMPTY".

    • If required by the disposal facility, the valve may need to be removed or rendered inoperable.[12]

  • Recycling: Some local recycling facilities or scrap metal companies may accept empty gas cylinders, but you must confirm their policies and preparation requirements.[12]

Quantitative Data for this compound Handling

For quick reference, the following table summarizes key quantitative data for the safe handling of this compound.

ParameterValueNotes
Explosion Limits in Air 2.7% - 36% by volume[4][9]This compound is highly flammable and can form explosive mixtures with air.
ACGIH TLV-TWA (2020) 200 ppm[3][7][9]Threshold Limit Value - Time-Weighted Average for an 8-hour workday.
OSHA PEL Simple AsphyxiantThe limiting factor is the available oxygen, which shall be at least 19.5%.
Odor Threshold 270 ppm[2]Odor is not a reliable indicator of hazardous concentrations.
Cylinder Storage Temperature Do not exceed 30°C[9]For standard steel cylinders.
Liquid this compound Storage -169°C to -153°CStored as a cryogenic liquid.
Minimum Cylinder Pressure ≥ 0.1 MPa[9]To prevent air backflow into the cylinder.

Emergency Protocol: this compound Gas Leak Response

The following diagram outlines the logical workflow for responding to an this compound gas leak in the laboratory.

EthyleneLeakResponse start This compound Leak Detected (Alarm / Odor) evacuate Evacuate Immediate Area start->evacuate alert Alert Lab Supervisor and EHS evacuate->alert assess Assess the Situation (From a Safe Distance) alert->assess small_leak Is the leak minor and can it be stopped safely? assess->small_leak stop_leak If trained and safe to do so, stop the leak (e.g., close valve) small_leak->stop_leak Yes secure_area Secure the Area Prevent Re-entry small_leak->secure_area No ventilate Increase Ventilation to the Area (If safe and systems are explosion-proof) stop_leak->ventilate monitor Monitor this compound and Oxygen Levels ventilate->monitor monitor->secure_area Levels are NOT Normal end Area is Safe for Re-entry monitor->end Levels are Normal emergency_services Call Emergency Services secure_area->emergency_services

This compound Gas Leak Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene
Reactant of Route 2
Ethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.